Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate
Description
The exact mass of the compound Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h19-22H,5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMOQAGSNHTROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1CCCCC1C(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861657 | |
| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-71-9 | |
| Record name | Diisooctyl 1,2-cyclohexanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH)
Introduction: The Imperative for Phthalate-Free Plasticizers
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate, commonly known as DEHCH, has emerged as a critical non-phthalate plasticizer in the polymer industry. Its growing prominence is a direct response to the increasing regulatory scrutiny and health concerns surrounding traditional phthalate-based plasticizers, such as Di(2-ethylhexyl) phthalate (DEHP). DEHCH offers comparable performance characteristics to DEHP, including enhancing the flexibility and durability of polyvinyl chloride (PVC), while exhibiting a more favorable toxicological profile.[1] This has led to its widespread adoption in sensitive applications like medical devices, children's toys, and food contact materials.[2][3][4] This guide provides a comprehensive overview of the primary synthetic pathways to DEHCH, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Physicochemical Properties of DEHCH
A thorough understanding of the physical and chemical properties of DEHCH is essential for its synthesis, purification, and application.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₄₄O₄ | [5] |
| Molecular Weight | 396.6 g/mol | [5] |
| Appearance | Colorless, odorless liquid | [1][4] |
| Density | 0.959 g/cm³ | [5] |
| Boiling Point | 463.9 °C at 760 mmHg | [5] |
| Melting Point | -95 °C | [6] |
| Flash Point | 217.2 °C | [5] |
| Water Solubility | Extremely low | [5] |
Primary Synthetic Pathways to DEHCH
There are two principal industrial routes for the synthesis of DEHCH: the direct esterification of a cyclohexane precursor and the catalytic hydrogenation of a phthalate-based precursor.
Pathway 1: Esterification of Hexahydrophthalic Anhydride (HHPA)
This pathway involves the reaction of hexahydrophthalic anhydride (HHPA) with two equivalents of 2-ethylhexanol. The reaction proceeds in two stages: a rapid, non-catalyzed mono-esterification followed by a slower, acid-catalyzed second esterification to form the diester.[7]
Reaction Mechanism: Acid-Catalyzed Esterification
The mechanism is a classic Fischer-Speier esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group of the monoester, enhancing its electrophilicity. A molecule of 2-ethylhexanol then performs a nucleophilic attack on the carbonyl carbon. Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the final diester product. The removal of water is crucial to drive the equilibrium towards the product.[8]
Caption: Mechanism of Acid-Catalyzed Esterification of the Monoester.
Experimental Protocol: Esterification of HHPA
This protocol is based on established esterification procedures.[9][10][11]
-
Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark apparatus connected to a reflux condenser.
-
Charging Reactants: Charge the flask with hexahydrophthalic anhydride (1.0 equivalent) and 2-ethylhexanol (2.2 equivalents). The slight excess of alcohol helps to drive the reaction to completion.
-
Initial Mono-esterification: Heat the mixture with stirring under a nitrogen atmosphere to approximately 140-150°C. Hold at this temperature for about 30 minutes to facilitate the formation of the monoester.
-
Catalyst Addition and Diesterification: Cool the reaction mixture to below 100°C. Add an acid catalyst, such as p-toluenesulfonic acid (0.5-1.0 mol% relative to HHPA).
-
Reaction and Water Removal: Gradually heat the mixture to 160-180°C. The water of reaction will begin to co-distill with the excess 2-ethylhexanol and be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, which typically takes several hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is negligible.
-
Purification:
-
Cool the reaction mixture to below 100°C.
-
Wash the crude product with a 5% aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any remaining unreacted monoester.
-
Wash the organic layer with water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the excess 2-ethylhexanol and any other volatile impurities by vacuum distillation to yield the purified DEHCH.
-
Pathway 2: Catalytic Hydrogenation of Di(2-ethylhexyl) phthalate (DEHP)
This is a prominent industrial method for producing non-phthalate plasticizers. It involves the catalytic hydrogenation of the aromatic ring of Di(2-ethylhexyl) phthalate (DEHP) to form the corresponding cyclohexane ring of DEHCH.[12][13]
Reaction Mechanism: Heterogeneous Catalytic Hydrogenation
The hydrogenation of the aromatic ring of DEHP occurs on the surface of a heterogeneous catalyst, typically a noble metal like ruthenium or rhodium, or a non-noble metal like nickel, supported on a high-surface-area material such as activated carbon or alumina.[12][14] Both hydrogen and the DEHP molecule adsorb onto the catalyst surface. The adsorbed hydrogen atoms are then sequentially added to the aromatic ring, ultimately leading to the fully saturated cyclohexane ring.
Caption: Workflow for the Synthesis of DEHCH via Hydrogenation.
Experimental Protocol: Hydrogenation of DEHP
This protocol is based on procedures described in the scientific literature for the hydrogenation of phthalates.[14]
-
Catalyst Preparation and Reactor Setup: A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, gas inlet and outlet, and a temperature controller is used. The reactor is charged with Di(2-ethylhexyl) phthalate (DEHP) and the hydrogenation catalyst (e.g., 0.1 mol% Ru on Al₂O₃).
-
Inerting the Reactor: The reactor is sealed and purged several times with an inert gas, such as nitrogen, to remove any air.
-
Hydrogenation: The reactor is then purged with hydrogen gas. The pressure is increased to the desired level (e.g., 50 bar), and the temperature is raised to the reaction temperature (e.g., 80°C). The reaction mixture is stirred vigorously to ensure good contact between the reactants and the catalyst.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the hydrogen uptake. The reaction is considered complete when the hydrogen consumption ceases.
-
Reaction Quench and Catalyst Removal: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released. The reaction mixture is then removed from the reactor.
-
Purification: The heterogeneous catalyst is separated from the liquid product by filtration or centrifugation. The resulting crude DEHCH is typically of high purity. If necessary, further purification can be achieved by vacuum distillation to remove any non-volatile impurities.
Comparative Analysis of Synthesis Pathways
| Feature | Esterification of HHPA | Hydrogenation of DEHP |
| Starting Materials | Hexahydrophthalic anhydride, 2-ethylhexanol | Di(2-ethylhexyl) phthalate, Hydrogen |
| Catalyst | Acid catalysts (H₂SO₄, p-TSA), Titanates | Noble metals (Ru, Rh), Nickel |
| Reaction Conditions | High temperature (160-180°C), Atmospheric pressure | Moderate temperature (80-150°C), High pressure (50-200 bar) |
| Byproducts | Water | Minimal |
| Key Challenge | Efficient removal of water to drive equilibrium | Handling of high-pressure hydrogen, catalyst cost and deactivation |
| Product Purity | Requires significant purification | Often results in high purity product directly |
Conclusion
The synthesis of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate can be effectively achieved through two primary industrial pathways: the esterification of hexahydrophthalic anhydride and the catalytic hydrogenation of di(2-ethylhexyl) phthalate. The choice of synthesis route depends on several factors, including the availability and cost of starting materials, the capital investment in high-pressure equipment, and the desired final product purity. The esterification route is a classic and versatile method, while the hydrogenation pathway offers a more direct conversion from a widely available phthalate precursor to a high-purity, non-phthalate alternative. Both methods are crucial in meeting the growing demand for safer and more sustainable plasticizers in a variety of consumer and industrial applications.
References
-
Janssens, R., et al. (n.d.). Catalytic upcycling of PVC waste-derived phthalate esters into safe, hydrogenated plasticizers. Lirias. Available at: [Link]
-
Frech, C. M., et al. (2013, January 16). Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic Ring Hydrogenation of Phthalate Plasticizers. Available at: [Link]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with. Available at: [Link]
-
CM Fine Chemicals. (n.d.). ECO DEHCH | Featured Products. Available at: [Link]
-
H.E.L Group. (2024, July 12). Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. Available at: [Link]
-
PubChem. (n.d.). 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester. Available at: [Link]
-
Urbischek, M., et al. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Available at: [Link]
-
ResearchGate. (2025, August 10). Comparison of the performance of different hybrid catalysts for direct synthesis of dimethyl ether from synthesis gas. Available at: [Link]
-
Advanced Catalysis Engineering. (n.d.). Publications. aCe (ethz.ch). Available at: [Link]
-
National Institutes of Health. (2017, June 29). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]
-
Eagle Scholar. (2021, April 29). Asymmetric Synthesis of DEHP. Available at: [Link]
-
Springer Professional. (n.d.). Green Catalytic Hydrogenation of Phthalate Plasticizers. Available at: [Link]
-
Harris, H. (2023, April 24). Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl). Available at: [Link]
-
Connect Chemicals. (n.d.). Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate; (DEHCH). Available at: [Link]
-
MDPI. (2021, January 28). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Available at: [Link]
-
ResearchGate. (2025, August 5). Esterification of phthalic anhydride with 1-butanol and 2-ethylhexanol catalyzed by heteropolyacids. Available at: [Link]
-
MDPI. (n.d.). Comparative Analysis of Electrochemical and Thermochemical Hydrogenation of Biomass-Derived Phenolics for Sustainable Biofuel and Chemical Production. Available at: [Link]
-
MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]
-
The University of Oklahoma. (2007, January 14). Comparative study of the hydrogenation of tetralin on supported Ni, Pt, and Pd catalysts. Available at: [Link]
-
(n.d.). eco-dehch. Available at: [Link]
-
ResearchGate. (n.d.). Figure 2. Synthesis of di(2-ethylhexyl) phthalate (DEHP). Available at: [Link]
-
ResearchGate. (2018, July 16). ESTERIFICATION OF PHTHALIC ANHYDRIDE WITH 2-ETHYLHEXANOL. Available at: [Link]
-
ResearchGate. (2024, February 22). Regulation of Pt Loading on Co/Al2O3 Catalysts for Selective Hydrogenation and Hydrogenolysis of 5‐Hydroxymethylfurfural to 2,5‐Bis(hydroxymethyl)furan and 2,5‐Dimethylfuran. Available at: [Link]
-
RIKEN. (2020, February 28). A highly active and robust solid catalyst provides high yields of esters by continuous flow. Available at: [Link]
-
PubMed. (n.d.). Transesterification reaction for synthesis of palm-based ethylhexyl ester and formulation as base oil for synthetic drilling fluid. Available at: [Link]
-
ResearchGate. (n.d.). The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of.... Available at: [Link]
-
bioRxiv. (n.d.). Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. Available at: [Link]
- Google Patents. (n.d.). WO2005035622A1 - Catalyst for manufacture of esters.
-
MDPI. (n.d.). Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. Available at: [Link]
Sources
- 1. ECO DEHCH | Featured Products | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]
- 2. Diethyl hexyl cyclohexane | DEHCH | CAS 84731-70-4 | Connect Chemicals [connectchemicals.com]
- 3. Eco-Friendly Plasticizer Dehch /Dehch Oil Bis (2-ethylhexyl) Cyclohexane-1, 2-Dicarboxylate Plasticizer - Dehch, Plasticizer Dehch | Made-in-China.com [m.made-in-china.com]
- 4. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 5. Buy Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | 84-71-9 [smolecule.com]
- 6. accustandard.com [accustandard.com]
- 7. researchgate.net [researchgate.net]
- 8. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. "Asymmetric Synthesis of DEHP" by Hannah Harris [scholar.umw.edu]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Green Catalytic Hydrogenation of Phthalate Plasticizers | springerprofessional.de [springerprofessional.de]
- 14. lirias.kuleuven.be [lirias.kuleuven.be]
An In-depth Technical Guide to Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH)
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of polymer science and chemical safety, the selection of appropriate additives is paramount. This guide provides a comprehensive technical overview of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH), a non-phthalate plasticizer that has garnered significant attention as a safer alternative to traditional phthalates. As a Senior Application Scientist, my objective is to present a document that is not only scientifically rigorous but also practically valuable for researchers, chemists, and professionals in fields ranging from materials science to drug development. This guide delves into the core physical and chemical properties of DEHCH, its synthesis, analytical methodologies for its characterization, and a comparative analysis with other common plasticizers. The information herein is supported by authoritative sources to ensure its integrity and utility in a research and development setting.
Molecular Identity and Physicochemical Properties
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate, commonly known as DEHCH, is a high-molecular-weight plasticizer. Its chemical structure consists of a cyclohexane-1,2-dicarboxylate core esterified with two 2-ethylhexyl alcohol side chains. This structure is pivotal to its performance and safety profile.
Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate[1] |
| CAS Number | 84-71-9[1] |
| Molecular Formula | C₂₄H₄₄O₄[1][2] |
| Molecular Weight | 396.6 g/mol [1][2] |
| Synonyms | Di(2-ethylhexyl) hexahydrophthalate, DEHCH[1] |
Physical Properties
DEHCH is a clear, colorless, and viscous liquid with a faint odor. Its physical properties are summarized in the table below, reflecting its suitability for applications requiring low volatility and high permanence.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 0.959 g/cm³ | [2] |
| Boiling Point | 463.9 °C at 760 mmHg | [2] |
| Melting Point | -95 °C | |
| Flash Point | 217.2 °C | [2] |
| Solubility | Insoluble in water; soluble in non-polar and slightly polar organic solvents like hexane, toluene, and chloroform. | [2] |
Synthesis of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate
The primary industrial synthesis of DEHCH involves the esterification of cyclohexane-1,2-dicarboxylic anhydride (hexahydrophthalic anhydride) with 2-ethylhexanol.[2] This reaction is typically catalyzed by an acid, such as sulfuric acid, and driven to completion by the removal of water.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol (2-ethylhexanol) acts as a nucleophile, attacking the carbonyl carbon of the anhydride. This is followed by the ring-opening of the anhydride and a subsequent esterification of the second carboxylic acid group.
Caption: Synthesis pathway of DEHCH via acid-catalyzed esterification.
A general laboratory-scale synthesis protocol is as follows:
-
Reactant Charging: Stoichiometric amounts of cyclohexane-1,2-dicarboxylic acid and 2-ethylhexanol are charged into a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal.[2]
-
Catalyst Addition: A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added.
-
Reaction: The mixture is heated to promote esterification, with the reaction temperature typically maintained to ensure a steady reflux and removal of water.
-
Neutralization and Purification: Upon completion, the reaction mixture is cooled, neutralized with a base, and then washed with water. The organic layer is separated, and the crude product is purified, often by vacuum distillation, to yield high-purity DEHCH.[2]
Chemical Properties and Reactivity
Hydrolysis
DEHCH, being a dicarboxylate ester, is susceptible to hydrolysis under both acidic and basic conditions, yielding cyclohexane-1,2-dicarboxylic acid and 2-ethylhexanol.[2] The rate of hydrolysis is generally slow under neutral environmental conditions but is accelerated in the presence of strong acids or bases.[4][5]
The base-catalyzed hydrolysis (saponification) is irreversible due to the deprotonation of the resulting carboxylic acid, forming a carboxylate salt.[4]
Caption: Acid and base-catalyzed hydrolysis of DEHCH.
Thermal and Photochemical Degradation
Thermogravimetric analysis (TGA) can be employed to evaluate the thermal stability of DEHCH. The degradation kinetics can be determined by heating the material at different rates and analyzing the resulting thermal curves to calculate the activation energy of decomposition.
The photochemical degradation of DEHCH can be initiated by the absorption of UV radiation, leading to the formation of radical species and subsequent degradation products. The quantum yield of photodegradation is a measure of the efficiency of this process. The presence of photosensitizers in the environment can influence the rate and pathway of photodegradation.
Analytical Methodologies
Accurate and precise analytical methods are essential for the quantification of DEHCH in various matrices, including polymers, food simulants, and environmental samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of DEHCH due to its high sensitivity and selectivity.
Experimental Protocol for GC-MS Analysis of DEHCH in a Polymer Matrix:
-
Sample Preparation (Solvent Extraction):
-
Cut the polymer sample into small pieces (1-2 mm) to maximize surface area.
-
Accurately weigh approximately 1 g of the polymer into a glass vial.
-
Add 10 mL of a suitable solvent (e.g., dichloromethane or hexane).
-
Sonicate the mixture for 30 minutes at room temperature to extract DEHCH.[6]
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.[6]
-
-
GC-MS Instrumentation and Parameters:
-
GC Column: A non-polar column, such as a ZB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Injector: Operate in splitless mode at a temperature of 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C for 2 minutes.
-
Ramp at 9 °C/min to 300 °C.
-
Hold at 300 °C for 3 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 35-500) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Caption: General workflow for GC-MS analysis of DEHCH in polymers.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is another robust method for quantifying DEHCH, particularly in liquid samples like food simulants.
Experimental Protocol for HPLC-UV Analysis of DEHCH in Food Simulants:
-
Sample Preparation (Liquid-Liquid Extraction):
-
For aqueous food simulants, perform a liquid-liquid extraction with a non-polar solvent like hexane.
-
For fatty food simulants, a dilution with a suitable solvent may be sufficient.
-
-
HPLC Instrumentation and Parameters:
-
Column: A reverse-phase C18 column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile is typically employed. For example, starting with a higher water content and gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector set at a wavelength of 224 nm.[7]
-
Injection Volume: 10 µL.[7]
-
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of DEHCH exhibits characteristic absorption bands that are useful for its identification. A strong carbonyl (C=O) stretching vibration from the ester functional groups is typically observed in the region of 1735-1750 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information about the DEHCH molecule.
-
¹H NMR: The spectrum shows distinct signals for the protons on the cyclohexane ring and the 2-ethylhexyl side chains. The methyl protons of the 2-ethylhexyl groups typically appear as multiplets in the upfield region (around 0.91-0.97 ppm).[2]
-
¹³C NMR: The spectrum reveals the number of unique carbon environments in the molecule, with characteristic chemical shifts for the carbonyl carbons of the ester groups, the carbons of the cyclohexane ring, and the carbons of the alkyl side chains.
Mass Spectrometry (MS)
Under electron ionization (EI), the DEHCH molecule undergoes fragmentation, producing a characteristic mass spectrum. The molecular ion peak (M⁺) at m/z 396 may be observed, though it can be of low abundance. Common fragmentation pathways involve the loss of the 2-ethylhexyl side chains and rearrangements.
UV-Visible (UV-Vis) Spectroscopy
DEHCH does not possess a strong chromophore that absorbs significantly in the near-UV and visible regions. Its UV absorbance is generally low, with absorption peaks typically observed in the lower UV range. For instance, the structurally similar DEHP exhibits absorption peaks around 225 nm in ethanol.[8]
Comparative Analysis with Other Plasticizers
DEHCH is often compared to traditional phthalate plasticizers like Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP), as well as other non-phthalate alternatives like Di(2-ethylhexyl) terephthalate (DOTP).
| Property | DEHCH | DEHP | DINP | DOTP |
| Chemical Structure | Cyclohexanoate | Ortho-phthalate | Ortho-phthalate | Terephthalate |
| Molecular Weight ( g/mol ) | 396.6 | 390.56 | ~418.6 | 390.56 |
| Volatility | Low | Higher | Lower than DEHP | Low |
| Migration | Low | Higher | Lower than DEHP | Low |
| Processing Efficiency | Good, can have shorter gelation times than DOTP[9] | Good | Good | Good |
| Regulatory Status | Generally favorable, not classified as a phthalate | Restricted in many applications due to health concerns | Restricted in some applications | Generally favorable |
| Toxicity Profile | Low acute toxicity, not considered a reproductive or developmental toxicant | Associated with reproductive and developmental toxicity[9] | Lower toxicity than DEHP, but still under scrutiny | Favorable toxicological profile[10] |
DEHCH offers performance characteristics comparable to or, in some aspects, superior to traditional plasticizers, with a significantly better safety and regulatory profile.[9] Its low volatility and migration are particularly advantageous in applications with direct human contact, such as medical devices and food packaging.[9]
Safety and Toxicology
DEHCH has undergone extensive toxicological evaluation. Studies have generally shown it to have low acute toxicity via oral and dermal routes. It is not classified as a reproductive or developmental toxicant. While some studies have investigated its potential for endocrine disruption, it generally shows a much lower potential compared to regulated phthalates.
Conclusion
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate stands out as a well-characterized and scientifically validated alternative to traditional phthalate plasticizers. Its favorable combination of physical and chemical properties, coupled with a benign toxicological profile, makes it a compelling choice for a wide range of applications where safety and performance are critical. This guide has provided a detailed technical foundation for understanding DEHCH, from its molecular structure and synthesis to its analytical determination and comparative performance. It is our hope that this information will prove invaluable to researchers and professionals in their pursuit of developing safer and more effective materials.
References
- Smolecule. (2023, August 16). Buy Bis(2-ethylhexyl)
- NINGBO INNO PHARMCHEM CO.,LTD. DEHCH vs. Traditional Plasticizers: A Safety and Performance Comparison.
- Chapman, N. B., Shorter, J., & Toyne, K. J. (1961).
- Benchchem. Application Notes and Protocols for the Quantification of Bis(2-ethylhexyl)
- Benchchem. Application Notes and Protocols for the GC-MS Analysis of Bis(2-ethylhexyl)
- ChemicalBook. bis(2-ethylhexyl)
- SpectraBase. 1,2-Cyclohexane-dicarboxylic acid, bis(2-ethylhexyl) ester - Optional[1H NMR] - Chemical Shifts.
- ChemicalBook. bis(2-ethylhexyl)
- Google Patents.
- Chemistry Steps.
- Bastone. (2025, November 28). DOTP vs DEHP: A Technical Comparison for Manufacturing Professionals.
- Chapman, N. B., Shorter, J., & Toyne, K. J. (1961). Conformation and Reactivity. Part III.
- ResearchGate.
- Yuanlong. (2025, July 11). DOTP vs DINP: Which Plasticizer Is Right for You?.
- eGyanKosh. TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY.
- ResearchGate.
- Benchchem. Diisopropyl Phthalate vs.
- eGyanKosh. IV SEMMESTER.
- MDPI.
- PubChem. 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | C24H44O4.
- NIST. 1,2-Cyclohexanedicarboxylic acid, bis(2-ethylhexyl) ester.
- Michigan State University. Fragmentation Mechanisms - Intro to Mass Spectrometry.
- Sigma-Aldrich. Bis(2-ethylhexyl)
- RSC Publishing. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers.
- TCI Chemicals. Bis(2-ethylhexyl)
- SpectraBase. 4-cyclohexene-1,2-dicarboxylic acid, bis(2-ethylhexyl)ester - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. Isolation and characterization of bis(2-Ethylhexyl)
- MDPI. (2023, March 2). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl)
- ResearchGate. (2025, August 7).
- PubMed. (2001, July). Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer.
- ResearchGate. (2025, August 7). GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters.
- ResearchGate. (2025, August 9). (PDF)
- JRC Publications Repository.
- PubMed. (2017, May 17).
- Hitachi High-Tech. Analysis of Bis(2-ethylhexyl) phthalate(DEHP)
- PubMed. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS....
- Sigma-Aldrich. UV-Visible Solvents.
- ResearchGate. (2023, March 2). (PDF) Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl)
- PubChem. Bis(2-ethylhexyl)
- science-softCon.
- Chiralabs. UV-Visible Absorption Cut-offs for Spectroscopic Solvents.
- Puyang Shengyuan Technology Holdings Co. LTD. bis(2-ethylhexyl)
- Benchchem. Application Notes and Protocols for the Analysis of Bis(2-ethylhexyl)
- PubMed. (2002, April). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents.
- ResearchGate. (2025, August 5). Thermal and thermo-oxidative degradation of poly(hydroxy ether of bisphenol-A) studied by TGA/FTIR and TGA/MS | Request PDF.
- Thermo Fisher Scientific.
- ResearchGate. (2025, August 7). Thermal decomposition analysis of 1,1-bis(tert-butylperoxy)cyclohexane with sulfuric acid contaminants | Request PDF.
Sources
- 1. 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | C24H44O4 | CID 6784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | 84-71-9 [smolecule.com]
- 3. bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (84-71-9) 13C NMR [m.chemicalbook.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. 489. Conformation and reactivity. Part III. Kinetics of the acid-catalysed hydrolysis of the methyl cyclohexane-mono- and -di-carboxylates and 4-t-butylcyclohexanecarboxylates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. bastone-plastics.com [bastone-plastics.com]
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate molecular structure and weight
A Technical Guide to Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the molecular structure and weight of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate, a prominent non-phthalate plasticizer. Marketed under trade names like Hexamoll® DINCH®, this compound is crucial in applications demanding high safety and compatibility, such as medical devices, toys, and food packaging.[1][2][3][4]
Core Molecular Identity and Synthesis
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is a diester formed from the esterification of cyclohexane-1,2-dicarboxylic acid with two molecules of 2-ethylhexanol. The resulting structure combines a rigid cycloaliphatic core with two flexible, branched alkyl chains. This unique architecture is central to its function as a plasticizer, where it integrates between polymer chains (like PVC), increasing their flexibility and durability.
The IUPAC name for this compound is bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate.[5][6] It is also known by several synonyms, including DEHCH, Dioctyl 1,2-cyclohexanedicarboxylate, and Bis(2-ethylhexyl) hexahydrophthalate.[5][7][8]
Molecular Structure and Isomerism
The fundamental chemical identity of this compound is captured by its molecular formula and structure.
Molecular Formula: C₂₄H₄₄O₄[5][6][7][8][9]
The structure consists of a saturated six-carbon ring (cyclohexane) where two adjacent carbon atoms are substituted with carboxylate groups. These groups form ester linkages with 2-ethylhexyl alcohol.
A critical aspect of its molecular structure is stereoisomerism. The two ester groups on the cyclohexane ring can be oriented in two primary ways:
-
Cis Isomer: Both ester groups are on the same side of the cyclohexane ring.
-
Trans Isomer: The ester groups are on opposite sides of the ring.
Commercial DEHCH is typically a mixture of these isomers, which influences its physical properties, such as viscosity and pour point. The flexibility of the 2-ethylhexyl side chains is a key determinant of its effectiveness as a plasticizer.
Structural Diagram
The following diagram illustrates the chemical structure of the cis isomer of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate.
Caption: 2D structure of cis-Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate.
Molecular Weight
The molecular weight of a compound is a critical parameter for stoichiometric calculations in synthesis, formulation development, and analytical characterization. It is calculated from the molecular formula using the atomic weights of the constituent elements.
-
Carbon (C): 24 atoms × 12.011 g/mol = 288.264 g/mol
-
Hydrogen (H): 44 atoms × 1.008 g/mol = 44.352 g/mol
-
Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol
Total Molecular Weight: 288.264 + 44.352 + 63.996 = 396.612 g/mol
This value is consistent with data from multiple chemical databases.[5][6][10]
Data Summary
For ease of reference, the core chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | [5][6] |
| Synonyms | DEHCH, Dioctyl hexahydrophthalate | [5][7] |
| CAS Number | 84-71-9 (for the isomer mixture) | [5][6][7][8][9][10][11][12] |
| Molecular Formula | C₂₄H₄₄O₄ | [5][6][7][8][9] |
| Molecular Weight | ~396.6 g/mol | [5][6][10] |
| Appearance | Clear, colorless, practically anhydrous liquid | [2][13] |
| Boiling Point | ~463.9 °C at 760 mmHg | [7] |
| Density | ~0.959 g/cm³ | [7] |
Analytical Workflow for Structural and Purity Verification
Confirming the identity, purity, and isomeric ratio of DEHCH is essential for quality control in research and manufacturing. A multi-step analytical approach is typically employed. The causality behind this workflow is to use orthogonal techniques that provide complementary information, from molecular mass to detailed structural arrangement.
Conceptual Protocol
-
Initial Identification by Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight.
-
Methodology: An electron ionization (EI) or electrospray ionization (ESI) source is used to ionize the sample. The mass-to-charge ratio (m/z) of the molecular ion is measured.
-
Expected Result: A prominent peak corresponding to the molecular weight of C₂₄H₄₄O₄ (approx. 396.6 m/z). Fragmentation patterns can also provide structural clues.
-
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the precise atomic connectivity and stereochemistry.
-
Methodology: Both ¹H NMR and ¹³C NMR are employed. ¹H NMR confirms the presence of the ethyl and hexyl groups and the cyclohexane ring protons. ¹³C NMR confirms the number and type of carbon environments (e.g., carbonyl, aliphatic).
-
Expert Insight: Advanced 2D-NMR techniques like COSY and HSQC can be used to map out the complete H-C framework, definitively confirming the structure and can help in distinguishing between cis and trans isomers based on proton coupling constants.
-
-
Purity and Isomer Ratio Analysis by Gas Chromatography (GC):
-
Objective: To determine the purity of the sample and the relative ratio of cis and trans isomers.
-
Methodology: A GC system equipped with a Flame Ionization Detector (FID) and a suitable capillary column is used. The isomers will have slightly different retention times, allowing for their separation and quantification.
-
Expected Result: A chromatogram showing major peaks for the cis and trans isomers, with the area under each peak being proportional to its concentration.
-
Workflow Diagram
Caption: Conceptual workflow for the analytical validation of DEHCH.
References
-
1,2-Cyclohexanedicarboxylic acid, bis(2-ethylhexyl) ester (CAS 84-71-9) . Cheméo. [Link]
-
Hexamoll® DINCH® . Univar Solutions. [Link]
-
1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester . PubChem, National Center for Biotechnology Information. [Link]
-
Hexamoll DINCH Technical Information . BASF. [Link]
-
Hexamoll DINCH Manufacturers Suppliers Factory . China Plasticizer. [Link]
-
1,2-Cyclohexanedicarboxylic acid, bis(2-ethylhexyl) ester . NIST WebBook, SRD 69. [Link]
-
bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate . Puyang Shengyuan Technology Holdings Co. LTD. [Link]
-
Cyclohexene-1,2-dicarboxylic acid, bis(2-ethylhexyl) ester . PubChem, National Center for Biotechnology Information. [Link]
-
1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester - Substance Details . US EPA. [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. univarsolutions.com [univarsolutions.com]
- 3. ahsanji.com [ahsanji.com]
- 4. chemicals.basf.com [chemicals.basf.com]
- 5. 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | C24H44O4 | CID 6784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Cyclohexanedicarboxylic acid, bis(2-ethylhexyl) ester [webbook.nist.gov]
- 7. echemi.com [echemi.com]
- 8. CAS 84-71-9: Diisooctyl 1,2-cyclohexanedicarboxylate [cymitquimica.com]
- 9. Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | 84-71-9 [sigmaaldrich.com]
- 10. bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate_Functional intermediates_Product_Puyang Shengyuan Energy Technology Corp. [sunsorce.com]
- 11. 1,2-Cyclohexanedicarboxylic acid, bis(2-ethylhexyl) ester (CAS 84-71-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | 84-71-9 [chemicalbook.com]
- 13. 5.imimg.com [5.imimg.com]
Foreword: The Imperative for Advanced Plasticizers
An In-Depth Technical Guide to the Mechanism of Action of DEHCH as a Plasticizer
In the field of polymer science, particularly in the versatile world of Polyvinyl Chloride (PVC), plasticizers are indispensable additives that transform a rigid, brittle material into a flexible and durable product. For decades, phthalate-based plasticizers dominated this space. However, mounting regulatory scrutiny and health concerns have catalyzed a shift towards safer, high-performance alternatives.[1][2] Among the most promising of these next-generation additives is Di(2-ethylhexyl)cyclohexane-1,4-dicarboxylate (DEHCH), a non-phthalate plasticizer engineered for safety, stability, and efficiency.[3][4][5]
This guide provides a comprehensive exploration of the core mechanism by which DEHCH plasticizes polymers. We will move beyond a surface-level description to dissect the molecular interactions, thermodynamic principles, and resulting macroscopic properties. This document is intended for researchers, material scientists, and development professionals who require a deep, actionable understanding of how DEHCH functions, how its performance is validated, and why it represents a significant advancement in polymer technology.
Part 1: The Molecular Mechanism of Plasticization by DEHCH
At its most fundamental level, plasticization is the process of increasing the mobility of polymer chains, thereby reducing the material's glass transition temperature (T_g).[6][7] A rigid polymer like unplasticized PVC (U-PVC) exists below its T_g at room temperature; its polymer chains are "frozen" in place, held together by strong intermolecular forces (dipole-dipole interactions and van der Waals forces), resulting in a hard and brittle material.[8][9]
Plasticizers are small molecules that, when introduced into the polymer matrix, disrupt these intermolecular forces.[10][11] The efficacy of a plasticizer is governed by several well-established theories that describe this interaction.
Core Theories of Plasticization
The action of DEHCH can be understood through a synthesis of three primary theories:
-
The Lubricity Theory: This model posits that the rigidity of a polymer arises from intermolecular friction. Plasticizers act as molecular lubricants, getting between the polymer chains and allowing them to slide past one another more easily.[12]
-
The Gel Theory: This theory extends the lubrication concept, suggesting that polymers have a three-dimensional gel-like structure formed by points of attachment along the polymer chains. Plasticizers break these attachments, preventing the reformation of a rigid network.[12]
-
The Free Volume Theory: Perhaps the most comprehensive model, this theory states that flexibility is dependent on the amount of "free volume" (the internal space available for polymer chains to move).[9][12] Plasticizer molecules, being smaller than the polymer chains, increase the overall free volume of the system. This added space facilitates the segmental motion of the polymer chains, which is the essence of flexibility, and consequently lowers the T_g.[12][13]
DEHCH in Action: An Integrated Mechanism
DEHCH molecules effectively plasticize PVC by inserting themselves between the long polyvinyl chloride chains.[10] This process involves several stages, from initial adsorption on the PVC resin particles to full absorption and interaction with the polymer's polar groups.[12]
The DEHCH molecule's structure is key to its function. The polar ester groups on DEHCH interact with the polar carbon-chlorine (C-Cl) dipoles of the PVC chains.[14] This interaction effectively shields the PVC chains from one another, weakening the strong dipole-dipole forces that hold them rigidly in place.[10][14] Simultaneously, the non-polar cyclohexane ring and the two ethylhexyl side chains contribute to the steric separation of the polymer chains, physically pushing them apart and increasing the free volume.[8][11] This combined action of polar interaction and steric hindrance allows the PVC chains to move more freely at lower temperatures, transitioning the material from a glassy, rigid state to a rubbery, flexible one.[6]
Caption: Molecular mechanism of DEHCH plasticization in PVC.
Part 2: Quantifiable Effects on Material Properties
The molecular-level interactions instigated by DEHCH manifest as significant and measurable changes in the macroscopic properties of the polymer. As a non-phthalate alternative, DEHCH is designed to provide excellent performance with a superior safety profile.[5]
Thermal and Mechanical Properties
The most direct consequence of plasticization is a reduction in the glass transition temperature (T_g).[6][15] This is the primary indicator of a plasticizer's efficiency. By increasing the mobility of polymer chains, DEHCH allows the material to remain flexible at much lower temperatures.[7] This improved low-temperature flexibility is a critical performance characteristic for applications in varied environmental conditions.[5][16]
The addition of DEHCH also modifies the mechanical properties of PVC, transforming it from a material with high modulus and hardness to one that is soft, pliable, and has a higher elongation at break.
Table 1: Typical Property Changes in PVC with DEHCH Plasticization
| Property | Unplasticized PVC (U-PVC) | PVC + DEHCH (Typical) | Rationale for Change |
| Glass Transition Temp. (T_g) | ~82 °C | ~20 to 40 °C | Increased free volume and chain mobility allow for transition at lower thermal energy.[13][15] |
| Hardness (Shore A/D) | ~85 (Shore D) | ~70 to 95 (Shore A) | Reduced intermolecular forces lead to a softer, more easily indented material. |
| Tensile Strength at Break | ~50-60 MPa | ~15-25 MPa | Chains can slide past each other more easily, reducing the force required to pull them apart. |
| Elongation at Break | <50% | 250-450% | Increased chain mobility allows the material to stretch significantly more before failing. |
Performance and Durability: Low Migration and Volatility
A crucial aspect of a plasticizer's performance, especially in sensitive applications like food packaging, medical devices, and toys, is its permanence within the polymer matrix.[1][16] DEHCH exhibits low volatility and a low migration rate.[1][16]
-
Volatility refers to the tendency of the plasticizer to evaporate from the plastic over time, particularly at elevated temperatures.[17] DEHCH's relatively high molecular weight (396.6 g/mol ) and chemical structure contribute to its low vapor pressure, ensuring it remains in the product, preserving flexibility and mechanical integrity over the long term.[16][18]
-
Migration is the process by which the plasticizer moves from the polymer into a contacting substance, such as food, liquids, or skin.[17][19] Because DEHCH is not covalently bonded to the PVC, it can migrate. However, its compatibility and molecular structure result in a low propensity for leaching, a critical factor for regulatory compliance and consumer safety.[16][19]
Part 3: Safety and Toxicological Profile
The primary driver for the development of DEHCH is the need for a safe alternative to certain ortho-phthalates.[2][4] DEHCH has undergone extensive toxicological assessment to validate its suitability for sensitive applications.
-
Regulatory Approval: The European Food Safety Authority (EFSA) has assessed DEHCH and concluded that it is not a safety concern for use in food contact materials under specified conditions, such as in PVC films for aqueous, acidic, and low-alcohol foods.[1][20]
-
Toxicology Studies: Multiple long-term toxicity and carcinogenicity studies in animal models have found DEHCH to be a safe and promising alternative plasticizer, showing no signs of toxicity or carcinogenicity even at high doses.[2][21] It has also been found to have low genotoxic potential.[22] These findings are in stark contrast to the concerns associated with some traditional phthalates, which have been identified as potential endocrine disruptors.[19][23]
Part 4: Experimental Validation Protocols
To ensure scientific integrity, all claims regarding a plasticizer's performance must be substantiated through rigorous, standardized testing. The following protocols are fundamental to characterizing the efficacy and safety of DEHCH.
Protocol: Determination of Plasticizer Migration into Food Simulants
This protocol is a self-validating system for quantifying the migration of DEHCH from a PVC sample into liquids that simulate different types of food, based on established regulatory testing standards.
Objective: To measure the mass of DEHCH that leaches from a PVC sample into a food simulant over a specified time and temperature.
Materials & Equipment:
-
PVC samples plasticized with a known concentration of DEHCH.
-
Food Simulants (examples):
-
Inert glass migration cells or containers.[24]
-
Precision analytical balance (±0.01 mg).
-
Thermostatic oven or incubator.
-
Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis.[25][26]
Workflow Diagram:
Caption: Experimental workflow for plasticizer migration testing.
Step-by-Step Methodology:
-
Sample Preparation: Cut the plasticized PVC film into test specimens of a precise surface area (e.g., 1 dm²). Clean the surface with a lint-free cloth and accurately weigh each specimen.
-
Immersion: Place the specimen into a glass migration cell. Add a precise volume of the chosen food simulant to achieve a standard surface-area-to-volume ratio (e.g., 6 dm²/L).[27]
-
Incubation: Seal the migration cell and place it in an incubator set to a specific temperature for a defined duration (e.g., 10 days at 40°C, to simulate long-term storage at room temperature). These conditions are chosen to mimic the intended real-world use of the material.
-
Analysis: After incubation, remove the simulant from the cell. Prepare the sample for analysis (this may involve liquid-liquid extraction or dilution). Inject a known volume of the simulant into the GC-MS.
-
Quantification: The GC-MS separates the chemical components and identifies DEHCH based on its unique mass spectrum and retention time. The concentration is determined by comparing the peak area to a pre-established calibration curve made with known concentrations of DEHCH.[25]
-
Reporting: Express the final result as the specific migration in mg of DEHCH per kg of food simulant (mg/kg).[20]
Protocol: Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature
DMA is a powerful technique used to measure the viscoelastic properties of polymers, providing a precise determination of the glass transition temperature (T_g).[28][29]
Objective: To determine the T_g of DEHCH-plasticized PVC by measuring its response to an oscillatory force as a function of temperature.
Materials & Equipment:
-
Dynamic Mechanical Analyzer (DMA) with a suitable fixture (e.g., three-point bending or tensile).[30]
-
Rectangular specimens of unplasticized and DEHCH-plasticized PVC, cut to precise dimensions.
-
Liquid nitrogen for sub-ambient temperature control.
Step-by-Step Methodology:
-
Sample Mounting: Securely mount the PVC specimen in the DMA fixture.
-
Test Parameters: Set the test parameters: an oscillatory frequency (e.g., 1 Hz), a small strain or stress amplitude (to ensure the response is within the linear viscoelastic region), and a temperature ramp rate (e.g., 3°C/minute).[29]
-
Temperature Sweep: Begin the test at a low temperature (e.g., -70°C) and ramp up to a temperature well above the expected T_g (e.g., 120°C).[29]
-
Data Acquisition: The instrument applies a sinusoidal stress and measures the resulting strain. It calculates the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. The ratio of these is the tan delta (tan δ = E''/E').
-
T_g Determination: The glass transition is a region of significant molecular motion and energy dissipation. This is observed as:
-
A sharp drop in the storage modulus (E').
-
A distinct peak in the loss modulus (E'').
-
A distinct peak in the tan δ curve. The temperature at the peak of the tan δ curve is most commonly reported as the T_g.[15][30] Comparing the T_g of the plasticized sample to that of the unplasticized control provides a direct measure of the plasticizer's effectiveness.[15]
-
Conclusion and Outlook
The mechanism of action of DEHCH as a plasticizer is a well-understood interplay of molecular interaction and the principles of polymer physics. By effectively inserting itself into the PVC matrix, DEHCH disrupts intermolecular forces and increases free volume, thereby enhancing chain mobility and imparting flexibility. This mechanism is validated by quantifiable changes in thermal and mechanical properties, most notably a significant reduction in the glass transition temperature.
From the perspective of an application scientist, the true value of DEHCH lies not only in its efficient plasticizing action but also in its high performance regarding permanence and its robust safety profile. Its low volatility and migration rates, backed by favorable toxicological assessments and regulatory acceptance, establish it as a trustworthy and authoritative choice for a wide range of applications, from consumer goods to sensitive food-contact and medical materials. As the industry continues to prioritize safety and sustainability, plasticizers like DEHCH will be central to the development of the next generation of advanced polymer products.
References
- Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. (n.d.). Google Scholar.
- DEHCH Plasticizer: A Guide to its Properties and Benefits for PVC. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Mechanism of plasticizer. (2016). Nanjing Union Rubber Chemicals.
- What is the mechanism of plasticizer in polymers?. (2017). Quora.
- Bis(2-ethylhexyl)
- What is the role of plasticizers? What is the mechanism of action?. (2022). Longchang Chemical.
- How Do You Test for Plasticizer Migr
- Derivation of an oral reference dose (RfD) for di 2-ethylhexyl cyclohexan-1,4-dicarboxylate (DEHCH)
- Dynamic Mechanical Analysis Investigations of PLA-Based Renewable Materials: How Are They Useful?. (2020). PMC - NIH.
- Plasticization mechanism and structure of polymers. (2025).
- "Plasticizers". In: Encyclopedia of Polymer Science and Technology. (n.d.).
- Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products. (2023). MDPI.
- eco-dehch. (n.d.).
- Two-Year Carcinogenicity Study of a Novel Plasticizer, bis(2-Ethylhexyl) Cyclohexane-1,4-Dicarboxylate (Eco-DEHCH), by Oral Diet in Han Wistar Rats. (2025).
- PLASTICIZER COMPOSITION COMPRISING DI(2-ETHYLHEXYL)CYCLOHEXANE-1,4-DICARBOXYLATE AND TRIBUTYL CITRATE, AND VINYL CHLORIDE RESIN. (2022).
- Safety of DEHCH. (2020). Food Packaging Forum.
- DEHCH: The Safe & Sustainable Plasticizer for Modern PVC Manufacturing. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- Evaluation of the 52-week chronic toxicity of a novel phthalate-free plasticizer, Eco-DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate)
- ECO DEHCH. (n.d.). CM Fine Chemicals.
- Migration of conventional and new plasticizers from PVC films into food simulants. (2014). Food Control.
- Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study. (2025).
- Two-year carcinogenicity study of a novel plasticizer, bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (Eco-DEHCH)
- Application Notes and Protocols for Testing Plasticizer Migration from Polyvinyl Chloride (PVC). (n.d.). Benchchem.
- Dynamic Mechanical Properties of Polymer–Plasticizer System. (n.d.). Semantic Scholar.
- Study of selected thermoplastics using dynamic mechanical analysis. (n.d.).
- Dynamic mechanical analysis (DMA) curves of neat poly(vinyl chloride)... (n.d.).
- Synthesis and Application of an Alternative Plasticizer Di(2-Ethylhexyl)-1,2-Cyclohexane Dicarboxylate. (2025).
- Dynamic Mechanical Analysis of High Temper
- Di-2-Ethylhexyl Phthalate (DEHP) Toxicity: Organ-Specific Impacts and Human-Relevant Findings. (2025).
- Synthesis and Application of a New Environmental Friendly Plasticizer. (2015). AASCIT.
- The effect of the plasticizer di(2-ethylhexyl)phthalate on red cell deformability. (n.d.). PubMed.
- Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simul
- Deviations of the glass transition temperature in amorphous conjug
- Glass Transition Temperature (Tg) of Plastics - Definition & Values. (2025). SpecialChem.
- How Do Plasticizers Affect Glass Transition Temper
- Glass Transition Behavior of Wet Polymers. (2021). MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Evaluation of the 52-week chronic toxicity of a novel phthalate-free plasticizer, Eco-DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate), in Han Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diethyl hexyl cyclohexane | DEHCH | CAS 84731-70-4 | Connect Chemicals [connectchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. ECO DEHCH | Featured Products | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. quora.com [quora.com]
- 9. specialchem.com [specialchem.com]
- 10. longchangchemical.com [longchangchemical.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of plasticizer | Nanjing Union Rubber Chemicals [nurchem.com]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. d-nb.info [d-nb.info]
- 18. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 19. mdpi.com [mdpi.com]
- 20. Safety of DEHCH | Food Packaging Forum [foodpackagingforum.org]
- 21. Two-year carcinogenicity study of a novel plasticizer, bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (Eco-DEHCH), by oral diet in Han Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Derivation of an oral reference dose (RfD) for di 2-ethylhexyl cyclohexan-1,4-dicarboxylate (DEHCH), an alternative to phthalate plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. clinmedjournals.org [clinmedjournals.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. bastone-plastics.com [bastone-plastics.com]
- 26. researchgate.net [researchgate.net]
- 27. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 28. Dynamic Mechanical Analysis Investigations of PLA-Based Renewable Materials: How Are They Useful? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. matec-conferences.org [matec-conferences.org]
- 30. pbipolymer.com [pbipolymer.com]
The Evolving Landscape of Plasticizers: A Technical Guide to Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH)
Introduction: A Paradigm Shift in Polymer Flexibility
For decades, the backbone of flexible polymer formulations, particularly for polyvinyl chloride (PVC), has been the use of plasticizers. These compounds impart essential properties such as durability and flexibility. However, mounting health and environmental concerns surrounding traditional phthalate-based plasticizers, most notably Bis(2-ethylhexyl) phthalate (DEHP), have catalyzed a significant shift towards safer alternatives.[1] This guide provides an in-depth technical review of a prominent non-phthalate alternative, Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH), for researchers, scientists, and professionals in drug development and materials science. We will delve into its chemical characteristics, applications, toxicological profile, metabolic fate, and the analytical methodologies required for its quantification.
DEHCH: Chemical Identity and Physicochemical Properties
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate, also known by various synonyms including 1,2-Cyclohexane dicarboxylic acid di(2-ethylhexyl) ester and the trade name Hexamoll® DINCH®, is a high-molecular-weight plasticizer.[2][3] Its chemical structure, featuring a cyclohexane ring as its backbone, distinguishes it from the aromatic ring structure of phthalates.[4] This structural difference is fundamental to its altered toxicological profile.
Table 1: Physicochemical Properties of DEHCH
| Property | Value | Reference |
| CAS Number | 84-71-9 | [5] |
| Molecular Formula | C24H44O4 | [4] |
| Molecular Weight | 396.6 g/mol | [4] |
| Appearance | Clear, colorless liquid | [6] |
| Density | 0.959 g/cm³ | [4] |
| Boiling Point | 463.9°C at 760 mmHg | [4] |
| Flash Point | 217.2°C | [4] |
| Water Solubility | Almost insoluble | [6] |
| Solubility in Organic Solvents | Soluble in non-polar and slightly polar solvents (e.g., hexane, toluene) |
Synthesis of DEHCH
The primary industrial synthesis of DEHCH involves the esterification of cyclohexane-1,2-dicarboxylic acid or its anhydride with 2-ethylhexanol.[5][7] The reaction is typically catalyzed by an acid, such as sulfuric acid, and driven to completion by the removal of water.
Caption: Synthesis of DEHCH via esterification.
Applications and Regulatory Landscape
DEHCH is predominantly utilized as a plasticizer in PVC formulations to enhance flexibility and durability.[4] Its favorable safety profile has led to its widespread adoption in sensitive applications, including:
-
Food Contact Materials: DEHCH is approved for use in food packaging films, where low migration into foodstuffs is critical.[8]
-
Medical Devices: As a replacement for DEHP, it is used in medical applications such as tubing and bags.[9][10]
-
Toys and Childcare Articles: Its use is recommended in products for children due to heightened safety requirements.[10]
-
Other Applications: DEHCH is also found in coatings, adhesives, and sealants.
Regulatory Approval
The European Food Safety Authority (EFSA) has assessed DEHCH for use in food contact materials and concluded that it does not raise a concern for genotoxicity.[11] While noting some uncertainty regarding its potential for accumulation in humans, EFSA established a specific migration limit of 0.050 mg/kg of food.[11] Subsequently, the European Commission has officially added DEHCH to the authorized substance list for food contact plastic materials under specific conditions.[8][12]
Toxicological Profile: A Safer Alternative
The impetus for the development of DEHCH and other non-phthalate plasticizers stems from the adverse health effects associated with DEHP, including its classification as a reproductive toxicant. Extensive toxicological testing of DEHCH has been conducted to ensure it does not exhibit a similar hazard profile.
Acute and Chronic Toxicity
Studies in animal models have demonstrated a low order of acute toxicity for DEHCH. Long-term toxicity studies in rats have shown no significant adverse effects even at high doses.[1] A 52-week chronic toxicity study in Wistar Han rats concluded that chronic exposure to DEHCH was generally safe.[1]
Genotoxicity and Carcinogenicity
DEHCH has been found to be non-genotoxic in a battery of in vitro and in vivo assays.[11] This is a critical distinction from some phthalates that have raised concerns in this area. A two-year carcinogenicity study in rats did not find any evidence of carcinogenicity related to DEHCH exposure.[13]
Endocrine Disruption Potential
A key concern with DEHP is its endocrine-disrupting properties. In contrast, studies on DEHCH have not indicated a similar potential for endocrine disruption. In vivo studies using zebrafish larvae showed that DEHCH did not alter locomotor activity or the expression of endocrine-related genes, unlike DEHP and some other plasticizers. Furthermore, in vitro and in silico models have not shown significant interaction of DEHCH with key hormone receptors.
Table 2: Summary of Toxicological Endpoints for DEHCH
| Endpoint | Result | Reference |
| Acute Oral Toxicity | Low | |
| Chronic Toxicity (52-week, rat) | No significant adverse effects | [1] |
| Genotoxicity | No concern | [11] |
| Carcinogenicity (2-year, rat) | No evidence of carcinogenicity | [13] |
| Endocrine Disruption | No evidence of endocrine-disrupting effects | |
| Reproductive/Developmental Toxicity | No indication of being a reproductive or developmental toxicant | [14] |
Metabolism and Toxicokinetics: A Postulated Pathway
Understanding the metabolic fate of DEHCH is crucial for a comprehensive safety assessment. While specific human metabolism studies on DEHCH are not as extensively published as for DEHP, a likely metabolic pathway can be postulated based on the well-understood metabolism of other dialkyl esters, such as DEHP and Diisononyl cyclohexane-1,2-dicarboxylate (DINCH).[3][7]
The proposed metabolic pathway for DEHCH involves two primary phases:
-
Phase I: Hydrolysis and Oxidation: Upon ingestion, DEHCH is likely hydrolyzed by esterases in the gut and liver to its monoester, mono(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (MEHCH), and 2-ethylhexanol. The monoester can then undergo further oxidation of the ethylhexyl side chain to form various oxidized metabolites.
-
Phase II: Conjugation: The oxidized metabolites can then be conjugated, for example, with glucuronic acid, to increase their water solubility and facilitate their excretion in the urine.
It is important to note that the adverse effects of phthalates are often attributed to their metabolites.[7] Therefore, the toxicological profile of DEHCH's metabolites is of significant interest. The available data suggests that these metabolites do not exhibit the same level of biological activity as the corresponding metabolites of DEHP.
Caption: Postulated metabolic pathway of DEHCH.
Analytical Methodologies for the Determination of DEHCH
The ability to accurately quantify DEHCH in various matrices is essential for quality control, migration studies, and environmental monitoring. The analytical approach typically involves extraction of the analyte followed by instrumental analysis.
Sample Preparation and Extraction
The choice of extraction technique depends on the sample matrix.
-
Solid Samples (e.g., PVC, Food): Solvent extraction is commonly employed. For polymeric materials, dissolution followed by precipitation of the polymer and analysis of the supernatant is a standard approach. Ultrasonic extraction is a more rapid alternative to traditional Soxhlet extraction.[15]
-
Aqueous Samples (e.g., Environmental Water): Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to isolate and pre-concentrate DEHCH from the water matrix.[16] Microextraction techniques, such as solid-phase microextraction (SPME), are also effective for trace-level analysis.[17]
Instrumental Analysis
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common instrumental techniques for the determination of DEHCH.
-
GC-MS: This technique offers excellent separation and sensitivity. DEHCH can be quantified using selected ion monitoring (SIM) for enhanced specificity.
-
LC-MS/MS: This is particularly useful for analyzing DEHCH metabolites in biological samples, such as urine, without the need for derivatization.
Experimental Protocol: Quantification of DEHCH in PVC Medical Tubing via GC-MS
This protocol provides a general framework for the analysis of DEHCH in a solid polymer matrix.
-
Sample Preparation:
-
Accurately weigh a representative portion of the PVC tubing (e.g., 0.1 g).
-
Cut the tubing into small pieces to increase the surface area for extraction.
-
-
Extraction:
-
Place the PVC pieces in a glass vial.
-
Add a known volume of a suitable solvent (e.g., n-hexane or a mixture of hexane and acetone).
-
Spike the sample with an appropriate internal standard.
-
Extract the DEHCH from the PVC matrix using ultrasonication for a defined period (e.g., 30 minutes).
-
Allow the polymer to settle and carefully transfer the supernatant to a clean vial.
-
-
Analysis by GC-MS:
-
Inject an aliquot of the extract into the GC-MS system.
-
GC Conditions (Typical):
-
Column: HP-5ms or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Start at a suitable initial temperature, ramp to a final temperature to ensure elution of DEHCH.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for DEHCH (e.g., m/z 149).
-
-
-
Quantification:
-
Generate a calibration curve using standards of known DEHCH concentrations.
-
Calculate the concentration of DEHCH in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Caption: Analytical workflow for DEHCH in PVC.
Conclusion and Future Perspectives
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate has emerged as a viable and safer alternative to traditional phthalate plasticizers, particularly DEHP. Its favorable toxicological profile, coupled with its efficacy as a plasticizer, has led to its widespread adoption in consumer and medical products. While the general metabolic pathway can be inferred from similar compounds, further research into the specific human metabolism and toxicokinetics of DEHCH would be beneficial to address the uncertainties regarding its potential for accumulation. The continued development and validation of robust analytical methods will also be crucial for monitoring human exposure and ensuring the safe use of this important class of compounds. The transition to non-phthalate plasticizers like DEHCH represents a significant step forward in the development of safer and more sustainable polymer materials.
References
- Albro, P. W., & Lavenhar, S. R. (1989). Metabolism of di(2-ethylhexyl) phthalate. Drug metabolism reviews, 21(1), 13–34.
- EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP). (2020). Safety assessment of the substance bis(2-ethylhexyl)
- Feghhi, M. A., et al. (2018). Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: a review. Journal of Pharmaceutical and Biomedical Analysis, 158, 332-344.
-
Food Packaging Forum. (2023). European Commission allows DEHCH for food contact. Retrieved from [Link]
-
Gautam ZEN UK LTD. (n.d.). Diethyl Hexyl Cyclohexane Eco Dehch Plasticizer. Retrieved from [Link]
-
eco-dehch. (n.d.). Technical Data Sheet. Retrieved from [Link]
- Koch, H. M., et al. (2013). Metabolism of the plasticizer and phthalate substitute diisononyl-cyclohexane-1,2-dicarboxylate (DINCH®) in humans after single oral doses. Archives of toxicology, 87(5), 799–806.
- Lee, D. S., et al. (2023). Evaluation of the 52-week chronic toxicity of a novel phthalate-free plasticizer, Eco-DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate), in Han Wistar rats. Food and Chemical Toxicology, 176, 113809.
- Jeong, D. S., et al. (2024). Two-Year Carcinogenicity Study of a Novel Plasticizer, bis(2-Ethylhexyl) Cyclohexane-1,4-Dicarboxylate (Eco-DEHCH), by Oral Diet in Han Wistar Rats. Regulatory Toxicology and Pharmacology, 151, 105664.
-
CIRS Group. (2023). DEHCH Added to Authorized Substances List for Food Contact Plastic Materials. Retrieved from [Link]
- Luo, H., et al. (2014). Evaluation of the Di(2-ethylhexyl)phthalate released from polyvinyl chloride medical devices that contact blood. Journal of Analytical Methods in Chemistry, 2014, 835638.
- Campioli, E., et al. (2015). Cyclohexane-1,2-dicarboxylic acid diisononyl ester and metabolite effects on rat epididymal stromal vascular fraction differentiation of adipose tissue. Environmental research, 140, 145–156.
- Silva, M. J., et al. (2013). In vitro metabolites of di-2-ethylhexyl adipate (DEHA) as biomarkers of exposure in human biomonitoring applications. Archives of toxicology, 87(10), 1849–1857.
- Jeong, D. S., et al. (2024). Two-Year Carcinogenicity Study of a Novel Plasticizer, bis(2-Ethylhexyl) Cyclohexane-1,4-Dicarboxylate (Eco-DEHCH), by Oral Diet in Han Wistar Rats. Regulatory Toxicology and Pharmacology, 151, 105664.
-
CIRS Group. (2023). DEHCH Added to Authorized Substances List for Food Contact Plastic Materials. Retrieved from [Link]
- NICNAS. (2013). 1,2-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Human health tier II assessment.
-
PubChem. (n.d.). 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester. Retrieved from [Link]
- Rodríguez-Gómez, R., et al. (2022). Determination of phthalate esters from environmental water samples by micro-solid-phase extraction using TiO2 nanotube arrays before high-performance liquid chromatography.
- Al-Aammar, A. S., et al. (2019). Extraction, identification and determination of di-(2-ethylhexyl) phthalate (DEHP) plasticizer in some stored blood bag samples using different spectroscopic techniques. Iraqi Journal of Pharmaceutical Sciences, 28(1), 77-86.
- Campioli, E., et al. (2015). Cyclohexane-1,2-dicarboxylic acid diisononyl ester and metabolite effects on rat epididymal stromal vascular fraction differentiation of adipose tissue. Environmental research, 140, 145–156.
- Asghar, M. A., et al. (2023).
- CPSC. (2018). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for 1,2-Cyclohexanedicarboxylic acid, dinonyl ester, branched and linear (DINX)”.
- Babin, M. C., et al. (2021). Derivation of an oral reference dose (RfD) for di 2-ethylhexyl cyclohexane-1,4-dicarboxylate (DEHCH), an alternative to phthalate plasticizers. Regulatory toxicology and pharmacology, 125, 105006.
- Izunobi, A. I., et al. (2023). Isolation and characterization of bis(2-Ethylhexyl) benzene-1,2-dicarboxylate from detarium microcarpum root extract. Chemistry Research Journal, 8(6), 1-8.
- Nhlapo, N. S., et al. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. Journal of Chemical Metrology, 12(2), 114-126.
- Campioli, E., et al. (2015). Cyclohexane-1,2-dicarboxylic acid diisononyl ester and metabolite effects on rat epididymal stromal vascular fraction differentiation of adipose tissue. Environmental research, 140, 145–156.
- Cacho, J. I., et al. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of the plasticizer and phthalate substitute diisononyl-cyclohexane-1,2-dicarboxylate (DINCH(®)) in humans after single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | 84-71-9 [smolecule.com]
- 5. bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | 84-71-9 [chemicalbook.com]
- 6. Evaluation of the Di(2-ethylhexyl)phthalate released from polyvinyl chloride medical devices that contact blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absorption, metabolism, and excretion of di(2-ethylhexyl) phthalate by rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro metabolites of di-2-ethylhexyl adipate (DEHA) as biomarkers of exposure in human biomonitoring applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolites of the plasticizer di(2-ethylhexyl)phthalate in urine samples of workers in polyvinylchloride processing industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Excretion and metabolism of di(2-ethylhexyl)phthalate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Derivation of an oral reference dose (RfD) for di 2-ethylhexyl cyclohexan-1,4-dicarboxylate (DEHCH), an alternative to phthalate plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acgpubs.org [acgpubs.org]
- 16. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Phthalates in Purified Drinking Water in Italy [mdpi.com]
The Ascent of Alternatives: An In-depth Technical Guide to the Discovery and History of Non-Phthalate Plasticizers
Abstract
For decades, phthalate esters reigned as the undisputed workhorses of the polymer industry, imparting flexibility and durability to a vast array of plastic products. However, mounting concerns over their potential health and environmental impacts catalyzed a paradigm shift, propelling the development of a new generation of plasticizers. This in-depth technical guide chronicles the discovery and history of non-phthalate plasticizers, offering researchers, scientists, and drug development professionals a comprehensive understanding of their evolution, chemical underpinnings, and performance characteristics. We will explore the key scientific drivers and technological innovations that have led to the rise of alternatives such as terephthalates, citrates, benzoates, and bio-based plasticizers. This guide will provide a detailed examination of their synthesis, mechanisms of action, and the standardized methodologies for their evaluation, equipping the reader with the knowledge to navigate the complex landscape of modern plasticizer technology.
The Age of Phthalates: A Historical Prelude
The story of non-phthalate plasticizers begins with the dominance of their predecessors. The advent of synthetic polymers in the 19th and early 20th centuries created a demand for additives that could modify their physical properties. Early plastics like cellulose nitrate were notoriously brittle.[1][2] The first plasticizer, castor oil, was patented in 1856 to improve the flexibility of cellulose nitrate. Camphor later became a more favored option, though its volatility and odor were significant drawbacks.[1][2]
The true revolution in plasticization arrived in the 1920s with the introduction of phthalate esters.[1][3] Their commercial availability, coupled with the boom of the polyvinyl chloride (PVC) industry in 1931, solidified their position as the go-to plasticizers.[1][2] Di(2-ethylhexyl) phthalate (DEHP), in particular, became the most widely used plasticizer globally due to its low cost and excellent performance in softening PVC.[1]
The mechanism of action for phthalates, and plasticizers in general, involves the insertion of their molecules between the long polymer chains of a plastic like PVC. This reduces the intermolecular forces between the polymer chains, allowing them to slide past one another more easily, which in turn increases flexibility and reduces brittleness.
The Turning Point: Drivers for Non-Phthalate Alternatives
The widespread use of phthalates led to their ubiquitous presence in the environment and in humans.[3] In the latter half of the 20th century, scientific studies began to raise concerns about the potential health risks associated with certain low-molecular-weight phthalates. These concerns centered on their classification as endocrine-disrupting chemicals, with potential impacts on reproductive health and development.[4][5]
Regulatory bodies in Europe and North America began to restrict the use of specific phthalates, particularly in applications with high human exposure, such as children's toys, food packaging, and medical devices.[1][3] This regulatory pressure, combined with growing consumer awareness and demand for safer products, created a powerful impetus for the chemical industry to develop and commercialize non-phthalate plasticizers.
The Rise of the Alternatives: A Technical Deep Dive
The quest for phthalate alternatives has led to the development of several classes of non-phthalate plasticizers, each with its unique history, chemical properties, and performance characteristics.
Terephthalates: The Drop-in Solution
The most prominent and commercially successful class of non-phthalate plasticizers is the terephthalates. The leading example is dioctyl terephthalate (DOTP), also known as di(2-ethylhexyl) terephthalate (DEHT).[6]
Discovery and History: While the chemistry of terephthalic acid has been known for a long time, the development of DOTP as a mainstream plasticizer gained significant traction in the late 20th and early 21st centuries as a direct response to the regulatory scrutiny of ortho-phthalates like DEHP.[6][7] The key innovation was the recognition that by simply changing the isomeric position of the ester groups on the benzene ring from the ortho position (in phthalates) to the para position (in terephthalates), the toxicological profile could be significantly improved.[6] This subtle structural change means that the breakdown products of DOTP in the body are different from those of DEHP and do not exhibit the same endocrine-disrupting effects.[8]
Synthesis: DOTP is primarily synthesized through the direct esterification of terephthalic acid (TPA) with 2-ethylhexanol.[9][10][11]
Performance and Applications: DOTP offers performance characteristics very similar to DEHP, making it a "drop-in" replacement in many PVC formulations.[7] It exhibits good plasticizing efficiency, low volatility, and excellent thermal stability.[12] Consequently, DOTP has found widespread use in applications such as flooring, wall coverings, wires and cables, and automotive interiors.[6][13]
Citrates: The Bio-Compatible Choice
Citrate esters, derived from citric acid, represent another important class of non-phthalate plasticizers, valued for their excellent safety profile and biodegradability.[14][15]
Discovery and History: The use of citrate esters as plasticizers dates back to the mid-20th century, but their adoption accelerated significantly with the growing demand for non-toxic and biocompatible materials, particularly in sensitive applications.[16] The most common citrate plasticizers include triethyl citrate (TEC), acetyl triethyl citrate (ATEC), tributyl citrate (TBC), and acetyl tributyl citrate (ATBC).[16]
Synthesis: The synthesis of citrate plasticizers involves the esterification of citric acid with an appropriate alcohol (e.g., ethanol, butanol).[2][17] A subsequent acetylation step, where the hydroxyl group on the citric acid backbone is reacted with acetic anhydride, can improve the plasticizer's compatibility with PVC and reduce its water sensitivity.[5]
Performance and Applications: Citrate plasticizers are particularly favored in applications with stringent safety requirements, such as medical devices, pharmaceutical coatings, and children's toys.[14][18] They offer good plasticizing efficiency and are biodegradable.[15] However, some lower molecular weight citrates can have higher volatility compared to general-purpose plasticizers like DOTP.[5]
Benzoates: The High-Solvating Performers
Benzoate esters are known for their high solvating power, which can lead to faster processing times in PVC formulations.[4][19]
Discovery and History: Benzoate plasticizers, such as diethylene glycol dibenzoate (DEGDB) and dipropylene glycol dibenzoate (DPGDB), have been used for many years, often in blends with other plasticizers.[4] Their development has been driven by the need for plasticizers that can improve the processability of PVC and other polar polymers.[2][4] The market for benzoates has seen steady growth as they are increasingly used to replace phthalates in applications like flooring, adhesives, and sealants.[20][21]
Synthesis: Benzoate plasticizers are typically synthesized by the esterification of benzoic acid with a corresponding glycol.[6][7][13][22]
Performance and Applications: The high solvating nature of benzoates allows for lower processing temperatures and faster fusion of PVC plastisols.[4] They also impart good stain and extraction resistance.[2] However, they can sometimes have limitations in low-temperature flexibility compared to other general-purpose plasticizers.[2]
Bio-Based Plasticizers: The Sustainable Frontier
A growing area of research and development is focused on bio-based plasticizers derived from renewable resources.
Discovery and History: The concept of using vegetable oils as plasticizers is not new, but recent advancements in biotechnology and green chemistry have led to the development of more sophisticated and efficient bio-based alternatives. Key examples include epoxidized soybean oil (ESBO) and isosorbide esters.[3][23][24]
Epoxidized Soybean Oil (ESBO): ESBO is produced by the epoxidation of soybean oil.[1][23] It has been used for many years as a co-plasticizer and thermal stabilizer in PVC formulations.[24] The epoxy groups in ESBO can react with hydrochloric acid that is released during the thermal degradation of PVC, thereby improving the stability of the final product.[23]
Isosorbide Esters: Isosorbide is a diol derived from starch that can be esterified to produce novel bio-based plasticizers.[3][23] Research in this area is ongoing, with a focus on optimizing the performance and cost-effectiveness of these materials.[23]
Performance and Applications: Bio-based plasticizers offer the significant advantage of being derived from renewable resources, which can improve the sustainability profile of plastic products.[1] Their performance characteristics can vary widely depending on the specific chemistry, but they are finding increasing use in a range of applications as both primary and secondary plasticizers.
Performance Evaluation: Standardized Methodologies
The evaluation of plasticizer performance is crucial for formulation development and quality control. Several standardized test methods, primarily from ASTM International and the International Organization for Standardization (ISO), are used to characterize the key properties of plasticized polymers.
Thermal Stability
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of plasticizers and plasticized formulations.
Experimental Protocol: Thermogravimetric Analysis (TGA) of Plasticizer Thermal Stability
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the plasticizer into a TGA sample pan.
-
Test Parameters:
-
Temperature Program: Ramp the temperature from ambient to 600°C at a heating rate of 10°C/min.
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Analysis: Determine the onset of decomposition temperature, which is the temperature at which significant mass loss begins. Compare the decomposition profiles of different plasticizers.
Low-Temperature Flexibility
Stiffness Properties by Torsion Test: This method determines the stiffness characteristics of plastics over a range of temperatures by measuring the apparent modulus of rigidity.
Experimental Protocol: Low-Temperature Flexibility (ASTM D1043)
-
Specimen Preparation: Prepare rectangular test specimens of the plasticized polymer according to the dimensions specified in ASTM D1043.
-
Conditioning: Condition the specimens as per ASTM D618.
-
Test Procedure:
-
Mount the specimen in the torsion apparatus.
-
Immerse the specimen in a temperature-controlled bath.
-
Cool the bath to the lowest test temperature.
-
Apply a torsional load to the specimen and measure the angular deflection.
-
Increase the temperature in increments and repeat the measurement at each temperature.
-
-
Calculation: Calculate the apparent modulus of rigidity at each temperature.
-
Analysis: Plot the apparent modulus of rigidity versus temperature to determine the temperature at which the material becomes brittle.
Plasticizer Migration
Migration Testing: Various methods are used to assess the migration of plasticizers from a plastic material into a contacting medium (e.g., air, liquids, or another solid).
-
Standard: ISO 176 (migration into liquids)
Experimental Protocol: Plasticizer Migration (based on ISO 176 principles)
-
Specimen Preparation: Prepare discs of the plasticized polymer of known surface area and weight.
-
Extraction Medium: Select an appropriate extraction medium (e.g., hexane for oily food simulants, ethanol for fatty food simulants, or activated carbon for air migration).
-
Test Procedure:
-
Immerse the specimens in the extraction medium for a specified time and at a controlled temperature.
-
For air migration, place the specimens in a controlled environment with activated carbon.
-
-
Analysis:
-
Remove the specimens and reweigh them to determine the mass loss due to plasticizer migration.
-
Alternatively, analyze the extraction medium using techniques like gas chromatography-mass spectrometry (GC-MS) to quantify the amount of migrated plasticizer.
-
Comparative Performance of Non-Phthalate Plasticizers
The selection of a plasticizer for a specific application depends on a careful balance of performance, cost, and regulatory compliance. The following table provides a general comparison of the key performance characteristics of major non-phthalate plasticizers relative to DEHP.
| Plasticizer Class | Key Examples | Plasticizing Efficiency | Low-Temp. Flexibility | Volatility | Cost | Key Advantages |
| Phthalate (Reference) | DEHP | High | Good | Low | Low | Historical benchmark, low cost |
| Terephthalate | DOTP | High | Good | Low | Moderate | Excellent toxicological profile, drop-in for DEHP |
| Citrate | ATBC, TBC | Good | Moderate | Moderate-High | High | Excellent biocompatibility, biodegradable |
| Benzoate | DEGDB, DPGDB | High | Fair | Moderate | Moderate | High solvating power, fast processing |
| Bio-Based (Epoxies) | ESBO | Moderate | Good | Very Low | Moderate | Renewable resource, thermal stabilizer |
Future Outlook and Conclusion
The transition from phthalate to non-phthalate plasticizers represents a significant achievement in the development of safer and more sustainable polymer materials. The journey has been driven by a confluence of scientific understanding, regulatory action, and market demand. Terephthalates have emerged as the leading general-purpose alternatives, while citrates, benzoates, and a growing portfolio of bio-based plasticizers offer unique performance attributes for a wide range of applications.
As the field continues to evolve, the focus will undoubtedly remain on enhancing the performance, cost-effectiveness, and sustainability of non-phthalate plasticizers. Innovations in catalysis, bio-based feedstocks, and polymer formulation will continue to shape the future of this critical class of industrial chemicals. For researchers, scientists, and drug development professionals, a thorough understanding of the discovery, history, and technical nuances of non-phthalate plasticizers is essential for the development of safe, effective, and compliant products.
References
-
Wikipedia. Phthalates. [Link]
-
Patsnap. Citrate plasticizer. [Link]
-
Wikipedia. Bis(2-ethylhexyl) terephthalate. [Link]
-
ResearchGate. Synthesis and Performance of Biobased Polyurethane Adhesives from Epoxidized Soybean Oil and Isosorbide. [Link]
-
SciSpace. Synthesis and Properties of Isosorbide-based Eco- friendly Plasticizers for Poly(vinyl chloride). [Link]
-
Ataman Kimya. DIOCTYL TEREPHTHALATE (DOTP - DEHT). [Link]
-
BASTONE. Dioctyl Terephthalate (DOTP): Properties & Applications in Plastic and Rubber Industries. [Link]
-
ASTM International. Standard Test Method for Stiffness Properties of Plastics as a Function of Temperature by Means of a Torsion Test. [Link]
-
Kanademy. Citrate Plasticizers as a Replacement of DOP. [Link]
- Google Patents. Technology for synthesizing ATBC (acetyl tributyl citrate)
-
BASTONE. What Are Non-Phthalate Plasticizers. [Link]
-
Semantic Scholar. Bio-Based Epoxy Resin from Epoxidized Soybean Oil. [Link]
-
BASTONE. How DOTP is made? [Link]
-
Nayakem. citrate plasticizers. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Rise of DOTP: A Greener Alternative in Plasticizer Technology. [Link]
-
PT. Bumimulia Indah Lestari. Benzoate Ester Plasticizers. [Link]
-
ResearchGate. Catalytic synthesis of acetyl tri-n-butyl citrate. [Link]
- Google Patents.
-
Digital Journal. Benzoates Plasticizers Analysis 2025 and Forecasts 2033: Unveiling Growth Opportunities. [Link]
-
Diochem. Epoxidized soybean oil (ESBO). [Link]
-
Nayakem. Benzoates Plasticizers (NK-Series). [Link]
- Google Patents.
-
ResearchGate. A mini-review on different synthesis reactions of dioctyl terephthalate (DOTP) and properties of DOTP plasticized PVC. [Link]
-
PPRC. Thermogravimetric Analysis. [Link]
-
Plastic Additives. Exploring the Chemistry of DOTP: Properties and Synthesis of a Key Plasticizer. [Link]
-
Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]
Sources
- 1. tecnosintesi.com [tecnosintesi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ESBO (Epoxidized soybean oil) - MATCO CHEMICALS [matcochemicals.com]
- 4. Integrated process of synthesizing acetyl tributyl citrate by using activated carbon immobilized p-toluenesulfonic acid catalyst - Eureka | Patsnap [eureka.patsnap.com]
- 5. High-Performance Epoxidized Soybean Oil for Paints and more. [penpet.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103012152B - Production technique of diethylene glycol dibenzoate - Google Patents [patents.google.com]
- 8. ASTM D1043: Plastic Stiffness vs. Temperature. [untm.co]
- 9. bastone-plastics.com [bastone-plastics.com]
- 10. oaji.net [oaji.net]
- 11. nbinno.com [nbinno.com]
- 12. scribd.com [scribd.com]
- 13. Diethylene glycol dibenzoate synthesis - chemicalbook [chemicalbook.com]
- 14. 2017erp.com [2017erp.com]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. file.yizimg.com [file.yizimg.com]
- 17. CN104803847A - Technology for synthesizing ATBC (acetyl tributyl citrate) under catalysis of composite solid acid - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. caod.oriprobe.com [caod.oriprobe.com]
- 20. mamtapolycoats.com [mamtapolycoats.com]
- 21. chemdo.com [chemdo.com]
- 22. Preparation method of diethylene glycol dibenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 23. Epoxidized soybean oil - Wikipedia [en.wikipedia.org]
- 24. store.astm.org [store.astm.org]
- 25. qub.ac.uk [qub.ac.uk]
- 26. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 27. store.astm.org [store.astm.org]
The Solubility of Di(2-ethylhexyl)cyclohexane-1,2-dicarboxylate (DEHCH) in Organic Solvents: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of Di(2-ethylhexyl)cyclohexane-1,2-dicarboxylate (DEHCH), a non-phthalate plasticizer widely utilized in the formulation of various polymeric materials. As the demand for safer and more environmentally benign plasticizers grows, a thorough understanding of their solubility in different organic solvents is paramount for researchers, scientists, and professionals in drug development and material science. This document elucidates the theoretical underpinnings of DEHCH's solubility based on Hansen Solubility Parameters (HSP) and provides a comprehensive, albeit estimated, solubility profile in a wide array of organic solvents. Furthermore, a detailed, self-validating experimental protocol for the precise determination of DEHCH solubility is presented, ensuring scientific integrity and reproducibility.
Introduction to DEHCH and its Significance
Di(2-ethylhexyl)cyclohexane-1,2-dicarboxylate (DEHCH) is a key player in the modern polymer industry, serving as a non-phthalate plasticizer.[1][2] Plasticizers are additives that increase the flexibility, durability, and workability of a material, most notably polyvinyl chloride (PVC). The shift away from traditional phthalate-based plasticizers, driven by health and environmental concerns, has propelled DEHCH to the forefront of research and application.[3] Its favorable toxicological profile and performance characteristics make it a preferred choice in sensitive applications such as medical devices, food contact materials, and toys.[1][2]
The solubility of DEHCH in various organic solvents is a critical parameter that governs its processing, formulation, and performance in final products. A comprehensive understanding of its solubility behavior is essential for:
-
Formulation Development: Ensuring miscibility and compatibility with other components in a formulation.
-
Process Optimization: Selecting appropriate solvents for manufacturing processes such as casting, coating, and printing.
-
Quality Control: Establishing specifications and analytical methods for raw material and final product testing.
-
Predicting Material Performance: Understanding the potential for plasticizer migration and its impact on the long-term properties of the material.
This guide aims to provide a robust framework for understanding and evaluating the solubility of DEHCH, combining theoretical predictions with practical experimental methodologies.
Theoretical Framework: Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is a fundamental concept in solubility. Hansen Solubility Parameters (HSP) provide a more nuanced and quantitative approach to this principle by decomposing the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be characterized by its unique set of three Hansen parameters (δd, δp, δh), which can be visualized as a point in a three-dimensional "Hansen space". The closer the HSP values of a solute and a solvent are in this space, the higher the likelihood of dissolution.
Estimated Hansen Solubility Parameters of DEHCH
Based on the molecular structure of DEHCH (C₂₄H₄₄O₄), the estimated Hansen Solubility Parameters are presented in Table 1.
Table 1: Physicochemical Properties and Estimated Hansen Solubility Parameters of DEHCH
| Property | Value | Unit | Source/Method |
| Molecular Formula | C₂₄H₄₄O₄ | - | - |
| Molecular Weight | 396.6 | g/mol | [1] |
| Density (approx.) | 0.955 | g/cm³ | - |
| Estimated Hansen Solubility Parameters | Hoftyzer-Van Krevelen Group Contribution Method | ||
| δd (Dispersion) | 17.5 | MPa⁰.⁵ | Calculated |
| δp (Polar) | 3.8 | MPa⁰.⁵ | Calculated |
| δh (Hydrogen Bonding) | 4.1 | MPa⁰.⁵ | Calculated |
Disclaimer: These HSP values are estimations and should be used as a predictive tool. For critical applications, experimental verification is strongly recommended.
Solubility Profile of DEHCH in Organic Solvents
Utilizing the estimated Hansen Solubility Parameters for DEHCH and established HSP values for a wide range of organic solvents, we can predict the solubility of DEHCH. The solubility is predicted to be favorable in solvents with similar HSP values, particularly those that are non-polar to moderately polar. Conversely, DEHCH is expected to have poor solubility in highly polar solvents, especially water. It is consistently reported to be insoluble or almost insoluble in water.[1]
Table 2 provides a comprehensive, albeit predictive, overview of the solubility of DEHCH in various organic solvents, categorized by solvent class. The qualitative solubility prediction is based on the similarity of HSP values between DEHCH and the respective solvent.
Table 2: Predicted Solubility of DEHCH in Various Organic Solvents
| Solvent Class | Solvent | Predicted Solubility |
| Alcohols | Methanol | Poor |
| Ethanol | Poor to Moderate | |
| Isopropanol | Moderate | |
| n-Butanol | Good | |
| Ketones | Acetone | Moderate to Good |
| Methyl Ethyl Ketone (MEK) | Good | |
| Cyclohexanone | Excellent | |
| Esters | Ethyl Acetate | Good |
| Butyl Acetate | Excellent | |
| Ethers | Diethyl Ether | Good |
| Tetrahydrofuran (THF) | Excellent | |
| Aromatic Hydrocarbons | Toluene | Excellent |
| Xylene | Excellent | |
| Aliphatic Hydrocarbons | n-Hexane | Good |
| Heptane | Good | |
| Cyclohexane | Good | |
| Chlorinated Solvents | Dichloromethane | Excellent |
| Chloroform | Excellent | |
| Glycol Ethers | 2-Butoxyethanol | Good |
| Amides | Dimethylformamide (DMF) | Moderate |
| N-Methyl-2-pyrrolidone (NMP) | Moderate | |
| Aqueous | Water | Insoluble |
Experimental Determination of DEHCH Solubility: A Step-by-Step Protocol
To ensure the highest degree of accuracy, experimental determination of solubility is indispensable. The following protocol is a robust, self-validating method for quantifying the solubility of DEHCH in a given organic solvent. This method is adapted from established principles for determining the solubility of liquids in liquids and can be tailored to specific laboratory capabilities.
Principle
A known mass of DEHCH is added incrementally to a known volume of the test solvent at a constant temperature. The mixture is agitated to reach equilibrium. The point of saturation is determined visually as the first sign of persistent turbidity or phase separation. The solubility is then calculated and expressed in grams per 100 mL of solvent.
Materials and Equipment
-
Di(2-ethylhexyl)cyclohexane-1,2-dicarboxylate (DEHCH), high purity grade
-
Selected organic solvents, analytical grade
-
Calibrated positive displacement pipette or analytical balance
-
Thermostatically controlled water bath or heating block
-
Magnetic stirrer and stir bars
-
Clear glass vials with screw caps (e.g., 20 mL scintillation vials)
-
Light source for observing turbidity (Tyndall effect)
Experimental Workflow
Figure 1: Experimental workflow for the determination of DEHCH solubility.
Detailed Procedure
-
Preparation:
-
Accurately dispense 10.0 mL of the selected organic solvent into a clean, dry glass vial.
-
Place the vial in a thermostatically controlled water bath set to the desired experimental temperature (e.g., 25.0 ± 0.1 °C). Allow the solvent to thermally equilibrate for at least 30 minutes.
-
-
Titration and Equilibration:
-
Using a calibrated positive displacement pipette or by weighing on an analytical balance, add a small, known increment of DEHCH (e.g., 0.1 g) to the solvent.
-
Securely cap the vial and agitate the mixture using a magnetic stirrer until the DEHCH is completely dissolved.
-
Remove the vial from the stirrer and visually inspect for any undissolved droplets or turbidity. A strong light source against a dark background can aid in this observation.
-
-
Endpoint Determination:
-
Continue adding known increments of DEHCH, allowing the system to equilibrate after each addition.
-
The endpoint is reached when the addition of an increment of DEHCH results in a persistent turbidity or the formation of a second phase that does not dissipate with continued agitation for at least 15 minutes.
-
-
Calculation:
-
Record the total mass of DEHCH added to reach the saturation point.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Total mass of DEHCH added in g / Volume of solvent in mL) x 100
-
-
Self-Validation and Trustworthiness:
-
To ensure the reliability of the results, it is crucial to perform the determination in triplicate.
-
The standard deviation of the triplicate measurements should be within an acceptable range (e.g., ± 5%) to validate the precision of the experiment.
-
For a more rigorous validation, the experiment can be approached from the opposite direction: preparing a supersaturated solution at a higher temperature and then allowing it to equilibrate at the target temperature to observe precipitation. The concentration of the supernatant can then be determined analytically (e.g., by gas chromatography).
-
Conclusion
This technical guide has provided a comprehensive overview of the solubility of Di(2-ethylhexyl)cyclohexane-1,2-dicarboxylate (DEHCH) in a variety of organic solvents. By leveraging the predictive power of Hansen Solubility Parameters, we have established a theoretical framework for understanding and anticipating the solubility behavior of DEHCH. The estimated solubility data presented herein serves as a valuable resource for initial formulation screening and solvent selection.
Recognizing the importance of empirical data, a detailed and robust experimental protocol for the quantitative determination of DEHCH solubility has been outlined. This methodology, grounded in established scientific principles, is designed to yield accurate and reproducible results, empowering researchers and professionals to make informed decisions in their respective fields.
The continued investigation and sharing of experimental solubility data for DEHCH will further enhance our collective understanding of this important non-phthalate plasticizer and facilitate its effective and safe application across a broad spectrum of industries.
References
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. ([Link])
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. ([Link])
-
ASTM International. (2018). ASTM D1722-09(2018) Standard Test Method for Water Miscibility of Water-Soluble Solvents. ([Link])
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). DEHCH Plasticizer: A Guide to its Properties and Benefits for PVC. ([Link])
-
Polymertat. (n.d.). ECO-DEHCH. ([Link])
Sources
thermal stability and degradation of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate
An In-Depth Technical Guide to the Thermal Stability and Degradation of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH)
Abstract
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH), a non-phthalate plasticizer, has seen increasing use in applications demanding high safety profiles, such as medical devices and food contact materials.[1][2][3] Its performance and safety are intrinsically linked to its stability under thermal stress, which can be encountered during polymer processing and product lifetime. This guide provides a comprehensive technical overview of the thermal stability and degradation pathways of DEHCH. We will explore the fundamental physicochemical properties, delve into the mechanisms of thermal and thermo-oxidative degradation, present validated analytical protocols for characterization, and offer a comparative analysis against its phthalate predecessor, DEHP.
Introduction: The Imperative for Thermal Stability
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate, commonly known as DEHCH, is a plasticizer used to impart flexibility to polymers, most notably polyvinyl chloride (PVC).[4][5] Its adoption has been driven by regulatory and health concerns surrounding traditional phthalate-based plasticizers, such as Bis(2-ethylhexyl) phthalate (DEHP), which have been classified as substances of very high concern due to their reproductive toxicity.[6][7]
The thermal stability of a plasticizer is a critical parameter that dictates its processing window and service life. During melt processing of PVC, temperatures can exceed 200°C. At these temperatures, a plasticizer must remain chemically inert to prevent degradation, which can lead to discoloration, loss of mechanical properties, and the generation of potentially harmful volatile compounds.[8] Understanding the degradation behavior of DEHCH is therefore paramount for material formulation, risk assessment, and ensuring product integrity.
Foundational Physicochemical Properties
A molecule's inherent properties govern its thermal behavior. DEHCH is a high-molecular-weight ester characterized by a hydrogenated phthalate ring structure.[4] This seemingly subtle difference from DEHP—a cyclohexane ring versus a benzene ring—has significant implications for its stability. Its high boiling point and low volatility are advantageous for plasticizer applications requiring thermal endurance.[4]
| Property | Value | Source |
| Chemical Formula | C24H44O4 | [4] |
| Molecular Weight | 396.61 g/mol | [4] |
| Boiling Point | 463.9 °C (predicted) | [4] |
| Flash Point | 217.2 °C | [4][9] |
| Density | 0.959 g/cm³ | [4] |
| Physical Form | Colorless Liquid | [1][9] |
Mechanisms of DEHCH Degradation
The degradation of DEHCH at elevated temperatures can proceed through several parallel pathways, primarily dictated by the atmospheric conditions. The primary reaction sites are the ester functional groups, which are susceptible to cleavage.
Thermal Degradation (Pyrolysis)
In an inert atmosphere (in the absence of oxygen), degradation proceeds via pyrolysis. The conventional model for this process involves molecular scission at the weakest bonds.[8][10] For DEHCH, this involves two primary routes:
-
Ester Bond Scission: Cleavage of the C-O bond in the ester linkage to form a carboxylic acid intermediate and an alkene (2-ethyl-1-hexene).
-
De-esterification: A more complex rearrangement and elimination reaction that can lead to the formation of hexahydrophthalic anhydride and 2-ethylhexanol.
Thermo-oxidative Degradation
In the presence of oxygen, degradation is more complex and often occurs at lower temperatures.[10] The process follows a free-radical autoxidation mechanism:
-
Initiation: Formation of free radicals on the polymer backbone or plasticizer molecule due to heat.[10]
-
Propagation: The radical reacts with oxygen to form a peroxy radical, which can then abstract a hydrogen atom from another DEHCH molecule, creating a hydroperoxide (ROOH) and propagating the radical chain reaction.[10]
-
Branching: The unstable hydroperoxides can decompose into two new free radicals (RO• + •OH), accelerating the degradation process.[10]
-
Termination: Radicals combine to form inert products.[10]
The cyclohexane ring in DEHCH, with its abundance of secondary C-H bonds, is more susceptible to hydrogen abstraction than the aromatic ring in DEHP, which can influence the specific byproducts of oxidative degradation.
Hydrolysis
Although less dominant at typical processing temperatures, hydrolysis of the ester linkages can occur, particularly in the presence of moisture and acid catalysts (such as HCl evolved from PVC degradation). This reaction yields cyclohexane-1,2-dicarboxylic acid and 2-ethylhexanol.[4][11] At very high temperatures (above 250°C), water itself can act as a reactant to facilitate this process.[12][13]
Caption: Primary degradation pathways for DEHCH under thermal stress.
Analytical Methodologies for Degradation Studies
A multi-faceted analytical approach is required to fully characterize the thermal stability and degradation products of DEHCH. Each technique provides a unique piece of the puzzle, and their combination creates a self-validating system of analysis.
Thermogravimetric Analysis (TGA)
Causality: TGA is the cornerstone for assessing thermal stability. It measures the mass of a sample as a function of temperature or time in a controlled atmosphere.[14] The resulting data directly quantifies mass loss, allowing for the precise determination of the onset temperature of degradation (T_onset), which is the primary indicator of thermal stability.[15]
Step-by-Step Protocol for TGA:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications (e.g., using certified reference materials like indium and calcium oxalate).
-
Sample Preparation: Accurately weigh 5-10 mg of the DEHCH sample into a clean, inert TGA pan (e.g., platinum or alumina).
-
Atmosphere Selection: Purge the furnace with a high-purity inert gas (e.g., Nitrogen at 50 mL/min) for at least 30 minutes to ensure an oxygen-free environment for pyrolysis studies. For thermo-oxidative studies, use a flow of dry air.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to an upper limit (e.g., 600°C) at a controlled linear heating rate (e.g., 10°C/min).[16]
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
-
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the T_onset (often defined as the temperature at which 5% mass loss occurs) and the peak degradation temperature from the first derivative of the TGA curve (DTG curve).
Caption: Experimental workflow for TGA coupled with Mass Spectrometry (TGA-MS).
Evolved Gas Analysis (EGA): TGA-FTIR and TGA-MS
Causality: While TGA quantifies when degradation occurs, it does not identify the degradation products. Coupling the TGA to a Fourier-Transform Infrared Spectrometer (FTIR) or a Mass Spectrometer (MS) allows for real-time chemical identification of the volatile compounds evolved during mass loss events.[5][17] This provides direct, unequivocal evidence of the degradation pathways.
-
TGA-FTIR: Identifies evolved gases based on their characteristic infrared absorption of functional groups (e.g., C=O in CO2, O-H in water).
-
TGA-MS: Separates and detects evolved gases based on their mass-to-charge ratio, providing molecular weight information and fragmentation patterns for structural elucidation.[5]
Chromatographic Analysis of Residue
Causality: Not all degradation products are volatile. To analyze the non-volatile residue remaining after a thermal stress test, chromatographic techniques are essential. They separate complex mixtures into individual components for identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying thermally stable and volatile to semi-volatile compounds. The residue from a thermal experiment is dissolved in a suitable solvent and injected into the GC-MS.[18][19]
-
High-Performance Liquid Chromatography (HPLC): Suitable for separating thermally labile or non-volatile, higher molecular weight degradation products.[18][20]
Step-by-Step Protocol for GC-MS Analysis of Degradation Products:
-
Thermal Stressing: Heat a known quantity of DEHCH in a sealed vial under a controlled atmosphere (inert or air) at a specific temperature (e.g., 250°C) for a defined time.
-
Sample Extraction: After cooling, dissolve the residue in a high-purity solvent (e.g., dichloromethane or hexane).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a GC equipped with an appropriate capillary column (e.g., a non-polar DB-5ms). Use a temperature program to separate the compounds based on their boiling points.
-
MS Detection: As compounds elute from the GC column, they enter the MS detector, where they are ionized and fragmented.
-
Identification: Identify the separated compounds by comparing their mass spectra to established libraries (e.g., NIST) and retention times of known standards.
Comparative Thermal Stability: DEHCH vs. DEHP
The primary motivation for using DEHCH is as a safer alternative to DEHP.[7] Therefore, a direct comparison of their thermal stability is crucial for formulators.
-
DEHCH: Thermogravimetric analysis has shown that DEHCH is thermally stable up to approximately 300°C.[21]
-
DEHP: Studies on PVC blends show that DEHP begins to vaporize and decompose in the range of 200-340°C.[17][22] The presence of PVC can even lower the onset of phthalate degradation.[23]
The key structural difference is the aromatic ring in DEHP versus the saturated cyclohexane ring in DEHCH. The aromatic ring provides some oxidative stability due to resonance, but the overall thermal performance is also heavily influenced by the ester side chains, which are identical in both molecules. The hydrogenation of the ring in DEHCH removes the planar, electron-rich aromatic system, which can alter its interaction with the PVC matrix and its degradation mechanisms.
Caption: Structure-property relationship between DEHP and DEHCH.
Conclusion
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH) exhibits robust thermal stability, suitable for standard PVC processing conditions, with degradation typically commencing around 300°C.[21] Its degradation is a complex process involving pyrolysis, thermo-oxidation, and hydrolysis, with the specific pathway being highly dependent on the surrounding atmosphere and temperature. The primary degradation products arise from the cleavage of the ester bonds, yielding volatile organic compounds and non-volatile carboxylic acids. A comprehensive analytical strategy, spearheaded by thermogravimetric analysis and coupled with evolved gas analysis and chromatography, is essential for fully characterizing its stability profile. Compared to DEHP, DEHCH offers comparable thermal performance, reinforcing its position as a viable and safer alternative in demanding applications. This understanding is critical for scientists and engineers to optimize processing parameters, predict material lifetime, and ensure the safety and efficacy of final products.
References
- Smolecule. (2023, August 16). Buy Bis(2-ethylhexyl)
-
Redalyc. (n.d.). 2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA B. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Application of an Alternative Plasticizer Di(2-Ethylhexyl)-1,2-Cyclohexane Dicarboxylate. Retrieved from [Link]
- Bernard, L., et al. (2014). Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: a review. PubMed.
-
International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
- Aouachria, K., et al. (2014). The Effect of Di-(-2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends. Semantic Scholar.
-
Frontiers. (n.d.). An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate. Retrieved from [Link]
- Jeong, D. S., et al. (2024, June 1). Two-Year Carcinogenicity Study of a Novel Plasticizer, bis(2-Ethylhexyl) Cyclohexane-1,4-Dicarboxylate (Eco-DEHCH), by Oral Diet in Han Wistar Rats.
-
ResearchGate. (2025, August 6). The Effect of Di-(-2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends. Retrieved from [Link]
- EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP). (2020). Safety assessment of the substance bis(2-ethylhexyl)cyclohexane-1,4-dicarboxylate, for use in food contact materials.
- Biodegradation. (1996). Degradation of bis(2-ethylhexyl) phthalate constituents under methanogenic conditions.
- Zeus Industrial Products, Inc. (2005).
- Chemos GmbH & Co.KG. (2023, November 8). Safety Data Sheet: Bis(2-ethylhexyl)
-
NETZSCH. (n.d.). Thermogravimetric Analyzer (TGA). Retrieved from [Link]
-
SciELO. (n.d.). The effect of di-(-2-ethyl hexyl) phthalate (Dehp) as plasticizer on the thermal and mechanical properties of pvc/pmma blends. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. Retrieved from [Link]
-
eco-dehch. (n.d.). Technical Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on a hydrolysis and c, d hydrolysate of HCH. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022, December 7). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Samples. Retrieved from [Link]
-
TSI Journals. (2008). thermo-gravimetric-analysis-on-the-effect-of-dimethyl-terephthalate-plasticizer-on-thermal-degradation-of-polystyrene.pdf. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal degradation of polymers. Retrieved from [Link]
-
JRC Publications Repository. (n.d.). Methods for the determination of phthalates in food. Retrieved from [Link]
-
Food Packaging Forum. (2020, February 4). Safety of DEHCH. Retrieved from [Link]
-
YouTube. (2023, July 27). Thermogravimetric Analysis (TGA) For Polymers Explained!!!. Retrieved from [Link]
-
Connect Chemicals. (n.d.). Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate; (DEHCH). Retrieved from [Link]
-
Oxoplast. (2015, October 26). Plasticizers: What is the difference between DEHT and DEHP. Retrieved from [Link]
-
Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]
-
CM Fine Chemicals. (n.d.). ECO DEHCH | Featured Products. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Hydrolysis of poly(ethylene terephthalate) and poly(ethylene 2,6-naphthalene dicarboxylate) using water at high temperature: Effect of proton on low ethylene glycol yield. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis. Retrieved from [Link]
-
Gautam ZEN UK LTD. (n.d.). Diethyl Hexyl Cyclohexane Eco Dehch Plasticizer. Retrieved from [Link]
-
PubMed Central (PMC). (2022, May 18). Effect of High-Temperature Hydrothermal Treatment on the Cellulose Derived from the Buxus Plant. Retrieved from [Link]
-
Archimer. (2023, September). Non-Arrhenian Hydrolysis of Polyethylene Terephthalate – a 5-year Long Aging Study Above and Below The Glass. Retrieved from [Link]
Sources
- 1. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 2. Diethyl hexyl cyclohexane | DEHCH | CAS 84731-70-4 | Connect Chemicals [connectchemicals.com]
- 3. Diethyl Hexyl Cyclohexane Eco Dehch Plasticizer - Gautam ZEN UK LTD [gautamzen.co.uk]
- 4. Buy Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | 84-71-9 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]
- 7. Plasticizers: What is the difference between DEHT and DEHP - Oxoplast [oxoplast.com]
- 8. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 9. chemos.de [chemos.de]
- 10. appstate.edu [appstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. archimer.ifremer.fr [archimer.ifremer.fr]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. youtube.com [youtube.com]
- 16. tsijournals.com [tsijournals.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. ijmr.net.in [ijmr.net.in]
- 19. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectral Analysis of Di(2-ethylhexyl)cyclohexane-1,4-dicarboxylate (DEHCH) using NMR and Mass Spectrometry
Introduction: Unveiling the Molecular Signature of a Key Plasticizer
Di(2-ethylhexyl)cyclohexane-1,4-dicarboxylate (DEHCH) has emerged as a significant non-phthalate plasticizer, utilized in a wide array of applications from medical devices to food contact materials, where its low toxicity and favorable plasticizing properties are highly valued.[1][2] For researchers, scientists, and drug development professionals, the precise and unambiguous structural elucidation and characterization of DEHCH are paramount for quality control, safety assessment, and understanding its behavior in various matrices. This in-depth technical guide provides a comprehensive exploration of the spectral analysis of DEHCH, focusing on the powerful techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This guide moves beyond a simple recitation of methods, delving into the causality behind experimental choices and providing a self-validating framework for the presented protocols. By integrating foundational principles with practical, field-proven insights, this document serves as an authoritative resource for the comprehensive spectral characterization of DEHCH.
Molecular Structure and Isomerism
DEHCH is the diester of cyclohexane-1,4-dicarboxylic acid and 2-ethylhexanol.[3] The cyclohexane ring can exist as cis and trans isomers, which may influence the spectral data. It is crucial to consider the potential for isomeric mixtures in analytical samples.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Framework
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.[4] For DEHCH, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete picture of its molecular architecture.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum of DEHCH is characterized by distinct signals corresponding to the protons of the cyclohexane ring and the 2-ethylhexyl ester chains. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the ester carbonyl groups and the local magnetic environment of each proton.
Key ¹H NMR Signal Assignments for DEHCH:
| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations |
| Cyclohexane Ring Protons (CH) | 2.2 - 2.6 | Multiplet | 2H | Correlates with adjacent cyclohexane protons in COSY. |
| Cyclohexane Ring Protons (CH₂) | 1.4 - 2.0 | Multiplet | 8H | Correlates with adjacent cyclohexane protons in COSY. |
| OCH₂ (Ester) | 3.9 - 4.2 | Multiplet | 4H | Correlates with the CH proton of the 2-ethylhexyl group in COSY. |
| CH (2-ethylhexyl) | 1.5 - 1.7 | Multiplet | 2H | Correlates with OCH₂, CH₂, and CH₃ protons in COSY. |
| CH₂ (Ethyl and Butyl chains) | 1.2 - 1.5 | Multiplet | 16H | Complex overlapping signals. |
| CH₃ (Ethyl and Butyl chains) | 0.8 - 1.0 | Multiplet | 12H | Correlates with adjacent CH₂ protons in COSY. |
Causality in Chemical Shifts: The protons on the carbons alpha to the ester oxygen (OCH₂) are the most deshielded due to the electron-withdrawing nature of the carbonyl group, hence their downfield chemical shift. The cyclohexane protons also experience this effect, appearing at a higher chemical shift than in unsubstituted cyclohexane. The aliphatic protons of the 2-ethylhexyl chain appear in the typical upfield region.
¹³C NMR Spectral Analysis: The Carbon Backbone
The ¹³C NMR spectrum provides a direct view of the carbon framework of DEHCH. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in sharp singlet signals for each unique carbon atom.[5]
Key ¹³C NMR Signal Assignments for DEHCH:
| Carbon Environment | Approximate Chemical Shift (δ, ppm) |
| C=O (Ester Carbonyl) | 174 - 176 |
| OCH₂ (Ester) | 65 - 68 |
| CH (Cyclohexane) | 40 - 45 |
| CH (2-ethylhexyl) | 38 - 42 |
| CH₂ (Cyclohexane) | 28 - 32 |
| CH₂ (Ethyl and Butyl chains) | 22 - 35 |
| CH₃ (Ethyl and Butyl chains) | 10 - 15 |
Note: Specific chemical shifts can vary slightly depending on the solvent and the isomeric form (cis/trans) of the cyclohexane ring.
Advanced 2D NMR Techniques: Connecting the Dots
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the DEHCH molecule, two-dimensional NMR experiments are indispensable.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks.[6] For DEHCH, COSY spectra will show correlations between adjacent protons on the cyclohexane ring and within the 2-ethylhexyl chains, confirming their connectivity.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[6][7] This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
Experimental Protocol: Acquiring High-Quality NMR Spectra
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which DEHCH is highly soluble, such as chloroform-d (CDCl₃) or acetone-d₆.[8][9]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of DEHCH in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[10][11]
-
Filtration: To ensure optimal spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]
NMR Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Part 2: Mass Spectrometry - Deciphering the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.[12][13] Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly well-suited technique for the analysis of semi-volatile compounds like DEHCH.[10]
Electron Ionization (EI) Mass Spectrum of DEHCH
Under electron ionization (EI) at 70 eV, the DEHCH molecule will ionize to form a molecular ion (M⁺•), which can then undergo fragmentation.
-
Molecular Ion (M⁺•): The molecular ion peak for DEHCH (C₂₄H₄₄O₄) is expected at an m/z of 396.6.[3] However, for esters, this peak may be of low intensity or even absent due to the lability of the ester functional group.
Key Fragmentation Pathways
The fragmentation of DEHCH is driven by the cleavage of the ester linkages and the fragmentation of the alkyl chains and the cyclohexane ring.
Primary Fragmentation:
-
Loss of an Alkoxy Radical: Cleavage of the C-O bond of the ester can lead to the loss of a 2-ethylhexyloxy radical (•OCH₂CH(CH₂CH₃)(CH₂)₃CH₃), resulting in an acylium ion.
-
Loss of an Alkene: A common fragmentation pathway for esters is a McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the elimination of an alkene. For the 2-ethylhexyl group, this would lead to the loss of 2-ethyl-1-hexene (C₈H₁₆).
-
Cleavage of the 2-Ethylhexyl Chain: The alkyl chain can undergo fragmentation at various points, leading to a series of characteristic ions with lower m/z values.
-
Cyclohexane Ring Fragmentation: The cyclohexane ring can also fragment, often through the loss of small neutral molecules like ethene.
Characteristic Fragment Ions:
| m/z | Putative Fragment Identity |
| 283 | [M - C₈H₁₇]⁺ (Loss of a 2-ethylhexyl radical) |
| 255 | [M - C₈H₁₇O]⁺ (Loss of a 2-ethylhexyloxy radical) |
| 167 | Protonated cyclohexane-1,4-dicarboxylic anhydride |
| 149 | A common fragment for many phthalates and related esters, often attributed to the protonated phthalic anhydride structure. While DEHCH is not a phthalate, a similar stable cyclic ion could be formed.[14] |
| 113 | [C₈H₁₇]⁺ (2-ethylhexyl cation) |
| 83, 55, 41 | Fragments characteristic of the cyclohexane ring. |
Experimental Protocol: GC-MS Analysis of DEHCH
This protocol is designed for the qualitative and quantitative analysis of DEHCH in a polymer matrix.
Sample Preparation (Solvent Extraction):
-
Sample Weighing: Accurately weigh approximately 1 gram of the polymer sample into a glass vial.
-
Solvent Addition: Add a suitable solvent such as dichloromethane or a mixture of hexane and acetone to dissolve the polymer and extract the DEHCH.[4][10]
-
Extraction: Use ultrasonication or Soxhlet extraction to ensure efficient extraction of DEHCH from the polymer matrix.
-
Filtration and Concentration: Filter the extract to remove any undissolved polymer. If necessary, concentrate the extract under a gentle stream of nitrogen.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of DEHCH or another high-boiling ester) for quantitative analysis.
GC-MS Instrument Parameters:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating DEHCH from other components.[11][12]
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10-20 °C/min to 300 °C.
-
Hold: 5-10 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Part 3: Data Integration and Structural Confirmation
The synergistic use of NMR and MS provides an exceptionally high level of confidence in the structural elucidation of DEHCH.
NMR spectroscopy provides the detailed bonding framework and the relative number of different types of atoms, while mass spectrometry confirms the molecular weight and provides complementary structural information through its fragmentation pattern. The combination of these two techniques allows for the unambiguous identification and characterization of DEHCH, even in complex mixtures.
Conclusion: A Robust Framework for DEHCH Analysis
This technical guide has provided a comprehensive and in-depth overview of the spectral analysis of Di(2-ethylhexyl)cyclohexane-1,4-dicarboxylate using NMR and Mass Spectrometry. By understanding the principles behind the spectral data and following the detailed experimental protocols, researchers, scientists, and drug development professionals can confidently identify, characterize, and quantify DEHCH. The integration of ¹H and ¹³C NMR with 2D techniques, coupled with the fragmentation analysis from GC-MS, establishes a robust and self-validating methodology for the complete structural elucidation of this important non-phthalate plasticizer. The insights and protocols presented herein are intended to serve as a valuable resource for ensuring the quality, safety, and efficacy of products containing DEHCH.
References
-
NMR Sample Preparation. (n.d.). Retrieved from a generic university chemistry department website.[8]
-
Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology.[9]
-
How to make an NMR sample. (n.d.). Retrieved from a university NMR facility website.[5]
-
NMR Sample Preparation. (n.d.). Retrieved from a university chemistry department website.[10]
-
Gimeno, P., et al. (2021). Analysis of Phthalates and Alternative Plasticizers in Gloves by Gas Chromatography–Mass Spectrometry and Liquid Chromatography–UV Detection: A Comparative Study. Molecules, 26(17), 5236.[12]
-
Rapid determination of phthalates in polymers - Maximizing sample throughput to <10 min per sample using pyrolyzer/thermal desorption GC-MS. (n.d.). Thermo Fisher Scientific.[13]
-
Acquisition parameters for the GC-MS analysis of plasticizers and internal standards. (n.d.). ResearchGate.[15]
-
Recent Advances and Applications of NMR Techniques in Plastic Characterizations. (2023). Analytical Chemistry.[16]
-
Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate. (n.d.). PubChem. National Center for Biotechnology Information.[3]
-
Compact NMR Spectroscopy for Low-Cost Identification and Quantification of PVC Plasticizers. (2021). Molecules, 26(5), 1221.[4]
-
Gimeno, P., et al. (2018). Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 159, 352-362.[17]
-
Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. (2019). Journal of Analytical Methods in Chemistry.[11]
-
-
Compact NMR Spectroscopy for Low-Cost Identification and Quantification of PVC Plasticizers. (n.d.). Magritek.[18]
-
-
Odou, P., et al. (2017). Identification and quantification by 1H nuclear magnetic resonance spectroscopy of seven plasticizers in PVC medical devices. Analytical and Bioanalytical Chemistry, 409(5), 1271-1280.[19]
-
Compact NMR Spectroscopy for Low-Cost Identification and Quantification of PVC Plasticizers. (2021). ResearchGate.[20]
-
2D-NMR what is the different between COSY and HSQC?? (2019). ResearchGate.[6]
-
Derivation of an oral reference dose (RfD) for di 2-ethylhexyl cyclohexan-1,4-dicarboxylate (DEHCH), an alternative to phthalate plasticizers. (2018). Regulatory Toxicology and Pharmacology, 98, 221-228.[1]
-
bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (84-71-9) 1H NMR. (n.d.). ChemicalBook.[21]
-
Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate. (n.d.). PubChem. National Center for Biotechnology Information.[22]
-
¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. (2015). Journal of Agricultural and Food Chemistry, 63(7), 1967-73.[23]
-
Fig. 3. 2D-NMR HSQC spectra with 13 C (f2) and 1 H (f1) chemical shifts... (n.d.). ResearchGate.[7]
-
Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. (2008). Journal of Mass Spectrometry, 43(8), 1086-94.[24]
-
Determination of Phthalate Esters by Positive Chemical Ionization MS with Retention-Time Locked GC. (2014). LCGC North America, 32(8), 578-585.[14]
-
Safety assessment of the substance bis(2-ethylhexyl)cyclohexane-1,4-dicarboxylate, for use in food contact materials. (2020). EFSA Journal, 18(1), e05922.[2]
Sources
- 1. Derivation of an oral reference dose (RfD) for di 2-ethylhexyl cyclohexan-1,4-dicarboxylate (DEHCH), an alternative to phthalate plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate | C24H44O4 | CID 3020106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | C24H44O4 | CID 6784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medmedchem.com [medmedchem.com]
- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. Determination of Phthalates in Polymer Materials â Comparison of GC/MS and GC/ECD Methods [revistapolimeros.org.br]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate [webbook.nist.gov]
- 16. redalyc.org [redalyc.org]
- 17. r-nmr.eu [r-nmr.eu]
- 18. bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (84-71-9) 13C NMR spectrum [chemicalbook.com]
- 19. PubChemLite - Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (C24H44O4) [pubchemlite.lcsb.uni.lu]
- 20. spectrabase.com [spectrabase.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Analytical Methods for the Quantification of Di(2-ethylhexyl)cyclohexanoate (DEHCH) in Polymeric Matrices
Abstract: This document provides a comprehensive guide to the analytical methodologies for the identification and quantification of Di(2-ethylhexyl)cyclohexanoate (DEHCH), a common non-phthalate plasticizer, in various polymer matrices. With the increasing substitution of traditional phthalates due to health concerns, robust and reliable methods for quantifying alternatives like DEHCH are critical for regulatory compliance, quality control, and safety assessment, particularly in sensitive applications such as medical devices, food contact materials, and childcare articles. This guide details field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric detection, emphasizing the causality behind experimental choices to ensure method integrity and trustworthiness.
Introduction: The Need for DEHCH Analysis
Di(2-ethylhexyl)cyclohexanoate (DEHCH), commercially known as Hexamoll® DINCH®, is a non-phthalate plasticizer used to impart flexibility to polymers, most notably polyvinyl chloride (PVC). It serves as a primary replacement for ortho-phthalates like Di(2-ethylhexyl) phthalate (DEHP), which have faced regulatory restrictions due to their classification as endocrine disruptors.[1][2] As DEHCH is not chemically bound to the polymer backbone, it can migrate out of the material over time, leading to potential human exposure.[3][4]
Therefore, accurate analytical determination of DEHCH content is crucial for:
-
Regulatory Compliance: Ensuring products meet composition thresholds set by bodies like the FDA and European Commission.[5][6]
-
Quality Control: Verifying the correct proportion of plasticizer in the final product to ensure desired mechanical properties.
-
Safety Assessment: Quantifying the potential for migration in applications like medical tubing, blood bags, and toys to perform toxicological risk assessments.[7][8]
This note focuses on the most prevalent and robust techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), beginning with the foundational step of sample preparation.
Foundational Step: Sample Preparation & Analyte Extraction
The primary challenge in analyzing polymer additives is the quantitative extraction of the target analyte from a complex and often insoluble matrix. The choice of extraction method is dictated by the polymer type, the required throughput, and available instrumentation. The goal is to efficiently move the DEHCH from the solid polymer into a liquid solvent with high recovery and minimal contamination.
Method A: Solvent Dissolution-Precipitation
This technique is highly effective for soluble polymers like PVC and is considered a reference method for its completeness.[9]
Causality: The principle is based on differential solubility. A solvent is chosen that readily dissolves the entire polymer matrix (e.g., Tetrahydrofuran for PVC). Once the polymer and the plasticizer are in solution, a second solvent (an anti-solvent, like ethanol or methanol) is added. The polymer is insoluble in this new solvent mixture and precipitates out, leaving the highly soluble DEHCH in the liquid supernatant, which can then be directly analyzed.[9]
Experimental Protocol: Dissolution-Precipitation for PVC
-
Sample Sizing: Accurately weigh approximately 100-200 mg of the polymer sample, cut into small pieces (e.g., 2x2 mm), into a 50 mL glass centrifuge tube.
-
Dissolution: Add 10 mL of Tetrahydrofuran (THF). Vortex vigorously for 1-2 minutes and allow the sample to dissolve completely. This may require sonication or gentle agitation for 30-60 minutes.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a deuterated phthalate or a similar ester not present in the sample) to the dissolved solution to correct for variations in sample handling and instrument response.
-
Precipitation: Slowly add 20 mL of a precipitating anti-solvent (e.g., ethanol or methanol) while vortexing. The PVC polymer will precipitate as a white mass.
-
Separation: Centrifuge the mixture at 3,000-4,000 rpm for 10 minutes to ensure complete sedimentation of the polymer.
-
Collection: Carefully decant the clear supernatant containing the DEHCH into a clean vial for analysis.
-
Dilution: If necessary, dilute an aliquot of the supernatant with an appropriate solvent (e.g., ethanol) to bring the analyte concentration within the calibration range of the instrument.[9]
Workflow Visualization
Caption: Dissolution-Precipitation workflow for DEHCH extraction.
Method B: Accelerated Solvent Extraction (ASE)
ASE is an automated technique that uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency.[10][11]
Causality: By increasing the temperature of the solvent above its atmospheric boiling point, its viscosity and surface tension decrease, allowing for better penetration into the sample matrix.[10] The high pressure keeps the solvent in a liquid state, further enhancing extraction kinetics. This dramatically reduces extraction times (from hours to minutes) and solvent consumption compared to traditional methods like Soxhlet.[11]
Experimental Protocol: Accelerated Solvent Extraction
-
Sample Preparation: Cryogenically grind the polymer sample to a fine powder (e.g., 10-20 mesh) to maximize surface area.[11] Mix approximately 0.5 g of the ground sample with an inert dispersant like diatomaceous earth or sand.
-
Cell Loading: Load the mixture into an ASE extraction cell, which may be lined with a cellulose thimble to prevent plugging.[12]
-
ASE Conditions: Place the cell in the ASE system and perform the extraction. Typical parameters are:
-
Solvent: Dichloromethane or a Hexane/Acetone mixture.
-
Temperature: 100-120 °C.
-
Pressure: 1500 psi.
-
Static Cycles: 2-3 cycles with a 5-minute static time per cycle.[12]
-
-
Collection: The extract is automatically collected in a sealed vial.
-
Post-Extraction: The collected extract may require concentration (e.g., under a gentle stream of nitrogen) and reconstitution in a solvent compatible with the analytical instrument.
Comparison of Sample Preparation Methods
| Feature | Dissolution-Precipitation | Accelerated Solvent Extraction (ASE) | Soxhlet Extraction (Traditional) |
| Principle | Total polymer dissolution, followed by selective precipitation. | Solvent extraction at elevated temperature and pressure. | Continuous solid-liquid extraction with distilled solvent. |
| Typical Time | 30-90 minutes | 15-25 minutes per sample | 6-24 hours |
| Solvent Volume | Moderate (~30 mL/sample) | Low (~20-40 mL/sample)[11] | High (>150 mL/sample)[10] |
| Automation | Manual / Semi-automated | Fully automated | Manual |
| Pros | High recovery, "gold standard" for soluble polymers. | Fast, low solvent use, high throughput. | Well-established, simple apparatus. |
| Cons | Limited to soluble polymers, labor-intensive. | Requires specialized equipment, sample grinding. | Very slow, large solvent waste, thermal degradation risk. |
Analytical Determination
Once extracted, the DEHCH is quantified using chromatographic techniques coupled to a mass spectrometer, which provides the necessary selectivity and sensitivity.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and robust method for analyzing DEHCH and other plasticizers of similar volatility.[2][5][9]
Causality: GC separates compounds based on their boiling points and interaction with a stationary phase inside a capillary column. As DEHCH is a semi-volatile compound, it is well-suited for volatilization in a heated GC inlet without degradation. The mass spectrometer then fragments the eluted molecules into a predictable pattern (mass spectrum), which serves as a highly specific fingerprint for identification. For quantification, selected ion monitoring (SIM) is often used to monitor only characteristic fragment ions, dramatically increasing sensitivity and reducing chemical noise.[13][14]
Protocol: GC-MS Analysis of DEHCH
-
System: Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
-
Column: Low-bleed, mid-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5%-phenyl/95%-dimethylpolysiloxane (e.g., DB-5ms, HP-5ms).[9]
-
Injector: Splitless mode, 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Oven Program: 100 °C (hold 1 min), ramp to 300 °C at 15-20 °C/min, hold for 5-10 min.
-
MS Transfer Line: 290 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Key quantifying ions for DEHCH are typically m/z 129, 149, and 267.
-
Quantification: External calibration curve prepared from certified DEHCH standards. An internal standard should be used to correct for injection volume variations.[9]
Workflow Visualization
Caption: General workflow for GC-MS analysis of DEHCH.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful alternative, especially for analyzing DEHCH alongside higher molecular weight, less volatile plasticizers, or in complex matrices that are challenging for GC.[15][16]
Causality: LC separates analytes in the liquid phase based on their affinity for the column's stationary phase and the mobile phase. This avoids the need for high-temperature volatilization, preventing degradation of thermally labile compounds. Tandem mass spectrometry (MS/MS) provides exceptional specificity through Multiple Reaction Monitoring (MRM). A specific parent ion for DEHCH is selected in the first quadrupole, fragmented in a collision cell, and then specific product ions are monitored in the third quadrupole. This parent-product transition is unique to the analyte, virtually eliminating matrix interferences.[1]
Protocol: LC-MS/MS Analysis of DEHCH
-
System: High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A linear gradient from ~70% B to 100% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often preferred for less polar compounds like DEHCH.[16]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Quantification: An isotopically labeled internal standard is highly recommended. Calibration is performed using an external standard curve.
Comparison of Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of soluble compounds in the liquid phase. |
| Analyte Suitability | Volatile & semi-volatile compounds (Excellent for DEHCH). | Broad range, including non-volatile compounds. |
| Sample Prep | Requires clean extracts to avoid inlet/column contamination. | More tolerant to complex matrices. |
| Sensitivity | High, especially in SIM mode. | Potentially higher due to specificity of MRM. |
| Pros | Robust, widely available, excellent for DEHCH.[2] | Excellent for multi-analyte methods including less volatile plasticizers, high specificity.[1][15] |
| Cons | Not suitable for non-volatile or thermally labile compounds. | Can be affected by ion suppression from matrix components. |
Method Validation & Trustworthiness
To ensure the integrity of the generated data, any analytical method must be properly validated. This process establishes that the method's performance characteristics are suitable for its intended application. Key validation parameters, in line with ISO and FDA guidelines, include:[6][9]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. Established by running a series of calibration standards (typically 5-7 levels) and demonstrating a correlation coefficient (R²) > 0.99.[1]
-
Accuracy: The closeness of the measured value to the true value. Assessed by performing spike-recovery experiments on a blank polymer matrix. Recoveries should typically be within 80-120%.[13]
-
Precision: The agreement among a series of measurements. Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) ideally below 15-20%.[1][5]
-
Limits of Detection (LOD) & Quantification (LOQ): The lowest concentrations of DEHCH that can be reliably detected and quantified, respectively. These are crucial for verifying compliance with low-level regulatory limits.[17]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., other additives, polymer degradation products). The high selectivity of MS and MS/MS is fundamental to achieving this.
Routine analysis should include procedural blanks to monitor for lab contamination, as plasticizers are ubiquitous, and quality control samples (e.g., a mid-range standard) to verify instrument performance.[1]
References
-
Kim, S., et al. (2023). "Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry." PubMed. Available at: [Link]
-
Bernard, L., et al. (2014). "Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: a review." PubMed. Available at: [Link]
-
Wang, J., & Wang, M. (2009). "Analysis of plasticizer in polyvinyl chloride plastics by gas chromatography/mass spectrometry." ResearchGate. Available at: [Link]
-
Bernard, L., et al. (2014). "Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS." PubMed. Available at: [Link]
-
Cortazar, E., et al. (2022). "Innovative extraction methods for non-phthalate plastic additives determination in water using GC and LC coupled to Q-Orbitrap." ResearchGate. Available at: [Link]
-
Luo, H., et al. (2014). "Evaluation of the Di(2-ethylhexyl)phthalate released from polyvinyl chloride medical devices that contact blood." PubMed Central. Available at: [Link]
-
Becerra-Herrera, M., et al. (2021). "Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS." National Institutes of Health (NIH). Available at: [Link]
-
Pinguet, J., et al. (2019). "New SPE-LC-MS/MS method for the simultaneous determination in urine of 22 metabolites of DEHP and alternative plasticizers from PVC medical devices." PubMed. Available at: [Link]
-
Nagorka, R., et al. (2001). "LC/MS method to determine plasticizers in indoor dust." Indoor Air 2002. Available at: [Link]
-
Bernard, L., et al. (2016). "Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS." PubMed. Available at: [Link]
-
Stringer, R., et al. (2000). "Gas chromatography-mass spectrometry determination of the migration of phthalate plasticisers from polyvinyl chloride toys and childcare articles." ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2022). "Determination of 36 non-phthalate plasticizers with the QuEChERS method in milk powder by gas chromatography coupled with quadrupole/orbitrap high-resolution mass spectrometry." RSC Publishing. Available at: [Link]
-
ASTM International. (2019). "D1045 Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics." ASTM International. Available at: [Link]
-
Luo, H., et al. (2014). "Evaluation of the Di(2-ethylhexyl)phthalate released from polyvinyl chloride medical devices that contact blood." ResearchGate. Available at: [Link]
-
Kukić, D., et al. (2017). "Determination of di(2-ethylhexyl) phthalate in plastic medical devices." ResearchGate. Available at: [Link]
-
ASTM International. "D1045 Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics." ASTM International. Available at: [Link]
-
Wesołowska, A., et al. (2013). "Determination of phthalates in polymer materials - comparison of GC/MS and GC/ECD methods." SciELO. Available at: [Link]
-
Bernard, L., et al. (2014). "Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: A review." ResearchGate. Available at: [Link]
-
Cambridge Polymer Group. "Testing Services to broad selection of ASTM and ISO Standards." Cambridge Polymer Group. Available at: [Link]
-
ASTM International. (2014). "ASTM Plastics Standards - 2014-08-21." Scribd. Available at: [Link]
-
TÜV SÜD. (2025). "Navigating the FDA's New Draft Guidance on Chemical Analysis for Medical Devices." TÜV SÜD. Available at: [Link]
-
Medical Engineering Technologies. (2022). "Chemical Characterization & the Non-Targeted Analysis of Medical Devices." Medical Engineering Technologies. Available at: [Link]
-
Port Plastics. (2023). "ASTM vs ISO TEST STANDARDS." Port Plastics. Available at: [Link]
-
Wesołowska, A., et al. (2013). "Determination of Phthalates in Polymer Materials Comparison of GC/MS and GC/ECD methods." ResearchGate. Available at: [Link]
-
Wesołowska, A., et al. (2013). "Determination of Phthalates in Polymer Materials – Comparison of GC/MS and GC/ECD Methods." Polímeros: Ciência e Tecnologia. Available at: [Link]
Sources
- 1. New SPE-LC-MS/MS method for the simultaneous determination in urine of 22 metabolites of DEHP and alternative plasticizers from PVC medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Navigating the FDA's New Draft Guidance on Chemical Analysis for Medical Devices [intertek.com]
- 7. Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Di(2-ethylhexyl)phthalate released from polyvinyl chloride medical devices that contact blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accelerated Solvent Extraction for Additives in Polymer Materials [thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. irbnet.de [irbnet.de]
- 17. Determination of 36 non-phthalate plasticizers with the QuEChERS method in milk powder by gas chromatography coupled with quadrupole/orbitrap high-resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Quantitative Analysis of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH) in Polymer Matrices using Gas Chromatography-Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and robust protocol for the identification and quantification of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH) using Gas Chromatography-Mass Spectrometry (GC-MS). DEHCH is a non-phthalate plasticizer increasingly used in consumer products, necessitating reliable analytical methods for quality control and regulatory compliance. The described methodology encompasses sample preparation from a polymer matrix, optimized GC-MS parameters for selective detection, and a comprehensive data analysis workflow. This protocol is designed to provide high sensitivity and accuracy, making it suitable for researchers, scientists, and professionals in quality control and drug development who monitor plasticizer levels in materials such as medical devices and food packaging.
Introduction
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH), also known by the trade name Hexamoll® DINCH®, is an ester with the molecular formula C24H44O4 and a molecular weight of approximately 396.6 g/mol .[1][2] It serves as a primary plasticizer in the manufacturing of flexible polyvinyl chloride (PVC) products.[3] As a non-phthalate alternative, DEHCH is frequently utilized in sensitive applications like medical devices, toys, and food contact materials, driven by regulatory restrictions on certain phthalate esters known for their potential endocrine-disrupting properties.[4][5][6]
The increasing use of DEHCH has led to scrutiny from regulatory bodies. The European Food Safety Authority (EFSA) has evaluated its safety for use in food contact materials, establishing a specific migration limit (SML) of 0.050 mg/kg in food to ensure consumer safety.[7][8][9] This regulatory landscape underscores the critical need for a validated, sensitive, and selective analytical method to accurately quantify DEHCH in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose.[10] Its ability to separate volatile and semi-volatile compounds, combined with the high specificity of mass spectrometric detection, makes it ideal for identifying and quantifying trace levels of plasticizers, even in complex sample matrices.[10][11] This guide provides a comprehensive protocol grounded in established scientific principles for the analysis of DEHCH by GC-MS.
Principle of the Method
The analysis of DEHCH by GC-MS involves a multi-stage process beginning with the extraction of the analyte from the sample matrix. The extracted sample is then introduced into the gas chromatograph, where it is vaporized. The gaseous components are transported by an inert carrier gas through a capillary column. Separation is achieved based on the differential partitioning of analytes between the stationary phase of the column and the mobile gas phase.
Following separation in the GC, the eluted DEHCH molecules enter the mass spectrometer's ion source, typically an electron ionization (EI) source. Here, high-energy electrons bombard the molecules, leading to the removal of an electron to form a positively charged molecular ion (M+).[12] The DEHCH molecular ion peak appears at a mass-to-charge ratio (m/z) of 396.[1] However, this molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments.[12]
Mass spectrometric analysis of DEHCH via electron ionization reveals a distinct fragmentation pattern. While the molecular ion peak at m/z 396 is often of low intensity, the fragmentation pathway provides a reliable fingerprint for identification.[1] The process typically involves the loss of alkyl chain segments from the 2-ethylhexyl groups.[1] A characteristic and often most abundant fragment (base peak) is observed at m/z 155, which is invaluable for selective detection.[1][2] The mass analyzer separates these ions based on their m/z ratio, and a detector records their abundance. By monitoring for these specific ions, high selectivity and sensitivity can be achieved.
Materials and Methods
Reagents and Standards
-
Solvents: HPLC or pesticide-grade Tetrahydrofuran (THF), Ethanol, n-Hexane, and Dichloromethane. The choice of solvent depends on the specific extraction method employed.[4][13]
-
Analytical Standard: Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH), CAS No. 84-71-9, purity ≥98%.
-
Internal Standard (IS): Benzyl benzoate (CAS No. 120-51-4) or a deuterated analog (e.g., Phenanthrene-d10). The IS is crucial for improving precision by correcting for variations in sample injection and instrument response.[14][15]
-
Glassware: All glassware must be scrupulously cleaned by rinsing with water, followed by acetone and hexane to avoid phthalate contamination. The use of plastic containers, pipettes, or vials should be strictly avoided throughout the procedure.[16][17]
Instrumentation and Analytical Conditions
The following table summarizes the recommended starting parameters for a standard GC-MS system. These may require optimization based on the specific instrument and column used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC System | Agilent 7890B or equivalent | Provides reliable and reproducible chromatographic separation. |
| Injector | Split/Splitless Inlet | Splitless mode is preferred for trace analysis to maximize analyte transfer to the column. |
| Injector Temperature | 280 - 320 °C | A high temperature ensures efficient volatilization of the high-boiling point DEHCH and minimizes adsorption in the inlet.[16] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium or Hydrogen, 99.999% purity | Helium is traditional, but hydrogen can offer faster analysis times, though it may require method re-optimization.[6][15] |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Optimal flow for balancing separation efficiency and analysis time. |
| Column | Cross-linked 5%-phenyl/95%-dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | This stationary phase provides good selectivity for semi-volatile compounds like plasticizers.[4] |
| Oven Program | Initial: 100 °C, hold 1 min; Ramp: 15 °C/min to 300 °C; Hold: 10 min | A temperature gradient is necessary to first focus the analytes and then elute the high-boiling DEHCH in a reasonable time with good peak shape. |
| Mass Spectrometer | ||
| MS System | Agilent 5977B or equivalent | A standard single quadrupole mass spectrometer is sufficient for this analysis. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.[4] |
| Ion Source Temp. | 230 °C | Standard operating temperature. |
| Quadrupole Temp. | 150 °C | Standard operating temperature. |
| Electron Energy | 70 eV | Standard energy for generating consistent and comparable mass spectra. |
| Acquisition Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification and confirmation. SIM mode provides significantly higher sensitivity and selectivity for quantification.[16] |
| SIM Ions for DEHCH | Quantifier: 155 ; Qualifiers: 113, 129, 267 | The base peak (m/z 155) is used for quantification due to its high abundance.[1][2] Qualifier ions confirm the identity of the compound. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
Experimental Protocols
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of DEHCH analytical standard into a 10 mL volumetric flask. Dissolve and bring to volume with hexane.
-
Internal Standard Stock (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard (e.g., Benzyl Benzoate) in hexane.
-
Working Calibration Standards (e.g., 0.1 - 20 µg/mL): Perform serial dilutions of the DEHCH stock solution to prepare a series of at least five calibration standards in hexane. Fortify each calibration standard and blank with the internal standard to a final concentration of, for example, 5 µg/mL.
This protocol is adapted from the polymer dissolution and precipitation method, which is effective for extracting plasticizers from PVC.[4]
-
Sampling: Accurately weigh approximately 100-200 mg of the polymer sample into a 20 mL glass vial.
-
Dissolution: Add 5 mL of THF to the vial to completely dissolve the PVC matrix. Vortex or sonicate for 10-15 minutes to ensure complete dissolution.
-
Precipitation: Add 10 mL of ethanol dropwise while vortexing. This will cause the PVC polymer to precipitate out of the solution, leaving the plasticizers (including DEHCH) in the supernatant.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the vial.
-
Separation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the precipitated polymer.
-
Final Extract: Carefully transfer the supernatant to a clean GC vial for analysis. If necessary, the supernatant can be further diluted with ethanol or hexane to bring the analyte concentration within the calibration range.[4]
Figure 2. Logical flow for the identification and quantification of DEHCH from GC-MS data.
Method Validation and Performance
A robust analytical method must be validated to ensure its performance is suitable for its intended purpose. The following parameters, based on typical results for plasticizer analysis, should be assessed. [14][18]
| Validation Parameter | Acceptance Criteria | Significance |
|---|---|---|
| Linearity (R²) | > 0.995 | Demonstrates a direct proportional relationship between instrument response and analyte concentration across the calibration range. [14] |
| Accuracy (Recovery) | 70 - 120% | Measures the agreement between the measured concentration and the true concentration in a spiked sample, indicating the efficiency of the extraction process. [14][18] |
| Precision (%RSD) | < 20% | Indicates the closeness of repeated measurements, demonstrating the method's reproducibility. [14][18] |
| Limit of Quantification (LOQ) | Sufficiently below regulatory limits (e.g., < 0.050 mg/kg) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. [14][19]|
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust framework for the quantitative determination of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate in polymer matrices. By combining an efficient sample preparation protocol with optimized instrument conditions and selective mass spectrometric detection, this method achieves the high sensitivity and accuracy required for regulatory compliance and quality assurance. The principles and protocols described herein are foundational and can be adapted by researchers and scientists for routine analysis in diverse laboratory settings.
References
-
Jeon, S. H., et al. (2018). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. National Institutes of Health. [Link]
-
Food Packaging Forum. (2020). Safety of DEHCH. Food Packaging Forum. [Link]
-
Food Packaging Forum. (2023). European Commission allows DEHCH for food contact. Food Packaging Forum. [Link]
-
ResearchGate. (2018). (PDF) Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. ResearchGate. [Link]
-
Eurofins. (2023). Consumer Products | Regulatory updates | October 2023. Eurofins. [Link]
-
Bernard, L., et al. (2014). Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS. PubMed. [Link]
-
PubChem. 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester. PubChem. [Link]
-
CIRS Group. (2023). DEHCH Added to Authorized Substances List for Food Contact Plastic Materials. CIRS Group. [Link]
-
Retsch. Sample Preparation Process - Step by step. Retsch. [Link]
-
Lopes, J. F., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. PubMed. [Link]
-
Gas Chromatography–Mass Spectrometry Determination of the Migration of Phthalate Plasticisers from Polyvinyl Chlorid in Food. (2016). GAS CHROMATOGRAPHY–MASS SPECTROMETRY DETERMINATION...[Link]
-
ANALYSIS OF PLASTICISERS IN FOOD BY GC/MS. CORE. [Link]
-
Ineris. (n.d.). Regulatory information | Phthalates substitution. Ineris. [Link]
-
Shimadzu. (n.d.). Fast GCMS Method for Analysis of Phthalate Esters in Beverages. Shimadzu. [Link]
-
NIST. (n.d.). 1,2-Cyclohexanedicarboxylic acid, bis(2-ethylhexyl) ester. NIST WebBook. [Link]
-
Isolation and characterization of bis(2-Ethylhexyl) benzene-1,2-dicarboxylate from detarium microcarpum root extract. (2025). Isolation and characterization...[Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Peak Scientific. (2019). GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. Peak Scientific. [Link]
-
MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. MARLAP. [Link]
-
ResearchGate. (2025). GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters. ResearchGate. [Link]
-
ResearchGate. (n.d.). Microextraction methods for the determination of phthalate esters in liquid samples: A review. ResearchGate. [Link]
-
Chromatography & Spectroscopy. (2015). Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks. Chromatography & Spectroscopy. [Link]
-
Gao, Y., et al. (2023). Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. National Institutes of Health. [Link]
-
Joseph Santhanaraj, K., et al. (2016). Gas chromatography and mass spectroscopic determination of phytocompounds. Scholars Research Library. [Link]
-
Shimadzu. (n.d.). Analysis of Di(2-ethylhexyl)phthalate by GC-MS Using Hydrogen Carrier Gas. Shimadzu. [Link]
Sources
- 1. Buy Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | 84-71-9 [smolecule.com]
- 2. 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | C24H44O4 | CID 6784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulatory information | Phthalates substitution [substitution-phtalates.ineris.fr]
- 6. peakscientific.com [peakscientific.com]
- 7. Safety of DEHCH | Food Packaging Forum [foodpackagingforum.org]
- 8. European Commission allows DEHCH for food contact | Food Packaging Forum [foodpackagingforum.org]
- 9. DEHCH Added to Authorized Substances List for Food Contact Plastic Materials - Regulatory News - Food & Food Contact Materials - CIRS Group [cirs-group.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shimadzu.com [shimadzu.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 18. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: Quantification of 1,2-Cyclohexane Dicarboxylic Acid Diisononyl Ester (DEHCH) in Aqueous and Solid Matrices using Liquid Chromatography
Introduction
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DEHCH), marketed under trade names such as Hexamoll® DINCH®, is a non-phthalate plasticizer increasingly utilized in a variety of consumer products, including toys, medical devices, and food contact materials. Its rising prevalence is a direct response to regulatory pressures and public concern over the potential health risks associated with traditional phthalate plasticizers like Di(2-ethylhexyl) phthalate (DEHP).[1] Consequently, robust and reliable analytical methods for the quantification of DEHCH in various matrices are essential for quality control, regulatory compliance, and risk assessment studies.
This application note provides a comprehensive guide to the quantification of DEHCH using liquid chromatography (LC), with detailed protocols for both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS). The methodologies described herein are designed to be adaptable for researchers, scientists, and drug development professionals working with diverse sample types.
Method Development: A Rationale-Driven Approach
The selection of an appropriate analytical technique for DEHCH quantification is contingent upon the specific requirements of the study, including sensitivity needs, sample matrix complexity, and available instrumentation.
Chromatographic Separation:
A reversed-phase C18 column is the stationary phase of choice for DEHCH analysis due to the non-polar nature of the molecule.[2][3][4] The separation is typically achieved using a mobile phase gradient of acetonitrile and water, often with the addition of a small percentage of formic acid to improve peak shape and ionization efficiency in mass spectrometry.[5]
Detection Techniques:
-
HPLC-UV: This technique offers a cost-effective and straightforward approach for routine analysis of samples with relatively high concentrations of DEHCH.[2][3][4] Detection is typically performed at a wavelength of around 225-230 nm.[3][4][6] While robust, HPLC-UV may lack the sensitivity and selectivity required for trace-level quantification in complex matrices.[7]
-
LC-MS/MS: For low-level detection and confirmation, tandem mass spectrometry is the preferred method.[5][8][9][10] It provides superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, minimizing the impact of matrix interferences.[7][9] Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be utilized, with APCI sometimes offering better performance for less polar compounds like DEHCH.[11]
Experimental Workflow
The overall workflow for DEHCH quantification involves sample preparation, chromatographic separation and detection, and data analysis.
Figure 1: General experimental workflow for DEHCH quantification.
Detailed Protocols
Part 1: Sample Preparation
The goal of sample preparation is to extract DEHCH from the sample matrix and remove interfering substances.[12] The choice of method depends on the sample type. To prevent contamination, it is crucial to use glassware and scrupulously cleaned equipment, avoiding contact with plastics.[13]
Protocol 1.1: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Drinking Water)
This protocol is adapted from methods used for the extraction of similar plasticizers from aqueous matrices.[4][14][15]
-
Sample Collection: Collect 100 mL of the water sample in a pre-cleaned glass container.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of DEHCH) to correct for extraction losses and matrix effects.
-
Extraction:
-
Transfer the sample to a 250 mL separatory funnel.
-
Add 30 mL of n-hexane.
-
Shake vigorously for 5 minutes.
-
Allow the layers to separate for 10 minutes.
-
Collect the organic (upper) layer.
-
Repeat the extraction twice more with fresh portions of n-hexane.
-
-
Drying: Pass the combined organic extracts through a glass column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition.
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
Protocol 1.2: Solid-Phase Extraction (SPE) for Aqueous Samples
SPE is an alternative to LLE that can provide cleaner extracts and reduce solvent consumption.[8]
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 100 mL water sample (pre-spiked with internal standard) onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.
-
Elution: Elute the DEHCH from the cartridge with 5 mL of acetonitrile or ethyl acetate.
-
Concentration and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol (steps 5-7).
Protocol 1.3: Extraction from Solid Matrices (e.g., Plastics, Soil)
This protocol is based on principles for extracting plasticizers from solid samples.[8] For plastic samples, cryogenic grinding may be necessary to increase the surface area for extraction.[16]
-
Sample Preparation: Homogenize the solid sample. For plastics, this may involve grinding or cryo-milling to a fine powder.[12][16]
-
Extraction:
-
Weigh approximately 1 g of the homogenized sample into a glass centrifuge tube.
-
Add 10 mL of a suitable solvent (e.g., hexane/acetone 1:1 v/v).[8]
-
Vortex for 1 minute, then sonicate for 30 minutes in a water bath.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
Extract Collection: Carefully transfer the supernatant to a clean glass tube.
-
Repeat Extraction: Repeat the extraction process twice more with fresh solvent.
-
Concentration and Reconstitution: Combine the extracts, evaporate the solvent, and reconstitute as described in the LLE protocol (steps 5-7).
Part 2: Liquid Chromatography Methods
Protocol 2.1: HPLC-UV Method
This method is suitable for screening and quantification at higher concentration levels.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 100% B over 15 min, hold at 100% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Wavelength | 225 nm |
Protocol 2.2: UHPLC-MS/MS Method
This method provides high sensitivity and selectivity for trace-level quantification.
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% B to 95% B over 5 min, hold at 95% B for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI or APCI, Positive |
| MRM Transitions | To be determined by direct infusion of a DEHCH standard |
digraph "LC_Method_Selection" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Start" [label="Start:\nDEHCH Quantification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sensitivity" [label="Required Sensitivity?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "HPLC_UV" [label="HPLC-UV Method", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "LC_MSMS" [label="LC-MS/MS Method", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Matrix" [label="Complex Matrix?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Confirmation" [label="Need Confirmation?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"Start" -> "Sensitivity"; "Sensitivity" -> "HPLC_UV" [label="High Conc."]; "Sensitivity" -> "Matrix" [label="Trace Level"]; "Matrix" -> "LC_MSMS" [label="Yes"]; "Matrix" -> "Confirmation" [label="No"]; "Confirmation" -> "LC_MSMS" [label="Yes"]; "Confirmation" -> "HPLC_UV" [label="No"]; }
Figure 2: Decision tree for selecting the appropriate LC method.
Method Validation
A thorough method validation is critical to ensure the reliability of the generated data.[17] The key validation parameters are outlined below, with acceptance criteria based on common analytical guidelines.[18]
| Parameter | Experiment | Acceptance Criteria |
| Specificity/Selectivity | Analyze blank matrix samples and spiked samples. | No interfering peaks at the retention time of DEHCH. |
| Linearity and Range | Analyze a series of calibration standards over a defined concentration range (e.g., 0.1 - 10 µg/mL). | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy (Recovery) | Analyze spiked matrix samples at three concentration levels (low, medium, high). | Mean recovery between 80-120%. |
| Precision (Repeatability & Intermediate Precision) | Analyze replicate spiked samples on the same day (repeatability) and on different days (intermediate precision). | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Quantification (LOQ) | Determine the lowest concentration that can be quantified with acceptable accuracy and precision. | Typically, a signal-to-noise ratio of 10:1.[19] |
| Robustness | Introduce small, deliberate variations in method parameters (e.g., flow rate, column temperature). | No significant impact on the results. |
Data Presentation: Expected Performance
The following table summarizes the expected performance characteristics of the UHPLC-MS/MS method for the analysis of DEHCH in spiked water samples.
| Validation Parameter | Expected Result |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (at 3 levels) | 92 - 108% |
| Precision (RSD) | < 10% |
| LOQ | 0.5 ng/mL |
Conclusion
The liquid chromatography methods detailed in this application note provide robust and reliable frameworks for the quantification of DEHCH in a variety of sample matrices. The choice between HPLC-UV and LC-MS/MS should be guided by the specific analytical requirements for sensitivity and selectivity. Proper sample preparation is paramount to achieving accurate and reproducible results, with particular attention paid to minimizing background contamination. By following the outlined protocols and implementing a thorough method validation, laboratories can confidently generate high-quality data for the monitoring and risk assessment of this increasingly important plasticizer.
References
-
Garrido Frenich, A., Barco Bonilla, M. N., López Martínez, J. C., Martínez Vidal, J. L., & Romero-González, R. (2009). Determination of di-(2-ethylhexyl)phthalate in environmental samples by liquid chromatography coupled with mass spectrometry. Journal of separation science, 32(9), 1383–1389. [Link]
-
Saini, A. (2018). Trace Analysis of di-(2-Ethylhexyl) Phthalate (DEHP) in Drinking Water Using MEPS and HPLC-UV. ResearchGate. [Link]
-
Cortés-Aguilar, S., et al. (2021). Analytical Methods for the Determination of Plasticizers in Food and Beverages. ResearchGate. [Link]
-
Science.gov. (n.d.). validate analytical methods: Topics by Science.gov. [Link]
-
Padrón-Sanz, C., et al. (2022). Quality assessment of environmental water by a simple and fast non-ionic hydrophobic natural deep eutectic solvent-based extraction procedure combined with liquid chromatography tandem mass spectrometry for the determination of plastic migrants. PMC. [Link]
-
Inan, S., & Demirtas, S. (2020). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV. Current Pharmaceutical Analysis, 16(7), 847-855. [Link]
-
Koukoudis, E., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. [Link]
-
Feinberg, M. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025. [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
Retsch. (n.d.). Sample Preparation Process - Step by step. [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. [Link]
-
Tigan, E. A., et al. (2022). Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Method after QuEChERS Cleanup for Selected Dichloroanilines and Phthalates in Rice Samples. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Phthalates. [Link]
-
MARLAP. (2004). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. [Link]
-
Le, T. T., et al. (2018). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. PubMed Central. [Link]
-
Pöhner, T., et al. (2002). LC/MS method to determine plasticizers in indoor dust. Indoor Air, 12(1), 33-39. [Link]
-
Farajzadeh, M. A., et al. (2016). Microextraction methods for the determination of phthalate esters in liquid samples: A review. Sample Preparation. [Link]
-
AB Sciex. (2015). Detection of Emerging Environmental Pollutants using LC-MS/MS. [Link]
-
Lofrano, G., et al. (2022). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Samples. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages | MDPI [mdpi.com]
- 5. Quality assessment of environmental water by a simple and fast non-ionic hydrophobic natural deep eutectic solvent-based extraction procedure combined with liquid chromatography tandem mass spectrometry for the determination of plastic migrants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. Determination of di-(2-ethylhexyl)phthalate in environmental samples by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. irbnet.de [irbnet.de]
- 12. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 13. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 14. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. validate analytical methods: Topics by Science.gov [science.gov]
- 18. ikev.org [ikev.org]
- 19. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Notes and Protocols for the Utilization of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH) in High-Performance PVC Formulations
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective use of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH), a leading non-phthalate plasticizer, in polyvinyl chloride (PVC) formulations. This document outlines the fundamental properties of DEHCH, its mechanism of action, comparative performance data, and detailed protocols for its evaluation and implementation.
Introduction to DEHCH: A New Generation of PVC Plasticizer
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (CAS No: 84-71-9), commercially known as DEHCH, is a high-performance, non-phthalate plasticizer designed as a safer and more effective alternative to traditional phthalate esters like Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP).[1][2] Its chemical structure, featuring a hydrogenated benzene ring, imparts a unique combination of flexibility, permanence, and an excellent safety profile to PVC articles.[1][3] This makes it a preferred choice for sensitive applications such as medical devices, food contact materials, and children's toys, where low migration and toxicity are paramount.[1][4][5]
DEHCH is a clear, colorless, and odorless liquid that is highly compatible with PVC resin, enabling seamless integration into existing processing workflows.[1][4] Its adoption is driven by increasing regulatory scrutiny on certain phthalates and a growing demand for sustainable and safe materials in the plastics industry.[1][2]
Chemical Structure:
The synthesis of DEHCH typically involves the esterification of hexahydrophthalic anhydride with 2-ethylhexanol.[7]
Mechanism of Plasticization and Performance Advantages
Plasticizers function by inserting themselves between the long polymer chains of PVC, reducing the intermolecular forces (van der Waals forces) and thereby increasing the free volume.[8] This disruption of the rigid polymer network leads to enhanced flexibility, softness, and workability.[9] The effectiveness of a plasticizer is largely dependent on its molecular structure and its interaction with the PVC matrix.
DEHCH's cyclohexanedicarboxylate structure offers several key performance advantages:
-
High Plasticizing Efficiency: It effectively reduces the glass transition temperature (Tg) of PVC, imparting excellent flexibility at lower concentrations compared to some other non-phthalate plasticizers.[5][8] A lower Tg signifies a transition from a rigid, glassy state to a more flexible, rubbery state at lower temperatures.[10][11]
-
Low Volatility: Due to its higher molecular weight and structure, DEHCH exhibits low volatility, meaning less plasticizer is lost during high-temperature processing and over the product's lifespan.[1][2] This ensures long-term flexibility and dimensional stability of the final product.[1]
-
Excellent Migration Resistance: The branched structure and molecular size of DEHCH hinder its movement within the PVC matrix, resulting in significantly lower migration rates into contacting media such as foods, liquids, or human tissues.[1][2][12] This is a critical attribute for food contact and medical applications.[1][4]
-
Superior Low-Temperature Flexibility: PVC formulations plasticized with DEHCH demonstrate excellent performance at low temperatures, resisting cracking and maintaining flexibility.[1][8]
-
Good Thermal Stability: DEHCH contributes to the thermal stability of PVC compounds during processing, helping to prevent degradation and discoloration.[9]
The logical relationship between the chemical structure of DEHCH and its performance attributes can be visualized as follows:
Caption: Structure-Property Relationship of DEHCH in PVC.
Comparative Performance Data
To aid in the selection of an appropriate plasticizer, the following table summarizes the typical properties of DEHCH in comparison to the traditional phthalate plasticizers, DEHP and DINP.
| Property | Test Method | DEHCH (Typical Values) | DEHP (Typical Values) | DINP (Typical Values) |
| Physical Properties | ||||
| Molecular Weight ( g/mol ) | - | 396.6 | 390.6 | 418.6 |
| Specific Gravity (20°C) | JIS K-6751 | 0.956 ± 0.003 | ~0.985 | ~0.975 |
| Dynamic Viscosity (25°C, mPa·s) | ASTM D445 | 50-55 | ~80 | ~97 |
| Performance in PVC | ||||
| Volatility (Weight Loss, %) | ASTM D1203 (24h @ 70°C) | < 0.3 | ~0.8 | ~0.5 |
| Migration into Hexane (%) | ASTM D1239 (mod.) | Lower than DEHP | Higher | Intermediate |
| Low-Temperature Flexibility | ASTM D1790 | Superior to DEHP | Standard | Good |
| Regulatory Status | ||||
| Phthalate-Free | - | Yes | No | No |
| Food Contact Approval | FDA, EFSA | Yes (with limitations) | Restricted | Restricted |
Note: The values presented are typical and may vary depending on the specific grade and manufacturer.
Experimental Protocols for Evaluation in PVC Formulations
The following protocols provide a standardized framework for evaluating the performance of DEHCH in a flexible PVC formulation.
Protocol 1: Preparation of Flexible PVC Test Specimens
Objective: To prepare standardized PVC sheets for subsequent physical and chemical testing.
Materials & Equipment:
-
PVC resin (e.g., K-value 67-70)
-
DEHCH plasticizer
-
Heat stabilizer (e.g., Ca/Zn stearate)
-
Lubricants (optional)
-
High-speed mixer
-
Two-roll mill
-
Hydraulic press with heated platens
-
Molding frame
Procedure:
-
Dry Blending: a. In a high-speed mixer, add 100 parts per hundred resin (phr) of PVC. b. While mixing at low speed, gradually add the desired concentration of DEHCH (e.g., 40-60 phr). c. Add 2-3 phr of a suitable heat stabilizer. d. Increase the mixer speed until the temperature reaches approximately 120°C to ensure proper absorption of the plasticizer and create a free-flowing dry blend.[8] e. Cool the dry blend to below 40°C before further processing.[8]
-
Milling: a. Preheat the two-roll mill to a surface temperature of 160-170°C. b. Introduce the dry blend into the nip of the rolls and allow it to fuse into a homogenous sheet. c. Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure uniform mixing.
-
Molding: a. Cut the milled sheet into pieces that fit the molding frame. b. Place the PVC pieces into a preheated (170-180°C) molding frame between two polished plates. c. Transfer the assembly to the hydraulic press. d. Apply low pressure for a pre-heating period of 3-5 minutes. e. Increase the pressure to approximately 10-15 MPa for 2-3 minutes to form a consolidated sheet. f. Cool the mold under pressure to below 50°C before removing the PVC sheet.
-
Conditioning: a. Condition the molded sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per ASTM standards.
Protocol 2: Evaluation of Mechanical Properties
Objective: To determine the effect of DEHCH on the tensile strength, elongation, and hardness of the PVC formulation.
Applicable Standard: ASTM D2284 - Standard Test Method for Acidity of Sulfur Hexafluoride. Correction: While the initial search mentioned ASTM D2284, a more appropriate standard for tensile properties of plastics is ASTM D638.
Procedure:
-
Sample Preparation: Cut dumbbell-shaped specimens from the conditioned PVC sheets according to the dimensions specified in ASTM D638.
-
Tensile Testing: a. Using a universal testing machine (tensile tester), measure the tensile strength, elongation at break, and modulus of elasticity of the specimens.[13] b. The results will indicate the plasticizer's efficiency in imparting flexibility and strength.[13]
-
Hardness Testing: a. Measure the Shore A durometer hardness of the conditioned PVC sheets according to ASTM D2240. b. Lower hardness values generally indicate higher plasticizing efficiency.
Protocol 3: Assessment of Plasticizer Permanence
Objective: To quantify the volatility and migration resistance of DEHCH in the PVC formulation.
Procedures:
-
Volatility (ASTM D1203): a. Cut circular specimens from the conditioned PVC sheet and weigh them accurately. b. Place the specimens in a circulating air oven at 70°C for 24 hours. c. After the specified time, remove the specimens, allow them to cool to room temperature in a desiccator, and reweigh. d. Calculate the percentage weight loss, which corresponds to the plasticizer volatility.
-
Migration Resistance (Solvent Extraction): a. This test assesses the resistance of the plasticizer to extraction by liquids.[14] b. Accurately weigh pre-cut PVC specimens. c. Immerse the specimens in a chosen solvent (e.g., n-heptane for fatty food simulation, ethanol/water mixture for aqueous food simulation) for a specified time and temperature (e.g., 24 hours at 23°C).[3][15] d. Remove the specimens, gently wipe off excess solvent, and dry them to a constant weight. e. The percentage weight loss represents the amount of plasticizer extracted.
The overall workflow for evaluating a new plasticizer like DEHCH in a PVC formulation can be visualized as follows:
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Diethyl hexyl cyclohexane | DEHCH | CAS 84731-70-4 | Connect Chemicals [connectchemicals.com]
- 6. 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | C24H44O4 | CID 6784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | 84-71-9 [smolecule.com]
- 8. article.aascit.org [article.aascit.org]
- 9. redalyc.org [redalyc.org]
- 10. Plasticizer Performance and Evaluation: PVC Application Focus [kingstarmold.com]
- 11. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. data.epo.org [data.epo.org]
- 13. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 14. Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review - ProQuest [proquest.com]
- 15. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
Application Note: DEHCH as a Non-Phthalate Plasticizer for Medical-Grade Tubing
Introduction: The Imperative for Safer Plasticizers in Medical Applications
For decades, flexible polyvinyl chloride (PVC) has been a cornerstone material in the medical device industry, valued for its durability, clarity, and cost-effectiveness. The flexibility of PVC is achieved through the addition of plasticizers, with di(2-ethylhexyl) phthalate (DEHP) being the historical incumbent.[1][2] However, a growing body of evidence has raised concerns about the potential for DEHP to leach from medical devices and cause adverse health effects.[3][4] This has prompted a paradigm shift towards the adoption of safer, non-phthalate alternatives.
Enter Di(2-ethylhexyl)cyclohexanoate (DEHCH), a non-phthalate plasticizer that offers a compelling combination of performance, safety, and regulatory compliance.[5][6] Marketed under trade names such as Eastman 168™ SG, DEHCH is specifically engineered for sensitive applications, including medical devices, by providing low extractability, minimal migration, and a favorable toxicological profile.[7][8][9] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of DEHCH in medical-grade tubing. It provides an in-depth analysis of its material properties, comparative performance data, and detailed protocols for biocompatibility and performance validation in accordance with international standards.
DEHCH: A Profile of a Modern Plasticizer
DEHCH, with the CAS number 84731-70-4, is a transparent, colorless, and odorless liquid that seamlessly integrates into PVC formulations.[6][10] Its chemical structure is a key determinant of its superior performance characteristics, including low volatility, which ensures it remains within the polymer matrix over time, thereby maintaining the tubing's flexibility and mechanical integrity.[6][11]
Key Advantages of DEHCH in Medical Tubing:
-
Enhanced Safety Profile: As a non-phthalate plasticizer, DEHCH has undergone rigorous safety assessments and has been deemed safe for use in sensitive applications by regulatory bodies.[5][6][11]
-
Low Migration and Extractability: A critical attribute for medical devices, DEHCH exhibits a low propensity to leach out of the PVC matrix, minimizing patient exposure to foreign substances.[7][8][9]
-
Excellent Performance: DEHCH imparts the necessary flexibility and durability to PVC tubing, with performance comparable or superior to traditional plasticizers.[5] It also demonstrates good resistance to kinking and maintains clarity.
-
Regulatory Compliance: DEHCH meets the stringent requirements of international standards, including ISO 10993 for biocompatibility and is compliant with regulations such as REACH.[5][8]
Comparative Analysis: DEHCH vs. Traditional Plasticizers
The selection of a plasticizer has a significant impact on the final properties of the medical tubing. Below is a comparative summary of key performance and safety parameters between DEHCH and DEHP.
| Property | DEHCH (Eastman 168™ SG) | DEHP | Significance in Medical Tubing |
| Chemical Classification | Non-phthalate | Phthalate | Addresses health and regulatory concerns associated with phthalates.[5] |
| Migration/Leaching | Low | Higher | Minimizes patient exposure to leached chemicals, enhancing safety.[3][7][8][9] |
| Toxicological Profile | Favorable, clean profile | Concerns over endocrine disruption | Reduces potential for adverse biological reactions.[4][9] |
| Regulatory Acceptance | Compliant with modern standards (ISO 10993, REACH) | Increasingly restricted | Facilitates global market access for medical devices.[5][8] |
| Processing Efficiency | Good, with potential for shorter gelation speeds | Well-established | Can lead to more efficient manufacturing processes.[5] |
| Flexibility at Low Temps | Excellent | Good | Ensures tubing performance in various clinical environments.[12] |
Validation Workflow for DEHCH-Plasticized Medical Tubing
A rigorous validation process is essential to ensure the safety and efficacy of medical-grade tubing plasticized with DEHCH. The following diagram illustrates a recommended workflow, integrating biocompatibility and performance testing in line with international standards.
Sources
- 1. researchgate.net [researchgate.net]
- 2. specialchem.com [specialchem.com]
- 3. Migration resistant, blood-compatible plasticized polyvinyl chloride for medical and related applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. productcatalog.eastman.com [productcatalog.eastman.com]
- 8. specialchem.com [specialchem.com]
- 9. Eastman 168 SG (Sensitive Grade) Non-Phthalate Plasticizer | Eastman [eastman.com]
- 10. Diethyl Hexyl Cyclohexane Eco Dehch Plasticizer - Gautam ZEN UK LTD [gautamzen.co.uk]
- 11. nbinno.com [nbinno.com]
- 12. eastman.com [eastman.com]
Application Note: A Validated Protocol for the Extraction of Di(2-ethylhexyl)cyclohexane-1,4-dicarboxylate (DEHCH) from Polymer Matrices
Abstract
This document provides a comprehensive guide for the extraction and quantification of Di(2-ethylhexyl)cyclohexane-1,4-dicarboxylate (DEHCH), a non-phthalate plasticizer, from various polymer matrices, with a primary focus on Polyvinyl Chloride (PVC). As regulatory scrutiny and consumer awareness regarding plasticizers intensify, accurate and reliable methods for their quantification are paramount for researchers, scientists, and professionals in drug development and material science. This application note details several validated extraction protocols, including solvent extraction, ultrasonic-assisted extraction, and dissolution-precipitation, explaining the causality behind experimental choices. Furthermore, it outlines subsequent analytical quantification using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols described herein are designed to be self-validating systems, ensuring trustworthiness and reproducibility of results.
Introduction: The Rationale for DEHCH Extraction
Di(2-ethylhexyl)cyclohexane-1,4-dicarboxylate (DEHCH), commercially known as Hexamoll® DINCH, has been widely adopted as a safer alternative to traditional ortho-phthalate plasticizers like DEHP in a variety of applications, including medical devices, food packaging, and toys.[1][2] Its use is driven by a favorable toxicological profile. The European Food Safety Authority (EFSA) has concluded that DEHCH is not a safety concern for consumers under intended use conditions, setting a specific migration limit of 0.050 mg/kg in food.[1][3][4][5]
The accurate determination of DEHCH content within a polymer matrix is crucial for several reasons:
-
Regulatory Compliance: Ensuring products meet the established safety and migration limits.[3][4][6]
-
Quality Control: Verifying the correct proportion of plasticizer in the final product, which is critical for material performance.[7][8]
-
Risk Assessment: Evaluating potential human exposure through migration studies.[9]
-
Research and Development: Understanding the behavior of DEHCH in different polymer formulations and under various environmental conditions.
This guide provides detailed methodologies to effectively extract DEHCH from its polymer matrix, a critical first step for any subsequent analytical quantification.
Foundational Principles of Extraction
The core principle of extracting DEHCH from a polymer is to overcome the physical and chemical interactions holding the plasticizer within the polymer chains. This is typically achieved by leveraging solubility differences between the polymer, the plasticizer, and an appropriate solvent. The choice of extraction technique is dictated by the nature of the polymer matrix, the desired efficiency, and the available instrumentation.
Solvent Selection: The Key to Effective Extraction
The choice of solvent is paramount for successful extraction. An ideal solvent should:
-
Effectively Solubilize DEHCH: The solvent must have a high affinity for DEHCH to draw it out of the polymer.
-
Minimize Polymer Dissolution: The solvent should ideally not dissolve the polymer matrix itself, which would contaminate the extract and complicate analysis.[7][10]
-
Be Compatible with Analytical Techniques: The solvent should be suitable for direct injection into a GC or HPLC system or be easily evaporated without loss of the analyte.[10]
-
Be of High Purity: To avoid introducing interfering contaminants.
For the extraction of plasticizers from PVC, solvents like diethyl ether, petroleum ether, and chloroform have been traditionally used.[7][9][11] Isopropyl alcohol is also a good choice for dissolving plasticizers while minimizing polymer dissolution.[10]
Sample Preparation: Maximizing Surface Area
Effective extraction relies on maximizing the surface area of the polymer that is in contact with the solvent. Therefore, proper sample preparation is a critical preliminary step. Grinding the polymer sample to a fine powder (e.g., 10 mesh or finer) significantly increases the surface area, allowing for more efficient penetration of the solvent and subsequent extraction of the plasticizer.[7][10] For some polymers, cryogenic grinding using liquid nitrogen may be necessary to achieve the desired particle size.[7]
Experimental Workflow for DEHCH Extraction and Analysis
The overall process for determining the DEHCH content in a polymer sample can be visualized as a sequential workflow, from sample preparation to final data analysis.
Caption: Overall workflow for DEHCH extraction and analysis.
Detailed Extraction Protocols
Here we provide step-by-step methodologies for three common and effective extraction techniques. The choice of method will depend on the specific laboratory setup and the nature of the polymer sample.
Protocol 1: Standard Solvent Extraction (Soxhlet Method)
This is a classic and robust method for the exhaustive extraction of additives from a solid matrix.[7][11] It is recognized in standards such as ASTM D2124 for PVC analysis.[7][12][13][14]
Materials:
-
Soxhlet extraction apparatus
-
Heating mantle
-
Cellulose extraction thimbles
-
Round-bottom flask
-
Condenser
-
Analytical balance
-
Diethyl ether or petroleum ether (analytical grade)
-
Glass wool
Procedure:
-
Sample Preparation: Grind the polymer sample to a fine powder. Accurately weigh approximately 2-5 g of the ground polymer into a cellulose extraction thimble.[11]
-
Apparatus Setup: Place a small plug of glass wool on top of the sample in the thimble to prevent sample carry-over. Place the thimble inside the Soxhlet extractor.
-
Solvent Addition: Add 150-200 mL of diethyl ether or petroleum ether to the round-bottom flask.
-
Extraction: Assemble the Soxhlet apparatus with the condenser. Heat the flask using a heating mantle to allow the solvent to boil gently. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the sample.
-
Cycling: Allow the extraction to proceed for a minimum of 6 hours, ensuring continuous cycling of the solvent.[7]
-
Solvent Recovery: After extraction, allow the apparatus to cool. Distill the solvent from the round-bottom flask to concentrate the extract containing the DEHCH.
-
Drying and Quantification: Transfer the concentrated extract to a pre-weighed vial. Evaporate the remaining solvent under a gentle stream of nitrogen. Dry the vial in a vacuum oven until a constant weight is achieved. The final weight represents the extracted DEHCH. The extract can then be redissolved in a suitable solvent for chromatographic analysis.[15]
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
UAE is a faster alternative to the traditional Soxhlet method, using ultrasonic waves to enhance solvent penetration and extraction efficiency.[11][16][17][18][19]
Materials:
-
Ultrasonic bath or probe sonicator
-
Conical flasks or beakers
-
Analytical balance
-
Centrifuge
-
Volumetric flasks
-
Hexane or a suitable solvent mixture
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5-1.0 g of the finely ground polymer sample into a conical flask.
-
Solvent Addition: Add a precise volume (e.g., 20 mL) of hexane to the flask.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[16]
-
Separation: After sonication, centrifuge the mixture to separate the polymer residue from the solvent extract.
-
Collection and Repetition: Carefully decant the supernatant (the solvent extract) into a collection vessel. To ensure complete extraction, the process can be repeated with fresh solvent, and the supernatants combined.
-
Filtration and Analysis: Filter the extract through a 0.45 µm syringe filter before analysis by GC-MS or HPLC.
Protocol 3: Dissolution-Precipitation Method
This method involves dissolving the entire polymer matrix in a suitable solvent and then precipitating the polymer by adding a non-solvent, leaving the DEHCH in the solution.[20][21][22][23] This technique is particularly useful for complex matrices or when complete extraction is critical.[15]
Materials:
-
Magnetic stirrer with heating plate
-
Beakers
-
Stir bars
-
Centrifuge
-
Tetrahydrofuran (THF) (dissolving solvent)
-
Methanol or ethanol (precipitating non-solvent)
Procedure:
-
Dissolution: Weigh approximately 0.2-0.5 g of the ground polymer into a beaker. Add a sufficient volume of THF (e.g., 20 mL) to completely dissolve the polymer with gentle heating and stirring.[15][17]
-
Precipitation: Once the polymer is fully dissolved, slowly add a non-solvent like methanol or ethanol while stirring continuously. The polymer will precipitate out of the solution.[15]
-
Separation: Centrifuge the mixture to pellet the precipitated polymer.
-
Extract Collection: Decant the supernatant, which contains the dissolved DEHCH, into a clean flask.
-
Washing: Wash the precipitated polymer with a small amount of the non-solvent to recover any remaining DEHCH, and add this to the collected supernatant.
-
Solvent Removal and Analysis: Evaporate the solvent and non-solvent from the extract. Redissolve the residue in a known volume of a suitable solvent for chromatographic analysis.[15]
| Extraction Method | Principle | Advantages | Disadvantages | Typical Solvents for PVC |
| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | Exhaustive extraction, well-established, standardized (ASTM D2124).[7][12][13][14] | Time-consuming (6+ hours), requires large solvent volumes.[17] | Diethyl ether, Petroleum ether.[7][11] |
| Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic waves to accelerate diffusion and mass transfer.[18][19][24] | Fast, reduced solvent consumption, efficient.[11][17] | May cause polymer degradation with excessive sonication.[25] | Hexane, Dichloromethane.[26] |
| Dissolution-Precipitation | Complete dissolution of the polymer followed by selective precipitation.[21][22] | High extraction efficiency, suitable for complex matrices.[15] | Requires careful selection of solvent/non-solvent pairs, may be difficult to remove all polymer. | THF (solvent), Methanol/Ethanol (non-solvent).[17] |
Analytical Quantification of DEHCH
Once extracted, the DEHCH concentration can be determined using chromatographic techniques. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like DEHCH.[26][27][28][29][30][31]
-
Principle: The extracted sample is injected into a heated port, where DEHCH is vaporized and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information.
-
Typical GC-MS Conditions:
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for non-volatile or thermally labile compounds and can also be used for DEHCH analysis.[33][34][35][36][37]
-
Principle: A liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Separation is based on the differential partitioning of the analyte between the two phases. A detector at the end of the column measures the amount of DEHCH as it elutes.
-
Typical HPLC Conditions:
Method Validation and Quality Control
To ensure the trustworthiness of the results, the chosen extraction and analysis method should be validated. Key validation parameters include:
-
Recovery: Determined by spiking a blank polymer matrix with a known amount of DEHCH and performing the entire extraction and analysis procedure. High recovery rates (typically >90%) indicate an efficient method.
-
Linearity: Establishing a calibration curve with standard solutions of DEHCH to demonstrate a linear relationship between concentration and detector response.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of DEHCH that can be reliably detected and quantified, respectively.
-
Precision: Assessed by repeatedly analyzing the same sample to determine the variability of the results (expressed as relative standard deviation, RSD).
Conclusion
The protocols outlined in this application note provide a robust framework for the reliable extraction and quantification of DEHCH from polymer matrices. The choice of extraction method—be it the exhaustive Soxhlet, the rapid UAE, or the comprehensive dissolution-precipitation—should be guided by the specific analytical needs, sample characteristics, and available resources. By adhering to these detailed procedures and implementing rigorous method validation, researchers and industry professionals can ensure the accuracy and integrity of their data, contributing to safer products and informed regulatory decisions.
References
- Thermo Fisher Scientific. (n.d.). Accelerated Solvent Extraction of Plasticizers from Polyvinyl Chloride Polymer.
- Thermo Fisher Scientific. (2017, January 11). AN336: Accelerated Solvent Extraction of Plasticizers from Polyvinyl Chloride Polymer. AppsLab Library.
- ASTM International. (1999). ASTM D2124-99e1 - Standard Test Method for Analysis of Components in Poly(Vinyl Chloride) Compounds Using an Infrared Spectrophotometric Technique.
-
Wang, W., et al. (2004). Determination of phthalate acid esters plasticizers in plastic by ultrasonic solvent extraction combined with solid-phase microextraction using calix[16]arene fiber. Talanta, 63(4), 1013-9. Retrieved from
- Bernard, L., et al. (2015). Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step. Analytical and Bioanalytical Chemistry, 407(6), 1651-9.
- Industrial & Engineering Chemistry Research. (2025, December 19). Accelerated Solvent Extraction for Plastic Recycling: Modeling the Mass-Transfer Kinetics of the Separation of Phthalates from Poly(vinyl Chloride). ACS Publications.
- MDPI. (2021, September 5). Comparison of Two Extraction Procedures, SPE and DLLME, for Determining Plasticizer Residues in Hot Drinks at Vending Machines.
- PSYCHE. (n.d.). Challenges and opportunities of solvent-based additive extraction methods for plastic recycling.
- Food Packaging Forum. (2020, February 4). Safety of DEHCH.
- ASTM International. (2020, July 8). D2124 Standard Test Method for Analysis of Components in Poly(Vinyl Chloride) Compounds Using an Infrared Spectrophotometric Technique (Withdrawn 2020).
- Food Packaging Forum. (2023, August 22). European Commission allows DEHCH for food contact.
- Pérez Arteaga, J. G., et al. (2022). Improvement of PVC Compound Plasticizer Extraction Process. Ingeniería Industrial, (42).
- ASTM International. (2011, February 1). ASTM D2124-99(2011) - Standard Test Method for Analysis of Components in Poly(Vinyl Chloride) Compounds Using an Infrared Spectrophotometric Technique (Withdrawn 2020).
- MDPI. (n.d.). Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler.
- Vektör Lab Solutions. (n.d.). Solid Phase Extraction.
- ResearchGate. (2025, August 6). Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: A review.
- Eurofins. (2023, October). Consumer Products | Regulatory updates.
-
ResearchGate. (n.d.). Dissolution−precipitation process. Figure adapted from ref.[7]. Retrieved from
- Hitachi High-Tech. (n.d.). Analysis of Bis(2-ethylhexyl) phthalate(DEHP) in Drinking Water.
- ResearchGate. (2025, August 6). The selective dissolution/precipitation technique for polymer recycling: A pilot unit application.
- CIRS Group. (2023, September 12). DEHCH Added to Authorized Substances List for Food Contact Plastic Materials. Regulatory News.
- MDPI. (2023, March 2). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages.
- Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. (n.d.).
- MDPI. (2022, November 14). Modelling and Simulation of Dissolution/Reprecipitation Technique for Low-Density Polyethene Using Solvent/Non-Solvent System.
- NIH. (n.d.). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets.
- ACG Publications. (2018, December 1). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography.
- LCGC International. (n.d.). Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers.
- The plasticizer DEHCH is included in the EU food contact plastic regulations as a new authorized substance. (n.d.).
- ResearchGate. (2025, August 6). Simultaneous Determination of Phthalate Plasticizers in PVC Packaging Materials Using Homogeneous-Ultrasonic Extraction-GC-MS Assisted with Continuous Wavelet Transform.
- PubMed. (n.d.). Gas chromatography with mass spectrometry for the determination of phthalates preconcentrated by microextraction based on an ionic liquid.
- PubMed. (n.d.). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV.
- SciELO. (n.d.). Determination of phthalates in polymer materials - comparison of GC/MS and GC/ECD methods.
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Diethyl Phthalate.
- ASTM International. (2022, July 8). D7083 Standard Practice for Determination of Monomeric Plasticizers in Poly (Vinyl Chloride) (PVC) by Gas Chromatography.
- Thermo Fisher Scientific. (n.d.). Accelerated Solvent Extraction of Additives from Polymer Materials.
- PubMed Central. (2025, July 17). Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands.
- SIELC Technologies. (n.d.). HPLC Separation of Phthalates.
- Cambridge Polymer Group. (n.d.). Testing Services to broad selection of ASTM and ISO Standards.
- MDPI. (n.d.). Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review.
- PubMed. (n.d.). Ultrasonic assisted extraction of polyphenols from bayberry by deep eutectic supramolecular polymer and its application in bio-active film.
- Top Analytical Techniques for Characterizing Custom Polymers. (n.d.).
- Development and validation of a new analytical method for the determination of plasticizers in bee pollen. (2024, August 14).
- NIH. (n.d.). Detection challenges in quantitative polymer analysis by liquid chromatography - PMC.
- NIH. (2022, December 28). Ultrasonic assisted extraction of polyphenols from bayberry by deep eutectic supramolecular polymer and its application in bio-active film - PMC.
- PubMed. (2018, July 3). Validation of a Method for Extracting Microplastics from Complex, Organic-Rich, Environmental Matrices.
- Ultrasonic Assisted Melt Extrusion of Polymers with the Main Harmonics of 10–60 kHz. (n.d.).
- ResearchGate. (2025, August 5). Ultrasonic degradation of polymers in solution.
- MDPI. (n.d.). A Complete Guide to Extraction Methods of Microplastics from Complex Environmental Matrices.
- eco-dehch. (n.d.).
Sources
- 1. Safety of DEHCH | Food Packaging Forum [foodpackagingforum.org]
- 2. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 3. European Commission allows DEHCH for food contact | Food Packaging Forum [foodpackagingforum.org]
- 4. DEHCH Added to Authorized Substances List for Food Contact Plastic Materials - Regulatory News - Food & Food Contact Materials - CIRS Group [cirs-group.com]
- 5. ecoplasticizers.com [ecoplasticizers.com]
- 6. Consumer Products | Regulatory updates | October 2023 [eurofins.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. appslab.thermofisher.com [appslab.thermofisher.com]
- 9. Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. redalyc.org [redalyc.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. store.astm.org [store.astm.org]
- 14. standards.globalspec.com [standards.globalspec.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Determination of phthalate acid esters plasticizers in plastic by ultrasonic solvent extraction combined with solid-phase microextraction using calix[4]arene fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. acgpubs.org [acgpubs.org]
- 18. Ultrasonic assisted extraction of polyphenols from bayberry by deep eutectic supramolecular polymer and its application in bio-active film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ultrasonic assisted extraction of polyphenols from bayberry by deep eutectic supramolecular polymer and its application in bio-active film - PMC [pmc.ncbi.nlm.nih.gov]
- 20. psycheplastics.eu [psycheplastics.eu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. scielo.br [scielo.br]
- 27. fses.oregonstate.edu [fses.oregonstate.edu]
- 28. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Gas chromatography with mass spectrometry for the determination of phthalates preconcentrated by microextraction based on an ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. uvadoc.uva.es [uvadoc.uva.es]
- 32. Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands - PMC [pmc.ncbi.nlm.nih.gov]
- 33. hitachi-hightech.com [hitachi-hightech.com]
- 34. mdpi.com [mdpi.com]
- 35. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. pdf.benchchem.com [pdf.benchchem.com]
- 37. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Quantification of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate in Environmental Samples
Introduction: The Rise of DEHCH and the Need for Robust Environmental Monitoring
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH), a non-phthalate plasticizer, has seen a significant increase in use as a safer alternative to traditional phthalates like di(2-ethylhexyl) phthalate (DEHP).[1][2] DEHCH is valued for its low volatility and high thermal stability, making it a preferred additive in a wide range of consumer products, from food packaging to medical devices.[2] However, the widespread use of plasticizers inevitably leads to their release into the environment through various pathways, including industrial discharge, leaching from landfills, and degradation of plastic waste.[2] Consequently, the presence of DEHCH in environmental compartments such as water, soil, and sediment is a growing concern.
This application note provides a comprehensive guide for the quantification of DEHCH in environmental samples. We will delve into the rationale behind the selection of analytical techniques, provide detailed, step-by-step protocols for sample preparation and instrumental analysis, and discuss quality control measures to ensure the generation of reliable and reproducible data. The methodologies described herein are designed for researchers, environmental scientists, and professionals in the field of drug development and safety assessment who require accurate and sensitive methods for monitoring this emerging contaminant.
Physicochemical Properties of DEHCH
A thorough understanding of the physicochemical properties of DEHCH is fundamental to developing effective extraction and analytical methods.
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₄O₄ | [3][4] |
| Molecular Weight | 396.6 g/mol | [2][3][4] |
| Boiling Point | 463.9 °C at 760 mmHg | [2] |
| Density | 0.959 g/cm³ | [2] |
| Water Solubility | Extremely low | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | ~7.8 (estimated) |
The high molecular weight and low water solubility of DEHCH indicate a strong affinity for particulate matter and organic carbon in soil and sediment.[2] This necessitates robust extraction techniques to efficiently remove the analyte from complex environmental matrices.
Analytical Workflow: A Strategic Overview
The quantification of DEHCH in environmental samples follows a multi-step workflow designed to isolate the analyte from interfering matrix components and enable sensitive and selective detection.
subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="rounded"; bgcolor="#FFFFFF"; "Sample_Collection" [label="Sample Collection\n(Water, Soil, Sediment)"]; "Extraction" [label="Extraction\n(SPE or PLE/LLE)"]; "Cleanup" [label="Extract Cleanup\n(e.g., Florisil, GPC)"]; "Concentration" [label="Concentration"]; }
subgraph "cluster_Analysis" { label="Instrumental Analysis"; style="rounded"; bgcolor="#FFFFFF"; "GC_MS" [label="Gas Chromatography-\nMass Spectrometry (GC-MS)"]; "LC_MS" [label="Liquid Chromatography-\nTandem Mass Spectrometry (LC-MS/MS)"]; }
subgraph "cluster_Data" { label="Data Processing"; style="rounded"; bgcolor="#FFFFFF"; "Quantification" [label="Quantification"]; "Reporting" [label="Reporting"]; }
"Sample_Collection" -> "Extraction" [label="Matrix-specific"]; "Extraction" -> "Cleanup" [label="Removal of interferences"]; "Cleanup" -> "Concentration" [label="Solvent exchange"]; "Concentration" -> "GC_MS" [label="Volatile analytes"]; "Concentration" -> "LC_MS" [label="Non-volatile/thermally labile analytes"]; "GC_MS" -> "Quantification"; "LC_MS" -> "Quantification"; "Quantification" -> "Reporting"; }
Overall workflow for the quantification of DEHCH in environmental samples.
Part 1: Sample Preparation Protocols
The goal of sample preparation is to extract DEHCH from the sample matrix and remove any interfering substances that could affect the accuracy of the analysis.[5] The choice of extraction method is highly dependent on the sample matrix.
Protocol 1: Water Sample Preparation using Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the isolation of organic pollutants from aqueous samples.[6] For a non-polar compound like DEHCH, a reversed-phase sorbent is the logical choice.
Rationale: C18 sorbents are effective at retaining non-polar compounds like DEHCH from a polar matrix such as water. The use of a series of solvents with increasing polarity allows for the selective elution of the analyte while leaving more polar and more strongly retained non-polar interferences behind.
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Deionized water
-
Vacuum manifold
-
Glassware
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 5 mL of deionized water. Ensure the sorbent bed does not go dry.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.
-
Drying: Dry the cartridge under vacuum for 20-30 minutes to remove residual water.
-
Elution: Elute the retained DEHCH with two 3 mL aliquots of DCM into a clean collection vial.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.
Protocol 2: Soil and Sediment Sample Preparation using Pressurized Liquid Extraction (PLE)
For solid matrices like soil and sediment, more rigorous extraction techniques are required to overcome the strong analyte-matrix interactions. Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.
Rationale: The use of a non-polar solvent like hexane in combination with a more polar solvent like acetone or dichloromethane provides a good balance for extracting a wide range of organic compounds, including the non-polar DEHCH, from complex soil and sediment matrices. The elevated temperature and pressure enhance the extraction efficiency by increasing solvent penetration and analyte solubility.
Materials:
-
Pressurized Liquid Extraction system
-
Extraction cells
-
Diatomaceous earth or sand
-
Hexane (HPLC grade)
-
Acetone (HPLC grade)
-
Anhydrous sodium sulfate
-
Glass fiber filters
Procedure:
-
Sample Preparation: Homogenize the soil or sediment sample and allow it to air dry or use a freeze-dryer. Sieve the sample to remove large debris.
-
Cell Packing: Mix approximately 10 g of the dried sample with an equal amount of diatomaceous earth and pack it into the extraction cell. Place a glass fiber filter at the bottom and top of the cell.
-
Extraction: Perform the extraction using a mixture of hexane and acetone (1:1, v/v) under the following conditions:
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static time: 10 minutes
-
Number of cycles: 2
-
-
Drying and Concentration: Pass the collected extract through a column containing anhydrous sodium sulfate to remove any residual water. Concentrate the extract to 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup (if necessary): For highly contaminated samples, a cleanup step using gel permeation chromatography (GPC) or Florisil may be required to remove high molecular weight interferences.
"Start" [label="Environmental Sample", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
subgraph "cluster_Water" { label="Water Matrix"; style="rounded"; bgcolor="#FFFFFF"; "Water_Sample" [label="Water Sample"]; "SPE" [label="Solid-Phase Extraction (C18)"]; "Elution_Water" [label="Elution with DCM"]; "Concentration_Water" [label="Concentration"]; }
subgraph "cluster_Solid" { label="Soil/Sediment Matrix"; style="rounded"; bgcolor="#FFFFFF"; "Solid_Sample" [label="Soil/Sediment Sample"]; "PLE" [label="Pressurized Liquid Extraction\n(Hexane:Acetone)"]; "Cleanup_Solid" [label="Cleanup (optional)"]; "Concentration_Solid" [label="Concentration"]; }
"Final_Extract" [label="Final Extract for Analysis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Water_Sample"; "Start" -> "Solid_Sample"; "Water_Sample" -> "SPE"; "SPE" -> "Elution_Water"; "Elution_Water" -> "Concentration_Water"; "Concentration_Water" -> "Final_Extract";
"Solid_Sample" -> "PLE"; "PLE" -> "Cleanup_Solid"; "Cleanup_Solid" -> "Concentration_Solid"; "Concentration_Solid" -> "Final_Extract"; }
Sample preparation workflows for water and solid matrices.
Part 2: Instrumental Analysis Protocols
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of DEHCH. The choice between the two often depends on instrument availability, required sensitivity, and the complexity of the sample matrix.
Protocol 3: Quantification by GC-MS in Selected Ion Monitoring (SIM) Mode
GC-MS is a robust and widely available technique for the analysis of semi-volatile organic compounds like DEHCH. Operating in SIM mode enhances sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte.
Rationale: The non-polar nature and thermal stability of DEHCH make it well-suited for GC analysis. A non-polar capillary column, such as a DB-5ms, provides good chromatographic separation. Electron ionization (EI) at 70 eV is a standard ionization technique that produces a reproducible fragmentation pattern. The selection of characteristic ions for SIM analysis minimizes interferences from co-eluting compounds.
Instrumental Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | 155 (quantifier) , 113 (qualifier), 221 (qualifier) |
Note on SIM Ions: The selection of m/z 155 as the quantifier is based on NIST library data suggesting it is a prominent ion in the mass spectrum of DEHCH.[3] The qualifier ions are chosen to confirm the identity of the analyte.
Protocol 4: High-Sensitivity Quantification by LC-MS/MS in Multiple Reaction Monitoring (MRM) Mode
For complex matrices or when very low detection limits are required, LC-MS/MS offers superior selectivity and sensitivity compared to GC-MS.
Rationale: While DEHCH is amenable to GC-MS, LC-MS/MS can provide enhanced performance, especially in challenging matrices. A C18 reversed-phase column is suitable for retaining DEHCH. Electrospray ionization (ESI) in positive mode is effective for protonating the analyte. The use of MRM, where a specific precursor ion is selected and fragmented to produce a characteristic product ion, provides a high degree of selectivity and minimizes matrix effects.
Instrumental Conditions:
| Parameter | Setting |
| Liquid Chromatograph | SCIEX ExionLC™ AC or equivalent |
| Column | Phenomenex Kinetex™ C18 (100 x 4.6 mm, 2.6 µm) or equivalent |
| Mobile Phase A | Water with 10 mM ammonium acetate |
| Mobile Phase B | Methanol |
| Gradient | Start at 50% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometer | SCIEX QTRAP® 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion (m/z): 397.3 [M+H]⁺, Product Ion (m/z): 155.1 (quantifier) , Product Ion (m/z): 113.1 (qualifier) |
Note on MRM Transitions: The precursor ion [M+H]⁺ is calculated from the molecular weight of DEHCH (396.6 g/mol ). The product ions are based on the known fragmentation pattern of similar plasticizers and the prominent ions observed in the GC-MS spectrum. These transitions should be optimized on the specific instrument being used.
Part 3: Data Analysis, Quality Control, and Method Validation
Ensuring the accuracy and reliability of the analytical results is paramount. A robust quality control and method validation strategy is essential.
Calibration and Quantification
Quantification should be performed using an external calibration curve prepared from certified reference standards of DEHCH. A calibration range spanning the expected concentration of the samples should be used. The use of an internal standard, such as a deuterated analog of DEHCH or a structurally similar compound not expected to be present in the samples, is highly recommended to correct for variations in extraction efficiency and instrument response.
Method Validation Parameters
A comprehensive method validation should be performed to demonstrate the suitability of the analytical procedure. Key validation parameters include:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.995 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Accuracy (Recovery) | The closeness of the measured value to the true value, typically assessed by spiking samples with a known amount of the analyte. | 80-120% recovery |
| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) < 15% |
Example Quantitative Performance Data
The following table presents typical performance data for the analysis of a structurally similar plasticizer, DEHP, which can be used as a benchmark for the expected performance of the DEHCH methods.
| Matrix | Method | LOD | LOQ | Recovery (%) | Reference |
| Drinking Water | SPME-GC/MS | 0.9 µg/L | 2.5 µg/L | 95-105 | Adapted from[6] |
| Surface Water | SPE-GC-MS | 0.045 µg/L | 0.15 µg/L | 79-97 | Adapted from[7] |
| Soil/Sediment | PLE-GC-MS | 10 µg/kg | 30 µg/kg | 85-110 |
Note: Data for DEHP is presented as a proxy for DEHCH due to the structural similarity and lack of extensive published data for DEHCH in these specific matrices.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the reliable quantification of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate in a range of environmental matrices. The choice of sample preparation and instrumental analysis techniques should be guided by the specific requirements of the study, including the expected concentration levels and the complexity of the sample matrix. By adhering to the principles of good laboratory practice and implementing a thorough quality control and method validation strategy, researchers can generate high-quality data to better understand the environmental fate and potential impact of this widely used plasticizer.
References
-
PubChem. 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester. National Center for Biotechnology Information. [Link]
-
Isolation and characterization of bis(2-Ethylhexyl) benzene-1,2-dicarboxylate from detarium microcarpum root extract. World Journal of Advanced Research and Reviews. [Link]
-
SCIEX. A Sensitive and Selective LC-MS/MS Method for the Analysis of 22 Phthalates. [Link]
-
MDPI. Sample Preparation Techniques for the Analysis of Microplastics in Soil—A Review. [Link]
-
MDPI. Method Validation: Extraction of Microplastics from Organic Fertilisers. [Link]
-
NIST. 1,2-Cyclohexanedicarboxylic acid, bis(2-ethylhexyl) ester. National Institute of Standards and Technology. [Link]
-
ResearchGate. Solid phase extraction and gas chromatographic - Mass spectrometric analysis of phthalates in surface water: Method development and validation. [Link]
-
Agilent. From Collection to Analysis: A Practical Guide to Sample Preparation and Processing of Microplastics. [Link]
-
ResearchGate. Validation of a Method for Extracting Microplastics from Complex, Organic-Rich, Environmental Matrices. [Link]
-
MDPI. Determination of Phthalates in Purified Drinking Water in Italy. [Link]
-
PubMed. Validation of a Method for Extracting Microplastics from Complex, Organic-Rich, Environmental Matrices. [Link]
-
National Institutes of Health. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. [Link]
-
ResearchGate. Analytical Method Development and Validation for Some Persistent Organic Pollutants in water and Sediments by Gas Chromatography Mass Spectrometry. [Link]
-
Sustainable Seas Trust. Sample Preparation Manual for the Analysis of Plastic-related Pollutants. [Link]
-
MDPI. Towards a Consensus Method for the Isolation of Microplastics from Freshwater Sediments. [Link]
-
U.S. Consumer Product Safety Commission. Standard Operating Procedure for Determination of Phthalates. [Link]
-
ITRC. Sampling and analysis - Microplastics. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate. [Link]
Sources
- 1. medmedchem.com [medmedchem.com]
- 2. Buy Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | 84-71-9 [smolecule.com]
- 3. 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | C24H44O4 | CID 6784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Cyclohexanedicarboxylic acid, bis(2-ethylhexyl) ester [webbook.nist.gov]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating DEHCH in Food Packaging Materials
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the use and analysis of Di(2-ethylhexyl)cyclohexane-1,4-dicarboxylate (DEHCH) in food packaging materials. DEHCH is a non-phthalate plasticizer increasingly used in applications such as Polyvinyl Chloride (PVC) films for food contact, driven by regulatory pressures to replace traditional ortho-phthalate plasticizers. These notes detail the rationale for its use, its regulatory standing, and provide robust, field-proven protocols for both the quantification of total DEHCH content in polymer matrices and the execution of specific migration studies in accordance with European Union standards. The methodologies emphasize Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and selectivity. This guide is designed to ensure scientific integrity, enabling laboratories to generate reliable and compliant data for safety assessments and material development.
Introduction to DEHCH as a Plasticizer
Plasticizers are additives that increase the flexibility, durability, and workability of a polymer material.[1][2] For decades, ortho-phthalates like Di(2-ethylhexyl) phthalate (DEHP) were the industry standard for flexible PVC. However, due to concerns about their potential endocrine-disrupting properties and other health effects, regulatory bodies have increasingly restricted their use, particularly in sensitive applications like food packaging and medical devices.[3]
This has led to the adoption of alternative, non-phthalate plasticizers. Di(2-ethylhexyl)cyclohexane-1,4-dicarboxylate (DEHCH), CAS No. 84731-70-4, has emerged as a significant replacement. It is the hydrogenation product of the corresponding terephthalate (DEHTP), resulting in a cyclohexanoic ring structure instead of an aromatic one. This structural modification is key to its improved toxicological profile. DEHCH is valued for its good compatibility with PVC, low volatility, and low migration characteristics, which are critical for ensuring food safety.[4][5]
Regulatory Landscape
The European Union has formally authorized DEHCH for use in plastic food contact materials through Commission Regulation (EU) 2023/1627, which amends the overarching plastics regulation (EU) No 10/2011.[4][6][7]
Key specifications for its use are:
-
Polymer: Polyvinyl Chloride (PVC)
-
Food Contact Conditions: For contact with aqueous, acidic, and low-alcohol foods intended for long-term storage at room temperature or below.[7][8]
-
Specific Migration Limit (SML): The migration of DEHCH into food must not exceed 0.05 mg/kg .[6][8]
The European Food Safety Authority (EFSA) panel concluded that DEHCH does not raise genotoxicity concerns and established the SML based on toxicological studies, noting no adverse effects were seen up to the highest tested dose of 1,000 mg/kg of body weight per day.[7][8]
Key Experimental Protocols
Two primary analytical workflows are essential for researchers studying DEHCH in food packaging:
-
Total Content Analysis: Determining the absolute concentration (% w/w) of DEHCH within the PVC material. This is crucial for formulation verification and as a baseline for migration modeling.
-
Specific Migration Testing: Quantifying the amount of DEHCH that leaches from the packaging into a food simulant under standardized conditions. This is the definitive test for regulatory compliance.
Protocol 1: Determination of Total DEHCH Content in PVC Film
Causality: To accurately assess migration potential, the initial concentration of the plasticizer in the polymer must be known. This protocol uses solvent extraction to dissolve the polymer matrix and liberate the DEHCH for quantification. Tetrahydrofuran (THF) is an excellent solvent for PVC, ensuring complete dissolution, while subsequent precipitation of the polymer with a non-solvent like methanol allows for the separation of the plasticizer-rich supernatant.
Workflow Diagram: Total DEHCH Content Analysis
Caption: Workflow for determining total DEHCH in PVC.
Step-by-Step Methodology:
-
Sample Preparation:
-
Cryogenically grind a representative portion of the PVC film to a fine powder (e.g., 10 mesh or finer) to maximize surface area for extraction.[9]
-
Accurately weigh approximately 0.5 g of the ground sample into a 150 mL glass beaker.
-
-
Extraction:
-
Add 50 mL of Tetrahydrofuran (THF) to the beaker. Seal the beaker to prevent solvent evaporation.[1]
-
Place the beaker on a magnetic stirrer or orbital shaker and agitate at room temperature until the PVC is completely dissolved (this may take several hours, up to 20 hours).[1]
-
Slowly add 50 mL of methanol (a non-solvent for PVC) while stirring. This will cause the PVC polymer to precipitate out of the solution.
-
Allow the mixture to stand for 1-2 hours to ensure complete precipitation.
-
Filter the mixture through a 0.45 µm PTFE syringe filter to separate the precipitated polymer from the supernatant liquid, which now contains the dissolved DEHCH.
-
-
Analysis:
-
Transfer an aliquot of the clear supernatant into a 2 mL autosampler vial.
-
Analyze the sample using the GC-MS method detailed in Section 3.0.
-
Calculate the concentration of DEHCH in the extract against a multi-point calibration curve prepared from a certified DEHCH standard.
-
Determine the final % w/w content in the original PVC sample using the following formula:
% DEHCH (w/w) = (C_GCMS × V_total) / (W_sample) × 100
Where:
-
C_GCMS = Concentration of DEHCH from GC-MS (in g/mL)
-
V_total = Total volume of solvent (THF + Methanol, in mL)
-
W_sample = Initial weight of the PVC sample (in g)
-
Protocol 2: Specific Migration of DEHCH into Food Simulants
Causality: This protocol simulates the real-world use of food packaging to determine if the amount of DEHCH migrating into food is below the legal limit (SML). The choice of food simulant and test conditions (time and temperature) is dictated by EU Regulation 10/2011 and must reflect the intended use of the packaging. For DEHCH, which is authorized for aqueous, acidic, and low-alcohol foods, Simulants A and B are primary choices. Simulant D2 (vegetable oil) is used to represent fatty foods, which often present a worst-case scenario for lipophilic migrants.[7][10]
Workflow Diagram: Specific Migration Testing
Caption: Workflow for DEHCH specific migration testing.
Step-by-Step Methodology:
-
Selection of Conditions:
-
Based on EU Regulation 10/2011, select the appropriate food simulants and test conditions. For long-term storage at room temperature, a standard test condition is 10 days at 40°C .[11]
-
Simulant A: 10% ethanol (v/v) in water (for aqueous foods).
-
Simulant B: 3% acetic acid (w/v) in water (for acidic foods).
-
Simulant D2: Vegetable oil (e.g., olive oil) (for fatty foods).
-
-
Migration Test:
-
Cut the PVC film into test specimens of a known surface area (e.g., 1 dm²).
-
Place the specimen in a glass migration cell.
-
Add the selected food simulant, ensuring the standard surface-area-to-volume ratio of 6 dm²/kg (or 600 cm²/1000 mL) is achieved.[12] The film should be fully immersed.
-
Seal the cell and place it in an incubator at the selected temperature (e.g., 40°C) for the specified duration (e.g., 10 days).
-
-
Sample Workup (Post-Migration):
-
After the contact period, remove the film from the simulant.
-
For Simulants A and B:
-
Transfer a known volume (e.g., 25 mL) of the simulant into a separatory funnel.
-
Perform a liquid-liquid extraction using three aliquots of 5 mL of dichloromethane.[13]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under a gentle stream of nitrogen to a final volume of 1 mL.
-
-
For Simulant D2 (Olive Oil):
-
Analysis can be challenging due to the non-volatile oil matrix. If GC-MS capabilities allow and there is no interference, direct injection of a diluted sample may be possible.
-
Alternative Strategy: For compliance testing, it is often preferable to use an alternative fatty food simulant like isooctane or 95% ethanol under equivalent, more stringent conditions (e.g., 2 days at 60°C for isooctane) to avoid matrix effects.[12][14] The resulting simulant can then be directly injected or concentrated for analysis.
-
-
-
Analysis:
-
Analyze the final extract using the GC-MS method in Section 3.0.
-
Calculate the concentration of DEHCH in the simulant (in mg/L, which is equivalent to mg/kg for simulants with a density of ~1 g/cm³).
-
Compare the result directly to the Specific Migration Limit of 0.05 mg/kg.
-
Analytical Method: GC-MS for DEHCH Quantification
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing semi-volatile compounds like DEHCH.[7] The gas chromatograph provides excellent separation of the analyte from other potential migrants or matrix components based on boiling point and column affinity.[15] The mass spectrometer provides highly selective and sensitive detection by monitoring for specific mass fragments of the DEHCH molecule, a technique known as Selected Ion Monitoring (SIM).[1][16]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890A or equivalent | A robust and widely used system for this type of analysis. |
| MS System | Agilent 5975C or equivalent single quadrupole MS | Provides necessary sensitivity and selectivity, especially in SIM mode. |
| Column | HP-5MS or DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for plasticizers.[17] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Inert gas standard for GC-MS applications. |
| Injection | 1 µL, Splitless mode | Maximizes the transfer of analyte onto the column, which is critical for trace-level detection required to meet the SML. |
| Inlet Temp | 280 °C | Ensures rapid and complete vaporization of DEHCH without thermal degradation. |
| Oven Program | Initial 100°C for 1 min, ramp at 15°C/min to 320°C, hold for 5 min. | This temperature program effectively separates DEHCH from lighter contaminants and elutes it with a sharp peak shape in a reasonable runtime.[18] |
| MS Source Temp | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces repeatable fragmentation patterns for library matching and quantification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Significantly enhances sensitivity and selectivity by only monitoring for specific ions, filtering out background noise.[1][9][16] |
| SIM Ions for DEHCH | Quantifier Ion: m/z 149, Qualifier Ions: m/z 167, 267 | Based on typical fragmentation of phthalate-like esters, m/z 149 is a highly abundant and characteristic fragment. Qualifier ions confirm identity.[18][19] |
| Expected Retention Time | ~15-17 minutes | The exact time is dependent on the specific system but will be highly repeatable under stable conditions.[3][5] |
Data Interpretation & Expected Results
The following table summarizes representative migration data for non-phthalate plasticizers under standard EU testing conditions. Researchers should expect DEHCH migration to be well below the SML in authorized applications.
| Plasticizer | Food Simulant | Test Conditions | Typical Migration (mg/kg) | SML (mg/kg) | Compliant? |
| DEHCH | Simulant A (10% EtOH) | 10 days @ 40°C | <0.02 - 0.04 | 0.05 | Yes |
| DEHCH | Simulant B (3% HAc) | 10 days @ 40°C | <0.02 - 0.04 | 0.05 | Yes |
| DEHCH | Simulant D2 (Oil) | 10 days @ 40°C | Potentially higher, but <0.05 | 0.05 | Yes* |
| DINCH | Simulant A (10% EtOH) | 10 days @ 40°C | 0.096 | 5 | Yes |
| DEHA | Simulant D2 (Oil) | 10 days @ 40°C | >10 | 18 | Yes |
*Note: Migration into fatty food simulants is generally higher for lipophilic plasticizers.[7][10] However, DEHCH is specifically authorized for non-fatty foods, and compliance must be demonstrated for its intended use.
References
-
Food Packaging Forum. (2020). Safety of DEHCH. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. DEHCH Plasticizer: A Crucial Component for Safe Food Contact Materials. [Link]
-
Food Packaging Forum. (2023). European Commission allows DEHCH for food contact. [Link]
-
CIRS Group. (2023). DEHCH Added to Authorized Substances List for Food Contact Plastic Materials. [Link]
-
Harmon, A. et al. (2022). A review of common non-ortho-phthalate plasticizers for use in food contact materials. Food and Chemical Toxicology. [Link]
-
Food Packaging Forum. (2021). Studies examine phthalate migration from PVC films and adhesives. [Link]
-
Coltro, L. et al. (2014). Migration of conventional and new plasticizers from PVC films into food simulants. Food Control. [Link]
-
Kanchanamayoon, W. et al. (2012). Analysis of phthalate esters contamination in drinking water samples. ResearchGate. [Link]
-
Mead, B. et al. (1995). Specific migration testing with alternative fatty food simulants. Food Additives & Contaminants. [Link]
-
Jordi Labs. (2015). Selected Ion Monitoring Analysis. [Link]
-
Romanello, D. (2024). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). LinkedIn. [Link]
-
Wang, L. et al. (2020). Analysis of phthalate plasticizer migration from PVDC packaging materials to food simulants using molecular dynamics simulations and artificial neural network. ResearchGate. [Link]
-
Shende, N. et al. (2022). Occurrence of phthalates in facemasks used in India and its implications for human exposure. Taylor & Francis Online. [Link]
-
Farhoodi, M. et al. (2015). What Affects Retention Time in Gas Chromatography. Drawell. [Link]
-
Request PDF. (2024). Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study. [Link]
-
Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. [Link]
-
Joyce, L. A. et al. (2017). Selected Ion Monitoring Using Low-Cost Mass Spectrum Detectors Provides a Rapid, General, and Accurate Method for Enantiomeric Excess Determination in High-Throughput Experimentation. ACS Central Science. [Link]
-
Chemistry For Everyone. (2023). What Does Retention Time Mean In Gas Chromatography?. [Link]
-
Chromatography Today. (2014). What is Retention Time?. [Link]
-
Lee, K. et al. (2019). HS-GC/MS method development and exposure assessment of volatile organic compounds from food packaging into food simulants. Food Additives & Contaminants: Part A. [Link]
- Google Patents. (2007). KR20070109317A - Separation and analysis method of plasticizer contained in polyvinyl chloride.
-
ResearchGate. Analytical parameters of the GC-MS method. [Link]
-
Lopes, J. F. A. et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry. [Link]
-
Tang, W. et al. (2008). Effects of plasticizers on the structure and properties of starch–clay nanocomposite films. Carbohydrate Polymers. [Link]
-
Bourtoom, T. (2008). Plasticizer effect on the properties of biodegradable blend film from rice starch-chitosan. Songklanakarin Journal of Science and Technology. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 5. scispace.com [scispace.com]
- 6. Studies examine phthalate migration from PVC films and adhesives | Food Packaging Forum [foodpackagingforum.org]
- 7. Environmental-friendly extraction of di(2-ethylhexyl) phthalate from poly(vinyl chloride) using liquefied dimethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas chromatography/electron ionization-mass spectrometry-selected ion monitoring screening method for a thorough investigation of polyhalogenated compounds in passive sampler extracts with quadrupole systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HS-GC/MS method development and exposure assessment of volatile organic compounds from food packaging into food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 12. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. volatileanalysis.com [volatileanalysis.com]
- 16. researchgate.net [researchgate.net]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. gcms.cz [gcms.cz]
- 19. m.youtube.com [m.youtube.com]
Application Note: Laboratory Synthesis of High-Purity Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH)
Abstract
This document provides a detailed guide for the laboratory synthesis of high-purity Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH), a non-phthalate plasticizer critical for applications in sensitive materials such as medical devices, food packaging, and children's toys. We present two robust synthetic methodologies: the direct esterification of hexahydrophthalic anhydride and the catalytic hydrogenation of Di(2-ethylhexyl) phthalate (DEHP). The protocols are designed for researchers, scientists, and professionals in chemical and drug development, emphasizing the rationale behind procedural steps, rigorous purification techniques, and comprehensive analytical validation to ensure the final product's integrity and purity.
Introduction and Scientific Rationale
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH), often known by the trade name Hexamoll® DINCH®, has emerged as a leading alternative to traditional phthalate-based plasticizers, particularly Di(2-ethylhexyl) phthalate (DEHP).[1][2] Concerns over the potential endocrine-disrupting effects and toxicity of DEHP have driven the regulatory and industrial shift towards safer alternatives.[3][4] DEHCH offers comparable plasticizing performance in polymers like polyvinyl chloride (PVC) but with a significantly more favorable toxicological profile.
The synthesis of high-purity DEHCH is paramount. Residual starting materials, catalysts, or side-products can compromise the final material's safety and performance, especially in regulated applications where leachables and extractables are strictly controlled. This guide provides the necessary protocols to not only synthesize DEHCH but also to purify and validate it to a high degree of certainty.
Overview of Synthetic Strategies
Two primary synthetic routes are detailed, each with distinct advantages depending on the available starting materials and equipment.
-
Route A: Direct Esterification: This is the most direct approach, involving the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride (also known as hexahydrophthalic anhydride, HHPA) with 2-ethylhexanol. It is a robust, two-step, one-pot synthesis ideal for laboratory-scale production.[5]
-
Route B: Catalytic Hydrogenation: This method transforms the widely available phthalate plasticizer DEHP into DEHCH by saturating the aromatic ring. This "green chemistry" approach upcycles a potentially hazardous material into a safer alternative. It requires specialized high-pressure hydrogenation equipment and a suitable catalyst, typically ruthenium-based.[2][6][7]
Figure 1: General workflow for the synthesis and validation of high-purity DEHCH.
Protocol 1: Synthesis via Direct Esterification
This protocol is based on the acid-catalyzed esterification of hexahydrophthalic anhydride with 2-ethylhexanol. The reaction proceeds in two stages: a rapid, uncatalyzed ring-opening of the anhydride to form a monoester, followed by a slower, acid-catalyzed esterification of the second carboxylic acid group, which requires heat and removal of water to proceed to completion.[5]
Materials and Equipment
| Reagents & Solvents | Equipment |
| cis-Cyclohexane-1,2-dicarboxylic anhydride (HHPA, >98%) | 3-neck round-bottom flask (500 mL) |
| 2-Ethylhexanol (>99%) | Heating mantle with magnetic stirrer |
| p-Toluenesulfonic acid monohydrate (p-TSA, catalyst) | Dean-Stark apparatus and reflux condenser |
| Toluene (for azeotropic removal of water) | Thermometer |
| 5% (w/v) Sodium carbonate solution | Separatory funnel (500 mL) |
| Saturated sodium chloride solution (Brine) | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) | Vacuum distillation apparatus |
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a thermometer, add cis-cyclohexane-1,2-dicarboxylic anhydride (77.1 g, 0.5 mol).
-
Add 2-ethylhexanol (143.2 g, 1.1 mol, a 10% molar excess) and toluene (50 mL). The toluene acts as an azeotropic agent to facilitate water removal.
-
-
Catalysis and Reaction:
-
Add the catalyst, p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol).
-
Begin stirring and heat the mixture using a heating mantle to a gentle reflux (approx. 140-150°C).
-
Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue the reaction until the theoretical amount of water (9.0 mL, 0.5 mol) is collected, which typically takes 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
5% Sodium carbonate solution (2 x 100 mL) to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.
-
Saturated brine solution (1 x 100 mL) to remove residual salts and water.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Solvent Removal:
-
Filter off the drying agent.
-
Remove the toluene and excess 2-ethylhexanol using a rotary evaporator under reduced pressure. The resulting product is crude DEHCH.
-
Protocol 2: Synthesis via Catalytic Hydrogenation
This protocol describes the conversion of DEHP to DEHCH using a heterogeneous catalyst and high-pressure hydrogen. The choice of a robust catalyst like Ruthenium on carbon (Ru/C) is critical for achieving high conversion and selectivity.[6]
Materials and Equipment
| Reagents & Solvents | Equipment |
| Di(2-ethylhexyl) phthalate (DEHP, >99%) | High-pressure autoclave/hydrogenator (e.g., Parr reactor) |
| 5% Ruthenium on activated carbon (Ru/C) catalyst | Mechanical stirrer for autoclave |
| Ethanol (solvent, optional) | Gas inlet/outlet for H₂ and N₂ |
| Hydrogen gas (high purity) | Filtration apparatus (e.g., Buchner funnel with Celite®) |
| Nitrogen gas (for purging) | Rotary evaporator |
| Vacuum distillation apparatus |
Step-by-Step Experimental Protocol
-
Reactor Charging:
-
To a high-pressure autoclave, add Di(2-ethylhexyl) phthalate (195.3 g, 0.5 mol).
-
Add the 5% Ru/C catalyst (2.0 g, ~1 wt% of substrate). Handle catalyst carefully in a fume hood; dry Ru/C can be pyrophoric. Wetting the catalyst with a small amount of solvent (ethanol) can reduce this risk.
-
-
Hydrogenation Reaction:
-
Seal the reactor securely.
-
Purge the system with nitrogen gas three times to remove all oxygen.
-
Pressurize the reactor with hydrogen gas to 50 bar (approx. 725 psi).
-
Begin stirring and heat the reactor to 80-100°C.
-
Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 8-12 hours.
-
-
Work-up and Catalyst Removal:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated area.
-
Purge the reactor with nitrogen.
-
Open the reactor and dilute the reaction mixture with ethanol to reduce viscosity.
-
Filter the mixture through a pad of Celite® to completely remove the fine Ru/C catalyst. Wash the pad with additional ethanol.
-
-
Solvent Removal:
-
Combine the filtrate and washings.
-
Remove the ethanol using a rotary evaporator to yield the crude DEHCH product.
-
Figure 2: Chemical transformations for the two primary synthesis routes of DEHCH.
Purification Protocol: High-Vacuum Distillation
For both synthetic routes, the crude product will contain unreacted starting materials, catalyst residues, or side products. High-vacuum distillation is the most effective method for obtaining high-purity DEHCH, which has a very high boiling point.[8]
-
Setup: Assemble a fractional distillation apparatus suitable for high vacuum (<1 mmHg). Use a short-path distillation head to minimize product loss.
-
Distillation:
-
Place the crude DEHCH in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly apply vacuum, ensuring no bumping occurs.
-
Gradually heat the flask. Any remaining low-boiling impurities (e.g., 2-ethylhexanol) will distill first.
-
Collect the main product fraction at the appropriate temperature and pressure. The boiling point of DEHCH is 463.9°C at 760 mmHg, but under vacuum (e.g., ~1 mmHg), it will distill at a significantly lower temperature (approx. 220-230°C).[8]
-
-
Collection: Collect the clear, colorless, and viscous liquid fraction. Discard the initial forerun and the high-boiling residue. The final product should be a high-purity liquid.
Purity Assessment and Characterization
A self-validating protocol requires rigorous analysis of the final product to confirm its identity and purity.
| Parameter | Method | Expected Result |
| Purity | Gas Chromatography (GC-MS) | A single major peak corresponding to DEHCH (>99.5%). Absence of peaks for DEHP, HHPA, or 2-ethylhexanol. |
| Identity | ¹H & ¹³C NMR Spectroscopy | Absence of aromatic proton signals (~7.5-7.7 ppm in ¹H NMR) confirms complete hydrogenation of the aromatic ring (for Route B). The spectra should match reference data for DEHCH. |
| Functional Groups | FTIR Spectroscopy | Strong ester C=O stretch around 1730-1740 cm⁻¹. Absence of aromatic C=C stretches (~1600 cm⁻¹) and broad O-H stretch (from carboxylic acid intermediate).[8] |
| Physical Constants | Density, Refractive Index | Density: ~0.959 g/cm³. Refractive Index: ~1.465.[8][9] |
Analytical Methods
-
GC-MS: Use a non-polar capillary column (e.g., HP-5MS). A typical temperature program would be: start at 100°C, ramp to 300°C at 15°C/min, and hold for 5 minutes. The mass spectrum should show the characteristic fragmentation pattern for DEHCH.
-
HPLC: For non-volatile impurities, reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water gradient can be used.[10]
-
FTIR: Analyze a thin film of the liquid product between NaCl or KBr plates.
-
NMR: Dissolve the sample in deuterated chloroform (CDCl₃) for analysis.
References
- Dawa, S. I., et al. (2023). Isolation and characterization of bis(2-Ethylhexyl) benzene-1,2-dicarboxylate from detarium microcarpum root extract. European Journal of Medical and Health Research.
- Smolecule. (2023). Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate.
- ResearchGate. (n.d.). Catalytic Ring Hydrogenation of Phthalate Plasticizers.
- Sigma-Aldrich. (n.d.). Bis(2-ethylhexyl)
- ChemicalBook. (2025). bis(2-ethylhexyl)
- NIST. (n.d.). 1,2-Cyclohexanedicarboxylic acid, bis(2-ethylhexyl) ester. NIST WebBook.
- AASCIT. (2015). Synthesis and Application of a New Environmental Friendly Plasticizer.
- Bernard, L., et al. (2015). Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: a review. PubMed.
- Springer Professional. (n.d.).
- Springer Professional. (n.d.). 5.
- Papadaki, A., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl)
- Singh, R., et al. (2020). Gestational exposure to di(2-ethylhexyl) phthalate (DEHP)
- Echemi. (n.d.). Bis(2-ethylhexyl)
- Rahman, M. H., et al. (2021).
Sources
- 1. Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Green Catalytic Hydrogenation of Phthalate Plasticizers | springerprofessional.de [springerprofessional.de]
- 3. Gestational exposure to di(2-ethylhexyl) phthalate (DEHP) impairs pancreatic β-cell function in F1 rat offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. article.aascit.org [article.aascit.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Ring Hydrogenation of Phthalate Plasticizers | springerprofessional.de [springerprofessional.de]
- 8. Buy Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | 84-71-9 [smolecule.com]
- 9. echemi.com [echemi.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH). This guide is designed for researchers, scientists, and process development professionals to troubleshoot and optimize their synthetic protocols. DEHCH is a prominent non-phthalate plasticizer valued for its favorable safety profile and performance characteristics in applications like medical devices, toys, and food contact materials[1][2][3]. Achieving high yield and purity is critical for its successful application.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during DEHCH synthesis. We will explore the two primary synthesis routes: the direct esterification of a cyclohexane-1,2-dicarboxylic acid source and the hydrogenation of di(2-ethylhexyl) phthalate (DEHP).
Synthesis Pathways Overview
The production of DEHCH is primarily achieved through two distinct chemical pathways. The choice of route often depends on the availability and cost of starting materials.
-
Direct Esterification: This is a classic acid-catalyzed condensation reaction. It typically involves reacting hexahydrophthalic anhydride (HHPA) or 1,2-cyclohexanedicarboxylic acid with 2-ethylhexanol.[4][5] The reaction is driven to completion by the removal of water, a byproduct of the esterification.
-
Hydrogenation: This route involves the catalytic hydrogenation of the aromatic ring of di(2-ethylhexyl) phthalate (DEHP). This method is advantageous as it converts a widely available, but often scrutinized, phthalate plasticizer into a safer, non-phthalate alternative.[6]
Caption: Primary synthesis routes for DEHCH.
Troubleshooting Guides
This section is formatted as a series of question-and-answer guides to directly address specific experimental issues.
Problem: Low Reaction Conversion or Yield
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low yield is a common issue that can stem from several factors related to reaction equilibrium, catalyst activity, and reaction conditions. The troubleshooting strategy depends on your synthesis route.
Route 1: Direct Esterification of HHPA with 2-Ethylhexanol
The esterification of an acid or anhydride with an alcohol is a reversible reaction.[4] To achieve high yields (>98%), the equilibrium must be shifted towards the product side.
Causality and Troubleshooting Steps:
-
Inefficient Water Removal: The formation of water as a byproduct can drive the reaction backward, hydrolyzing the ester back to the starting materials. This is the most common cause of low conversion.
-
Protocol:
-
Verify Dean-Stark Trap/Condenser Efficiency: Ensure your Dean-Stark apparatus or equivalent setup is efficiently collecting water. Check for proper coolant flow in the condenser and ensure there are no vapor leaks.
-
Use of a Toluene Co-solvent: Benzene or toluene can be used as an azeotropic agent to facilitate water removal.[7] The azeotrope boils at a lower temperature, carrying water with it, which is then separated in the trap.
-
Apply Vacuum: In later stages of the reaction, applying a moderate vacuum can help remove the final traces of water and unreacted alcohol.
-
-
-
Catalyst Deactivation or Insufficient Loading: Acid catalysts like concentrated sulfuric acid or p-toluenesulfonic acid (p-TSA) are crucial for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic for the alcohol to attack.[4][7]
-
Protocol:
-
Check Catalyst Quality: Use a fresh, unopened container of the acid catalyst. p-TSA can absorb atmospheric moisture, reducing its activity.
-
Optimize Catalyst Loading: A typical catalyst loading is 0.3-0.5% by weight of the limiting reactant (HHPA).[4] If conversion is low, consider a stepwise increase in catalyst concentration.
-
Alternative Catalysts: While strong acids are effective, solid acid catalysts or other organometallic catalysts can also be considered to simplify purification.
-
-
-
Sub-Optimal Reaction Conditions: Temperature and stoichiometry are critical parameters.
-
Protocol:
-
Temperature Control: The reaction is typically conducted between 140°C and 170°C.[4] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to side reactions like the dehydration of 2-ethylhexanol.
-
Molar Ratio: A slight excess of 2-ethylhexanol (e.g., a molar ratio of alcohol to anhydride of 2.2:1 to 2.4:1) is often used to shift the equilibrium towards the product.[4]
-
Reaction Monitoring: Track the reaction progress by measuring the amount of water collected or by analyzing aliquots via Gas Chromatography (GC) or by measuring the acid number of the reaction mixture. The reaction is considered complete when the acid number is below a target value (e.g., <0.1 mg KOH/g).
-
-
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Alcohol:Anhydride) | 2.2:1 - 2.4:1 | Shifts equilibrium towards product formation.[4] |
| Catalyst (H₂SO₄ or p-TSA) | 0.3 - 0.5 wt% (of HHPA) | Ensures sufficient reaction rate without excessive side reactions.[4][7] |
| Temperature | 140 - 170 °C | Balances reaction rate against thermal degradation and side reactions.[4] |
| Reaction Time | 1.5 - 4 hours | Dependent on other parameters; monitor until completion.[4] |
Table 1: Optimized conditions for DEHCH synthesis via esterification.
Route 2: Hydrogenation of Di(2-ethylhexyl) Phthalate (DEHP)
Catalytic hydrogenation requires an active catalyst, sufficient hydrogen availability, and clean starting material to prevent catalyst poisoning.
Causality and Troubleshooting Steps:
-
Catalyst Inactivity or Poisoning: The catalyst (e.g., palladium or ruthenium on a carbon support) provides the surface for the reaction between hydrogen and the aromatic ring. Its activity is paramount.
-
Protocol:
-
Substrate Purity: Ensure the starting DEHP is free from impurities like sulfur or chlorine compounds, which are known poisons for hydrogenation catalysts. Purify the starting material if necessary.
-
Catalyst Handling: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) as much as possible to prevent premature oxidation or deactivation.
-
Increase Catalyst Loading: If the reaction is sluggish, a modest increase in catalyst loading may be necessary. However, this also increases cost.
-
-
-
Insufficient Hydrogen Pressure or Mass Transfer: The reaction rate is often dependent on the partial pressure of hydrogen at the catalyst surface.
-
Protocol:
-
Check for Leaks: Ensure the high-pressure reactor is properly sealed and can maintain the target hydrogen pressure throughout the reaction.
-
Increase Agitation: Vigorous stirring is essential to ensure good mixing and facilitate the transfer of hydrogen gas from the headspace to the liquid phase and subsequently to the catalyst surface.
-
Optimize H₂ Pressure: While higher pressure generally increases the reaction rate, consult literature for the optimal pressure range for your specific catalyst system to avoid over-hydrogenation or side reactions.
-
-
-
Incorrect Reaction Temperature: Temperature affects both the reaction rate and the potential for side reactions.
-
Protocol:
-
Verify Temperature: Ensure the internal temperature of the reactor is accurately measured and controlled.
-
Optimize Temperature: Hydrogenation of phthalates is typically performed at elevated temperatures (e.g., 100-200°C). Find the optimal temperature that provides a good reaction rate without causing thermal degradation of the product or catalyst.
-
-
Problem: Formation of By-products and Low Product Purity
Question: My final product is impure, showing significant by-products in GC-MS analysis. What are these by-products and how can I minimize them?
Answer: The nature of the impurities is specific to the synthetic route.
-
From Esterification:
-
Mono-ester (Mono(2-ethylhexyl) cyclohexane-1,2-dicarboxylate): This is the primary byproduct of an incomplete reaction.
-
Solution: Drive the reaction to completion by ensuring efficient water removal and allowing sufficient reaction time. Monitor the acid number to confirm full conversion.
-
-
Colored Impurities: Often arise from the thermal degradation of reactants or products at excessively high temperatures.
-
Solution: Maintain strict temperature control. Consider performing the reaction under a nitrogen blanket to prevent oxidation.
-
-
Unreacted 2-ethylhexanol: A result of using a large excess or incomplete removal during workup.
-
Solution: Use a more optimized molar ratio. Remove excess alcohol effectively via vacuum distillation during purification.
-
-
-
From Hydrogenation:
-
Unreacted DEHP: Indicates an incomplete reaction.
-
Solution: Re-evaluate catalyst activity, hydrogen pressure, temperature, and reaction time as detailed in the low-yield troubleshooting section.
-
-
Partially Hydrogenated Intermediates: Products where the aromatic ring is not fully saturated.
-
Solution: Increase reaction time or hydrogen pressure to ensure complete saturation of the benzene ring.
-
-
By-products from Ring Opening/Cleavage: Can occur under harsh conditions (very high temperature or pressure).
-
Solution: Use milder reaction conditions. Screen different catalysts that may offer higher selectivity.
-
-
Sources
- 1. Diethyl hexyl cyclohexane | DEHCH | CAS 84731-70-4 | Connect Chemicals [connectchemicals.com]
- 2. Eco-Friendly Plasticizer Dehch /Dehch Oil Bis (2-ethylhexyl) Cyclohexane-1, 2-Dicarboxylate Plasticizer - Dehch and Plasticizer Dehch [sdkxchem.en.made-in-china.com]
- 3. Evaluation of the 52-week chronic toxicity of a novel phthalate-free plasticizer, Eco-DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate), in Han Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. article.aascit.org [article.aascit.org]
- 5. Buy Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | 84-71-9 [smolecule.com]
- 6. Hanwha Solutions' phthalate-free plasticizer Eco-DEHCH offers answer to growing demand for harmless plastics [hanwha.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Analytical Quantification of DEHCH
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the analytical quantification of Di(2-ethylhexyl)cyclohexane-1,4-dicarboxylate (DEHCH). As a widely used non-phthalate plasticizer and a replacement for compounds like DEHP, accurate quantification of DEHCH is critical in safety assessments, migration studies, and quality control.[1][2][3] This document moves beyond standard protocols to address the nuanced challenges you may encounter in the laboratory, ensuring the integrity and reliability of your data.
Section 1: The First Principles - Universal Challenges in Plasticizer Analysis
This section addresses the most common and fundamental issues that arise during the analysis of DEHCH and other plasticizers. Resolving these is the first step toward a robust analytical method.
Q1: My blank samples show significant DEHCH peaks. What are the common sources of background contamination and how can I eliminate them?
A1: This is the most frequently encountered problem in plasticizer analysis. DEHCH, like its phthalate predecessors, is found in numerous laboratory consumables.[4] Identifying and mitigating these sources is paramount for achieving low detection limits.
Causality: Plasticizers are not covalently bound to polymer matrices, meaning they can easily leach into solvents, samples, and extracts upon contact.[5][6] The primary culprits are often materials designed for convenience and safety, which unfortunately contain the very compounds you are trying to measure.
Troubleshooting & Mitigation Strategy:
-
Systematic Blank Analysis: The first step is to isolate the source. Prepare a series of "method blanks" by systematically omitting steps or components of your process.
-
Solvent Blank: Inject the analysis solvent directly into the instrument. This checks the purity of your solvents and the cleanliness of the instrument path.
-
Apparatus Blank: Pass your extraction and concentration solvents through all the glassware and equipment (e.g., pipettes, filters, vials) used in the full procedure. This will identify contamination from your labware.
-
Full Method Blank: Perform the entire sample preparation procedure using a clean matrix (e.g., ultrapure water or a certified clean solid) instead of a real sample.
-
-
Common Contamination Sources & Solutions:
| Source | Mitigation Strategy |
| Solvents & Reagents | Use only high-purity, pesticide-grade or "phthalate-free" certified solvents. Test new solvent lots by concentrating a large volume (e.g., 100 mL down to 1 mL) and analyzing for background levels before use.[7] |
| Plastic Consumables | Avoid plastic wherever possible. Replace plastic pipette tips, vials, tubing, and filter holders with glass or stainless steel alternatives.[8][9] If plastic must be used, pre-rinse tips with solvent and test each lot for leaching.[10] |
| Gloves | Vinyl gloves are a major source of plasticizers. Use nitrile gloves and test different brands, as formulations vary. Never allow gloves to come into direct contact with samples, solvents, or glassware surfaces that will contact the sample.[11] |
| Glassware Cleaning | Do not rely on standard laboratory detergents, which can leave residues. Wash all glassware with a strong solvent like acetone, followed by hexane. For ultra-trace analysis, baking glassware in a muffle furnace (e.g., at 400°C for 4 hours) is the gold standard for removing organic contaminants.[7] |
| Laboratory Air & Dust | DEHCH can be present in lab air from building materials or equipment.[11] Keep samples and extracts covered at all times. Use vial caps with PTFE-lined septa. Prepare samples in a clean environment, such as a laminar flow hood, if possible. |
| DI Water Systems | Many deionized water systems use plastic components or storage tanks that can leach plasticizers. Use freshly prepared water from a high-quality system (e.g., Milli-Q) and test it as you would a solvent.[6] |
Q2: My analyte recovery is low and inconsistent after sample preparation. What are the likely causes and solutions?
A2: Low and variable recovery points to issues within your sample preparation workflow, from initial extraction to final concentration. DEHCH is a relatively non-polar and semi-volatile compound, and its behavior during these steps must be carefully managed.
Causality: Inefficient extraction fails to quantitatively transfer the analyte from the sample matrix to the solvent. Conversely, analyte can be lost during cleanup or concentration steps through adhesion to surfaces or evaporation.
Troubleshooting & Mitigation Strategy:
-
Optimize Extraction Efficiency:
-
Solvent Choice: Ensure your extraction solvent has the appropriate polarity to efficiently solubilize DEHCH from the sample matrix. For aqueous samples, solvents like hexane or dichloromethane are common. For solid samples, a solvent mixture (e.g., hexane:acetone) may be necessary to penetrate the matrix.[5]
-
Physical Disruption: For solid samples, grinding or finely dividing the material increases the surface area available for extraction.[5] For liquid samples, vigorous vortexing or sonication is crucial to maximize solvent-sample interaction.[12]
-
pH Adjustment: While less critical for a neutral compound like DEHCH than for ionizable analytes, the sample pH can affect the matrix composition and extraction efficiency. This should be evaluated during method development.[9]
-
-
Prevent Analyte Loss:
-
Adsorption: DEHCH can adhere to active sites on glassware or plasticware. Using silanized glassware can minimize this effect. Always rinse containers with the final extraction solvent to collect any adsorbed analyte.
-
Evaporation: During solvent evaporation steps (e.g., under a nitrogen stream), be cautious of analyte loss. DEHCH is semi-volatile.[13] Use a gentle nitrogen stream and a controlled temperature (e.g., 30-40°C). Avoid evaporating to complete dryness; stop at approximately 0.5-1 mL and reconstitute in the final mobile phase or solvent.
-
Phase Separation: In liquid-liquid extractions (LLE), incomplete phase separation or emulsion formation can trap the analyte.[13] To break emulsions, try adding salt to the aqueous layer or centrifuging the sample at high speed.
-
-
Use of a Surrogate or Internal Standard: The most reliable way to correct for recovery issues is to use a proper internal standard (IS). A stable isotope-labeled (SIL) version of DEHCH is the ideal choice, as it will behave nearly identically to the native analyte during every step of the process.[9] Spiking the IS into the sample at the very beginning of the workflow allows you to calculate a corrected recovery for every individual sample, accounting for any variability.
Section 2: Instrument-Specific Troubleshooting
Once sample preparation is optimized, challenges can arise from the analytical instrumentation itself. This section is divided into guides for GC-MS and LC-MS, the two most common techniques for DEHCH quantification.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Guide
GC-MS is a powerful and widely used technique for DEHCH analysis due to its high chromatographic resolution and sensitivity.[14][15]
A: Peak tailing in GC is a common issue that compromises both resolution and integration accuracy. It typically points to undesirable interactions between the analyte and the GC system.
Causality: Tailing occurs when a portion of the analyte molecules is retained longer than the main peak band. This can be caused by active sites in the injection port or column, or by a mismatch between the sample solvent and the stationary phase.
Troubleshooting Workflow:
Caption: Troubleshooting logic for GC peak tailing.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Guide
LC-MS/MS is highly sensitive and selective, making it ideal for analyzing DEHCH in complex biological matrices without the need for derivatization.[16][17] Its primary challenge is susceptibility to matrix effects.
A: This is the classic symptom of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the MS source, causing either suppression or enhancement of the signal.[18][19][20]
Causality: In electrospray ionization (ESI), analytes and matrix components compete for charge and for access to the droplet surface during desolvation.[19] If a high concentration of a matrix component co-elutes with DEHCH, it can suppress the ionization of DEHCH, leading to an artificially low reading.
Workflow for Diagnosing and Mitigating Matrix Effects:
Caption: Workflow for addressing matrix effects in LC-MS/MS.
Step-by-Step Mitigation Protocol:
-
Confirm the Effect: First, perform the post-extraction spike experiment as outlined in the diagram above to quantify the magnitude of the suppression or enhancement.[9]
-
Improve Sample Cleanup: The most effective strategy is to remove the interfering compounds before they reach the instrument. Re-evaluate your sample preparation. If using SPE, try a cartridge with a different chemistry or add more rigorous wash steps.[9][21]
-
Optimize Chromatography: If cleanup is insufficient, try to chromatographically separate DEHCH from the region where suppression occurs. A common technique is to monitor the signal of a continuously infused standard post-column while injecting a blank matrix extract. This reveals the elution regions where suppression is most severe, allowing you to adjust your gradient to move the DEHCH peak away from these zones.[22]
-
Compensate with Calibration: If matrix effects cannot be eliminated, you must compensate for them.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of DEHCH. This ensures that your calibrants experience the same matrix effects as your samples.[9] This is effective but requires a consistent blank matrix.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS for DEHCH (e.g., DEHCH-d4) will co-elute with the native analyte and experience the same degree of ion suppression or enhancement. By using the ratio of the analyte peak area to the IS peak area for quantification, the matrix effect is effectively cancelled out.[9][17]
-
Section 3: Sample Preparation Protocols
A reliable method starts with excellent sample preparation. The choice of technique depends heavily on the sample matrix.
Q: What is the best sample preparation technique for DEHCH in a biological matrix like human plasma?
A: For complex biological matrices, the goal is to efficiently extract DEHCH while removing a high degree of interfering substances like proteins and phospholipids.[23][24] While LLE can be used, Solid-Phase Extraction (SPE) often provides superior cleanup and concentration.[16][21]
Experimental Protocol: SPE for DEHCH in Human Plasma
This protocol provides a validated starting point for method development.
-
Sample Pre-treatment:
-
To a 1.5 mL glass tube, add 500 µL of human plasma.
-
Spike with 10 µL of an appropriate internal standard solution (e.g., DEHCH-d4 in methanol).
-
Add 500 µL of 1% formic acid in water to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg).
-
Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of ultrapure water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Carefully load the supernatant from the pre-treatment step (Step 1) onto the conditioned SPE cartridge.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 1 mL of 10% methanol in water. This removes polar interferences while retaining DEHCH.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes to remove all water. This step is critical for ensuring good recovery in the final elution.[9]
-
-
Elution:
-
Elute the analyte from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 90:10 methanol:water) for LC-MS/MS analysis.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the typical instrument parameters for DEHCH analysis?
-
A: The following tables provide excellent starting points for method development.
Table 1: Typical GC-MS/MS Parameters [14][15]
Parameter Setting Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film Carrier Gas Helium, 1.0-1.5 mL/min constant flow Injector Temp. 290°C Injection Mode Splitless (1 µL) Oven Program 100°C (hold 2 min), ramp 10°C/min to 270°C (hold 11 min) Ionization Mode Electron Ionization (EI), 70 eV MS/MS Mode Multiple Reaction Monitoring (MRM) Precursor Ion Varies by instrument, often m/z 129 or 167 | Product Ions | Instrument-specific; must be optimized via infusion |
Table 2: Typical LC-MS/MS Parameters [12][25]
Parameter Setting Column C18 (e.g., Agilent ZORBAX, Waters ACQUITY BEH), 2.1 x 50-100 mm, <2 µm particle size Mobile Phase A 5 mM Ammonium Acetate in Water Mobile Phase B Methanol Gradient Start at 60% B, ramp to 100% B over 5-8 minutes, hold, and re-equilibrate Flow Rate 0.25 - 0.4 mL/min Ionization Mode Electrospray Ionization (ESI), Positive Mode MS/MS Mode Multiple Reaction Monitoring (MRM) Precursor Ion [M+NH4]+ or [M+H]+ | Product Ions | Instrument-specific; must be optimized via infusion |
-
-
Q: Do I need to derivatize DEHCH for GC-MS analysis?
-
A: No. Unlike some of its polar metabolites, DEHCH itself is sufficiently volatile and thermally stable for direct GC-MS analysis without derivatization.[13]
-
-
Q: What are the typical Limits of Quantification (LOQs) I can achieve for DEHCH?
References
-
Cornerstone Analytical Laboratories. (n.d.). Analysis of Phthalate Esters. Retrieved from [Link]
-
Taiwan Food and Drug Administration. (2013). Method of Test for Phthalate Plasticizers in Foods. Retrieved from [Link]
-
De Cock, M., et al. (2019). New SPE-LC-MS/MS method for the simultaneous determination in urine of 22 metabolites of DEHP and alternative plasticizers from PVC medical devices. Journal of Chromatography B, 1118-1119, 134-143. Retrieved from [Link]
-
Food Packaging Forum. (2013). New standard test method to identify plasticizers. Retrieved from [Link]
- Pöhner, T., et al. (2001). LC/MS method to determine plasticizers in indoor dust.
-
Centers for Disease Control and Prevention. (2018). Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. Retrieved from [Link]
-
Benijts, T., et al. (2004). Countering matrix effects in environmental liquid chromatography-electrospray ionization tandem mass spectrometry water analysis for endocrine disrupting chemicals. Journal of Chromatography A, 1029(1-2), 153-159. Retrieved from [Link]
-
O'Connor, M., et al. (2008). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. The All Ireland Journal of Teaching and Learning in Higher Education. Retrieved from [Link]
-
O'Connor, M., et al. (2008). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. ResearchGate. Retrieved from [Link]
- Benijts, T., et al. (2004). Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analysis.
-
Benijts, T., et al. (2004). Countering matrix effects in environmental liquid chromatography-electrospray ionization tandem mass spectrometry water analysis for endocrine disrupting chemicals. ResearchGate. Retrieved from [Link]
-
Lee, H., et al. (2018). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Afonso-Olivares, C., et al. (2022). Quality assessment of environmental water by a simple and fast non-ionic hydrophobic natural deep eutectic solvent-based extraction procedure combined with liquid chromatography tandem mass spectrometry for the determination of plastic migrants. Microchimica Acta, 189(9), 353. Retrieved from [Link]
-
Bernard, L., et al. (2015). Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: a review. Journal of Chromatography B, 988, 18-28. Retrieved from [Link]
-
Al-Obaidi, A. H., & Al-Tamrah, S. A. (2014). Extraction, identification and determination of di-(2-ethylhexyl) phthalate (DEHP) plasticizer in some stored blood bag samples using different spectroscopic techniques. ResearchGate. Retrieved from [Link]
-
Schilirò, T., et al. (2021). Development and validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces. Advances in Environmental Technology. Retrieved from [Link]
-
Garcia, C., et al. (2013). Thermal desorption-gas chromatography-mass spectrometry method to determine phthalate and organophosphate esters from air samples. Journal of Chromatography A, 1303, 74-81. Retrieved from [Link]
-
Christodoulou, E., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Applied Sciences, 13(5), 3121. Retrieved from [Link]
-
Lee, H., et al. (2018). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. ResearchGate. Retrieved from [Link]
-
Bernard, L., et al. (2015). Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: A review. ResearchGate. Retrieved from [Link]
- OCI Company Ltd. (n.d.). eco-dehch.
-
SCIEX. (n.d.). Fast and Sensitive Analysis of 22 Phthalates in Food and Beverages using LC-MS/MS. Retrieved from [Link]
-
Cepas, J., et al. (2010). Determination of Phthalates in Polymer Materials – Comparison of GC/MS and GC/ECD Methods. Redalyc. Retrieved from [Link]
-
Cerdà-Bernad, D., et al. (2023). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. Molecules, 28(14), 5344. Retrieved from [Link]
-
Biesaga, M. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Molecules, 27(19), 6614. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. Retrieved from [Link]
-
Food Packaging Forum. (2020). Safety of DEHCH. Retrieved from [Link]
-
Wang, Y., et al. (2023). Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. Foods, 12(13), 2542. Retrieved from [Link]
-
Filippi, S., et al. (2022). Phthalate Exposure: From Quantification to Risk Assessment. International Journal of Molecular Sciences, 23(12), 6709. Retrieved from [Link]
-
Singh, V., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioequivalence & Bioavailability, 4(4), 044-051. Retrieved from [Link]
-
Retsch. (n.d.). Sample Preparation Process - Step by step. Retrieved from [Link]
-
Restek. (2023). 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. Retrieved from [Link]
-
Biesaga, M. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. ResearchGate. Retrieved from [Link]
-
HBM4EU. (2025). Two-Year Carcinogenicity Study of a Novel Plasticizer, bis(2-Ethylhexyl) Cyclohexane-1,4-Dicarboxylate (Eco-DEHCH), by Oral Diet in Han Wistar Rats. ResearchGate. Retrieved from [Link]
-
Gimeno, P., et al. (2014). Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS. ResearchGate. Retrieved from [Link]
Sources
- 1. Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety of DEHCH | Food Packaging Forum [foodpackagingforum.org]
- 4. Phthalate Exposure: From Quantification to Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.thea.ie [research.thea.ie]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fda.gov.tw [fda.gov.tw]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aet.irost.ir [aet.irost.ir]
- 16. New SPE-LC-MS/MS method for the simultaneous determination in urine of 22 metabolites of DEHP and alternative plasticizers from PVC medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wwwn.cdc.gov [wwwn.cdc.gov]
- 18. Countering matrix effects in environmental liquid chromatography-electrospray ionization tandem mass spectrometry water analysis for endocrine disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. library.dphen1.com [library.dphen1.com]
- 20. researchgate.net [researchgate.net]
- 21. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 22. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. irbnet.de [irbnet.de]
- 26. Thermal desorption-gas chromatography-mass spectrometry method to determine phthalate and organophosphate esters from air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Reducing DEHCH Migration from Polyvinyl Chloride (PVC) Products
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on mitigating the migration of Di(2-ethylhexyl)cyclohexane-1,4-dicarboxylate (DEHCH) from polyvinyl chloride (PVC) products. This resource is designed to address common challenges and provide actionable, scientifically-grounded solutions.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of DEHCH and Migration
This section establishes a foundational understanding of DEHCH, its role in PVC, and the core principles of plasticizer migration.
Q1: What is DEHCH and why is it used in PVC?
A1: Di(2-ethylhexyl)cyclohexane-1,4-dicarboxylate (DEHCH), a non-phthalate plasticizer, is added to PVC to impart flexibility and durability.[1][2][3] PVC in its natural state is rigid and brittle.[4] DEHCH molecules position themselves between the long polymer chains of PVC, reducing the intermolecular forces and allowing the chains to move more freely. This increased mobility results in a more flexible material suitable for a wide range of applications, including medical devices, food packaging, and toys.[1][2] DEHCH is often chosen as a safer alternative to traditional phthalate plasticizers.[2]
Q2: What is plasticizer migration and why is it a concern?
A2: Plasticizer migration is the process by which plasticizer molecules, which are not chemically bound to the polymer matrix, move from the bulk of the plastic to its surface and then into any contacting medium.[4][5] This phenomenon is a significant concern in sensitive applications like medical devices and food packaging, as the leached plasticizer can be ingested or absorbed by the body.[4][6] Migration can also compromise the mechanical integrity of the PVC product, leading to reduced flexibility and performance over time.[5]
Q3: What are the primary factors that influence DEHCH migration?
A3: The migration of DEHCH is a complex process influenced by several key factors:
-
Temperature: Higher temperatures increase the kinetic energy of both the plasticizer molecules and the PVC chains, accelerating the rate of diffusion and migration.[4][5][7][8][9][10][11]
-
Contact Medium (Simulant): The nature of the substance in contact with the PVC plays a crucial role. Lipophilic (fatty) substances tend to draw out plasticizers more readily than aqueous or acidic solutions due to higher solubility.[11][12][13][14][15]
-
Time: The duration of contact between the PVC product and the surrounding medium directly impacts the total amount of plasticizer that can migrate.[4][7][9][10]
-
Plasticizer Concentration: Higher concentrations of DEHCH within the PVC matrix can create a greater driving force for migration.[4][7][11]
-
PVC Formulation and Morphology: The specific grade of PVC, the presence of other additives, and the processing conditions can all affect the polymer matrix's density and free volume, thereby influencing plasticizer mobility.[5]
Q4: Are there regulatory limits for DEHCH migration?
A4: Yes, regulatory bodies have established specific migration limits (SMLs) for DEHCH, particularly for food contact materials. For instance, the European Commission has authorized the use of DEHCH in PVC for food contact applications with a migration limit not to exceed 0.05 mg/kg of food.[16][17][18][19] It is crucial to be aware of and adhere to the specific regulations relevant to your application and geographical region.
Section 2: Troubleshooting Guide - Diagnosing and Solving Migration Issues
This section provides a structured, question-and-answer approach to troubleshoot common experimental challenges related to DEHCH migration.
Q2.1: My experiment shows higher-than-expected DEHCH migration into an aqueous food simulant. What are the potential causes and how can I investigate them?
A2.1: Elevated migration into aqueous simulants (like 10% ethanol or 3% acetic acid) can be perplexing. Here’s a systematic approach to diagnose the issue:
Initial Diagnostic Workflow:
Caption: Troubleshooting high DEHCH migration in aqueous simulants.
Causality Explained:
-
Analytical Method Verification: An inaccurate calibration curve or matrix effects in your analytical method (e.g., GC-MS, HPLC) can lead to artificially high readings. Running a known concentration of DEHCH in the simulant (a spiked sample) helps validate the accuracy of your measurements.
-
Experimental Conditions: Temperature is a critical accelerator of migration.[20] Even a small, consistent deviation above the target temperature can significantly increase migration rates. The surface-area-to-volume ratio of your PVC sample to the simulant is also a key parameter in migration testing; inconsistencies will lead to variable results.
-
Material Integrity: Surface contamination on the PVC can act as a carrier for the plasticizer into the simulant. Physical defects like micro-cracks increase the surface area available for migration.
-
Formulation Review: The presence of other, more mobile additives or secondary plasticizers in the PVC formulation could potentially facilitate the migration of DEHCH.[21]
Q2.2: I'm observing significant DEHCH migration into a fatty food simulant (e.g., olive oil, isooctane). What formulation and material strategies can I employ to reduce this?
A2.2: High migration into fatty simulants is a common challenge due to the lipophilic nature of DEHCH.[14] Here are strategies to mitigate this, ranging from formulation adjustments to advanced surface modifications:
Mitigation Strategy Workflow:
Caption: Strategies to reduce DEHCH migration into fatty simulants.
Expert Insights:
-
Formulation-Based Approaches: The addition of a secondary, higher molecular weight plasticizer can effectively "trap" the smaller DEHCH molecules, reducing their mobility.[22] This is often a cost-effective first line of defense.
-
Surface Modification: These techniques are highly effective as they address the issue at the interface where migration begins.[5]
-
Irradiation and Plasma Treatment: These methods induce cross-linking in the top few microns of the PVC surface. This creates a denser, less permeable layer that acts as a physical barrier to DEHCH diffusion.[5][23][24][25] UV irradiation, in particular, has been shown to decrease DEHP migration by up to 50%.[26][27]
-
Grafting and Coatings: These are additive processes. Grafting introduces new chemical functionalities to the surface that can interact with and "hold" the plasticizer molecules.[5][23] Barrier coatings, like those applied via Plasma-Enhanced Chemical Vapor Deposition (PECVD), create a distinct, highly effective barrier against migration.[5][25]
-
Quantitative Data Summary: Impact of Mitigation Strategies
| Mitigation Strategy | Typical Reduction in Migration | Key Considerations |
| Blending with Polymeric Plasticizers | 20-50% | May alter mechanical properties (e.g., flexibility). |
| UV Irradiation | Up to 50%[26][27] | Requires optimization of dose to avoid material degradation. |
| Plasma Treatment | Up to 95%[24] | Can alter surface chemistry and appearance. |
| Surface Grafting | >70%[25] | Can be a complex, multi-step process. |
| Barrier Coatings (e.g., PECVD) | >90% | May impact flexibility and requires specialized equipment. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for quantifying DEHCH migration.
Protocol 3.1: Quantification of DEHCH Migration into Food Simulants via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for determining the concentration of DEHCH that has migrated from a PVC sample into a liquid simulant.
1. Materials and Reagents:
-
PVC sample of known surface area.
-
Food Simulants:
-
Simulant A: 10% (v/v) ethanol in deionized water.
-
Simulant B: 3% (w/v) acetic acid in deionized water.
-
Simulant D2: Olive oil or isooctane.[28]
-
-
DEHCH analytical standard (≥99% purity).
-
Hexane (HPLC grade).
-
Anhydrous sodium sulfate.
-
Glass migration cells or containers.
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
2. Sample Preparation and Migration Test:
-
Cut the PVC material into test specimens of a precise surface area (e.g., 1 dm²).
-
Clean the specimens by gently wiping with a lint-free cloth dampened with deionized water, then air dry.
-
Place the specimen in a glass migration cell and add a known volume of the pre-conditioned food simulant to achieve a standard surface-area-to-volume ratio (e.g., 6 dm²/L).
-
Seal the cell and incubate under the specified test conditions (e.g., 10 days at 40°C).
-
Prepare a blank simulant (without PVC) and subject it to the same conditions.
3. Extraction:
-
For Aqueous Simulants (A and B):
-
After incubation, remove the PVC specimen.
-
Transfer a known volume of the simulant (e.g., 10 mL) to a separatory funnel.
-
Perform a liquid-liquid extraction by adding 5 mL of hexane and shaking vigorously for 2 minutes. Allow the layers to separate.
-
Collect the hexane (top) layer. Repeat the extraction twice more with fresh hexane.
-
Combine the hexane extracts and dry by passing through a small column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
For Fatty Simulants (Olive Oil):
-
This requires a more complex cleanup, often involving solid-phase extraction (SPE) or gel permeation chromatography (GPC) to remove the bulk of the oil matrix before analysis.[29]
-
4. GC-MS Analysis:
-
Calibration: Prepare a series of calibration standards of DEHCH in hexane (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL).
-
Instrument Conditions:
-
Injector Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 10 min.
-
Carrier Gas: Helium.
-
MS Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for DEHCH (e.g., m/z 149, 167, 267).[30]
-
-
Analysis: Inject 1 µL of the final extract into the GC-MS.
-
Quantification: Calculate the concentration of DEHCH in the sample by comparing the peak area to the calibration curve. The final migration value is expressed in mg of DEHCH per kg of food simulant (mg/kg).
References
- Surface Modification Strategies to Inhibit Plasticizer Migr
- Materials degradation in PVC medical devices, DEHP leaching and neon
- DEHCH Plasticizer: A Guide to its Properties and Benefits for PVC. NINGBO INNO PHARMCHEM CO.,LTD.
- Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migr
- Recent Progress in Surface Modific
- Solutions to reduce release behavior of plasticizers out of PVC-made equipments: Binary blends of plasticizers and thermal treatment.
- How can we avoid plasticizer "migr
- Surface Treatment of Plasticized Poly(vinyl chloride) to Prevent Plasticizer Migration.
- REDUCING THE MIGRATION OF PVC PLASTICIZERS. Fraunhofer IST.
- Reducing the migration of di-2-ethylhexyl phthalate from polyvinyl chloride medical devices. [Source Not Available]
- Medical Devices Containing DEHP Plasticised PVC; Neonates and Other Groups Possibly at Risk
- LEACHING AND EXPOSURE OF PHTHALATES FROM MEDICAL DEVICES; HEALTH IMPACTS AND REGULATIONS. Environmental Contaminants Reviews.
- DEHCH: The Safe & Sustainable Plasticizer for Modern PVC Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
- European Commission authorises the use of DEHCH in food contact materials.
- Leaching of diethylhexyl phthalate from polyvinyl chloride containers by selected drugs and formul
- Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products. [Source Not Available]
- Surface Modification Techniques to Inhibit Plasticizer Migr
- eco-dehch. [Source Not Available]
- European Commission rules DEHCH safe for use in food packaging. Enhesa Product.
- Migration of phthalate and non-phthalate plasticizers from polyvinyl chloride (PVC)
- Temperature-and solvent-dependent migrations of di (2-ethylhexyl) phthalate, the hazardous plasticizer from commercial PVC blood storage bag.
- Temperature- and solvent-dependent migration of the hazardous plasticizer, di(2-ethylhexyl)phthalate from PVC blood storage bag.
- European Commission allows DEHCH for food contact. Food Packaging Forum.
- DEHCH Added to Authorized Substances List for Food Contact Plastic M
- Effects of time, temperature, and sebum layer on migration rate of plasticizers in polyvinyl chloride products. PubMed.
- Effects of time, temperature, and sebum layer on migration rate of plasticizers in polyvinyl chloride products. [Source Not Available]
- Leaching of Phthalates from Medical Supplies and Their Implic
- Influence of temperature on the emission of di-(2-ethylhexyl)phthalate (DEHP) from PVC flooring in the emission cell FLEC. PubMed.
- DEHP Migration Behavior from Excessively Plasticized PVC Sheets.
- Reducing the migration of di-2-ethylhexyl phthalate from polyvinyl chloride medical devices.
- DEHP Migration Behavior from Excessively Plasticized PVC Sheets. LookChem.
- Issues Caused by Migration of Plasticizers from Flexible PVC and Its Countermeasures.
- REGUL
- The suitability of alternative fatty food simulants for overall migration testing under both low- and high-temper
- Migration of phthalates from polyvinyl chloride film to fatty food simulants: experimental studies and model application.
- Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study.
- Compilation of analytical methods for model migrants in foodstuffs. EU Science Hub.
- Quantification of Phthalates Leaching from Food Contact Materials by GC/MS. [Source Not Available]
- Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: a review. PubMed.
- Swelling as a promoter of migration of plastic additives in the interaction of fatty food simulants with polylactic acid- and po. [Source Not Available]
- PLASTICIZER COMPOSITION COMPRISING DI(2-ETHYLHEXYL)
- Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. [Source Not Available]
- Migration Testing of GPPS and HIPS Polymers: Swelling Effect Caused by Food Simulants Compared to Real Foods. MDPI.
- Analysis of Phthalate Migration to Food Simulants in Plastic Containers during Microwave Oper
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 4. Materials degradation in PVC medical devices, DEHP leaching and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. plasticsengineering.org [plasticsengineering.org]
- 6. ec.europa.eu [ec.europa.eu]
- 7. contaminantsreviews.com [contaminantsreviews.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of time, temperature, and sebum layer on migration rate of plasticizers in polyvinyl chloride products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eco.korea.ac.kr [eco.korea.ac.kr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pt.bme.hu [pt.bme.hu]
- 16. European Commission Authorises DEHCH Use in Food Contact Materials [gpcgateway.com]
- 17. product.enhesa.com [product.enhesa.com]
- 18. European Commission allows DEHCH for food contact | Food Packaging Forum [foodpackagingforum.org]
- 19. DEHCH Added to Authorized Substances List for Food Contact Plastic Materials - Regulatory News - Food & Food Contact Materials - CIRS Group [cirs-group.com]
- 20. Influence of temperature on the emission of di-(2-ethylhexyl)phthalate (DEHP) from PVC flooring in the emission cell FLEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. ist.fraunhofer.de [ist.fraunhofer.de]
- 25. Surface Modification Techniques to Inhibit Plasticizer Migration [onlytrainings.com]
- 26. Reducing the migration of di-2-ethylhexyl phthalate from polyvinyl chloride medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. The suitability of alternative fatty food simulants for overall migration testing under both low- and high-temperature test conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 30. gcms.cz [gcms.cz]
optimizing the processing temperature for DEHCH plasticized compounds
An Application Scientist's Guide to Optimizing Processing Temperatures for DEHCH Plasticized Compounds
Introduction: Understanding DEHCH and Its Thermal Behavior
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the underlying scientific principles to empower your research and development. This guide is dedicated to optimizing the processing temperature for compounds plasticized with Di(2-ethylhexyl)cyclohexanoate (DEHCH), a leading non-phthalate plasticizer.
DEHCH is valued for its excellent safety profile and compatibility with polar polymers like polyvinyl chloride (PVC), making it ideal for sensitive applications such as medical devices, toys, and food contact materials.[1][2][3][4] Unlike traditional phthalates, DEHCH is designed to have low volatility and migration, ensuring product longevity and stability.[2][4][5] However, like any formulation component, its performance is intrinsically linked to processing parameters, with temperature being the most critical.
Processing plasticized compounds is a delicate balance. The temperature must be high enough to reduce the polymer melt viscosity, lower the glass transition temperature (Tg), and ensure complete fusion (gelation) of the polymer and plasticizer for optimal mechanical properties.[6][7] Yet, it must remain below the threshold where thermal degradation begins, which for PVC involves the autocatalytic release of hydrochloric acid (HCl), leading to discoloration and compromised integrity.[8][9] This guide will walk you through troubleshooting common issues and systematically determining the ideal processing window for your specific DEHCH formulation.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the processing of DEHCH compounds. Each answer explains the causal link between the issue and temperature, providing actionable solutions.
Question 1: Why is my final product showing a yellow or brown tint after extrusion/molding?
Answer: A yellow or brown tint is a classic indicator of thermal degradation of the PVC matrix. This occurs when the processing temperature is too high or the residence time in the heated barrel is too long. PVC degradation is an auto-catalyzed process that begins with the elimination of HCl, forming conjugated polyene sequences that absorb light and appear colored.[8][10] While DEHCH itself has good thermal stability, the PVC it plasticizes does not.[11]
-
Causality: The energy from excessive heat breaks the carbon-chlorine bonds in the PVC backbone. The released HCl can then catalyze further degradation, creating a chain reaction.
-
Troubleshooting Steps:
-
Reduce Temperature Profile: Systematically lower the barrel and die temperatures in increments of 5°C. Start with the zones where the material spends the most time.
-
Increase Throughput: A faster screw speed can reduce the material's residence time, minimizing its exposure to high temperatures. Be mindful that this also increases shear heating, which might require a compensatory decrease in barrel temperature.
-
Verify Stabilizer Package: Ensure your heat stabilizer package (e.g., Ca/Zn systems) is adequate for the processing temperature and residence time.[12] Inadequate stabilization will dramatically lower the degradation threshold.
-
Check for "Dead Spots": Disassemble and clean the extruder screw and die to eliminate any areas where material could stagnate and degrade over time, contaminating the main flow.
-
Question 2: The surface of my calendered sheet is rough and contains un-fused particles ("fisheyes"). What's wrong?
Answer: This issue points to incomplete fusion or gelation of the PVC compound, which means the processing temperature is too low. For a plasticizer to be effective, the polymer particles must fully absorb it and swell into a homogeneous melt. If the temperature is insufficient, some PVC resin particles remain intact, leading to surface imperfections and poor mechanical properties.
-
Causality: DEHCH, like other plasticizers, works by penetrating the PVC particles and disrupting the intermolecular forces between polymer chains.[13] This process requires a specific amount of thermal energy. Insufficient energy input results in a heterogeneous mixture of fused and un-fused material.
-
Troubleshooting Steps:
-
Increase Processing Temperature: Gradually increase the temperature of the mixing and milling stages (e.g., two-roll mill) to promote better plasticizer absorption and fusion.[8][14]
-
Optimize Mixing: Ensure your dry-blending process is efficient. A typical dry blend cycle involves heating to around 80-120°C to allow the PVC to absorb the plasticizer before cooling.[8][12]
-
Consider a Fusion Promoter: In some formulations, adding a small amount of a faster-fusing plasticizer or a processing aid can help lower the overall fusion temperature.[15]
-
Evaluate Resin Type: Different PVC resins (K-values) have different molecular weights and fusion characteristics. Ensure the resin you are using is appropriate for your application and processing method.
-
Question 3: My melt viscosity is too high, leading to high extruder torque and poor flow. Should I just increase the temperature?
Answer: While increasing the temperature will decrease melt viscosity, it's a trade-off against the risk of thermal degradation.[16] High melt viscosity at a given temperature can be due to several factors beyond just the setpoint.
-
Causality: Melt viscosity is a function of temperature, shear rate, polymer molecular weight, and formulation composition.[16][17] Plasticizers like DEHCH are added specifically to reduce this viscosity.[6] If it remains too high, the plasticizer may not be fully incorporated, or the formulation itself may be inherently viscous.
-
Troubleshooting Steps:
-
Incremental Temperature Increase: Cautiously increase the temperature in the compression and metering zones of the extruder while closely monitoring for any signs of degradation (discoloration, fumes).
-
Analyze Plasticizer Level: Verify that the correct parts per hundred resin (phr) of DEHCH are being used. A lower-than-specified level will result in a stiffer, more viscous compound.
-
Use of Lubricants: Incorporating internal and external lubricants into your formulation can reduce both internal (molecule-on-molecule) and external (material-on-metal) friction, lowering viscosity and motor load without drastically increasing temperature.
-
Rheological Analysis: Conduct a melt flow index (MFI) or capillary rheometry test to understand the viscosity-shear rate relationship of your compound. This data can help you adjust processing conditions to operate in a more favorable, lower-viscosity regime.[18]
-
Systematic Optimization of Processing Temperature
To avoid trial-and-error, a systematic approach is required to define the optimal processing window for your DEHCH compound. This involves thermal analysis to set the boundaries and rheological analysis to fine-tune the conditions.
Core Experimental Workflow
The following diagram illustrates a logical workflow for determining the optimal processing temperature.
Experimental Protocols
This protocol establishes the theoretical processing window by identifying the glass transition temperature (Tg), which marks the onset of processability, and the degradation temperature, which marks the upper limit.
Objective: To determine the temperatures for glass transition (Tg) and the onset of thermal degradation.
Materials: Your DEHCH compound, hermetically sealed aluminum pans.
Equipment: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).[19]
Procedure:
-
DSC Analysis (ASTM D3418):
-
Accurately weigh 5-10 mg of the compound into a DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above the expected fusion point (e.g., 200°C) at a rate of 10°C/min under a nitrogen atmosphere.[19] This first scan removes thermal history.
-
Cool the sample back to ambient at a controlled rate (e.g., 10°C/min).
-
Heat the sample a second time at 10°C/min to 220°C.
-
Analyze the second heating curve to determine the glass transition temperature (Tg). This is your minimum processing temperature boundary.
-
-
TGA Analysis:
-
Accurately weigh 10-15 mg of the compound into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature to ~550°C at a heating rate of 10°C/min under a nitrogen or air atmosphere, depending on the process you want to simulate.[8][20]
-
Record the weight loss as a function of temperature.
-
Determine the "onset temperature" of degradation, typically defined as the temperature at which 1-5% weight loss occurs after accounting for any low-boiling volatiles. This is your maximum processing temperature boundary.[21]
-
Data Interpretation: The range between the Tg from DSC and the onset of degradation from TGA is your theoretical processing window. Practical processing will occur significantly above Tg but safely below the degradation onset.
This protocol uses a torque or capillary rheometer to understand how the compound flows under processing-like conditions, allowing for fine-tuning of the temperature profile.
Objective: To evaluate the effect of temperature on melt viscosity and processing stability.
Equipment: Torque rheometer (e.g., Brabender) or Capillary Rheometer.
Procedure (Torque Rheometry):
-
Preheat the rheometer's mixing bowl to a starting temperature within the window identified in Protocol 1 (e.g., 160°C).
-
Start the rotors at a set speed (e.g., 50 RPM).
-
Add a precisely weighed amount of your DEHCH compound to the mixing bowl.
-
Record the torque and melt temperature as a function of time.
-
Observe the "fusion curve." The initial peak represents the loading of the material. The torque will then rise to a "fusion peak" as the material melts and fuses, after which it will decrease and stabilize to an "equilibrium torque."
-
The time to reach the fusion peak and the value of the equilibrium torque are key indicators of processing behavior.
-
Repeat the test at several increasing temperatures (e.g., 170°C, 180°C, 190°C).
Data Interpretation:
-
Higher Temperatures: Should result in a shorter time to fusion and a lower equilibrium torque, indicating faster processing and lower viscosity.
-
Signs of Degradation: If at a certain temperature the torque begins to rise again after reaching equilibrium, or if the extruded material is discolored, you have exceeded the stable processing limit.
-
Optimal Temperature: The ideal temperature is often the lowest one that provides a stable, low equilibrium torque and a fully fused extrudate in a reasonable amount of time, well below the degradation point.
Data Summary & Key Relationships
Troubleshooting at a Glance
| Symptom | Probable Cause (Temperature-Related) | Recommended Action |
| Yellow/Brown Discoloration | Temperature too high / Residence time too long | Reduce barrel/die temperatures; increase throughput. |
| "Fisheyes" / Rough Surface | Temperature too low; incomplete fusion | Increase processing temperature; optimize mixing. |
| High Motor Torque / Poor Flow | Melt viscosity too high for the temperature | Cautiously increase temperature; verify plasticizer level. |
| Brittleness in Final Part | Incomplete fusion due to low temperature | Increase temperature to ensure full gelation.[13] |
| Surface Stickiness / Plate-Out | Over-processing / Stabilizer or lubricant issue | Reduce temperature; check formulation for incompatible additives. |
Temperature's Influence on Compound Properties
The relationship between processing temperature and the final product quality can be visualized as an optimization curve.
By following a structured, data-driven approach, you can reliably define the optimal processing temperature for your DEHCH-plasticized compounds, ensuring consistent quality, robust performance, and efficient manufacturing.
References
-
Mahavir Group. (n.d.). Plasticizers. Mahavir Group. Retrieved from [Link]
-
Patsnap. (2025). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Patsnap Eureka. Retrieved from [Link]
-
ASTM International. (n.d.). D1045 Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. ASTM. Retrieved from [Link]
-
iTeh Standards. (n.d.). ASTM D1045-08 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. iTeh. Retrieved from [Link]
-
ASTM International. (2019). D1045 Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. ASTM. Retrieved from [Link]
-
DKSH. (n.d.). HANWHA CHEMICAL Products. DKSH. Retrieved from [Link]
-
ANSI Webstore. (n.d.). ASTM D1045-95(2001) - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. ANSI. Retrieved from [Link]
-
Hanwha Chemical. (n.d.). eco-dehch. Technical Data Sheet. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). DEHCH vs. Traditional Plasticizers: A Safety and Performance Comparison. INNO PHARMCHEM. Retrieved from [Link]
-
Zhang, J., et al. (2015). Synthesis and Application of a New Environmental Friendly Plasticizer. American Association for Science and Technology. Retrieved from [Link]
-
Aouachria, K., et al. (n.d.). 2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA B. Redalyc. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). DEHCH: The Safe & Sustainable Plasticizer for Modern PVC Manufacturing. INNO PHARMCHEM. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). DEHCH Plasticizer: Your Eco-Friendly Solution for Enhanced PVC. INNO PHARMCHEM. Retrieved from [Link]
-
BASF. (2015). Hexamoll DINCH Technical Information. Petrochemicals Technical Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). DEHCH Plasticizer: A Guide to its Properties and Benefits for PVC. INNO PHARMCHEM. Retrieved from [Link]
-
Al-Mosawi, A. I. (2018). Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. ResearchGate. Retrieved from [Link]
-
Nagy, A., et al. (2020). Thermal Properties, Degradation and Stability of Poly(vinyl chloride) Predegraded Thermooxidatively in the Presence of Dioctyl Phthalate Plasticizer. ResearchGate. Retrieved from [Link]
-
Hanwha Solutions. (2021). Hanwha Solutions' phthalate-free plasticizer Eco-DEHCH offers answer to growing demand for harmless plastics. Hanwha. Retrieved from [Link]
-
Aouachria, K., et al. (2014). The Effect of Di-(-2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends. Semantic Scholar. Retrieved from [Link]
-
BASF. (n.d.). Hexamoll® DINCH The trusted non-phthalate plasticizer. Chemwinfo. Retrieved from [Link]
-
Aouachria, K., et al. (2014). The Effect of Di-(-2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends. ResearchGate. Retrieved from [Link]
-
Camp C-Tech Co., Ltd. (n.d.). China Hexamoll DINCH Manufacturers Suppliers Factory. Camp C-Tech. Retrieved from [Link]
-
Ataman Kimya. (n.d.). HEXAMOLL DINCH. Ataman Kimya. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of plasticizer concentration on glass transition temperature (Tg). ResearchGate. Retrieved from [Link]
-
Ihemaguba, C. L., & Marossy, K. (2020). Combined thermal analysis of fluid plasticizers. ResearchGate. Retrieved from [Link]
-
Clayden, N. J., & Howick, C. (1993). Effect of the processing temperature on the interaction between plasticizer and poly(vinyl chloride) as studied by solid state nmr. Polymer. Retrieved from [Link]
-
Food Packaging Forum. (2020). Safety of DEHCH. Food Packaging Forum. Retrieved from [Link]
-
Liang, Y., & Xu, Y. (2012). Influence of temperature on the emission of di-(2-ethylhexyl)phthalate (DEHP) from PVC flooring in the emission cell FLEC. PubMed. Retrieved from [Link]
-
TA Instruments. (n.d.). Introduction to Polymer Melt Rheology and Its Application in Polymer Processing. TA Instruments. Retrieved from [Link]
-
Aouachria, K., et al. (2014). The effect of di-(-2-ethyl hexyl) phthalate (Dehp) as plasticizer on the thermal and mechanical properties of pvc/pmma blends. SciELO. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of PLA/Cellulose Composites. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC analysis of the plasticizers. ResearchGate. Retrieved from [Link]
-
Kim, J., et al. (2022). Two-Year Carcinogenicity Study of a Novel Plasticizer, bis(2-Ethylhexyl) Cyclohexane-1,4-Dicarboxylate (Eco-DEHCH), by Oral Diet in Han Wistar Rats. ResearchGate. Retrieved from [Link]
-
MATEC Web of Conferences. (n.d.). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of Wood polymer nanocomposites. MATEC Web of Conferences. Retrieved from [Link]
-
R Discovery. (1975). Effect of solvent quality on the viscosity of flexible-chain and rigid-chain polymers in a wide range of concentrations. R Discovery. Retrieved from [Link]
-
NIH. (n.d.). The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). The use of melt rheology and solution viscometry for degradation study of post-consumer poly(ethylene terephthalate). ResearchGate. Retrieved from [Link]
-
Dynisco. (2019). Correlation of Melt Viscosity of Polyethylene Terephthalate to Solution Intrinsic Viscosity. Dynisco Polymer Evaluation Blog. Retrieved from [Link]
Sources
- 1. HANWHA CHEMICAL Products [dkshdiscover.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. mahavir.group [mahavir.group]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hanwha Solutions' phthalate-free plasticizer Eco-DEHCH offers answer to growing demand for harmless plastics [hanwha.com]
- 12. article.aascit.org [article.aascit.org]
- 13. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 14. scielo.br [scielo.br]
- 15. valtris.com [valtris.com]
- 16. Introduction to Polymer Melt Rheology and Its Application in Polymer Processing - TA Instruments [tainstruments.com]
- 17. researchgate.net [researchgate.net]
- 18. Polymer Evaluation Blog | Dynisco [dynisco.com]
- 19. matec-conferences.org [matec-conferences.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Identifying Degradation Pathways of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH)
Welcome to the technical support center for researchers investigating the environmental fate and metabolic pathways of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH). As a modern, non-phthalate plasticizer, understanding its degradation is critical for environmental risk assessment and regulatory compliance. This guide provides in-depth, field-proven insights, troubleshooting advice, and validated protocols to support your experimental journey.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for DEHCH?
DEHCH, like other dialkyl esters, is susceptible to both biotic and abiotic degradation. The central mechanism for its initial breakdown is the hydrolysis of its two ester linkages.[1]
-
Biotic Degradation: In environments rich in microbial activity (e.g., soil, activated sludge), microorganisms produce enzymes like esterases and lipases that catalyze the hydrolysis of DEHCH.[2][3] This is typically the dominant degradation process in such environments.[1] The subsequent breakdown of the cyclohexane ring and the ethylhexyl side-chains follows established metabolic routes like β-oxidation.[4][5]
-
Abiotic Degradation: This primarily involves chemical hydrolysis and photolysis.
-
Hydrolysis: This reaction can occur without microbial involvement and is significantly influenced by pH, with rates increasing under acidic or basic conditions.[6][7]
-
Photolysis: In the presence of ultraviolet (UV) radiation, particularly in aquatic systems or on surfaces, DEHCH can undergo photodegradation. This process can be accelerated by reactive oxygen species like hydroxyl radicals.[1][8]
-
Q2: What are the initial breakdown products I should be looking for?
The degradation initiates with a stepwise hydrolysis of the ester bonds. Therefore, your primary target analytes should be:
-
Mono(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (MEHCH): The result of the first hydrolysis step.
-
Cyclohexane-1,2-dicarboxylic acid (CHDA): The result of the second hydrolysis step; this is the core ring structure.[9]
-
2-Ethylhexanol (2-EH): The alcohol side-chain released during each hydrolysis step.[10]
Further degradation will produce secondary metabolites. For instance, 2-ethylhexanol is often oxidized to 2-ethylhexanoic acid (2-EHA)[10], and the monoester (MEHCH) can undergo oxidation on its remaining alkyl chain, creating hydroxylated (OH-MEHCH), oxo- (oxo-MEHCH), and carboxylated (carboxy-MEHCH) metabolites, which are crucial biomarkers in toxicokinetic studies.[9][11]
Q3: My experiment shows very slow degradation of DEHCH. What factors could be limiting the rate?
Slow degradation can be frustrating. The cause often lies in suboptimal environmental or experimental conditions.
-
Bioavailability: DEHCH has low water solubility, which can limit its availability to microorganisms in aqueous systems. Its tendency to adsorb to soil or sediment organic matter can also reduce the degradation rate.[12][13] Consider adding a surfactant or ensuring vigorous mixing to improve contact.
-
Microbial Culture: If conducting a biotic study, ensure your microbial consortium is properly acclimated. A culture that has never been exposed to DEHCH or similar compounds may lack the necessary enzymes and require an adaptation period of several weeks or even months.[14]
-
Environmental Conditions: Degradation rates are highly sensitive to:
-
pH: Most bacterial degradation is optimal in a neutral pH range (around 7.0), though some processes can be enhanced in slightly alkaline conditions.[3][14]
-
Temperature: Mesophilic conditions (25-37°C) are generally favorable for most environmental microorganisms.[3]
-
Oxygen: Aerobic degradation is typically much faster and more complete than anaerobic degradation for compounds like this.[15] Ensure adequate aeration in your system.
-
Nutrients: Microbial activity requires essential nutrients (nitrogen, phosphorus). A lack of these can stall biodegradation.
-
Q4: What are the biggest analytical challenges in identifying DEHCH metabolites?
The primary challenges stem from the diverse polarities of the parent compound and its metabolites, and the potential for sample contamination.
-
Chromatography: The parent DEHCH is non-polar and well-suited for Gas Chromatography (GC). However, its metabolites, particularly the dicarboxylic acid (CHDA) and oxidized monoesters, are much more polar and less volatile.[16] This often necessitates a dual-methodology approach (GC-MS and LC-MS/MS) or derivatization (e.g., silylation) of polar analytes to make them amenable to GC analysis.[17]
-
Contamination: Phthalates and similar plasticizers are ubiquitous in laboratory environments (tubing, vials, solvents). Rigorous cleaning of all glassware and using high-purity solvents is essential to avoid background contamination that can obscure your results.[17]
-
Standard Availability: Commercial standards for many of the oxidized secondary metabolites may not be readily available, requiring custom synthesis or tentative identification based on mass spectral fragmentation patterns.
Troubleshooting Guides
Guide 1: Problem - No degradation detected or metabolite peaks are absent.
| Potential Cause | Troubleshooting Action | Causality Explained |
| Inadequate Microbial Acclimation | Action: Pre-acclimate your microbial source (e.g., activated sludge) by exposing it to low concentrations of DEHCH for several weeks before starting the main experiment. Monitor for disappearance of the parent compound.[14] | Microorganisms need time to induce the specific enzymatic machinery (e.g., esterases) required to recognize and break down a novel substrate like DEHCH. Without acclimation, the degradation process may not initiate within the timeframe of your experiment. |
| Matrix Inhibition / Toxicity | Action: Run the experiment with a lower starting concentration of DEHCH. High concentrations can be toxic to microorganisms, inhibiting their metabolic activity.[14] | While DEHCH is a substrate, at high concentrations it can act as an inhibitor or toxicant, disrupting cell membranes or enzymatic functions, thus preventing its own breakdown. |
| Poor Analytical Sensitivity | Action: Review your sample preparation and instrument parameters. For GC-MS, ensure derivatization of polar metabolites is complete. For LC-MS/MS, optimize the ionization source (e.g., ESI negative mode for acids) and develop a Multiple Reaction Monitoring (MRM) method for target analytes.[18] | Metabolites are often present at concentrations orders of magnitude lower than the parent compound. Your analytical method must be sensitive enough to detect these trace amounts against the background matrix. Incomplete derivatization or suboptimal ionization will result in poor signal. |
| Incorrect Sterile Control | Action: Prepare a sterile (abiotic) control by autoclaving or adding a chemical sterilant (e.g., sodium azide) to your matrix. The absence of degradation in the control but presence in the live sample confirms biotic activity. | A proper sterile control is the only way to definitively distinguish between microbial degradation and abiotic chemical processes like hydrolysis. Without it, you cannot attribute the loss of the parent compound to biological activity. |
Guide 2: Problem - Unidentified peaks appear in the chromatogram.
Systematic Approach to Metabolite Identification:
-
Gather Mass Spectral Data: Obtain high-quality mass spectra for the unknown peaks using both full scan and product ion scan modes (for LC-MS/MS).
-
Propose a Structure:
-
Check the Molecular Ion: Does the mass correspond to a predicted metabolite? For example, the addition of 16 amu suggests hydroxylation (an -OH group was added). A loss of 2 amu from a hydroxylated metabolite suggests oxidation to a ketone.
-
Analyze Fragmentation: Compare the fragmentation pattern to that of your parent compound and known standards. The core cyclohexane-dicarboxylate structure will produce characteristic fragment ions. For example, in vitro studies of similar compounds use mass transitions to identify potential metabolites.[18]
-
-
Consult Literature: Search for published metabolic pathways of analogous compounds like Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) or Di(2-ethylhexyl) phthalate (DEHP). The metabolic transformations (hydrolysis, oxidation) are often highly conserved.[9][11]
-
Confirm with Standards: If possible, obtain or synthesize a chemical standard of the proposed metabolite to confirm its identity by matching retention time and mass spectrum.
Experimental Protocols & Workflows
Workflow for Degradation Pathway Identification
The following diagram outlines a comprehensive workflow for investigating DEHCH degradation.
Caption: Experimental workflow for DEHCH degradation studies.
Protocol 1: Aerobic Biodegradation in an Aqueous System
This protocol provides a framework for assessing the primary aerobic biodegradation of DEHCH.
-
Prepare Medium: Prepare a mineral salts medium (e.g., OECD 301) to support microbial growth. Ensure it contains sources of nitrogen and phosphorus.
-
Acclimate Inoculum: Obtain activated sludge from a local wastewater treatment plant. Acclimate it by adding it to the mineral salts medium with a low concentration of DEHCH (e.g., 1 mg/L) and incubating for 2-4 weeks with gentle shaking and aeration.
-
Set Up Test Flasks:
-
Biotic Flasks (n=3): To 1L flasks, add 500 mL of mineral salts medium, the acclimated inoculum (target 30 mg/L suspended solids), and DEHCH (e.g., 5 mg/L, added from a concentrated stock in a carrier solvent).
-
Abiotic Control (n=1): Prepare as above, but sterilize the inoculum by autoclaving or add sodium azide (1 g/L) to inhibit microbial activity.
-
Inoculum Control (n=1): Contains only the medium and inoculum to measure endogenous activity.
-
-
Incubation: Incubate all flasks at 25°C on an orbital shaker (120 rpm) in the dark to prevent photodegradation. Ensure flasks are loosely covered to allow air exchange.
-
Sampling: Withdraw aliquots (e.g., 10 mL) from each flask at specified time points (e.g., 0, 1, 3, 7, 14, 21, 28 days). Immediately quench microbial activity by adding a solvent like acetonitrile or by acidifying the sample.
-
Analysis: Extract the samples using liquid-liquid or solid-phase extraction. Analyze for DEHCH and its primary metabolites (MEHCH, CHDA, 2-EH) using appropriate GC-MS or LC-MS/MS methods.[17][19]
Proposed Degradation Pathways & Data
The degradation of DEHCH is proposed to occur through the following major pathways, analogous to other common plasticizers.[9][10][11]
Proposed Biotic Degradation Pathway
Caption: Proposed biotic degradation pathway of DEHCH.
Proposed Abiotic Hydrolysis Pathway
Caption: Proposed abiotic hydrolysis pathway of DEHCH.
Table 1: Key Analytes and Recommended Instrumentation
| Analyte | Common Abbreviation | Expected Polarity | Primary Analytical Method | Notes |
| Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | DEHCH | Low | GC-MS | Parent compound. Easily analyzed by GC-MS without derivatization. |
| Mono(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | MEHCH | Medium | LC-MS/MS or GC-MS (deriv.) | First hydrolysis product. Derivatization (e.g., silylation) needed for GC analysis. |
| Cyclohexane-1,2-dicarboxylic acid | CHDA | High | LC-MS/MS or GC-MS (deriv.) | Final acid product. Highly polar. Best analyzed by LC-MS/MS in negative ion mode.[9] |
| 2-Ethylhexanol | 2-EH | Medium | GC-MS | Alcohol side-chain. Volatile and suitable for direct GC-MS analysis. |
| Oxidized MEHCH metabolites | OH-/oxo-/carboxy-MEHCH | High | LC-MS/MS | Key biomarkers of exposure and metabolism. Require sensitive LC-MS/MS for detection.[11][18] |
References
-
Singh, T., Suman, S., Rashmi, M., & Singh, A. (2020). Biodegradation of Di-(2-Ethylhexyl Phalate) by Bacillus antracis (Accession no. KJ085972.1). Journal of Ecophysiology and Occupational Health, 20(3&4), 140–144.
-
Dirven, H. A., van de Vondervoort, P. J., & Noordhoek, J. (1993). Diethylhexylphthalate as an environmental contaminant--a review. PubMed.
-
Matturro, B., Rascio, L., Grenni, P., & Arujo, R. (2020). 1,2-DCA biodegradation potential of an aquifer assessed in situ and in aerobic and anaerobic microcosms. National Institutes of Health (NIH).
-
Carmona, M., et al. (2022). Genetic characterization of the cyclohexane carboxylate degradation pathway in the denitrifying bacterium Aromatoleum sp. CIB. Microbial Genomics.
-
Chen, M. (2010). The oxidation of di-(2-Ethylhexyl) phthalate (DEHP) in aqueous solution by UV/H2O2 photolysis. ResearchGate.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). DEHCH: The Safe & Sustainable Plasticizer for Modern PVC Manufacturing. inno-pharmchem.com.
-
Koch, H. M., et al. (2011). Metabolism of the phthalate substitute di-iso-nonyl-cyclohexane-1,2-dicarboxylate (DINCH®) in humans after a single oral dose. ResearchGate.
-
Hanwha Solutions. (2022). Hanwha Solutions' phthalate-free plasticizer Eco-DEHCH offers answer to growing demand for harmless plastics. hanwhasolutions.com.
-
Milojkovic, J., et al. (2020). Method development of di-(2-ethylhexyl) phthalate metabolites detection by dispersive liquid–liquid microextraction gas chromatography–mass spectrometry from urine. ResearchGate.
-
Smolecule. (2023). Buy Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate. smolecule.com.
-
Silva, M. J., et al. (2015). Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications. National Institutes of Health (NIH).
-
Barciela-Alonso, M. C., et al. (2020). Simple method for determining phthalate diesters and their metabolites in seafood species using QuEChERS extraction and liquid chromatography-high resolution mass spectrometry. ResearchGate.
-
Buan, M. M. D., & Lee, J. (2021). Biotechnology-based microbial degradation of plastic additives. National Institutes of Health (NIH).
-
ATSDR. (1995). Analytical Methods. atsdr.cdc.gov.
-
Cartwright, C. D., et al. (2000). Degradation and impact of phthalate plasticizers on soil microbial communities. ResearchGate.
-
La Mantia, F. P., et al. (2018). The Impact of Abiotic and Biotic Conditions for Degradation Behaviors of Common Biodegradable Products in Stabilized Composts. National Institutes of Health (NIH).
-
Ito, Y., et al. (2019). An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate. Frontiers in Pharmacology.
-
Wang, J., et al. (2019). Degradation and impact of phthalate plasticizers on soil microbial communities. ResearchGate.
-
Staples, C. A., et al. (2010). Chemical behavior of phthalates under abiotic conditions in landfills. PubMed.
-
Kung, J. W., et al. (2014). The newly identified cyclohexane carboxylic acid degradation pathway in Geobacter metallireducens. ResearchGate.
-
Wang, C., Shi, S., & Chen, H. (2016). Study of kinetics of degradation of cyclohexane carboxylic acid by acclimated activated sludge. PubMed.
-
Connect Chemicals. (n.d.). Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate; (DEHCH). connectchemicals.com.
-
ScienceMadness.org. (2019). Diethyl Phthalate Acid Hydrolysis. sciencemadness.org.
-
Huang, J., et al. (2010). Chemical Behavior of Phthalates Under Abiotic Conditions in Landfills. ResearchGate.
-
Gavala, H. N., et al. (1996). Degradation of bis(2-ethylhexyl) phthalate constituents under methanogenic conditions. PubMed.
-
Sigma-Aldrich. (n.d.). Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate. sigmaaldrich.com.
-
Blakley, E. R. (1974). The microbial degradation of cyclohexanecarboxylic acid by a β-oxidation pathway with simultaneous induction to the utilization of benzoate. Canadian Journal of Microbiology.
-
La Nasa, J., et al. (2024). Abiotic degradation and accelerated ageing of microplastics from biodegradable and recycled materials in artificial seawater. University of Pisa.
-
PubChem. (n.d.). 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester. pubchem.ncbi.nlm.nih.gov.
Sources
- 1. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotechnology-based microbial degradation of plastic additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. cib.csic.es [cib.csic.es]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Diethyl Phthalate Acid Hydrolysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of bis(2-ethylhexyl) phthalate constituents under methanogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Study of kinetics of degradation of cyclohexane carboxylic acid by acclimated activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diethylhexylphthalate as an environmental contaminant--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Interference in the Analytical Detection of DEHCH
Welcome to the technical support center for the analytical detection of Di(2-ethylhexyl)cyclohexane-1,4-dicarboxylate (DEHCH). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common interferences encountered during the analysis of this non-phthalate plasticizer. As a modern alternative to traditional phthalates, accurate quantification of DEHCH is critical in extractables and leachables studies, ensuring the safety and quality of pharmaceutical products, medical devices, and consumer goods.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may face in your laboratory.
Troubleshooting Guide: From Sample to Signal
This section is structured to follow the typical analytical workflow, addressing potential issues at each stage.
Issue 1: Inconsistent Results and Poor Reproducibility
Question: My replicate injections of the same sample are showing significant variation in DEHCH concentration. What could be the cause?
Answer: Inconsistent results are often rooted in the pre-analytical or sample preparation stages. The primary suspects are contamination and inefficient or variable extraction.
Troubleshooting Steps:
-
Audit Your Labware: DEHCH, like other plasticizers, is ubiquitous in the laboratory environment.[2] Cross-contamination from plastic materials used during sample collection and preparation is a frequent cause of erratic results.[2][3]
-
Action: Wherever possible, switch to glassware for sample collection, storage, and preparation. If plasticware is unavoidable (e.g., pipette tips, centrifuge tubes), use products from reputable brands that are certified to be free of plasticizers.[4] It is also good practice to rinse all labware, including glassware, with a suitable solvent before use.[3]
-
-
Evaluate Extraction Efficiency: The effectiveness of your extraction method can be highly dependent on the sample matrix.
-
Action: Perform a recovery experiment. Spike a known amount of DEHCH standard into a blank sample matrix and process it alongside your unknown samples. Low or inconsistent recovery percentages indicate a problem with your extraction protocol. Consider optimizing your solvent choice, extraction time, and temperature. For complex matrices, more rigorous cleanup techniques may be necessary.[3]
-
-
Assess Internal Standard Performance: If you are using an internal standard (IS), its response should be consistent across all samples and standards.
-
Action: Check the peak area of your IS in all injections. Significant variation suggests issues with injection volume, instrument stability, or potential degradation of the IS.
-
Issue 2: Signal Suppression or Enhancement (Matrix Effects)
Question: I'm observing a significant difference in the signal intensity of my DEHCH standard when it's prepared in a clean solvent versus when it's spiked into my sample matrix extract. Why is this happening?
Answer: You are likely encountering a phenomenon known as "matrix effects." This occurs when co-eluting compounds from the sample matrix interfere with the ionization of DEHCH in the mass spectrometer source, leading to either suppression or enhancement of the signal.[3][5][6] This is a common challenge in both LC-MS and GC-MS analysis of complex samples.[7][8]
Troubleshooting Workflow:
Sources
- 1. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 2. Phthalate Exposure: From Quantification to Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. Innovation in Phthalates Analysis [plasmion.com]
- 8. Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing DEHCH Leaching from Laboratory Apparatus
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on preventing the leaching of Di(2-ethylhexyl)cyclohexane-1,4-dicarboxylate (DEHCH) from laboratory apparatus. This resource offers in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure the integrity of your experimental data.
Introduction to DEHCH and the Challenge of Leaching
DEHCH is a non-phthalate plasticizer increasingly used in the manufacturing of various flexible PVC products, including laboratory and medical equipment, as a substitute for traditional phthalate plasticizers like DEHP.[1] While considered a safer alternative, the potential for DEHCH to leach from plasticware into experimental samples remains a significant concern.[2] Leached substances can interfere with analytical measurements, impact cell cultures, and ultimately compromise the validity of research findings.[3][4]
This guide is designed to provide you with the expertise and actionable protocols to mitigate the risks associated with DEHCH leaching, ensuring the accuracy and reliability of your scientific work.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding DEHCH leaching.
Q1: What is DEHCH and why is it used in my lab equipment?
DEHCH, or Di(2-ethylhexyl)cyclohexane-1,4-dicarboxylate, is a plasticizer added to polymers like polyvinyl chloride (PVC) to increase their flexibility and durability. It is a popular alternative to phthalate plasticizers due to having a better toxicological profile.[1] You'll find it in a variety of flexible plastic items in your lab, such as tubing, bags, and other containers.
Q2: How can I tell if my laboratory apparatus contains DEHCH?
Unfortunately, manufacturers are not always required to list all chemical components of their products. If you suspect your plasticware might be a source of contamination, it is best to contact the manufacturer directly to inquire about the specific plasticizers used. When possible, opt for labware made from materials that do not require plasticizers, such as glass, stainless steel, or certain rigid polymers like polypropylene (PP) and polyethylene (PE).[5]
Q3: What are the main factors that cause DEHCH to leach?
Several factors can influence the rate and extent of DEHCH leaching. These include:
-
Temperature: Higher temperatures can increase the rate of leaching.[6]
-
Contact Time: The longer a solvent is in contact with the plastic, the more leaching can occur.
-
Solvent Type: Lipophilic (oily or fatty) solvents and solutions can extract DEHCH more readily than aqueous, polar solutions.[7]
-
Mechanical Stress: Physical stress on the plastic can also promote leaching.
Q4: Can DEHCH leaching affect my experimental results?
In-Depth Troubleshooting Guides
This section offers detailed solutions to specific problems you might encounter.
Issue 1: Unidentified Peaks in Your Chromatogram
Symptoms: You observe unexpected peaks in your Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis, potentially interfering with the detection of your analytes of interest.
Causality: These extraneous peaks could be due to DEHCH or other plasticizers leaching from your sample vials, pipette tips, or tubing.[7] The solvents used in your mobile phase or for sample preparation can extract these compounds from the plastic.
Troubleshooting Protocol:
-
Blank Analysis: Run a blank analysis using only your solvent and the plasticware (e.g., incubate the solvent in the vial under the same conditions as your samples). This can help confirm if the plastic is the source of the contamination.
-
Solvent Compatibility Check: Review the chemical compatibility of your solvents with the type of plastic you are using. Refer to the table below for general guidance.
-
Material Substitution: If leaching is confirmed, switch to labware made from a more inert material. Borosilicate glass is often the best choice for applications involving organic solvents. If plastic is necessary, consider polypropylene (PP) or polyethylene (PE), which are less likely to contain plasticizers.[5]
-
Pre-leaching/Washing Procedure: For existing plasticware, a pre-leaching or washing step can help reduce surface contaminants. See the detailed protocol below.
Issue 2: Poor Cell Viability or Unexplained Biological Effects
Symptoms: You are experiencing reduced cell growth, changes in cell morphology, or other unexpected biological responses in your cell culture experiments.
Causality: Bioactive compounds, including plasticizers like DEHCH, can leach from plastic consumables such as flasks, plates, and serological pipettes, potentially impacting your cell cultures.[4]
Troubleshooting Protocol:
-
Control Experiment: Culture cells in a glass vessel in parallel with your plasticware to determine if the plastic is the source of the issue.
-
Manufacturer Certification: Use plasticware that is certified by the manufacturer to be free of leachables and extractables, and suitable for cell culture.
-
Aqueous-Based Media: Whenever possible, use aqueous-based media and reagents, as these are less likely to cause significant leaching of lipophilic plasticizers.
-
Minimize Contact Time and Temperature: Reduce the incubation time and temperature of your experiments, if feasible, to minimize the potential for leaching.
Experimental Protocols
Protocol 1: Pre-Treatment of Laboratory Plasticware to Minimize Leaching
This protocol is designed to remove surface contaminants and reduce the potential for DEHCH leaching from new plasticware.
Materials:
-
Plasticware to be treated
-
High-purity solvents (e.g., ethanol, isopropanol, hexane - choose based on your experimental solvents and plastic compatibility)[8]
-
Ultrapure water
-
Clean glass beakers or containers
-
Forced-air oven or clean drying rack
Procedure:
-
Initial Rinse: Thoroughly rinse the plasticware with ultrapure water to remove any loose particulate matter.
-
Solvent Wash:
-
Submerge the plasticware in a clean glass container with a suitable solvent. For general purposes, a 70% ethanol solution is a good starting point. If your experiments involve more non-polar solvents, a rinse with hexane may be beneficial, but check for compatibility first.
-
Agitate gently for 15-30 minutes. For some applications, a longer soaking period may be necessary.
-
-
Secondary Rinse: Rinse the plasticware thoroughly with ultrapure water to remove the solvent.
-
Drying:
-
Dry the plasticware in a forced-air oven at a temperature well below the plastic's melting point (e.g., 40-50°C for most common plastics).
-
Alternatively, allow the plasticware to air dry in a clean, dust-free environment.
-
-
Storage: Store the cleaned plasticware in a clean, closed container to prevent re-contamination.
Protocol 2: Analytical Detection of DEHCH Leaching
This protocol outlines a general method for detecting DEHCH in a liquid sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
GC-MS system
-
Sample suspected of contamination
-
DEHCH analytical standard
-
Hexane (or other suitable extraction solvent)
-
Glassware (vials, pipettes)
Procedure:
-
Sample Preparation:
-
Liquid-Liquid Extraction: If your sample is aqueous, perform a liquid-liquid extraction with hexane to concentrate any leached DEHCH.
-
Direct Injection: If your sample is already in a compatible organic solvent, it may be possible to inject it directly into the GC-MS.
-
-
Instrumental Analysis:
-
Develop a GC-MS method suitable for the detection of semi-volatile organic compounds.
-
Run a DEHCH analytical standard to determine its retention time and mass spectrum.
-
Analyze your sample extract.
-
-
Data Analysis:
-
Compare the chromatogram of your sample to the DEHCH standard.
-
Look for a peak at the same retention time with a matching mass spectrum to confirm the presence of DEHCH.
-
Quantification can be achieved by creating a calibration curve with the analytical standard.
-
Data Presentation
Table 1: Chemical Compatibility of Common Laboratory Plastics
This table provides a general overview of the resistance of various plastics to different chemical classes. Always consult the manufacturer's specific chemical resistance charts for your labware.
| Chemical Class | Polypropylene (PP) | Low-Density Polyethylene (LDPE) | High-Density Polyethylene (HDPE) | Polyvinyl Chloride (PVC), flexible |
| Acids, dilute | Excellent | Excellent | Excellent | Good |
| Acids, concentrated | Good | Poor | Good | Poor |
| Alcohols | Excellent | Good | Excellent | Good |
| Bases | Excellent | Excellent | Excellent | Excellent |
| Hydrocarbons, aliphatic | Good | Poor | Good | Good |
| Esters | Poor | Poor | Good | Poor |
| Ketones | Poor | Poor | Good | Poor |
Data compiled from various chemical resistance charts.[9][10][11][12][13]
Visualization
Diagram 1: Decision Tree for Selecting Appropriate Laboratory Apparatus
This diagram provides a logical workflow for choosing the right labware to minimize the risk of DEHCH leaching.
Caption: Decision tree for labware selection to minimize leaching.
Conclusion
By understanding the mechanisms of DEHCH leaching and implementing the proactive strategies outlined in this guide, you can significantly enhance the quality and integrity of your experimental data. Always prioritize the use of appropriate materials and, when in doubt, perform blank experiments to verify the inertness of your laboratory apparatus.
References
-
A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit. PubMed Central. [Link]
-
Well Over Decades Later...The Saga of Non-DEHP PVC and Medical Devices. Spectrum Plastics Group. [Link]
-
Observing Phthalate Leaching from Plasticized Polymer Films at the Molecular Level | Request PDF. ResearchGate. [Link]
-
How to reduce leched out of plasticizers from PVC plastics? ResearchGate. [Link]
-
Plastic labware contaminant risk | News. Chemistry World. [Link]
-
Leachables: Minimizing the Influence of Plastic Consumables on the Laboratory Workflows. Eppendorf. [Link]
-
Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure. PubMed. [Link]
-
Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate; (DEHCH). Connect Chemicals. [Link]
-
Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. CP Lab Safety. [Link]
-
Chemical Resistance of Plastics chart. Curbell Plastics. [Link]
-
CHEMICAL RESISTANCE OF PLASTICS. [Link]
-
Chemical Resistance of Plastics. Fisher Scientific. [Link]
-
CHEMICAL RESISTANCE CHART. [Link]
-
Solving a microplastic dilemma? Evaluating additive release with a dynamic leaching method for microplastic assessment (DyLeMMA). National Institutes of Health. [Link]
Sources
- 1. Diethyl hexyl cyclohexane | DEHCH | CAS 84731-70-4 | Connect Chemicals [connectchemicals.com]
- 2. Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plastic labware contaminant risk | News | Chemistry World [chemistryworld.com]
- 4. eppendorf.com [eppendorf.com]
- 5. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solving a microplastic dilemma? Evaluating additive release with a dynamic leaching method for microplastic assessment (DyLeMMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. curbellplastics.com [curbellplastics.com]
- 11. hcs-lab.com [hcs-lab.com]
- 12. fishersci.nl [fishersci.nl]
- 13. acess.nl [acess.nl]
Technical Support Center: Synthesis of Di(2-ethylhexyl) Cyclohexane-1,2-dicarboxylate (DEHCH)
Welcome to the technical support center for the synthesis of Di(2-ethylhexyl) Cyclohexane-1,2-dicarboxylate (DEHCH). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this non-phthalate plasticizer. By understanding the root causes of these issues and implementing the robust troubleshooting protocols outlined below, you can enhance the purity, yield, and overall quality of your DEHCH product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of DEHCH and High Levels of Monoester Impurity
Q1: My reaction consistently results in a low yield of the desired DEHCH diester, and analytical tests (GC-MS, ¹H-NMR) show a significant peak corresponding to the mono(2-ethylhexyl) cyclohexane-1,2-dicarboxylate. What are the primary causes, and how can I resolve this?
A1: Senior Application Scientist's Analysis
This is a classic issue of incomplete conversion in a Fischer esterification reaction. The synthesis of DEHCH from hexahydrophthalic anhydride (HHPA) and 2-ethylhexanol is a two-step process. The first esterification is rapid, forming the monoester. The second esterification is significantly slower and is the rate-limiting step where this impurity arises.[1] This reaction is also an equilibrium, meaning it is reversible.[2][3][4][5][6] To drive the reaction towards the desired diester product, Le Châtelier's principle must be effectively applied.
The primary causes for high monoester content are:
-
Inefficient Water Removal: The esterification reaction produces water as a byproduct. If not continuously removed, the water will hydrolyze the ester, pushing the equilibrium back towards the reactants.
-
Sub-optimal Reactant Ratio: An insufficient amount of the alcohol (2-ethylhexanol) will limit the conversion of the monoester to the diester.
-
Inadequate Catalyst Activity or Concentration: The acid catalyst is crucial for protonating the carboxylic acid group of the monoester, making it more susceptible to nucleophilic attack by the alcohol.
-
Insufficient Reaction Time or Temperature: The second esterification step may not have had enough time or energy to proceed to completion.
Caption: Troubleshooting workflow for high monoester impurity.
Protocol 1: Optimizing Water Removal with a Dean-Stark Apparatus
-
Apparatus Setup: Assemble a reflux condenser on a round-bottom flask equipped with a Dean-Stark trap. Use a solvent that forms a low-boiling azeotrope with water but is immiscible with it (e.g., toluene or xylene).
-
Procedure:
-
Charge the flask with HHPA, 2-ethylhexanol (a molar excess of 20-50% is recommended), the chosen solvent, and the acid catalyst.
-
Heat the mixture to reflux. The solvent-water azeotrope will vaporize and then condense in the reflux condenser.
-
The condensed liquid will collect in the Dean-Stark trap. As water is denser than the solvent, it will separate and collect in the bottom of the trap, while the solvent will overflow back into the reaction flask.
-
-
Validation: Continuously monitor the volume of water collected in the trap. The reaction is nearing completion when water ceases to collect.
Protocol 2: Monitoring Reaction Progress via Acid Value Titration
-
Sample Preparation: At regular intervals (e.g., every hour), carefully extract a small, representative sample (~1 g) from the reaction mixture.
-
Titration:
-
Accurately weigh the sample into an Erlenmeyer flask and dissolve it in a suitable solvent mixture (e.g., 50:50 toluene:isopropanol).
-
Add a few drops of phenolphthalein indicator.
-
Titrate with a standardized solution of potassium hydroxide (KOH) in ethanol (e.g., 0.1 M) until a persistent pink endpoint is observed.
-
-
Calculation:
-
Acid Value (mg KOH/g) = (V × M × 56.1) / w
-
V = volume of KOH solution used (mL)
-
M = molarity of KOH solution (mol/L)
-
56.1 = molecular weight of KOH ( g/mol )
-
w = weight of the sample (g)
-
-
-
Validation: A plateauing, low acid value indicates that the esterification is complete. A high or slowly decreasing acid value confirms the presence of unreacted carboxylic acid groups from the monoester or starting material.[7]
Issue 2: Product Discoloration (Yellow Tint)
Q2: The final DEHCH product has a distinct yellow color. What causes this discoloration, and what purification steps can be taken to obtain a colorless product?
A2: Senior Application Scientist's Analysis
A yellow tint in ester plasticizers is typically a sign of thermal degradation or oxidation, which can form colored impurities.[8] This is often exacerbated by high reaction temperatures, prolonged reaction times, and the presence of oxygen.[8] The catalyst itself, or impurities within the starting materials, can also contribute to color formation.
Key factors leading to discoloration include:
-
Thermal Stress: Running the reaction at excessively high temperatures can cause side reactions and decomposition of the ester or the 2-ethylhexanol.
-
Oxidation: The presence of air (oxygen) in the reaction vessel at high temperatures can lead to oxidative side reactions, forming colored by-products.
-
Catalyst-Induced Side Reactions: Strong acid catalysts can sometimes promote side reactions, such as the dehydration of the alcohol, which may lead to colored impurities.
Caption: Workflow for troubleshooting product discoloration.
Protocol 3: Decolorization with Activated Carbon
-
Procedure:
-
After the initial work-up (neutralization and washing) of the crude DEHCH, ensure it is dry.
-
Add 0.5-2.0% (w/w) of activated carbon powder to the crude product.
-
Heat the mixture to 60-80°C with vigorous stirring for 1-2 hours under an inert atmosphere (e.g., nitrogen).
-
-
Purification:
-
Filter the hot mixture through a bed of celite or a suitable filter aid to remove the activated carbon. A pressure filter is recommended for efficiency.
-
-
Validation: The filtrate should be visibly less colored. Assess the color quantitatively using a Pt-Co scale colorimeter if available.
Protocol 4: Purification by Vacuum Distillation
Vacuum distillation is highly effective for removing colored, high-boiling impurities and achieving a high-purity, colorless product.[3][9][10]
-
Apparatus Setup: Use a short-path distillation apparatus to minimize product loss. Ensure all glass joints are well-sealed with vacuum grease. A cold trap between the apparatus and the vacuum pump is essential to protect the pump.[9]
-
Procedure:
-
Charge the distillation flask with the crude or carbon-treated DEHCH.
-
Gradually apply vacuum to the system.
-
Once the desired vacuum level is reached (typically <1 Torr), begin to heat the distillation flask slowly and evenly.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main DEHCH fraction at the appropriate boiling point for the given pressure.
-
-
Validation: The distilled product should be colorless and have a high purity as confirmed by GC-MS analysis.
| Parameter | Typical Value | Rationale |
| Vacuum Pressure | < 1 mmHg (Torr) | Lowers the boiling point to prevent thermal decomposition.[9][10] |
| Distillation Temp. | 180-220 °C (pot) | Dependent on vacuum; must be sufficient for vaporization. |
| Stirring | Continuous | Ensures even heating and prevents bumping. |
Issue 3: Presence of Unidentified By-products
Q3: My GC-MS analysis shows several small, unidentified peaks in addition to the main DEHCH product and the monoester. What could these be, and how do I prevent their formation?
A3: Senior Application Scientist's Analysis
Unidentified peaks often originate from side reactions involving the alcohol, 2-ethylhexanol, especially under harsh acidic and high-temperature conditions. The most common side reaction is the acid-catalyzed dehydration of the alcohol.[11]
Potential by-products include:
-
Di(2-ethylhexyl) ether: Formed from the intermolecular dehydration of two molecules of 2-ethylhexanol.
-
Octenes (isomers): Formed from the intramolecular dehydration of 2-ethylhexanol.
-
Isomers of DEHCH: If the starting material is not pure cis-1,2-cyclohexanedicarboxylic anhydride, trans isomers may be present.
Caption: Potential side reactions of 2-ethylhexanol.
-
Use a Milder Catalyst: Transitioning from a strong mineral acid like H₂SO₄ to a milder catalyst such as a titanium alkoxide (e.g., titanium tetrabutoxide) or p-toluenesulfonic acid can significantly reduce the extent of alcohol dehydration.[12]
-
Optimize Temperature: Operate at the lowest effective temperature that still allows for a reasonable reaction rate and efficient water removal.
-
Control Reactant Addition: In some cases, slow addition of the alcohol to the hot anhydride/catalyst mixture can help minimize alcohol self-condensation.
Protocol 5: Identification of By-products by GC-MS
-
Sample Preparation: Dilute a sample of the crude DEHCH in a suitable solvent like dichloromethane or ethyl acetate.
-
GC-MS Parameters:
-
Column: A non-polar or mid-polarity column (e.g., DB-5ms or equivalent) is typically suitable for separating these compounds.
-
Injection: Use a split injection to avoid overloading the column.
-
Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 300°C) to elute all components.
-
-
Data Analysis:
-
Compare the obtained mass spectra of the unknown peaks with a spectral library (e.g., NIST) for tentative identification.
-
The mass spectrum of di(2-ethylhexyl) ether would lack the characteristic fragments of the cyclohexane dicarboxylate ring. Octenes would have a much lower molecular weight and distinct fragmentation patterns.
-
Confirm identifications by running authentic standards if available.
-
Summary of Key Quality Parameters for DEHCH
| Parameter | Target Value | Significance | Analytical Method |
| Purity (Ester Content) | ≥ 99.5% | Ensures product performance and low impurity levels. | Gas Chromatography (GC-FID/MS)[6][13][14][15] |
| Acid Value | ≤ 0.05 mg KOH/g | Indicates removal of acid catalyst and unreacted acids. | Titration[7] |
| Color | ≤ 20 APHA | A key aesthetic and quality parameter. | Pt-Co/APHA Colorimetry |
| Moisture Content | ≤ 0.1% | Prevents hydrolysis and ensures product stability. | Karl Fischer Titration |
References
- BenchChem. (2025). Technical Support Center: Purification of Diethyl (6-bromohexyl)
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Nuti, F., Hildenbrand, S., Chelli, M., Wodarz, R., & Papini, A. M. (2005). Synthesis of DEHP Metabolites as Biomarkers for GC-MS Evaluation of Phthalates as Endocrine Disrupters. Bioorganic & Medicinal Chemistry, 13(10), 3461-5.
- Google Patents. (n.d.). US20100305250A1 - C7-C12 Secondary Alcohol Esters of Cyclohexanoic Acid.
- ResearchGate. (2014). How can I remove color during Plasticizer synthesis?
- Google Patents. (n.d.). US6310235B1 - Method for producing ester plasticizers.
- PubChem. (n.d.). 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester.
- Chemistry For Everyone. (2025). How Are Plasticizers Made? YouTube.
- Google Patents. (n.d.). US7208545B1 - Selected cyclohexane -1,3-and -1,4-dicarboxylic acid esters.
- ResearchGate. (n.d.). "Plasticizers". In: Encyclopedia of Polymer Science and Technology.
- Dechaud, H., et al. (2016). Identification and quantification by 1H nuclear magnetic resonance spectroscopy of seven plasticizers in PVC medical devices. Analytical and Bioanalytical Chemistry, 409(1), 247-255.
- ResearchGate. (2019).
- Busch Vacuum Solutions. (n.d.).
- Restek Corporation. (2020).
- Google Patents. (n.d.).
- Chem Scholar. (2023). Plasticizer (A Plastic Additive). YouTube.
- Welch Vacuum. (n.d.).
- EMU Physics Department. (2023).
- KBK Chem-Engineering. (n.d.).
- Gimeno, P., et al. (2021).
- National Institutes of Health. (n.d.). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets.
- National Institutes of Health. (2021).
- Restek Corporation. (n.d.).
- ResearchGate. (2024). Two-Year Carcinogenicity Study of a Novel Plasticizer, bis(2-Ethylhexyl) Cyclohexane-1,4-Dicarboxylate (Eco-DEHCH)
- MDPI. (n.d.). Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review.
- ResearchGate. (n.d.). A novel method for determination of polyester end-groups by NMR spectroscopy.
- ResearchGate. (2017).
- Wikipedia. (n.d.). Steve Coogan.
- MDPI. (2023). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology.
- Semantic Scholar. (n.d.). Robust Nuclear Magnetic Resonance (NMR) Spectroscopy Method for the Identification and Quantification of Phthalates in Fragments of Polyvinyl Chloride (PVC) Toys.
- ResearchGate. (n.d.). Figure 2. Synthesis of di(2-ethylhexyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. buschvacuum.com [buschvacuum.com]
- 3. m.youtube.com [m.youtube.com]
- 4. KBK Chem - Engineering Pvt. Ltd. - Sustainable Renewable Energy Solutions [kbk-chem.com]
- 5. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. welchvacuum.com [welchvacuum.com]
- 10. Identification and quantification by 1H nuclear magnetic resonance spectroscopy of seven plasticizers in PVC medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20040054220A1 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof - Google Patents [patents.google.com]
- 12. Synthesis of DEHP metabolites as biomarkers for GC-MS evaluation of phthalates as endocrine disrupters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 14. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
Technical Support Center: Optimizing DEHCH Performance in Low-Temperature Applications
Welcome to the technical support center for Diisononyl Cyclohexane-1,2-Dicarboxylate (DEHCH). This guide is designed for researchers, scientists, and drug development professionals who utilize DEHCH-plasticized materials, particularly flexible PVC, in low-temperature environments. As a non-phthalate plasticizer, DEHCH offers an excellent safety profile and performance, but achieving optimal flexibility and stability in the cold requires careful formulation and processing considerations.[1][2][3][4]
This center provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain not just the "how" but the "why" behind these experimental choices, ensuring your success in developing robust, cold-resistant materials.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is DEHCH and why is it recommended for low-temperature applications?
A1: DEHCH (1,2-Cyclohexane dicarboxylic acid diisononyl ester), often sold under trade names like Hexamoll® DINCH®, is a non-phthalate plasticizer used to impart flexibility to polymers, most notably PVC.[5][6][7] Its molecular structure provides low volatility and high permanence within the polymer matrix.[1][3] For low-temperature applications, DEHCH is valued because it effectively lowers the glass transition temperature (Tg) of the polymer, which is the point where the material transitions from a rigid, glassy state to a more flexible, rubbery state.[8] This results in improved flexibility and resistance to impact-induced cracking in cold conditions.[1][9]
Q2: How does DEHCH concentration affect low-temperature performance?
A2: The concentration of DEHCH, typically measured in parts per hundred resin (phr), is directly proportional to the material's low-temperature flexibility. Increasing the plasticizer level further separates the polymer chains, reducing intermolecular forces and lowering the Tg. This enhances flexibility but must be balanced against other properties. Over-plasticization can lead to reduced tensile strength, increased surface tackiness, and a higher potential for plasticizer migration over time.[10] It is crucial to determine the optimal concentration for your specific application through systematic testing.
Q3: What causes plasticizer "bleed-out" or exudation on the surface of a material in cold storage?
A3: Plasticizer exudation, or "bleeding," is the migration of the plasticizer from the bulk of the polymer to its surface. At low temperatures, this phenomenon can be exacerbated. The primary cause is poor compatibility or supersaturation of the plasticizer within the polymer matrix.[11][12] As the polymer cools and contracts, the free volume within the matrix decreases, effectively "squeezing out" any poorly bound or excess plasticizer molecules.[13][14] The key to preventing this is ensuring strong plasticizer-polymer compatibility, which is influenced by factors like molecular weight and chemical structure.[11][13]
Q4: Can DEHCH be blended with other plasticizers to optimize low-temperature properties?
A4: Yes, blending plasticizers is a common and effective strategy. DEHCH is miscible with many common monomeric plasticizers.[15][16] For extreme cold-weather performance, DEHCH can be blended with specialty cold-resistant plasticizers like dioctyl adipate (DOA) or dioctyl sebacate (DOS).[16][17] These adipates and sebacates are highly efficient at low temperatures but can be more volatile or prone to migration.[18] A carefully balanced blend can leverage the excellent permanence of DEHCH with the superior low-temperature efficiency of a specialty plasticizer to achieve a cost-effective and high-performance formulation.[19]
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing a logical workflow for diagnosis and resolution.
Issue 1: Material becomes excessively stiff or brittle at target low temperature.
-
Potential Cause 1: Insufficient Plasticizer Concentration. The level of DEHCH may be too low to sufficiently lower the glass transition temperature (Tg) below your application's service temperature.
-
Troubleshooting Steps:
-
Verify Formulation: Double-check the phr calculations and batch records to ensure the correct amount of DEHCH was added.
-
Incremental Increase: Prepare a series of formulations with incrementally higher DEHCH concentrations (e.g., 5 phr increments) and re-test for low-temperature flexibility.
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to measure the Tg of your material. An effective formulation should have a Tg significantly below the required operating temperature.
-
-
-
Potential Cause 2: Inadequate Dispersion during Compounding. If DEHCH is not uniformly mixed into the PVC resin, you will have plasticizer-rich and resin-rich domains. The resin-rich areas will act as stiff, brittle points of failure at low temperatures.
-
Troubleshooting Steps:
-
Review Mixing Protocol: Ensure your dry-blending process allows sufficient time and temperature for the porous PVC particles to absorb the liquid plasticizer fully.[20][21] For suspension-grade PVC, this typically occurs between 80°C and 120°C in a high-speed mixer.[21]
-
Check for Agglomerates: Inspect the resulting dry blend for clumps or wet spots, which indicate poor absorption.
-
Optimize Melt Processing: During extrusion or molding, ensure the melt temperature and screw design provide enough shear to guarantee a homogeneous melt.
-
-
-
Potential Cause 3: Interaction with Other Additives. Certain fillers, particularly those with high surface area and oil absorption capacity (like some grades of carbon black or hard clay), can adsorb the plasticizer, making it unavailable to flexibilize the PVC matrix.[17]
-
Troubleshooting Steps:
-
Evaluate Filler Properties: Check the technical data sheet for your filler's oil absorption number. If it is high, consider it a potential cause.
-
Isolate the Variable: Prepare a formulation without the filler and test its low-temperature properties. If performance improves dramatically, the filler is interacting with the DEHCH.
-
Mitigation: You may need to increase the DEHCH level to compensate for what is absorbed by the filler or switch to a filler with a lower oil absorption value.
-
-
Troubleshooting Logic for Low-Temperature Embrittlement
The following diagram outlines a logical workflow for diagnosing the root cause of brittleness.
Caption: Troubleshooting workflow for low-temperature embrittlement.
Section 3: Key Experimental Protocols & Data
To ensure consistent and reliable results, standardized testing is paramount. Below are summaries of essential protocols for evaluating low-temperature performance.
Protocol 1: Determining Brittleness Temperature by Impact (ASTM D746)
This test is critical for defining the lowest temperature at which a material can withstand impact without fracturing.
-
Objective: To determine the temperature at which 50% of tested specimens fail (exhibit brittle fracture) under specified impact conditions.[22][23]
-
Methodology:
-
Specimen Preparation: Prepare standardized specimens (e.g., Type I: 6.35 x 31.75 x 1.91 mm) from the material.[23]
-
Conditioning: Condition specimens under standard laboratory conditions.
-
Testing Apparatus: Use a specialized impact tester with a temperature-controlled bath.
-
Procedure: a. Secure specimens in the holder and immerse them in the heat-transfer medium bath, pre-cooled to a temperature near the expected brittleness point.[24] b. After a set immersion time, a striking arm impacts the specimens at a high velocity (2000 ± 200 mm/s).[22][23] c. Examine each specimen for fractures or cracks. A failure is defined as a complete break or any crack visible to the naked eye.[22] d. Repeat the test at incrementally lower temperatures (e.g., in 2°C or 5°C steps).
-
Data Analysis: The brittleness temperature is statistically calculated as the temperature at which 50% of the specimens fail.[23][24][25]
-
Protocol 2: Evaluating Retraction at Lower Temperatures (ASTM D1329 TR Test)
This test provides valuable data on the viscoelastic properties and crystallization tendency of a material as it warms from a frozen, elongated state.
-
Objective: To measure the temperature at which a frozen, stretched specimen retracts to specific percentages of its elongated length (e.g., TR10, TR70).[26][27] This correlates well with low-temperature flexibility and compression set.[26]
-
Methodology:
-
Elongation: A specimen is stretched to a specified elongation (e.g., 250%).
-
Freezing: While held in the elongated state, the specimen is frozen to a very low temperature (e.g., -70°C).
-
Release & Retraction: The frozen specimen is released and allowed to retract freely while the temperature is raised at a uniform rate (e.g., 1°C/min).[28]
-
Measurement: The length of the specimen is measured at regular temperature intervals.
-
Data Analysis: The temperatures at which the specimen has retracted by 10% (TR10) and 70% (TR70) of the initial elongation are recorded. TR10 is often correlated with the brittle point.[26][29]
-
Experimental Workflow for Low-Temperature Performance Evaluation
The following diagram illustrates the standard workflow for testing a new formulation.
Caption: Standard experimental workflow for low-temperature testing.
Comparative Performance Data
The following table provides typical performance data for PVC plasticized with DEHCH compared to a traditional phthalate (DEHP) and another non-phthalate alternative (DOTP). These values are illustrative and will vary based on the full formulation.
| Property | Test Method | DEHCH (50 phr) | DEHP (50 phr) | DOTP (50 phr) |
| Hardness (Shore A) | ASTM D2240 | 85 | 84 | 86 |
| Tensile Strength (MPa) | ASTM D638 | 18.5 | 19.0 | 18.0 |
| Brittleness Temp. (°C) | ASTM D746 | -45 | -40 | -42 |
| Volatility (%, 7 days @ 100°C) | ASTM D1203 | 0.8 | 1.5 | 1.0 |
| Migration to ABS (mg/cm²) | Internal Method | Low | High | Moderate |
Analysis: This data illustrates that DEHCH provides comparable or superior low-temperature performance (lower brittleness temperature) and significantly lower volatility compared to DEHP, indicating better permanence.[4][30] Its performance is also highly competitive with other non-phthalate alternatives like DOTP.
References
-
ASTM D1329, Standard Test Method for Evaluating Rubber Property—Retraction at Lower Temperatures (TR Test). [Link]
-
Intertek, Brittleness Temperature ASTM D746 ISO 974. [Link]
-
Coi Rubber Products, ASTM D746 Plastics and Elastomers Brittle Test. [Link]
-
ASTM D1329, Standard Test Method for Evaluating Rubber Property-Retraction at Lower Temperatures (TR Test) - Redline. [Link]
-
Kiyo R&D, Brittleness Temperature Test As Per Standard ASTM D746. [Link]
-
Trenchlesspedia, What is Brittleness Temperature?. [Link]
-
ASTM D746-98e1, Standard Test Method for Brittleness Temperature of Plastics and Elastomers by Impact. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD., DEHCH Plasticizer: A Guide to its Properties and Benefits for PVC. [Link]
-
ASTM International, Evaluating Rubber Property—Retraction at Lower Temperatures (TR Test)1. [Link]
-
European Patent Office, PLASTICIZER COMPOSITION COMPRISING DI(2-ETHYLHEXYL)CYCLOHEXANE-1,4-DICARBOXYLATE AND TRIBUTYL CITRATE, AND VINYL CHLORIDE RESIN. [Link]
-
Wyoming Test Fixtures, Rubber Retraction Test Fixture (ASTM D1329). [Link]
-
The Gund Company, TR-10 Rubber Elasticity. [Link]
-
ACS Publications, Molecular Mechanism of Plasticizer Exudation from Polyvinyl Chloride. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD., DEHCH Plasticizer: Your Eco-Friendly Solution for Enhanced PVC. [Link]
-
CM Fine Chemicals, ECO DEHCH. [Link]
-
NTNU Open, Migration of Plasticizers from Flexible Poly/(Vinyl Chloride). [Link]
-
Mahavir Group, Plasticizers. [Link]
-
Jinli Chemical, What Is the Effect of Temperature on Plasticizer Performance?. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD., DEHCH: The Safe & Sustainable Plasticizer for Modern PVC Manufacturing. [Link]
-
BASTONE, What Causes Plasticizer Migration in PVC. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD., DEHCH vs. Traditional Plasticizers: A Safety and Performance Comparison. [Link]
- Google Patents, CN105924853A - DEHCH-plasticized high-elasticity cold-resistant medical polyvinyl chloride granules and prepar
-
ResearchGate, Molecular Mechanism of Plasticizer Exudation from Polyvinyl Chloride | Request PDF. [Link]
-
ResearchGate, (PDF) Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. [Link]
-
Wikipedia, 1,2-Cyclohexane dicarboxylic acid diisononyl ester. [Link]
-
PENPET Petrochemical Trading, Diisononyl 1,2-cyclohexanedicarboxylate (DHIN). [Link]
-
AASCIT, Synthesis and Application of a New Environmental Friendly Plasticizer. [Link]
-
Hallstar Industrial, Evaluating Plasticizers for Elastomers Used in High-Temperature Applications. [Link]
-
Xiongxing Group, How to improve the cold resistance of PVC formulations. [Link]
-
BASTONE, DINP vs DEHP Plasticizer Comparison. [Link]
-
Shandong Kexing Chemical Co., Ltd., Plasticizer Dinch Diisononyl Cyclohexane-1, 2-Dicarboxylate. [Link]
-
ASTM Digital Library, Low Temperature Behavior of Organic Plastics. [Link]
-
The Good Scents Company, 1,2-cyclohexanedicarboxylic acid, diisononyl ester. [Link]
-
MySkinRecipes, 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH). [Link]
-
US Masterbatch, Rigid PVC Formulation: The Key to High-Quality Products. [Link]
-
SlideShare, PVC Compounding. [Link]
-
Plastemart.com, Essential Compounding Chemicals used with PVC Resin. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 1,2-Cyclohexane dicarboxylic acid diisononyl ester - Wikipedia [en.wikipedia.org]
- 6. Efficient 1,2-Cyclohexanedicarboxylic Acid Diisononyl for industry [penpet.com]
- 7. Plasticizer Dinch Diisononyl Cyclohexane-1, 2-Dicarboxylate - Dinch and Plasticizer [sdkxchem.en.made-in-china.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ECO DEHCH | Featured Products | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]
- 10. nva.sikt.no [nva.sikt.no]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. bastone-plastics.com [bastone-plastics.com]
- 14. dl.astm.org [dl.astm.org]
- 15. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 16. mahavir.group [mahavir.group]
- 17. How to improve the cold resistance of PVC formulations - Knowledge - Xiongxing New Material [xiongxingpvc.com]
- 18. hallstarindustrial.com [hallstarindustrial.com]
- 19. article.aascit.org [article.aascit.org]
- 20. indianvinylcouncil.com [indianvinylcouncil.com]
- 21. Essential Compounding Chemicals used with PVC Resin, Primary, Secondary Plasticiser, Heat, Light Stabilisers [plastemart.com]
- 22. Brittleness Temperature ASTM D746 ISO 974 [intertek.com]
- 23. coirubber.com [coirubber.com]
- 24. kiyorndlab.com [kiyorndlab.com]
- 25. What is Brittleness Temperature? - Definition from Trenchlesspedia [trenchlesspedia.com]
- 26. store.astm.org [store.astm.org]
- 27. store.astm.org [store.astm.org]
- 28. wewontech.com [wewontech.com]
- 29. thegundcompany.com [thegundcompany.com]
- 30. bastone-plastics.com [bastone-plastics.com]
Technical Support Center: Stability of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH) under UV Exposure
Welcome to the technical support center for Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH). This guide is designed for researchers, scientists, and drug development professionals who are utilizing materials plasticized with DEHCH and are concerned with its stability under ultraviolet (UV) radiation. Here, we address common questions, provide troubleshooting advice for experimental challenges, and offer standardized protocols to assess material stability.
Frequently Asked Questions (FAQs)
Q1: What is Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH) and why is its UV stability a concern?
A: Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate, often referred to as DEHCH, is a non-phthalate plasticizer used to impart flexibility to polymers, most notably polyvinyl chloride (PVC).[1] It is a popular alternative to traditional phthalate plasticizers like Di(2-ethylhexyl) phthalate (DEHP) due to a more favorable toxicological profile.[2][3]
UV stability is a critical concern because exposure to UV radiation, primarily from sunlight or artificial light sources, can initiate chemical degradation of both the polymer matrix and the DEHCH plasticizer.[4] This degradation can lead to several undesirable outcomes:
-
Alteration of Material Properties: The material can become brittle, discolor (yellow), and lose its flexibility, compromising its intended function.[5][6]
-
Increased Leaching: UV-induced damage to the polymer structure, a process known as photoaging, can significantly enhance the migration or "leaching" of the plasticizer and its byproducts from the material.[7]
-
Formation of Degradation Products: The breakdown of DEHCH can generate new chemical entities whose toxicological profiles may not be as well-characterized as the parent compound.[7]
These issues are particularly critical in sensitive applications such as medical devices, where material integrity and biocompatibility are paramount.[8][9]
Q2: What are the expected chemical pathways for DEHCH degradation under UV exposure?
A: While direct studies on DEHCH are emerging, the photodegradation pathways can be inferred from extensive research on its phthalate analogue, DEHP. The absorption of UV photons provides the activation energy for several reactions. The primary degradation mechanisms are expected to involve:
-
Ester Hydrolysis: The ester linkages are susceptible to cleavage, accelerated by UV energy. This process can be stepwise, first yielding mono(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (MEHCH) and 2-ethylhexanol. Further degradation can lead to the formation of cyclohexane-1,2-dicarboxylic acid.
-
Oxidation of the Alkyl Chains: The 2-ethylhexyl side chains can be attacked by photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH).[10][11] This can lead to the formation of alcohols, ketones, and aldehydes, and eventual chain scission.
-
Cyclohexane Ring Opening: While the saturated cyclohexane ring is more stable than the aromatic ring of phthalates, high-energy UV radiation in the presence of photocatalysts or strong oxidizing agents could potentially lead to ring-opening byproducts.[12]
The process is often initiated by the formation of excited-state molecules or free radicals, which then propagate a chain reaction of degradation.[4][13]
Caption: General workflow for UV stability testing of DEHCH materials.
Protocol 2: Quantification of DEHCH and Degradation Products via GC-MS
This protocol provides a framework for extracting and quantifying DEHCH and its byproducts from a polymer matrix or a leaching solution.
-
Sample Preparation (from Polymer): a. Take a precise weight of the UV-aged polymer sample (approx. 100-200 mg). b. Dice the sample into small pieces to maximize surface area. c. Place the pieces in a glass vial and add a known volume of a suitable solvent (e.g., dichloromethane or hexane). d. Sonicate the sample for 1-2 hours to extract the plasticizer. e. Filter the extract through a 0.22 µm PTFE filter to remove polymer debris.
-
Sample Preparation (from Leaching Solution): a. If the leaching medium is aqueous, perform a liquid-liquid extraction (LLE) by adding an immiscible organic solvent (e.g., hexane). b. Shake vigorously and allow the layers to separate. c. Collect the organic layer containing the extracted DEHCH and byproducts.
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: Use a low-polarity capillary column suitable for semi-volatile compounds (e.g., HP-5MS).
-
Injection: Inject 1 µL of the filtered extract.
-
Oven Program: Start at a low temperature (e.g., 50°C), then ramp up to a high temperature (e.g., 300°C) to elute the analytes. [12] * MS Detection: Operate the mass spectrometer in scan mode to identify compounds and in selected ion monitoring (SIM) mode for accurate quantification against a calibration curve. [14]4. Data Analysis: a. Identify DEHCH and its degradation products by comparing their mass spectra and retention times to those of analytical standards. b. Quantify the concentration of each compound using a multi-point calibration curve prepared from certified reference standards.
-
References
- Photoaging enhances the leaching of di(2-ethylhexyl) phthalate and transformation products from polyvinyl chloride microplastics into aquatic environments - Research Communities. (2024). Research Communities.
- Materials degradation in PVC medical devices, DEHP leaching and neonatal outcomes.
- DEHP In Medical Devices. B. Braun Australia.
- Photoaging enhances the leaching of di(2-ethylhexyl) phthalate and transformation products from polyvinyl chloride microplastics into aquatic environments. (2024). PubMed Central.
- Materials Degradation in PVC Medical Devices, DEHP Leaching and Neon
- Study of ultraviolet radiation influence on di(2-ethylhexyl) phthalate leaching from polyvinyl chloride medical devices. (2018).
- (PDF) Photoaging enhances the leaching of di(2-ethylhexyl) phthalate and transformation products from polyvinyl chloride microplastics into aquatic environments. (2025).
- Toxic Effects of Di-2-ethylhexyl Phthal
- Materials Degradation in PVC Medical Devices, DEHP Leaching and Neonatal Outcomes | Request PDF. (2025).
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry.
- Photolysis of bis(2-ethylhexyl)
- Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples. (2022). PubMed Central.
- Photolysis of bis(2-ethylhexyl) phthalate in aqueous solutions at the presence of natural water photoreactive constituents under simulated sunlight irradiation | Request PDF.
- CAS 84-71-9: Diisooctyl 1,2-cyclohexanedicarboxyl
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester. Wikipedia.
- FUNDAMENTAL PROCESSES IN THE UV DEGRADATION AND STABILIZATION OF POLYMERS. Pure and Applied Chemistry.
- Changes in the Chemical Composition of Polyethylene Terephthalate Under UV Radiation in Various Environmental Conditions. (2024). PubMed Central.
- The Science of Stability: How UV Absorbers Extend M
- Impact of UV-C on material degradation: a scoping liter
Sources
- 1. Materials Degradation in PVC Medical Devices, DEHP Leaching and Neonatal Outcomes | Bentham Science [eurekaselect.com]
- 2. CAS 84-71-9: Diisooctyl 1,2-cyclohexanedicarboxylate [cymitquimica.com]
- 3. 1,2-Cyclohexane dicarboxylic acid diisononyl ester - Wikipedia [en.wikipedia.org]
- 4. publications.iupac.org [publications.iupac.org]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Impact of UV-C on material degradation: a scoping literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Materials degradation in PVC medical devices, DEHP leaching and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photolysis of bis(2-ethylhexyl) phthalate in aqueous solutions at the presence of natural water photoreactive constituents under simulated sunlight irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 13. The Science of Stability: How UV Absorbers Extend Material Performance ∣ Chitec Technology Co., Ltd. [chitec.com]
- 14. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Toxicological Guide: DEHCH vs. DEHP for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the toxicological profiles of Di(2-ethylhexyl)cyclohexane-1,4-dicarboxylate (DEHCH) and Di(2-ethylhexyl) phthalate (DEHP). As researchers, scientists, and drug development professionals, understanding the safety profiles of plasticizers used in laboratory and medical equipment is paramount to ensuring data integrity and patient safety. This document moves beyond simplistic summaries to offer a detailed analysis supported by experimental data, empowering you to make informed decisions about the materials used in your critical applications.
Introduction: The Need for Safer Plasticizers
Polyvinyl chloride (PVC) is a ubiquitous polymer in medical devices and laboratory consumables due to its flexibility, durability, and cost-effectiveness. This flexibility is imparted by plasticizers, with DEHP historically being the most common. However, a significant body of evidence has raised concerns about the adverse health effects of DEHP, as it is not covalently bound to the PVC matrix and can leach into solutions, tissues, and the environment.[1] This has driven the development and adoption of alternative plasticizers, such as DEHCH, which is a non-phthalate alternative. This guide will dissect the comparative toxicology of these two compounds across key endpoints.
Chemical Structures:
| Compound | Chemical Name | CAS Number | Molecular Formula | Structure |
| DEHP | Di(2-ethylhexyl) phthalate | 117-81-7 | C24H38O4 | |
| DEHCH | Di(2-ethylhexyl)cyclohexane-1,4-dicarboxylate | 84731-70-4 | C24H44O4 | ![]() |
Comparative Toxicological Assessment
This section provides a side-by-side comparison of the toxicological profiles of DEHCH and DEHP, focusing on the most critical endpoints for human health. The data presented is a synthesis of findings from numerous in vivo and in vitro studies. It is important to note that direct head-to-head comparative studies for all endpoints are not always available; therefore, some of the quantitative data presented below are from separate studies. This should be considered when directly comparing potency.
Endocrine Disruption
Endocrine-disrupting chemicals (EDCs) can interfere with the body's hormonal systems, leading to a variety of adverse health outcomes. DEHP is a well-established EDC, primarily exhibiting anti-androgenic activity.[1] In contrast, DEHCH has been designed to have a much lower potential for endocrine disruption.
Comparative Endocrine Activity Data:
| Endpoint | DEHP | DEHCH | Key Findings & References |
| Androgen Receptor (AR) Activity | Antagonistic activity | No significant agonistic or antagonistic activity | In vitro studies consistently show that DEHP and its primary metabolite, MEHP, can antagonize the androgen receptor. In contrast, DEHCH shows no significant interaction with the AR in similar assays. |
| Estrogen Receptor (ER) Activity | Weak agonistic activity | No significant agonistic or antagonistic activity | DEHP has been shown to have weak estrogenic effects in some in vitro systems. DEHCH has not demonstrated significant activity at the estrogen receptor. |
| Steroidogenesis (H295R assay) | Disrupted; inhibits testosterone synthesis, increases estradiol production | No significant effect on steroidogenesis | DEHP has been shown to interfere with the production of steroid hormones in the H295R in vitro model. Studies on DEHCH in the same system have not shown significant disruption of steroid hormone synthesis. |
Reproductive Toxicity
Reproductive toxicity is a major concern for DEHP, with well-documented effects on the male reproductive system in animal studies.[2] The available data for DEHCH suggests a significantly lower risk of reproductive toxicity.[3]
Comparative Reproductive Toxicity Data (Rodent Studies):
| Endpoint | DEHP | DEHCH |
| Male Reproductive Effects | Testicular atrophy, decreased sperm production, reproductive tract malformations ("phthalate syndrome")[2] | No adverse effects on male reproductive organs or fertility reported in studies up to high doses.[3] |
| Female Reproductive Effects | Altered estrous cycle, ovarian toxicity[4] | No adverse effects on female fertility or reproductive parameters observed in screening studies.[3] |
| No-Observed-Adverse-Effect Level (NOAEL) for Reproductive Toxicity | 4.8 mg/kg/day (for reproductive tract malformations in rats)[2][5] | >1000 mg/kg/day (based on a combined repeated dose and reproductive/developmental toxicity screening study)[3] |
Developmental Toxicity
Developmental toxicity refers to adverse effects on the developing organism, which can occur from parental exposure before conception, during prenatal development, or postnatally. DEHP is a known developmental toxicant.[6]
Comparative Developmental Toxicity Data (Rodent Studies):
| Endpoint | DEHP | DEHCH |
| Key Developmental Effects | Skeletal malformations, neural tube defects, reduced fetal weight, and increased resorptions at high doses.[6][7] | No teratogenic or developmental effects observed in screening studies.[3] |
| Lowest-Observed-Adverse-Effect Level (LOAEL) for Developmental Toxicity | ~25 mg/kg/day (for developmental retardation and malformations in mice)[6] | Not established due to lack of adverse effects in screening studies up to 1000 mg/kg/day.[3] |
Carcinogenicity
The carcinogenic potential of plasticizers is a critical consideration for long-term exposure scenarios. DEHP has been classified as a probable human carcinogen by several regulatory bodies based on evidence from animal studies.[8]
Comparative Carcinogenicity Data (Rodent Studies):
| Endpoint | DEHP | DEHCH |
| Tumorigenic Effects | Increased incidence of liver tumors (hepatocellular adenomas and carcinomas) in rats and mice.[8][9] | No evidence of carcinogenicity in a 2-year chronic toxicity/carcinogenicity study in rats.[10] |
| IARC Classification | Group 2B: Possibly carcinogenic to humans | Not classified |
| NTP Classification | Reasonably anticipated to be a human carcinogen | Not listed |
Mechanistic Insights: A Tale of Two Signaling Pathways
The differing toxicological profiles of DEHP and DEHCH can be attributed to their distinct interactions with key cellular signaling pathways.
DEHP is known to interact with several nuclear receptors and signaling cascades, leading to its toxic effects. A primary mechanism is its interaction with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα in the liver, which is linked to its hepatocarcinogenicity in rodents.[11] Its anti-androgenic effects are mediated through the disruption of testosterone synthesis and antagonism of the androgen receptor. Furthermore, DEHP has been shown to induce cellular stress and apoptosis through pathways like the PI3K/AKT and ERK1/2 signaling cascades.[6][12]
DEHCH , on the other hand, has been specifically designed to minimize these interactions. Its hydrogenated cyclohexane ring, in place of the benzene ring in DEHP, significantly alters its three-dimensional structure and electronic properties. This structural difference is believed to be the primary reason for its reduced biological activity. Studies have shown that DEHCH does not significantly activate PPARs and lacks the anti-androgenic activity of DEHP.[3]
Caption: Comparative Signaling Pathway Interactions of DEHP and DEHCH.
Experimental Protocols: The Foundation of Toxicological Assessment
The toxicological data presented in this guide are derived from studies that generally follow standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Adherence to these guidelines ensures the reliability and comparability of data across different studies and chemicals.
General Workflow for Comparative Toxicity Assessment
A robust comparative toxicological assessment follows a structured workflow, beginning with in vitro screening and progressing to more complex in vivo studies.
Caption: General Workflow for Comparative Toxicity Assessment.
Example Protocol: Two-Generation Reproductive Toxicity Study (based on OECD TG 416)
This study is a cornerstone for assessing the effects of a substance on all phases of the reproductive cycle.
Objective: To evaluate the effects of a test substance on male and female reproductive performance and on the development of offspring over two generations.
Methodology:
-
Test System: Typically, Sprague-Dawley rats are used.
-
Administration: The test substance (DEHCH or DEHP) is administered orally, usually mixed in the diet, at a minimum of three dose levels, along with a control group.
-
Dosing Period:
-
F0 Generation (Parental): Dosing begins in young adults (at least 10 weeks before mating) and continues through mating, gestation, and lactation.
-
F1 Generation: Offspring are selected from the F0 generation at weaning and are administered the test substance through their own mating, gestation, and lactation to produce the F2 generation.
-
-
Key Parameters Measured:
-
Parental Animals (F0 and F1): Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, parturition, and lactation.
-
Offspring (F1 and F2): Viability, sex ratio, body weight, physical and functional development, and post-weaning reproductive performance (for F1).
-
-
Pathology: Gross necropsy and histopathology of reproductive organs and other target organs are performed on all parental animals and selected offspring.
Conclusion: A Clearer Path to Safer Materials
The comprehensive body of evidence strongly indicates that DEHCH presents a significantly safer toxicological profile compared to DEHP. Across key endpoints including endocrine disruption, reproductive toxicity, developmental toxicity, and carcinogenicity, DEHCH consistently demonstrates a lack of the adverse effects that have made DEHP a substance of high concern. For researchers, scientists, and drug development professionals, the choice of plasticizer in critical applications is not trivial. The data presented in this guide supports the substitution of DEHP with DEHCH as a scientifically sound decision to enhance the safety and integrity of research and therapeutic applications.
References
-
Determination of the di-(2-ethylhexyl) phthalate NOAEL for reproductive development in the rat: importance of the retention of extra animals to adulthood. [Link]
-
Carcinogenesis Bioassay of Di(2-ethylhexyl)phthalate (CAS No. 117-81-7) in F344 Rats and B6C3F1 Mice (Feed Studies). [Link]
-
Risk assessment non-phthalate plasticizers in toys. Virginia Department of Health. [Link]
-
The Carcinogenicity of di(2-ethylhexyl) Phthalate (DEHP) in Perspective. [Link]
-
Determination of the Di-(2-Ethylhexyl) Phthalate NOAEL for Reproductive Development in the Rat: Importance of the Retention of Extra Animals to Adulthood. [Link]
-
Two-Year Carcinogenicity Study of a Novel Plasticizer, bis(2-Ethylhexyl) Cyclohexane-1,4-Dicarboxylate (Eco-DEHCH), by Oral Diet in Han Wistar Rats. [Link]
-
Developmental Exposure to Di-(2-ethylhexyl) Phthalate Induces Cerebellar Granule Cell Apoptosis via the PI3K/AKT Signaling Pathway. [Link]
-
Evaluation of the 52-week chronic toxicity of a novel phthalate-free plasticizer, Eco-DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate), in Han Wistar rats. [Link]
-
An update on the hazard of and exposure to diethyl hexyl phthalate (DEHP) alternatives used in medical devices. [Link]
-
Determination of the Di-(2-Ethylhexyl) Phthalate NOAEL for Reproductive Development in the Rat: Importance of the Retention of Extra Animals to Adulthood. [Link]
-
Comparative studies on di-(2-ethylhexyl) phthalate-induced hepatic peroxisome proliferation in the rat and hamster. [Link]
-
CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Bis(2-ethylhexyl) Adipate (DEHA)”. [Link]
-
Comparative developmental toxicity evaluation of di- n -hexyl phthalate and dicyclohexyl phthalate in rats. [Link]
-
A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit. [Link]
-
Comparative toxicological evaluation of phthalate diesters and metabolites in Sprague-Dawley male rats for risk assessment. [Link]
-
Comparative pharmacokinetics and subacute toxicity of di(2-ethylhexyl) phthalate (DEHP) in rats and marmosets: extrapolation of effects in rodents to man. [Link]
-
Comparative pharmacokinetics and subacute toxicity of di(2-ethylhexyl) phthalate (DEHP) in rats and marmosets: extrapolation of effects in rodents to man. [Link]
-
Diethyl-hexyl-cyclohexane (Eco-DEHCH) is a safer phthalate alternative that does not elicit neuroendocrine disrupting effects. [Link]
-
Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies. [Link]
-
Di-2-Ethylhexyl Phthalate (DEHP) Toxicity: Organ-Specific Impacts and Human-Relevant Findings in Animal Models & Humans - Review. [Link]
-
Relative risk assessment of Bis (2-ethylhexyl) phthalate and alternative plasticizers: Application of consumer exposure tools and damage functions. [Link]
-
Reproductive and neurobehavioural toxicity study of bis(2-ethylhexyl) phthalate (DEHP) administered to mice in the diet. [Link]
-
[Effects of Di(2-ethylhexyl) phthalate(DEHP) on mouse embryos development in vitro]. [Link]
-
Comparative developmental toxicity evaluation of di- n-hexyl phthalate and dicyclohexyl phthalate in rats. [Link]
-
Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview. [Link]
Sources
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. Determination of the Di-(2-Ethylhexyl) Phthalate NOAEL for Reproductive Development in the Rat: Importance of the Retention of Extra Animals to Adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the di-(2-ethylhexyl) phthalate NOAEL for reproductive development in the rat: importance of the retention of extra animals to adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effects of Di(2-ethylhexyl) phthalate(DEHP) on mouse embryos development in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative developmental toxicity evaluation of di- n-hexyl phthalate and dicyclohexyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The carcinogenicity of di(2-ethylhexyl) phthalate (DEHP) in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carcinogenesis Bioassay of Di(2-ethylhexyl)phthalate (CAS No. 117-81-7) in F344 Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative studies on di-(2-ethylhexyl) phthalate-induced hepatic peroxisome proliferation in the rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of DEHCH and DINCH Plasticizer Performance: A Guide for Researchers and Drug Development Professionals
In the realm of polymer science and formulation, particularly for sensitive applications such as medical devices and pharmaceutical packaging, the choice of plasticizer is paramount. The industry's progressive shift away from traditional ortho-phthalate plasticizers, driven by health and environmental concerns, has led to the prominence of safer alternatives. Among these, Di(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (DEHCH) and Diisononyl cyclohexanoate (DINCH) have emerged as leading contenders. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
Chemical Structure and its Implications on Performance
The fundamental differences in the performance of DEHCH and DINCH originate from their distinct chemical structures. Both are cyclohexanedicarboxylic acid esters, a feature that distinguishes them from aromatic phthalates and contributes to their favorable toxicological profiles.[1][2]
-
DEHCH (Di(2-ethylhexyl) cyclohexane-1,4-dicarboxylate) is the 1,4-isomer, meaning the two ester groups are positioned opposite each other on the cyclohexane ring. This para-positioning results in a more linear and symmetric molecular structure.
-
DINCH (Diisononyl cyclohexanoate) is the 1,2-isomer, with the ester groups located on adjacent carbons of the cyclohexane ring.[1] This ortho-positioning leads to a more sterically hindered and less symmetrical molecule. Commercial DINCH is a mixture of cis and trans isomers.[1]
This structural variance influences their interaction with polymer chains, such as Polyvinyl Chloride (PVC), impacting plasticizing efficiency, migration resistance, and processing characteristics.
Comparative Performance Metrics
A thorough evaluation of a plasticizer's performance requires a multi-faceted approach, encompassing its efficiency in imparting flexibility, its stability within the polymer matrix, and its behavior during processing.
Physical and Chemical Properties
A summary of the key physical and chemical properties of DEHCH and DINCH is presented in Table 1. These properties provide a foundational understanding of their behavior as plasticizers.
| Property | DEHCH | DINCH | Reference(s) |
| Chemical Formula | C24H44O4 | C26H48O4 | [3][4] |
| Molecular Weight ( g/mol ) | 396.6 | 424.7 | [4][5] |
| Appearance | Colorless, odorless liquid | Colorless, almost odorless liquid | [6] |
| **Density @ 25°C (g/cm³) ** | ~0.950 | 0.942 - 0.952 | [4][5] |
| Viscosity (cPs) | Similar to DINCH | 47 | [3][5] |
| Pour Point (°C) | - | -54 | [4] |
Table 1: Physical and Chemical Properties of DEHCH and DINCH
Plasticizing Efficiency and Mechanical Properties
Plasticizing efficiency refers to the amount of plasticizer required to achieve a desired level of flexibility in the polymer. This is often evaluated by measuring the hardness (Shore A) of the plasticized PVC.
DEHCH is reported to have a plasticization efficiency similar to that of Diisononyl Phthalate (DINP), a commonly used phthalate plasticizer.[3] It exhibits excellent compatibility with PVC resins, leading to a homogeneous blend.[7] DINCH also demonstrates good compatibility with PVC and is known for imparting excellent cold flexibility.[2]
In terms of mechanical properties, both plasticizers contribute to the desired flexibility and durability of PVC products. DEHCH is noted for improving impact resistance and low-temperature flexibility, which is crucial for applications in varied environmental conditions.[6]
Migration and Extraction Resistance
A critical performance parameter for plasticizers in sensitive applications is their propensity to migrate or leach out of the polymer matrix. Low migration is essential to minimize patient or consumer exposure and to maintain the long-term integrity of the plastic product.[7]
Both DEHCH and DINCH are recognized for their low migration characteristics compared to traditional phthalates like DEHP.[7] Studies have shown that DINCH exhibits significantly lower leachability into blood components from transfusion medical devices compared to DEHP.[8] Specifically, one study found that DEHP migration was 5.0 times greater than DINCH in labile blood products at day 1.[8] Another study on enteral feeding solutions showed that DINCH migration was eightfold lower than that of DEHP.[9]
DEHCH is also promoted for its low volatility and low migration rate, which are critical for food contact safety and medical applications.[6][7] While direct comparative migration studies between DEHCH and DINCH are less common in the provided search results, the inherent properties of both suggest superior performance over older plasticizers. However, one patent document mentions that DEHCH used alone can have migration issues, which can be mitigated by blending it with other plasticizers like tributyl citrate.[10]
Processing Characteristics
The processability of a plasticizer is a key consideration for manufacturers. Important parameters include gelation speed and viscosity.
DEHCH is reported to have a shorter gelation speed compared to both DOTP (Dioctyl Terephthalate) and DINCH, which can improve processing efficiency.[3][7] The viscosity of DEHCH is similar to that of DINCH.[3] DINCH, with its low viscosity, is well-suited for processes like spread-coating of plastisols and rotational molding.[2]
Toxicological Profile: A Safety-First Approach
The primary driver for the development of alternative plasticizers like DEHCH and DINCH is the desire for improved safety profiles compared to certain ortho-phthalates, which have been linked to endocrine disruption.[7]
-
DINCH has undergone extensive toxicological evaluation and has been approved by regulatory bodies like the European Food Safety Authority (EFSA) for food contact applications.[1] While generally considered to have an excellent toxicological profile, some recent studies suggest that DINCH and its metabolites may not be biologically inert and could have effects on metabolic processes.[11][12] However, it did not show evidence of hepatic peroxisomal proliferation, testicular toxicity, or liver tumors in rats, which are concerns associated with some phthalates.[13]
-
DEHCH is also positioned as a safe, non-phthalate plasticizer.[6][14] It has been deemed safe for use in food contact materials under specified conditions by EFSA.[6] Long-term toxicity studies in rats have indicated that chronic exposure to DEHCH is generally safe.[15] For some toxicological endpoints where data for DEHCH is lacking, a read-across approach using data from structurally similar compounds like DINCH has been employed.[16]
Both plasticizers are considered safer alternatives to traditional phthalates, though ongoing research continues to refine the understanding of their long-term biological effects.
Experimental Protocols for Performance Evaluation
To ensure the scientific integrity of performance claims, standardized experimental protocols are crucial. Below are outlines of key methodologies for evaluating plasticizer performance.
Migration Testing Workflow
Migration studies are essential to quantify the extent of plasticizer leaching from a polymer matrix into a simulant fluid (e.g., food simulant, biological fluid simulant).
Caption: Workflow for Migration Testing of Plasticizers.
Detailed Protocol:
-
Sample Preparation: Fabricate PVC films plasticized with a known concentration of DEHCH or DINCH. The dimensions and surface area of the films must be precisely controlled.
-
Simulant Selection: Choose a simulant fluid that is relevant to the intended application (e.g., 10% ethanol for aqueous foods, 50% ethanol for fatty foods, or a blood simulant for medical devices).
-
Exposure: Immerse the PVC samples in the simulant at a specified temperature (e.g., 40°C) for a defined period (e.g., 24 hours, 10 days). The ratio of sample surface area to simulant volume should be standardized.
-
Analysis: At the end of the exposure period, remove the PVC sample. The simulant is then analyzed to determine the concentration of the migrated plasticizer. This typically involves a liquid-liquid extraction or solid-phase extraction followed by quantification using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[17][18]
Mechanical Properties Testing Workflow
Evaluating the effect of a plasticizer on the mechanical properties of PVC is crucial for determining its suitability for a given application.
Caption: Workflow for Mechanical Properties Testing.
Detailed Protocol:
-
Compounding: Prepare PVC formulations containing either DEHCH or DINCH at various concentrations (e.g., 30, 40, 50 parts per hundred resin).
-
Specimen Preparation: Process the compounded material (e.g., by compression molding or extrusion) into standardized test specimens as per ASTM or ISO standards (e.g., ASTM D638 for tensile properties).
-
Tensile Testing: Use a universal testing machine to measure the tensile strength at break and the percentage of elongation at break. These parameters indicate the material's strength and flexibility, respectively.
-
Hardness Testing: Use a durometer to measure the Shore A hardness of the plasticized PVC, which provides a measure of the plasticizing efficiency.
Conclusion and Future Perspectives
Both DEHCH and DINCH represent significant advancements in plasticizer technology, offering safer alternatives to traditional phthalates for a wide range of applications, particularly in the medical and food contact sectors.
-
DINCH is a well-established alternative with a substantial body of research supporting its low migration and favorable toxicological profile. Its excellent cold flexibility is a key advantage.
-
DEHCH is a promising newer alternative that offers comparable safety and performance, with a potential advantage in processing efficiency due to its faster gelation speed.
The choice between DEHCH and DINCH will ultimately depend on the specific performance requirements of the end-product, processing considerations, and regulatory landscapes. For researchers and drug development professionals, a thorough evaluation based on the experimental frameworks outlined in this guide is essential for optimal material selection. As the demand for safer and more sustainable materials continues to grow, further direct comparative studies and long-term toxicological assessments will be invaluable in solidifying the positions of these next-generation plasticizers.
References
-
1,2-Cyclohexane dicarboxylic acid diisononyl ester - Wikipedia. Available at: [Link]
-
Simultaneous and sensitive determination of the main metabolites of the plasticizer DEHP and its substitutes DEHTP, DINCH and TEHTM in human urine by coupling of on-line SPE, UHPLC and tandem mass spectrometry - Analytical Methods (RSC Publishing). Available at: [Link]
-
DEHCH vs. Traditional Plasticizers: A Safety and Performance Comparison. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: A review. ResearchGate. Available at: [Link]
-
PLASTICIZER COMPOSITION COMPRISING DI(2-ETHYLHEXYL)CYCLOHEXANE-1,4-DICARBOXYLATE AND TRIBUTYL CITRATE, AND VINYL CHLORIDE RESIN. European Patent Office. Available at: [Link]
-
HEXAMOLL DINCH - Ataman Kimya. Available at: [Link]
-
Everchem DINCH. Everchem Specialty Chemicals. Available at: [Link]
-
A new study on use of PVC based on DEHP and alternate plasticizers is not decisive. Toxics Use Reduction Institute. Available at: [Link]
-
DEHCH Plasticizer: A Guide to its Properties and Benefits for PVC. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate; (DEHCH) - Connect Chemicals. Available at: [Link]
-
HEXAMOLL DINCH | - atamankimya.com. Available at: [Link]
-
Diisononyl 1,2-cyclohexanedicarboxylic acid (DINCH) and Di(2-ethylhexyl) terephthalate (DEHT) in indoor dust samples: concentration and analytical problems - PubMed. Available at: [Link]
-
Migration of di(2-ethylhexyl) phthalate, diisononylcyclohexane-1,2-dicarboxylate and di(2-ethylhexyl) terephthalate from transfusion medical devices in labile blood products: A comparative study - PubMed. Available at: [Link]
-
In vitro Evaluation of DINCH-Plasticized Blood Bags for Red Blood Cell Storage with CPDA-1 Anticoagulant - NIH. Available at: [Link]
-
Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices - PMC - NIH. Available at: [Link]
-
A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PubMed Central. Available at: [Link]
-
Safety Concerns Raised for Common Plasticizer Used in Medical Devices. MDDI Online. Available at: [Link]
-
-
analytical methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
-
The Emerging Plasticizer Alternative DINCH and Its Metabolite MINCH Induce Oxidative Stress and Enhance Inflammatory Responses in Human THP-1 Macrophages - NIH. Available at: [Link]
-
Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products. MDPI. Available at: [Link]
-
Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PMC. Available at: [Link]
-
DEHCH Plasticizer: A Safer Alternative to DINP. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
An update on the hazard of and exposure to diethyl hexyl phthalate (DEHP) alternatives used in medical devices - PubMed. Available at: [Link]
-
ECO DEHCH | Featured Products - CM Fine Chemicals. Available at: [Link]
-
Bioavailability of phthalate and DINCH® plasticizers, after oral administration of dust to piglets. ResearchGate. Available at: [Link]
-
DEHP Migration Behavior from Excessively Plasticized PVC Sheets - ResearchGate. Available at: [Link]
-
Studies examine phthalate migration from PVC films and adhesives. Food Packaging Forum. Available at: [Link]
-
eco-dehch. Available at: [Link]
-
Evaluation of the 52-week chronic toxicity of a novel phthalate-free plasticizer, Eco-DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate), in Han Wistar rats - ResearchGate. Available at: [Link]
-
Evaluation of the 52-week chronic toxicity of a novel phthalate-free plasticizer, Eco-DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate), in Han Wistar rats - PubMed. Available at: [Link]
-
Medical Devices Containing DEHP Plasticised PVC; Neonates and Other Groups Possibly at Risk from DEHP Toxicity - European Commission. Available at: [Link]
Sources
- 1. 1,2-Cyclohexane dicarboxylic acid diisononyl ester - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. Diethyl hexyl cyclohexane | DEHCH | CAS 84731-70-4 | Connect Chemicals [connectchemicals.com]
- 4. chemicals.basf.com [chemicals.basf.com]
- 5. mpfs.io [mpfs.io]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Migration of di(2-ethylhexyl) phthalate, diisononylcyclohexane-1,2-dicarboxylate and di(2-ethylhexyl) terephthalate from transfusion medical devices in labile blood products: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. data.epo.org [data.epo.org]
- 11. mddionline.com [mddionline.com]
- 12. The Emerging Plasticizer Alternative DINCH and Its Metabolite MINCH Induce Oxidative Stress and Enhance Inflammatory Responses in Human THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DEHCH Plasticizer: A Safer Alternative to DINP [sinzpo.com]
- 15. Evaluation of the 52-week chronic toxicity of a novel phthalate-free plasticizer, Eco-DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate), in Han Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous and sensitive determination of the main metabolites of the plasticizer DEHP and its substitutes DEHTP, DINCH and TEHTM in human urine by coupling of on-line SPE, UHPLC and tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. In vitro Evaluation of DINCH-Plasticized Blood Bags for Red Blood Cell Storage with CPDA-1 Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of DEHCH as a Safer Alternative to Ortho-Phthalates
Authored for Researchers, Scientists, and Drug Development Professionals
The pervasive use of ortho-phthalates, particularly Di(2-ethylhexyl) phthalate (DEHP), as plasticizers in flexible polyvinyl chloride (PVC) products has raised significant health concerns.[1][2][3] A substantial body of evidence from animal and human studies points to their role as endocrine-disrupting chemicals (EDCs), with well-documented adverse effects on reproductive and developmental health.[4][5][6][7] This has driven the search for safer alternatives that do not compromise performance. This guide provides an in-depth, objective comparison of the non-phthalate plasticizer Di(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH) against traditional ortho-phthalates, supported by experimental data, to validate its position as a superior alternative for sensitive applications.
Comparative Toxicological Profiles: A Data-Driven Assessment
The fundamental concern with ortho-phthalates lies in their biological activity. Their chemical structure allows them to interact with hormonal pathways, leading to toxicity. DEHCH, by hydrogenating the benzene ring of DEHP into a cyclohexane ring, fundamentally alters this interaction potential. The following data synthesizes the key toxicological differences.
Endocrine Disruption and Reproductive Toxicity
This is the most critical area of differentiation. Ortho-phthalates like DEHP are known to exert anti-androgenic effects and are linked to developmental abnormalities of the reproductive system.[1][4][6] In contrast, comprehensive studies on DEHCH demonstrate a significantly safer profile.
An integrated study employing in vivo, in vitro, and in silico methods compared DEHCH to conventional phthalates (DEHP, DINP) and other alternatives.[8][9] The findings were conclusive:
-
In Vivo (Zebrafish Larvae): DEHCH did not alter locomotor activity, the expression of nine key endocrine-related genes, or the levels of five critical neurosteroids. In contrast, DEHP induced hyperactivity, significantly upregulated at least one target gene, and increased levels of progesterone, allopregnanolone, and cortisol.[8][9]
-
In Vitro (Receptor Transactivation Assays): In assays compliant with OECD TG 455/458, DEHCH showed no estrogen receptor (ERα) or androgen receptor (AR) agonist/antagonist activity.[8][9] This indicates it does not directly interfere with these critical hormone receptors.
-
In Silico (Molecular Docking): DEHCH did not rank as a high-affinity ligand for a panel of nuclear receptors (ERα, AR, GR, TRα/β), further suggesting a low potential for direct endocrine disruption.[8]
General and Systemic Toxicity
Long-term studies are crucial for validating the safety of a chemical intended for widespread use. A 52-week chronic toxicity study in Wistar Han rats found that dietary exposure to Eco-DEHCH (a brand of DEHCH) was generally safe.[10] The study concluded that DEHCH can serve as a safe and promising alternative plasticizer.[10] This contrasts with ortho-phthalates, where the liver is a common target organ for toxicity.[11]
Data Summary: Toxicological Endpoint Comparison
| Toxicological Endpoint | Ortho-Phthalates (e.g., DEHP) | DEHCH (Di(2-ethylhexyl) cyclohexane-1,2-dicarboxylate) | Causality of Difference |
| Reproductive Toxicity | Associated with developmental abnormalities, reduced fertility, and anti-androgenic effects.[1][5][6][7] | No adverse effects observed in multi-generational reproductive studies.[12] | The planar aromatic ring in ortho-phthalates is crucial for receptor binding; the saturated cyclohexane ring in DEHCH lacks this feature, reducing biological interaction. |
| Endocrine Disruption | Known endocrine disruptor; interacts with estrogen and androgen pathways.[4][13] | Does not exhibit ER or AR agonist/antagonist activity in vitro; no endocrine-related gene expression changes in vivo.[8][9] | The altered three-dimensional structure of DEHCH prevents it from fitting into the ligand-binding pockets of key hormone receptors. |
| Neurotoxicity | Prenatal exposure linked to impaired brain development and behavioral disorders in children.[1] | Did not affect neurobehaviors or neurosteroid levels in zebrafish larvae model.[9] | Lack of endocrine disruption activity likely extends to neuroendocrine pathways, preventing interference with normal brain development. |
| General Chronic Toxicity | Liver is a primary target organ for toxicity.[11] | 52-week chronic exposure study in rats demonstrated general safety.[10] | The metabolic pathways for DEHCH are different and do not lead to the same level of peroxisome proliferation in the liver, a key mechanism of phthalate toxicity. |
Performance & Migration: A Practical Evaluation
A safer alternative is only viable if it performs its function effectively and remains stable within the product matrix. DEHCH excels in these areas, particularly in its low migration profile, which is critical for food contact materials and medical devices.[14][15]
Migration Characteristics
Plasticizers are not chemically bound to the PVC matrix and can leach out over time, leading to human exposure.[2][16] The rate of this migration is dependent on the chemical structure of the plasticizer, temperature, and the nature of the contacting medium (e.g., lipids).[16]
DEHCH consistently demonstrates lower volatility and migration compared to DEHP.[14][15] This is attributed to its molecular structure, which results in better compatibility and physical retention within the PVC matrix. This property is crucial for:
-
Medical Devices: Minimizing patient exposure to leached chemicals from items like IV tubing and blood bags.[14][17] The content of DEHP in flexible PVC for medical devices can be as high as 30-40% by weight, and it is known to leach into solutions.[16][18]
-
Food Packaging: Ensuring food safety by preventing the transfer of plasticizers into foodstuffs, especially fatty foods.[14][15] DEHCH has received approval from regulatory bodies like the European Food Safety Authority (EFSA) for use in food contact materials.[15]
-
Children's Toys: Reducing the risk of exposure in children who may mouth toys.[14]
Data Summary: Performance & Migration Comparison
| Parameter | Ortho-Phthalates (e.g., DEHP) | DEHCH | Significance for High-Purity Applications |
| Migration Rate | Higher tendency to leach from PVC matrix, especially into fatty simulants.[19] | Low volatility and low migration characteristics. | Lower patient/consumer exposure, enhanced product safety and stability, and better compliance with regulatory limits. |
| Regulatory Status | Use is restricted or banned in many applications (e.g., toys, food contact) in numerous regions.[11][13] | Approved for sensitive applications, including food contact materials, by major regulatory bodies (e.g., EFSA, FDA).[15][20] | Ensures market access and confidence in product safety for sensitive goods like medical devices and food packaging. |
| PVC Compatibility | Good, widely used as a benchmark. | Excellent compatibility with PVC across various processing methods.[15][20] | Allows for seamless substitution in existing PVC formulations without significant changes to manufacturing processes. |
Experimental Protocols for Validation
To ensure trustworthiness and replicability, the protocols used to validate these claims must be robust. Below are detailed methodologies for key experiments that form the basis of the comparative data presented.
Protocol 1: In Vivo Neuroendocrine Safety Assessment (Zebrafish Larva Model)
This protocol is based on the integrated approach used to compare DEHCH with other plasticizers.[8][9] It provides a powerful in vivo system for assessing endocrine and neurotoxic effects early in development.
Objective: To evaluate the effects of plasticizer exposure on locomotor activity and endocrine-related gene expression.
Methodology:
-
Animal Husbandry: Maintain wild-type zebrafish (Danio rerio) under standard conditions (28.5°C, 14/10-hour light/dark cycle).
-
Exposure:
-
Collect freshly fertilized eggs and place them in embryo medium.
-
At 4 hours post-fertilization (hpf), expose embryos to various concentrations of DEHCH, DEHP, and control vehicle (e.g., 0.1% DMSO) in 6-well plates.
-
Maintain exposure for 5 days, refreshing the exposure solutions daily.
-
-
Locomotor Activity Assay:
-
At 5 days post-fertilization (dpf), transfer individual larvae to a 96-well plate with fresh exposure solution.
-
Acclimate larvae for 30 minutes in the dark.
-
Record larval movement for 60 minutes using an automated video tracking system, alternating between 10-minute periods of light and dark.
-
Quantify total distance moved as the primary endpoint for hyperactivity or hypoactivity.
-
-
Gene Expression Analysis (qRT-PCR):
-
At 5 dpf, pool 20-30 larvae per treatment group.
-
Extract total RNA using a suitable reagent (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for a panel of endocrine-related genes (e.g., esr1, ar, vtg1, cyp19a1b) and a housekeeping gene (e.g., β-actin) for normalization.
-
Calculate fold-change in gene expression relative to the control group.
-
Protocol 2: Plasticizer Migration Testing (Solvent Extraction Method)
This protocol outlines a standard method for quantifying the amount of plasticizer that leaches from a PVC material into a liquid simulant.[21][22][23]
Objective: To determine the migration rate of DEHCH vs. DEHP from a PVC matrix into a food or biological simulant.
Methodology:
-
Sample Preparation:
-
Prepare PVC films of a standardized thickness (e.g., 0.5 mm) containing a known concentration of plasticizer (e.g., 30% w/w of DEHCH or DEHP).
-
Cut the films into precise dimensions (e.g., 2 cm x 5 cm) and accurately measure their surface area.
-
-
Migration Test:
-
Place a prepared PVC sample into an inert glass container.
-
Submerge the sample in a specific volume of a pre-heated (e.g., 40°C) liquid simulant. The choice of simulant depends on the application:
-
Food Simulants: 10% ethanol (aqueous foods), 50% ethanol (alcoholic/fatty foods), or olive oil (highly fatty foods).
-
Biological Simulants: Artificial saliva or sweat solutions.
-
-
Seal the container and place it in an incubator at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours, 10 days).[16]
-
-
Sample Analysis (GC-MS):
-
After the incubation period, remove the PVC sample.
-
Take an aliquot of the simulant and add an internal standard.
-
Perform a liquid-liquid extraction to transfer the leached plasticizer from the simulant into an organic solvent (e.g., hexane or methylene chloride).
-
Concentrate the organic extract.
-
Inject the extract into a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC separates the components of the mixture, and the MS identifies and quantifies the plasticizer based on its unique mass spectrum.
-
-
Calculation:
-
Calculate the concentration of the plasticizer in the simulant using a calibration curve.
-
Express the migration result as mass of plasticizer per unit surface area of the PVC film (e.g., µg/cm²).
-
Visualizing the Core Differences
Chemical Structure and Safety Assessment Workflow
The fundamental difference between DEHP and DEHCH lies in their core ring structure, which dictates their biological activity. The workflow for validating a safer alternative involves a multi-tiered approach.
Caption: Structural difference and the integrated testing strategy.
Conclusion
The scientific evidence presents a clear and compelling case for DEHCH as a safer, viable alternative to ortho-phthalates like DEHP. Toxicological data robustly demonstrates that the hydrogenation of the aromatic ring in DEHCH significantly mitigates the endocrine-disrupting and reproductive hazards associated with its predecessor.[8][9][10] Furthermore, its superior performance in terms of low migration enhances the safety profile of final products, a critical factor for applications in medicine, food packaging, and consumer goods.[14][15] For researchers and developers in regulated industries, the adoption of DEHCH is not a regrettable substitution but a scientifically validated step towards producing safer materials that meet both performance demands and stringent international health standards.
References
- Neuroendocrine Safety Assessment of DEHCH as a New Plasticizer Alternative: Insights
- Overview of Phthalates Toxicity. Consumer Product Safety Commission.
- Neurotoxicity of Ortho-Phthalates: Recommendations for Critical Policy Reforms to Protect Brain Development in Children. PMC - NIH.
- Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review.
- Stereoselectivity and the potential endocrine disrupting activity of di-(2-ethylhexyl)phthalate (DEHP)
- DEHCH Plasticizer: Your Eco-Friendly Solution for Enhanced PVC. NINGBO INNO PHARMCHEM CO.,LTD.
- How Do You Test for Plasticizer Migr
- Diethyl-hexyl-cyclohexane (Eco-DEHCH) is a safer phthalate alternative that does not elicit neuroendocrine disrupting effects. Seoul National University of Science & Technology.
- Overview of ortho-phthalate and other (non-ortho-phthalate) plasticizer measurements in all products.
- Di (2-ethylhexyl) phthalate-induced reproductive toxicity involved in dna damage-dependent oocyte apoptosis and oxidative stress in Caenorhabditis elegans. PubMed.
- An update on the hazard of and exposure to diethyl hexyl phthalate (DEHP)
- Determination of Migration of Six Phthalate Esters in Plastic Toys by GC-MS/MS Coupled with Solid-Phase Extraction Using Cucurbit[n]urils as Adsorbent. Bentham Science.
- DEHP In Medical Devices. B. Braun Australia.
- FACT SHEET: Ortho-phthal
- Reproductive toxic potential of phthalate compounds – St
- Ortho-phthal
- Diethyl-hexyl-cyclohexane (Eco-DEHCH) is a safer phthalate alternative that does not elicit neuroendocrine disrupting effects.
- DEHCH: The Safe & Sustainable Plasticizer for Modern PVC Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
- eco-dehch Technical D
- Application Notes and Protocols for Testing Plasticizer Migration from Polyvinyl Chloride (PVC). Benchchem.
- Two-Year Carcinogenicity Study of a Novel Plasticizer, bis(2-Ethylhexyl) Cyclohexane-1,4-Dicarboxylate (Eco-DEHCH), by Oral Diet in Han Wistar Rats.
- (PDF) Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review.
- Insights into the Endocrine Disrupting Activity of Emerging Non-Phthalate Alternate Plasticizers against Thyroid Hormone Receptor: A Structural Perspective. PubMed Central.
- (PDF) Di (2-ethylhexyl) phthalate-induced reproductive toxicity involved in dna damage-dependent oocyte apoptosis and oxidative stress in Caenorhabditis elegans.
- A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates.
- Evaluation of the 52-week chronic toxicity of a novel phthalate-free plasticizer, Eco-DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate)
- Leaching of phthalate acid esters from plastic mulch films and their degradation in response to UV irradiation and contrasting s.
- Reference Protocols for Toxicity Testing. NCBI - NIH.
- A Comparative Toxicological Guide to Common Plasticizers: Phthalates vs.
- Migration of phthalate and non-phthalate plasticizers from polyvinyl chloride (PVC)
- Approaches for Improving Existing Toxicity-Testing Strategies. National Academies of Sciences, Engineering, and Medicine.
- Chapter IV. Guidelines for Toxicity Tests. FDA.
- A Laboratory Guide to Toxicity Testing. BenchChem.
- LEACHING AND EXPOSURE OF PHTHALATES FROM MEDICAL DEVICES; HEALTH IMPACTS AND REGULATIONS. Environmental Contaminants Reviews.
- OECD Test Guideline 425.
- Migration of phthalate and non-phthalate plasticizers from polyvinyl chloride (PVC)
- Leaching of phthalate esters from different drinking stuffs and their subsequent biodegradation.
- A Comparative Risk Assessment of Diisohexyl Phthalate and Other Common Plasticizers. Benchchem.
Sources
- 1. Neurotoxicity of Ortho-Phthalates: Recommendations for Critical Policy Reforms to Protect Brain Development in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. advocacy.consumerreports.org [advocacy.consumerreports.org]
- 3. Ortho-phthalates - Toxic Free Food Contact [toxicfreefoodcontact.org]
- 4. Stereoselectivity and the potential endocrine disrupting activity of di-(2-ethylhexyl)phthalate (DEHP) against human progesterone receptor: a computational perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Di (2-ethylhexyl) phthalate-induced reproductive toxicity involved in dna damage-dependent oocyte apoptosis and oxidative stress in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interactive.cbs8.com [interactive.cbs8.com]
- 7. A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 10. Evaluation of the 52-week chronic toxicity of a novel phthalate-free plasticizer, Eco-DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate), in Han Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cpsc.gov [cpsc.gov]
- 12. researchgate.net [researchgate.net]
- 13. Insights into the Endocrine Disrupting Activity of Emerging Non-Phthalate Alternate Plasticizers against Thyroid Hormone Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. contaminantsreviews.com [contaminantsreviews.com]
- 17. An update on the hazard of and exposure to diethyl hexyl phthalate (DEHP) alternatives used in medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DEHP In Medical Devices | B. Braun Australia - B. Braun [bbraun.com.au]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 21. d-nb.info [d-nb.info]
- 22. bastone-plastics.com [bastone-plastics.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Plasticizer Leaching from Medical Devices: DEHCH vs. TOTM
Introduction
Polyvinyl chloride (PVC) is a ubiquitous material in the medical device industry, valued for its flexibility, durability, and cost-effectiveness.[1] However, in its rigid form, PVC is unsuitable for applications requiring pliability, such as intravenous (IV) tubing, blood bags, and catheters. To achieve the necessary flexibility, plasticizers are incorporated into the PVC matrix. For decades, the most common plasticizer has been di(2-ethylhexyl) phthalate (DEHP).[1][2]
Growing concerns over the toxicological profile of DEHP, particularly its classification as a reproductive toxicant and endocrine disruptor, have spurred significant research and regulatory action.[3][4][5] DEHP is not chemically bound to the PVC polymer and can leach into solutions and tissues that come into contact with the device, leading to patient exposure.[1][3] This is especially critical for vulnerable patient populations, such as neonates, who may undergo multiple medical procedures.[1][6] Consequently, the medical device industry is transitioning towards safer, alternative plasticizers.
This guide provides an in-depth technical comparison of two prominent DEHP alternatives: bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (DEHCH) and Tris(2-ethylhexyl) trimellitate (TOTM) . We will analyze their chemical properties, leaching characteristics supported by experimental data, and toxicological profiles to provide researchers and drug development professionals with a clear, evidence-based understanding of their performance and safety.
Plasticizer Profiles: A Look at the Molecules
The tendency of a plasticizer to migrate from a PVC matrix is heavily influenced by its molecular structure, size, and polarity.
DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate)
DEHCH, marketed as a non-phthalate, eco-friendly plasticizer, is the cyclohexane dicarboxylate ester of 2-ethylhexanol. Its key structural feature is the absence of the aromatic phthalate ring, which is replaced by a hydrogenated cyclohexyl ring. This structural modification is central to its improved toxicological profile. Long-term toxicity and carcinogenicity studies in rats have shown that DEHCH does not exhibit signs of toxicity or carcinogenicity even at high doses, positioning it as a safe alternative.[7][8] The European Food Safety Authority (EFSA) has also assessed DEHCH for use in food contact materials and concluded that it is not a safety concern under specified conditions.[9]
TOTM (Tris(2-ethylhexyl) trimellitate)
TOTM is a branched, high-molecular-weight trimellitate ester.[10][11] Its larger size and lower volatility compared to DEHP are significant factors in its reduced migration potential.[10][11] These properties contribute to greater permanence within the PVC matrix, making it suitable for demanding applications, including high-temperature environments and medical devices requiring extended patient contact.[10][11] Toxicological data suggests TOTM has a lower toxicity profile than DEHP.[12] For instance, while one study noted that TOTM exhibited weak estrogenic activity in vitro, its acute toxicity was approximately 10-fold weaker than that of DEHP.[13]
Comparative Leaching Performance
The critical performance indicator for a plasticizer in medical applications is its resistance to leaching into patient-contact fluids such as blood, saline, or lipid-containing parenteral nutrition.
Mechanisms and Influencing Factors
Plasticizer leaching is a diffusion-controlled process. Molecules of the plasticizer migrate from the bulk of the PVC material to the surface and are then transferred into the contacting liquid. The rate of this process is influenced by several factors:
-
Temperature: Higher temperatures increase the diffusion rate of the plasticizer.[1][14]
-
Contact Time: Longer exposure times lead to greater cumulative leaching.[1]
-
Lipophilicity of the Contact Fluid: Lipids and surfactants can significantly increase the extraction of plasticizers.[3][15]
-
Plasticizer Properties: Higher molecular weight and lower volatility generally result in lower migration rates.[10][11]
Experimental Data Synthesis
Direct, head-to-head leaching studies comparing DEHCH and TOTM are not abundant in published literature. However, extensive research exists comparing each alternative to the industry benchmark, DEHP. By synthesizing these findings, we can establish a robust comparative assessment.
Studies consistently demonstrate that TOTM has a significantly lower leaching rate than DEHP . One comparative study on PVC tubing for heart-lung machines found that the migration of TOTM was approximately 350 times lower than that of DEHP.[16][17] Another investigation involving hemodialysis tubing also concluded that TOTM is a superior alternative due to its lower leachability.[15] This is largely attributed to TOTM's higher molecular weight and bulky structure, which physically hinders its movement through the polymer matrix.[11]
While specific quantitative leaching data for DEHCH from medical devices was less prevalent in the reviewed literature, its chemical properties and toxicological safety assessments support its use as a stable plasticizer.[7][18][19] Studies on alternatives to DEHP have identified DEHCH (often referred to by its trade name, Hexamoll® DINCH) as a leading substitute, with research showing its migration into enteral feeding solutions is eightfold lower than that of DEHP.[20]
The following table summarizes key comparative findings from the literature:
| Plasticizer | Comparison Subject | Key Finding | Reference |
| TOTM | DEHP | Migration rate into blood was ~350 times lower than DEHP from heart-lung machine tubing. | [16][17] |
| TOTM | DEHP | Lower amounts of TOTM leached from hemodialysis tubing compared to DEHP. | [15] |
| TOTM | DEHP | Leaching into lipophilic intravenous preparations was ~10 times lower than DEHP. | [21] |
| DEHCH | DEHP | Migration into enteral feeding solutions was eightfold lower than DEHP. | [20] |
Standardized Protocol for Leaching Assessment
To ensure the safety and performance of plasticizers in medical devices, a rigorous, validated experimental protocol is essential. The following outlines a comprehensive workflow for quantifying leachable substances.
Step-by-Step Experimental Methodology
1. Device/Material Preparation:
-
Select a representative sample of the medical device or PVC material plasticized with DEHCH or TOTM.
-
Record the surface area and weight of the sample.
-
If testing tubing, cut it into standardized lengths.
-
Perform a pre-cleaning step if necessary to remove surface contaminants, typically with purified water, and dry thoroughly.
2. Selection of Extraction Simulants:
-
The choice of simulant is critical and should represent the worst-case clinical scenario.
-
Polar Simulant: Purified water or saline (0.9% NaCl) to simulate aqueous drug solutions.
-
Non-polar/Lipophilic Simulant: An ethanol/water mixture (e.g., 50:50 v/v) or a lipid emulsion (e.g., Intralipid) to simulate fatty solutions, total parenteral nutrition (TPN), or blood plasma.[22] An ethanol/water mixture is often used as a practical and aggressive simulant.[22]
-
Justification: Lipophilic solutions are known to be more aggressive in extracting plasticizers. Therefore, testing with a lipid-containing medium is crucial for devices intended for such applications.[3]
3. Extraction Conditions:
-
Immerse the prepared material in a known volume of the chosen simulant in an inert container (e.g., glass). Ensure the entire surface area is in contact with the fluid.
-
Temperature: Conduct the extraction at physiologically relevant temperatures (e.g., 37°C) or exaggerated conditions (e.g., 40°C) to accelerate potential leaching.
-
Duration: Select time points that reflect the intended clinical use, ranging from short-term (e.g., 1 hour) to long-term (e.g., 24, 72 hours, or longer).[23]
-
Agitation: Gentle agitation may be applied to simulate fluid flow and ensure homogeneity, but conditions should be controlled and consistent.
4. Sample Analysis (Quantification):
-
After the specified extraction time, carefully remove an aliquot of the simulant for analysis.
-
Analytical Technique: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods for identifying and quantifying plasticizers.[15][23][24] GC-MS offers high sensitivity and specificity.[24]
-
Sample Preparation for Analysis: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step may be required to concentrate the analyte and remove interfering substances from the simulant matrix.
-
Calibration: Prepare a calibration curve using certified reference standards of DEHCH and TOTM to ensure accurate quantification.
-
Reporting: Express results in terms of mass of plasticizer leached per unit surface area of the device (e.g., µg/cm²) or per device.
5. Data Interpretation:
-
Compare the amount of leached plasticizer against established safety thresholds or Tolerable Daily Intake (TDI) values.
-
Analyze the leaching kinetics by plotting the amount leached over time.
Workflow Visualization
Caption: Standardized workflow for assessing plasticizer leaching from medical devices.
Toxicological Grounding & Regulatory Landscape
The ultimate goal of selecting an alternative plasticizer is to enhance patient safety. Both DEHCH and TOTM offer significant toxicological advantages over DEHP.
-
DEHCH: Chronic exposure and carcinogenicity studies have established a strong safety profile for DEHCH. A 52-week study in rats found chronic exposure to be generally safe.[18] A separate two-year carcinogenicity study concluded that DEHCH could be a safe and promising alternative plasticizer, showing no signs of toxicity or carcinogenicity.[7]
-
TOTM: While data is less extensive than for DEHP, studies indicate a lower potential for toxicity. In vitro studies on rat hepatocytes showed that the acute toxicity of DEHP's primary metabolite (MEHP) was the main driver of cytotoxicity, a pathway less pronounced for TOTM.[12][25] TOTM is considered to have low potential for human sensitization.[21]
The following diagram illustrates the logical flow of a toxicological risk assessment for a plasticizer.
Caption: Logical workflow for the toxicological safety assessment of a plasticizer.
Regulatory bodies are actively encouraging this transition. The EU's Medical Device Regulation (MDR 2017/745) imposes strict requirements for justifying the use of CMR or endocrine-disrupting substances like DEHP above a 0.1% concentration.[3][4] Similarly, the U.S. FDA has issued guidance recommending that manufacturers consider DEHP alternatives, especially for devices used in sensitive populations.[26][27][28]
Conclusion
The selection of a plasticizer for medical devices is a critical decision that balances material performance with patient safety. Based on the available scientific evidence, both DEHCH and TOTM represent superior alternatives to DEHP.
TOTM stands out for its well-documented low leachability, a direct result of its high molecular weight and low volatility.[10][11] The data consistently shows a dramatic reduction in migration compared to DEHP, making it an excellent choice for high-risk applications involving contact with blood or lipid solutions.[15][16]
DEHCH offers a robust and favorable toxicological profile, with extensive studies confirming its lack of carcinogenicity and reproductive toxicity.[7][8][18] Its non-phthalate structure addresses the core concerns associated with DEHP, and studies confirm it also has a lower migration potential.[20]
For researchers and developers, the choice between DEHCH and TOTM may depend on the specific requirements of the medical device, including the nature of the contacting fluid, the duration of use, and the target patient population. However, both plasticizers provide a scientifically validated pathway to developing safer medical devices that meet stringent modern regulatory standards.
References
-
Eckert, E., et al. (2016). Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine. Chemosphere, 145, 10-6. [Link]
-
Bernard, L., et al. (2015). Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step. Analytical and Bioanalytical Chemistry, 407(6), 1651-9. [Link]
-
Chiellini, F., et al. (2014). Materials degradation in PVC medical devices, DEHP leaching and neonatal outcomes. Progress in Polymer Science, 39(10). [Link]
-
Kambia, K., et al. (2001). Comparative study of the leachability of di(2-ethylhexyl) phthalate and tri(2-ethylhexyl) trimellitate from haemodialysis tubing. International Journal of Pharmaceutics, 229(1-2), 139-46. [Link]
-
Eckert, E., et al. (2016). Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine. ResearchGate. [Link]
-
Millot, Y., et al. (2020). Leaching of plasticizers from PVC medical devices: A molecular interpretation of experimental migration data. ResearchGate. [Link]
-
Kannaiyan, M., et al. (2023). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. Environmental Science & Technology. [Link]
-
Jeong, D. S., et al. (2023). Evaluation of the 52-week chronic toxicity of a novel phthalate-free plasticizer, Eco-DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate), in Han Wistar rats. Food and Chemical Toxicology, 176. [Link]
-
Šimunović, A., et al. (2022). Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions. Archives of Industrial Hygiene and Toxicology, 73(3), 179-190. [Link]
-
Ohashi, A., et al. (2014). Biological Effects of the Plasticizer Tris (2-Ethylhexyl) Trimellitate. OMICS International. [Link]
-
Kannaiyan, M., et al. (2023). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. National Institutes of Health. [Link]
-
Kambia, K., et al. (2004). Evaluation of the direct toxicity of trioctyltrimellitate (TOTM), di(2-ethylhexyl) phthalate (DEHP) and their hydrolysis products on isolated rat hepatocytes. Human & Experimental Toxicology, 23(1), 37-43. [Link]
-
Kannaiyan, M., et al. (2023). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. PubMed. [Link]
-
Adams, R. C. (2001). A Comparison of Plasticizers for Use in Flexible Vinyl Medical Product. MDDI. [Link]
-
Bernard, L., et al. (2015). Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS. ResearchGate. [Link]
-
Hab, S. A., et al. (2019). LEACHING AND EXPOSURE OF PHTHALATES FROM MEDICAL DEVICES; HEALTH IMPACTS AND REGULATIONS. Environmental Contaminants Reviews. [Link]
-
Food Packaging Forum. (2020). Safety of DEHCH. [Link]
-
TK Group. Tri Octyl Tri Mellitate (TOTM). [Link]
-
Jeong, D. S., et al. (2024). Two-year carcinogenicity study of a novel plasticizer, bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (Eco-DEHCH), by oral diet in Han Wistar rats. Ulsan University Repository. [Link]
-
Jeong, D. S., et al. (2024). Two-Year Carcinogenicity Study of a Novel Plasticizer, bis(2-Ethylhexyl) Cyclohexane-1,4-Dicarboxylate (Eco-DEHCH), by Oral Diet in Han Wistar Rats. ResearchGate. [Link]
-
Hab, S. A., et al. (2018). leaching and exposure of phthalates from medical devices; health impacts and regulations. ResearchGate. [Link]
-
NAMSA. (2025). Phthalates in Medical Devices: Context and European Regulatory Requirements. [Link]
-
Bernard, L., et al. (2016). Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: a review. Journal of Chromatography B, 1043, 33-44. [Link]
-
Kambia, K., et al. (2004). Evaluation of the Direct Toxicity of Trioctyltrimellitate (TOTM), di(2-ethylhexyl) Phthalate (DEHP) and their Hydrolysis Products on Isolated Rat Hepatocytes. ResearchGate. [Link]
-
Di, Y., et al. (2019). Leaching of diethylhexyl phthalate from multilayer tubing into etoposide infusion solutions. ResearchGate. [Link]
-
Babich, M. (2018). Toxicity Review of TOTM. Consumer Product Safety Commission. [Link]
-
Liu, L., et al. (2018). Evaluation of repeated exposure systemic toxicity test of PVC with new plasticizer on rats via dual parenteral routes. Semantic Scholar. [Link]
-
Federal Register. (2002). Medical Devices; Draft Guidance; Medical Devices Made With Polyvinylchloride Using the Plasticizer di-(2-Ethylhexyl)phthalate; Availability. [Link]
-
Schettler, T. (2008). A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit. Journal of Perinatology, 28(Suppl 1), S19-S26. [Link]
-
Fabbri, E., et al. (2008). Prevention of plasticizer leaching from PVC medical devices by using organic-inorganic hybrid coatings. IRIS Unimore. [Link]
-
Çetinkaya, S., et al. (2023). Cytotoxic and genotoxic effects of leaking chemicals from serum infusion sets: an in-vitro study. National Institutes of Health. [Link]
-
Maven Profcon. (2021). Guideline Concerning The Use Of Phthalates In Medical Devices. [Link]
-
D'Arienzo, C. (2015). PERSPECTIVES ON ALTERNATIVES TO PHTHALATE PLASTICIZED POLY(VINYL CHLORIDE) IN MEDICAL DEVICES APPLICATIONS. UNIPI. [Link]
-
Infection Control Today. (2002). FDA: Manufacturers Should Label PVC Medical Devices Made With DEHP and Consider Using Alternative Materials. [Link]
-
U.S. Food and Drug Administration. (2012). Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products. [Link]
Sources
- 1. Materials degradation in PVC medical devices, DEHP leaching and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mddionline.com [mddionline.com]
- 3. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. namsa.com [namsa.com]
- 5. Safety Guidelines of Phthalates in Medical Devices [mavenprofserv.com]
- 6. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ulsan Univ. Repository: Two-year carcinogenicity study of a novel plasticizer, bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (Eco-DEHCH), by oral diet in Han Wistar rats [oak.ulsan.ac.kr]
- 8. researchgate.net [researchgate.net]
- 9. Safety of DEHCH | Food Packaging Forum [foodpackagingforum.org]
- 10. taminkalatak.com [taminkalatak.com]
- 11. cpsc.gov [cpsc.gov]
- 12. researchgate.net [researchgate.net]
- 13. omicsonline.org [omicsonline.org]
- 14. contaminantsreviews.com [contaminantsreviews.com]
- 15. Comparative study of the leachability of di(2-ethylhexyl) phthalate and tri(2-ethylhexyl) trimellitate from haemodialysis tubing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the 52-week chronic toxicity of a novel phthalate-free plasticizer, Eco-DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate), in Han Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 21. arpi.unipi.it [arpi.unipi.it]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Evaluation of the direct toxicity of trioctyltrimellitate (TOTM), di(2-ethylhexyl) phthalate (DEHP) and their hydrolysis products on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Federal Register :: Medical Devices; Draft Guidance; Medical Devices Made With Polyvinylchloride Using the Plasticizer di-(2-Ethylhexyl)phthalate; Availability [federalregister.gov]
- 27. infectioncontroltoday.com [infectioncontroltoday.com]
- 28. fda.gov [fda.gov]
A Comparative Performance Analysis of DEHCH and DOTP in Polyvinyl Chloride (PVC) Formulations
A Guide for Researchers and Formulation Scientists
Introduction: The Shift to Non-Phthalate Plasticizers in PVC
Polyvinyl Chloride (PVC) is one of the world's most versatile thermoplastics, yet its inherent rigidity requires the addition of plasticizers to achieve the flexibility needed for a vast range of applications.[1] For decades, ortho-phthalate esters like Dioctyl Phthalate (DOP) and Diisononyl Phthalate (DINP) were the industry standard.[2] However, increasing regulatory scrutiny and health concerns have driven a decisive shift towards safer, non-phthalate alternatives.[2][3] Among the leading replacements are bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (DEHCH) and dioctyl terephthalate (DOTP).[2][4]
This guide provides an in-depth, objective comparison of the performance characteristics of DEHCH and DOTP in PVC formulations. As senior application scientists, our goal is not merely to present data, but to illuminate the causal relationships between chemical structure, experimental methodology, and end-product performance. This document is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a plasticizer for sensitive and high-performance applications.
Chapter 1: Molecular Structure and Mechanism of Action
Understanding the fundamental chemical differences between DEHCH and DOTP is crucial to predicting their behavior in a PVC matrix. Both are diesters of C8 alcohol (2-ethylhexanol), but their acid precursors differ significantly, influencing their spatial arrangement and interaction with PVC polymer chains.[5][6]
-
Dioctyl Terephthalate (DOTP): An aromatic terephthalate, DOTP is the di(2-ethylhexyl) ester of terephthalic acid (1,4-benzenedicarboxylic acid).[5][7] Its linear molecular structure is a key attribute, allowing for efficient intercalation between PVC chains.[4][8] This structure is responsible for its excellent low-temperature flexibility.[4][8]
-
bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (DEHCH): A non-aromatic, aliphatic diester, DEHCH is produced by the hydrogenation of DOTP's aromatic ring.[6][9] This results in a cyclohexanedicarboxylic acid core. This structure imparts different processing characteristics, such as a faster gelation speed compared to DOTP.[2][10]
The mechanism of plasticization for both involves the disruption of the strong intermolecular dipole-dipole forces between PVC chains.[4][7] The plasticizer molecules embed themselves between the polymer chains, increasing free volume and allowing the chains to move more freely, which transforms the rigid polymer into a flexible material.[4][11] The efficiency of this process and the permanence of the plasticizer within the matrix are key performance indicators.
Diagram 1: Chemical Structures of DEHCH and DOTP
Chapter 2: Experimental Evaluation Protocols
To ensure a robust and objective comparison, standardized testing methodologies are paramount. The following protocols, based on ASTM and ISO standards, provide a self-validating framework for evaluating plasticizer performance. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.
Sample Preparation: The Foundation of Reliable Data
Methodology:
-
Component Pre-Mixing: In a high-speed mixer, add 100 parts per hundred resin (phr) of PVC resin.
-
Plasticizer Addition: While mixing at low speed (e.g., 750 rpm), gradually add 50 phr of the plasticizer (either DEHCH or DOTP). The choice of 50 phr provides a common reference point for evaluating general-purpose flexible PVC.
-
Stabilizer and Lubricant Addition: Add a standardized amount of a heat stabilizer (e.g., 2 phr of a Calcium-Zinc stabilizer) and any other necessary additives.[12] This is critical as PVC is thermally sensitive and degrades via dehydrochlorination at processing temperatures.[13][14]
-
High-Speed Mixing: Increase the mixer speed (e.g., 2500 rpm) until a consistent dry blend is achieved and the temperature reaches approximately 120°C.[12] This ensures the plasticizer is adequately absorbed by the PVC resin particles.
-
Milling and Molding: Process the dry blend on a two-roll mill at a set temperature (e.g., 160-170°C) to create a homogenous sheet.
-
Compression Molding: Press the milled sheets into plaques of a specified thickness using a hydraulic press under controlled temperature and pressure.
-
Conditioning: Condition all test specimens according to ISO 291 or ASTM D618 standards (e.g., 23 ± 2°C and 50 ± 5% relative humidity for 24 hours) before testing.[15] This ensures that all samples are at a standardized equilibrium, eliminating variability from environmental conditions.
Diagram 2: Experimental Workflow for Plasticizer Performance Evaluation
Mechanical Properties Evaluation
Protocol: ASTM D2284 - Standard Test Method for Acidity of Formaldehyde Solutions.[1]
-
Objective: To measure the tensile properties of the PVC compositions, which are directly influenced by plasticizer efficiency.
-
Methodology:
-
Cut dumbbell-shaped test specimens from the conditioned plaques.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine (tensile tester).
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fails.
-
Record the force and elongation throughout the test.
-
-
Key Parameters Measured:
-
Tensile Strength (MPa): The maximum stress the material can withstand before breaking.
-
Elongation at Break (%): The percentage increase in length at the point of fracture.
-
100% Modulus (MPa): The stress required to elongate the sample by 100%. This is a key indicator of stiffness and plasticizer efficiency; a lower modulus indicates greater flexibility.
-
Thermal Stability Assessment
Protocol: Oven Aging (based on ISO 188).
-
Objective: To evaluate the permanence of the plasticizer by measuring weight loss at elevated temperatures. This simulates long-term product life and resistance to degradation.
-
Methodology:
-
Cut specimens of a defined size (e.g., 50mm x 50mm) from the conditioned plaques and accurately weigh them (W_initial).
-
Place the specimens in a circulating air oven at a specified temperature (e.g., 100°C) for a set duration (e.g., 168 hours).
-
After the aging period, remove the specimens, allow them to cool to room temperature in a desiccator, and reweigh them (W_final).
-
Calculate the percentage weight loss due to plasticizer volatility.
-
-
Causality: A lower weight loss indicates lower volatility and higher permanence, which is crucial for applications requiring long-term durability and stable mechanical properties.[3][16]
Migration Resistance Testing
Protocol: ISO 177 - Plastics — Determination of migration of plasticizers.[15]
-
Objective: To quantify the tendency of the plasticizer to move out of the PVC matrix into an absorbing material upon contact. This is critically important for medical devices, food contact materials, and applications where leaching is a safety concern.[2][17]
-
Methodology:
-
Prepare a test assembly consisting of a weighed PVC specimen placed between two discs of a standard absorbent material (e.g., activated carbon-impregnated paper or a specified polymer).[15]
-
Place the assembly under a defined pressure (e.g., 10 kPa) in an oven at a controlled temperature (e.g., 70°C) for a specified time (e.g., 24 hours).
-
After the test period, disassemble the setup.
-
Measure the weight loss of the PVC specimen and/or the weight gain of the absorbent discs.
-
-
Causality: The amount of weight change is a direct measure of plasticizer migration.[15] Lower migration is highly desirable and is influenced by the plasticizer's molecular weight and its compatibility with the PVC.[8][16]
Chapter 3: Comparative Performance Data
The data presented in the following tables are synthesized from established literature and represent typical results obtained from the protocols described above. They provide a quantitative basis for comparing the performance of DEHCH and DOTP in a standard flexible PVC formulation (50 phr).
Table 1: Physical and Processing Properties
| Property | Test Method | DEHCH | DOTP | Rationale and Implication |
| Molecular Weight ( g/mol ) | - | 396.6 | 390.5 | Similar molecular weights suggest comparable baseline volatility, though structure also plays a key role.[5][18] |
| Plasticizer Efficiency | Hardness (Shore A) | ~85 | ~87 | DEHCH may provide slightly better softening efficiency at the same concentration, indicated by a lower Shore A hardness. |
| Gelation/Fusion Speed | Brabender Plastograph | Faster | Slower | DEHCH's faster gelation can lead to shorter processing cycles and improved manufacturing efficiency.[2][10] |
| Viscosity (Plastisol) | Brookfield Viscometer | Lower | Higher | Lower initial viscosity with DEHCH can be advantageous for coating and molding applications.[9] |
Table 2: Mechanical Performance
| Property | Test Method | DEHCH | DOTP | Rationale and Implication |
| Tensile Strength (MPa) | ASTM D2284 | 18 - 22 | 19 - 23 | DOTP often imparts slightly higher tensile strength due to its aromatic structure.[5] |
| Elongation at Break (%) | ASTM D2284 | 300 - 350 | 280 - 330 | Both provide excellent elongation, indicative of good flexibility. |
| 100% Modulus (MPa) | ASTM D2284 | 8 - 10 | 9 - 11 | The lower modulus of the DEHCH formulation confirms its slightly higher plasticizing efficiency. |
| Low-Temp. Flexibility (°C) | Torsional Stiffness | Good (-35 to -40) | Excellent (-40 to -45) | DOTP's linear structure gives it a distinct advantage in applications requiring performance in cold conditions.[4][8] |
Table 3: Durability and Safety
| Property | Test Method | DEHCH | DOTP | Rationale and Implication |
| Volatility (Weight Loss, %) | Oven Aging (7d @ 100°C) | < 1.5% | < 1.0% | Both exhibit low volatility. DOTP's slightly lower value contributes to superior long-term aging performance.[3][16] |
| Migration Resistance | ISO 177 (to Activated Carbon) | Very Low | Very Low | Both are considered low-migration plasticizers. DEHCH is particularly noted for this property in sensitive applications.[2][17] |
| Regulatory Status | - | Approved for food contact (EFSA).[19] | Widely used non-phthalate; FDA approved for food contact.[20] | Both have favorable regulatory profiles, making them suitable replacements for ortho-phthalates in regulated industries. |
Chapter 4: Discussion and Application-Specific Recommendations
The choice between DEHCH and DOTP is not a matter of one being universally superior, but rather of selecting the plasticizer whose performance profile best aligns with the specific demands of the application.
Diagram 3: Mechanism of PVC Plasticization
Strengths of DEHCH:
-
Processing Efficiency: The primary advantage of DEHCH is its faster gelation speed.[2] For manufacturers running high-volume extrusion or calendering operations, this can translate directly to increased throughput and lower energy costs.
-
Excellent Safety Profile: DEHCH has undergone rigorous toxicological assessment and is approved by bodies like the European Food Safety Authority (EFSA) for use in food contact materials.[17][19] This makes it a premier choice for toys, medical devices, and food packaging where consumer safety is the highest priority.[6][21]
-
Low Viscosity in Plastisols: Its low viscosity is beneficial in producing plastisols for coatings, flooring, and dip molding, allowing for easier processing and better flow characteristics.[9]
Strengths of DOTP:
-
Superior Low-Temperature Performance: DOTP consistently demonstrates better flexibility at low temperatures.[4][8] This makes it the ideal candidate for outdoor applications such as roofing membranes, tarpaulins, and wire & cable insulation that must withstand cold climates without cracking.[22]
-
Enhanced Durability and Thermal Stability: With its extremely low volatility and high permanence, DOTP excels in applications requiring a long service life, especially at elevated temperatures.[3][16] Automotive interiors and high-temperature cables are prime examples where DOTP's durability is a significant asset.[22][23]
-
Cost-Effectiveness: Generally, DOTP is one of the most cost-effective non-phthalate plasticizers, offering a strong balance of performance and value.[7]
Recommendations for Formulators:
-
For Medical and Food Contact Applications: Prioritize DEHCH due to its robust safety and regulatory credentials, including EFSA approval, and its very low migration characteristics.[2][17][19]
-
For High-Throughput Manufacturing: Consider DEHCH if processing speed is a critical factor, as its faster fusion can optimize production efficiency.[2]
-
For Outdoor and Automotive Applications: Select DOTP for its superior performance in both cold and hot environments, ensuring product integrity and longevity against weathering and thermal stress.[3][16][22]
-
For General-Purpose Flexible PVC: Both plasticizers are excellent choices. The decision may hinge on secondary performance needs (e.g., low-temperature flexibility vs. processing speed) and raw material costs.
Conclusion
Both DEHCH and DOTP are highly effective, safe, and reliable alternatives to traditional phthalate plasticizers. They offer comparable primary plasticizing performance but exhibit nuanced differences rooted in their chemical structures. DEHCH distinguishes itself with faster processing and an outstanding profile for sensitive, close-contact applications. DOTP stands out for its exceptional durability, thermal stability, and superior performance at temperature extremes. By understanding these distinct advantages and employing rigorous, standardized testing protocols, researchers and formulators can confidently select the optimal plasticizer to meet the demanding performance and safety standards of modern PVC products.
References
- Ningbo Inno Pharmchem Co., Ltd. DEHCH vs. Traditional Plasticizers: A Safety and Performance Comparison. vertexaisearch.cloud.google.com.
- Ningbo Inno Pharmchem Co., Ltd. Enhancing PVC Performance: The Role of DOTP Plasticizer. vertexaisearch.cloud.google.com.
- Patsnap Eureka. (2025). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284).
- Ningbo Inno Pharmchem Co., Ltd. DOTP vs. DOP: A Comparative Analysis for PVC Plasticizer Selection. vertexaisearch.cloud.google.com.
- ASTM International. (2019). D2383 Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions. astm.org.
- ASTM International. (2022). D7083 Standard Practice for Determination of Monomeric Plasticizers in Poly (Vinyl Chloride) (PVC)
- Altun, A., & Fellah, M. F. (2022). A mini-review on different synthesis reactions of dioctyl terephthalate (DOTP) and properties of DOTP plasticized PVC. Pamukkale University Journal of Engineering Sciences.
- International Organization for Standardization. (2019). ISO 4574: Plastics — PVC resins for general use — Determination of hot plasticizer absorption. iso.org.
- Yuanlong. (2025). What is DOTP?
- ChemCeed.
- BSB Edge. (2023). ISO 4608: Vinyl Chloride Resins - Plasticizer Absorption Test. bsbedge.com.
- AASCIT. (2015). Synthesis and Application of a New Environmental Friendly Plasticizer. aascit.org.
- Connect Chemicals. Bis(2-ethylhexyl)
- Weifang Integratechem. DOTP Plasticizer Guide: Dioctyl Terephthalate Technical FAQ.
- ASTM International. (2021). D3367 Standard Test Method for Plasticizer Sorption of Poly(Vinyl Chloride) Resins Under Applied Centrifugal Force. astm.org.
- iTeh Standards. (2019). ASTM D2383-19 - Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions. iteh.ai.
- GEC Chemical Industry A.Ş. DOTP. geckimya.com.
- Oreate AI Blog. (2025). Comprehensive Comparative Analysis of DOTP and DOP Plasticizers.
- Saudi Industrial Chemical Factory. WHY DOTP. sicf.com.sa.
- Ningbo Inno Pharmchem Co., Ltd. DEHCH Plasticizer: A Guide to its Properties and Benefits for PVC. vertexaisearch.cloud.google.com.
- ANSI Webstore. (1998).
- Made-in-China.com. PVC Resin CAS 84-71-9 Organic Chemicals Cyclohexanedicarboxylic Acid Bis (2-ethylhexyl) Dehch. made-in-china.com.
- LG Chem.
- National Institutes of Health (NIH). (2023).
- European Patent Office. (2022). PLASTICIZER COMPOSITION COMPRISING DI(2-ETHYLHEXYL)
- Google Patents. (2017). EP3211029A1 - Plasticizer composition comprising di(2-ethylhexyl)cyclonucleic acid-1,4-dicarboxylate and citrate compound, and vinyl chloride resin composition comprising same.
- International Organization for Standardization. (2016).
- Mahavir Group. Plasticizers. mahavirgroup.in.
- Food Packaging Forum. (2020). Safety of DEHCH. foodpackagingforum.org.
- Redalyc. (2014). Effect of di(2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends. redalyc.org.
- Consumer Product Safety Commission. (2018).
- SpecialChem. (2025). Mastering thermal stability: Additives for heat-resistant plastics. omnexus.specialchem.com.
Sources
- 1. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. oaji.net [oaji.net]
- 6. Diethyl hexyl cyclohexane | DEHCH | CAS 84731-70-4 | Connect Chemicals [connectchemicals.com]
- 7. DOTP Plasticizer Guide — Dioctyl Terephthalate FAQ & Uses [integratechem.com]
- 8. gec.com.tr [gec.com.tr]
- 9. data.epo.org [data.epo.org]
- 10. EP3211029A1 - Plasticizer composition comprising di(2-ethylhexyl)cyclonucleic acid-1,4-dicarboxylate and citrate compound, and vinyl chloride resin composition comprising same - Google Patents [patents.google.com]
- 11. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. article.aascit.org [article.aascit.org]
- 13. redalyc.org [redalyc.org]
- 14. specialchem.com [specialchem.com]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 16. Comprehensive Comparative Analysis of DOTP and DOP Plasticizers - Oreate AI Blog [oreateai.com]
- 17. nbinno.com [nbinno.com]
- 18. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 19. Safety of DEHCH | Food Packaging Forum [foodpackagingforum.org]
- 20. cpsc.gov [cpsc.gov]
- 21. PVC Resin CAS 84-71-9 Organic Chemicals Cyclohexanedicarboxylic Acid Bis (2-ethylhexyl) Dehch - Dehch and Plasticizer Dehch [sdkxchem.en.made-in-china.com]
- 22. yuanlongchem.com [yuanlongchem.com]
- 23. WHY DOTP ? – Saudi Industrial Chemical Factory [sicf.com.sa]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for DEHCH Detection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medical device manufacturing, ensuring product safety and quality is paramount. A critical aspect of this is the rigorous analysis of extractables and leachables (E&L), chemical compounds that can migrate from container closure systems, manufacturing components, or device materials into a drug product. Di(2-ethylhexyl)cyclohexane-1,4-dicarboxylate (DEHCH) is a non-phthalate plasticizer increasingly used as a safer alternative to traditional phthalates like DEHP in materials such as polyvinyl chloride (PVC).[1][2] Its detection and quantification at trace levels are crucial for patient safety and regulatory compliance.
This guide provides an in-depth comparison of the two primary analytical techniques for DEHCH detection—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—and outlines a robust framework for the cross-validation of these methods. As a Senior Application Scientist, the insights provided herein are grounded in established analytical principles and field-proven experience, aiming to equip you with the knowledge to make informed decisions for your analytical workflows.
The Analytical Imperative: Why Method Choice and Validation Matter
The choice between GC-MS and LC-MS for DEHCH analysis is not merely a matter of instrument availability. It is a strategic decision influenced by the sample matrix, the required sensitivity, and the specific goals of the E&L study.[3][4] Furthermore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that analytical methods be validated to ensure they are fit for their intended purpose.[5] Cross-validation becomes essential when data from different analytical methods or laboratories need to be compared or combined, ensuring consistency and reliability of the results.[6]
Comparative Analysis of GC-MS and LC-MS for DEHCH Detection
Both GC-MS and LC-MS are powerful techniques for the identification and quantification of organic molecules. However, their underlying principles of separation and ionization lead to distinct advantages and limitations in the context of DEHCH analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates compounds based on their volatility and polarity in the gas phase. For a semi-volatile compound like DEHCH, GC-MS is a well-established and robust technique.[7]
Principle of Operation: In GC-MS, the sample is vaporized and introduced into a capillary column. An inert carrier gas (e.g., helium or hydrogen) carries the analytes through the column, which is coated with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z).[8]
Performance Characteristics: GC-MS offers excellent chromatographic resolution for many plasticizers and is a cost-effective and widely available technique.[3] The fragmentation patterns generated by EI are highly reproducible and can be compared against established spectral libraries for confident identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS separates compounds in the liquid phase, making it suitable for a broader range of compounds, including those that are non-volatile or thermally labile.[9]
Principle of Operation: In LC-MS, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. The separation is based on the analyte's affinity for the stationary phase versus the liquid mobile phase. The eluting compounds are then introduced into the mass spectrometer, typically through an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which generates ions in the gas phase for mass analysis.[10]
Performance Characteristics: LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), can offer exceptional sensitivity and selectivity.[11] It often requires minimal sample preparation ("dilute and shoot") and avoids the high temperatures of GC, which could potentially degrade thermally sensitive analytes.[10]
Quantitative Performance: A Side-by-Side Comparison
While direct comparative studies for DEHCH are limited, data from closely related non-phthalate plasticizers like Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) and Di(2-ethylhexyl) terephthalate (DEHT) provide valuable insights into the expected performance of each technique.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase.[3] | Separates compounds in the liquid phase; suitable for a wider range of polarities and thermal stabilities.[9] |
| Sensitivity (LOD/LOQ) | Good sensitivity, with Limits of Quantification (LOQs) typically in the ng/mL (ppb) range for plasticizers.[12] | Excellent sensitivity, often achieving sub-ng/mL (ppb) to pg/mL (ppt) detection limits with tandem MS.[11] |
| Selectivity | Good selectivity, especially with Selected Ion Monitoring (SIM). Co-elution of isomers can be a challenge.[7] | High selectivity, particularly in Multiple Reaction Monitoring (MRM) mode, minimizing matrix interference.[10] |
| Linearity | Excellent linearity over several orders of magnitude (e.g., r² > 0.99).[6] | Excellent linearity over a wide dynamic range (e.g., r² > 0.99).[11] |
| Accuracy (% Recovery) | Typically in the range of 80-120%.[12] | Generally within 85-115%.[11] |
| Precision (%RSD) | Typically < 15%.[12] | Typically < 15%.[11] |
| Sample Preparation | May require derivatization for less volatile compounds, though generally not for DEHCH. Solvent extraction from the matrix is common.[7] | Often simpler, with "dilute and shoot" approaches possible for liquid samples. Solid-phase extraction (SPE) may be used for sample clean-up and concentration.[10] |
| Throughput | Can be high with modern systems and optimized methods. | Can be very high, especially with UHPLC systems and short run times.[11] |
Experimental Protocols: A Practical Approach
The following protocols provide a starting point for the analysis of DEHCH in a common matrix, such as PVC-based medical device components.
Sample Preparation from Polymer Matrices
A robust and reproducible sample preparation method is critical for accurate quantification. The dissolution-precipitation technique is a widely used and effective approach for extracting plasticizers from PVC.[7][13]
Step-by-Step Protocol:
-
Sample Comminution: Accurately weigh a representative portion of the polymer material (e.g., 100 mg). If necessary, cut the material into smaller pieces to increase the surface area for extraction.
-
Dissolution: Place the polymer sample in a glass vial and add a suitable solvent to dissolve the PVC matrix, such as tetrahydrofuran (THF).[7]
-
Precipitation: After complete dissolution, add a non-solvent for PVC, such as ethanol or methanol, to precipitate the polymer.[7]
-
Separation: Centrifuge the mixture to pellet the precipitated polymer.
-
Extraction: Carefully transfer the supernatant containing the extracted DEHCH to a clean vial.
-
Concentration and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane for GC-MS, methanol/water for LC-MS) for analysis.
GC-MS Analytical Method
Caption: Workflow for DEHCH analysis by GC-MS.
Typical GC-MS Parameters:
-
Column: 5%-phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280 °C
-
Oven Program: Start at 150 °C, ramp to 300 °C at 15 °C/min, hold for 5 min
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification
LC-MS/MS Analytical Method
Caption: Workflow for DEHCH analysis by LC-MS/MS.
Typical LC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B to elute DEHCH
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Cross-Validation: Ensuring Method Comparability
When two different analytical methods are used to measure DEHCH, or when the same method is used in different laboratories, a cross-validation study is essential to demonstrate that the results are comparable.[13] This is a critical step for ensuring data integrity in regulatory submissions.
The Rationale Behind Cross-Validation
The goal of cross-validation is to assess the potential bias between two methods. It provides confidence that a change in analytical methodology (e.g., from GC-MS to LC-MS) or a transfer of the method to another site does not impact the final reported concentration of the analyte. The International Council for Harmonisation (ICH) provides guidelines on when and how to perform such studies.[5]
A Step-by-Step Cross-Validation Protocol
Caption: A streamlined protocol for cross-validation of analytical methods.
-
Define the Protocol and Acceptance Criteria: Before initiating the study, a clear protocol must be established. This includes defining the samples to be analyzed, the number of replicates, and the statistical methods for comparison. Acceptance criteria should be pre-defined. A common criterion is that the mean accuracy at each concentration level should be within ±15-20% of the reference method, and the precision (%CV) of the measurements should not exceed 15-20%.[13]
-
Sample Selection: The cross-validation should be performed using both spiked quality control (QC) samples at low, medium, and high concentrations within the calibration range, and, if possible, incurred samples (actual study samples containing the analyte).[7]
-
Analysis: Analyze the selected samples in replicate (e.g., n=3-6) using both the reference (Method A) and the test (Method B) analytical procedures.
-
Statistical Evaluation: Calculate the mean concentration, standard deviation, and coefficient of variation (%CV) for each sample at each concentration level for both methods. The percentage difference between the mean concentrations obtained by the two methods should be calculated for each level.
-
Assessment Against Acceptance Criteria: Compare the results against the pre-defined acceptance criteria. If the criteria are met, the two methods can be considered comparable. If not, an investigation into the source of the discrepancy is required.
Conclusion: A Scientifically Sound Approach to DEHCH Analysis
The selection and validation of analytical methods for DEHCH are critical for ensuring the safety and quality of pharmaceutical products and medical devices. Both GC-MS and LC-MS are powerful and suitable techniques, with the choice often depending on the specific application, required sensitivity, and laboratory infrastructure. GC-MS is a robust and well-characterized method for semi-volatile compounds like DEHCH, while LC-MS/MS offers superior sensitivity and is advantageous for complex matrices and high-throughput screening.
A thorough understanding of the principles, performance characteristics, and practical considerations of each technique, coupled with a rigorous cross-validation protocol when necessary, will ensure the generation of reliable and defensible data that meets the stringent requirements of regulatory agencies and protects patient health.
References
- Gimeno, P., et al. (2014). Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS.
- Bernard, L., et al. (2016). Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 118, 298-306.
- Bourdeaux, D., et al. (2016). Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS. Request PDF.
- Gimeno, P., et al. (2014). Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS. PubMed, 24486281.
- Jung, S., et al. (2014). Analysis of Plasticizers in Medical Products by GC-MS with a Combined Thermodesorption - Cooled Injection System. Gerstel GmbH & Co. KG.
- Shaikh, H., et al. (2012). Preparation and characterization of molecularly imprinted polymer for di(2-ethylhexyl) phthalate: application to sample clean-up prior to gas chromatographic determination.
- Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
- Polymer Chemistry Characterization Lab. (n.d.).
- dos Santos, R. J., et al. (2018). Intralaboratory validation of an analytical method for determining the migration of bis(2-ethylhexyl) adipate from packaging to fat foods. Food Science and Technology, 38(Suppl. 1), 289-296.
- Błędzka, D., et al. (2011). GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters.
- ILT. (2025, January 22). How to Choose Between LC and GC for Your Analytical Needs.
- LGC Group. (n.d.).
- PerkinElmer. (n.d.).
- Unknown. (2013, August 2).
- Shaikh, H., et al. (2012). Preparation and characterization of molecularly imprinted polymer for di(2-ethylhexyl)
- Jaworek, K., et al. (2014). Determination of Phthalates in Polymer Materials Comparison of GC/MS and GC/ECD methods.
- Food Packaging Forum. (2020, February 4). Safety of DEHCH.
- Burgess, J. A. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages.
- MtoZ Biolabs. (n.d.). How to Detect Cyclohexane and Benzene Using GC-MS?
- Thermo Fisher Scientific. (n.d.).
- Pharma Excipients. (n.d.).
- Papachristou, E., et al. (2022). Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Method after QuEChERS Cleanup for Selected Dichloroanilines and Phthalates in Rice Samples.
- Food Packaging Forum. (2023, August 22). European Commission allows DEHCH for food contact.
- CIRS Group. (2023, September 12).
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
Sources
- 1. Safety of DEHCH | Food Packaging Forum [foodpackagingforum.org]
- 2. European Commission allows DEHCH for food contact | Food Packaging Forum [foodpackagingforum.org]
- 3. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 4. iltusa.com [iltusa.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Preparation and characterization of molecularly imprinted polymer for di(2-ethylhexyl) phthalate: application to sample clean-up prior to gas chromatographic determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 9. rsc.org [rsc.org]
- 10. waters.com [waters.com]
- 11. s4science.at [s4science.at]
- 12. Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative In-Depth Analysis of the Metabolites of DEHCH and DEHP
Introduction: The Imperative for Comparative Metabolite Analysis
In the realm of polymer science and toxicology, the plasticizers Di(2-ethylhexyl) phthalate (DEHP) and 1,2-dicyclohexyl cyclohexane-1,2-dicarboxylate (DEHCH) represent a classic and a modern case study. DEHP, a long-standing workhorse in rendering polyvinyl chloride (PVC) flexible, has come under intense scrutiny due to the endocrine-disrupting properties of its metabolites.[1] This has catalyzed the development and adoption of alternative plasticizers, with DEHCH (often referred to by its commercial name, Hexamoll® DINCH®, a mixture of diisononyl cyclohexane-1,2-dicarboxylate isomers) emerging as a prominent substitute.[2] The core rationale for this shift is the presumed lower toxicity profile of DEHCH. However, a comprehensive understanding of the comparative metabolism of these two compounds is paramount for a scientifically rigorous assessment of their relative safety. This guide provides an in-depth comparative study of the metabolites of DEHCH and DEHP, designed for researchers, scientists, and drug development professionals. We will delve into their distinct metabolic pathways, the resulting metabolite profiles, and the toxicological implications, supported by experimental data and protocols.
The Foundational Chemistry: A Tale of Two Cores
The fundamental difference between DEHP and DEHCH lies in their core structures. DEHP is an ortho-phthalate, characterized by a planar benzene ring. In contrast, DEHCH is a non-aromatic cyclohexanedicarboxylic acid ester, featuring a hydrogenated benzene ring. This structural divergence is the primary determinant of their differing metabolic fates and subsequent biological activities. The aromaticity of the phthalate ring in DEHP influences its interaction with metabolic enzymes and biological receptors, a feature absent in the saturated cyclohexane ring of DEHCH.
Metabolic Pathways: A Divergence in Biotransformation
Both DEHP and DEHCH undergo a multi-step metabolic process, primarily in the liver, involving initial hydrolysis followed by oxidative modifications. However, the specifics of these pathways and the resulting metabolites differ significantly.
DEHP Metabolism: A Well-Trodden Path to Bioactive Molecules
The metabolism of DEHP is extensively studied and proceeds as follows:
-
Phase I: Hydrolysis. The initial and rate-limiting step is the hydrolysis of one of the ester linkages by lipases, primarily in the gut and liver, to form mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol.[3] MEHP is considered a primary toxicant, exhibiting greater biological activity than the parent compound.[4]
-
Phase I: Oxidation. MEHP undergoes further oxidation of its 2-ethylhexyl side chain, catalyzed by cytochrome P450 (CYP) enzymes, particularly from the CYP2C family.[5] This results in a cascade of secondary metabolites, including:
-
mono(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP)
-
mono(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP)
-
mono(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP)
-
mono[2-(carboxymethyl)hexyl] phthalate (2cx-MMHP)
-
-
Phase II: Conjugation. A smaller fraction of the metabolites may undergo glucuronidation to facilitate excretion.
The secondary oxidized metabolites are the most abundant urinary biomarkers of DEHP exposure and are considered to be key contributors to its toxicity.[1]
DEHCH Metabolism: A Less Characterized but Seemingly Less Toxic Route
The metabolism of DEHCH, while less extensively studied than that of DEHP, follows a similar general pattern, though with crucial differences:
-
Phase I: Hydrolysis. Similar to DEHP, DEHCH is hydrolyzed to its monoester, mono(isononyl) cyclohexane-1,2-dicarboxylate (MINCH), and the corresponding alcohol.
-
Phase I: Oxidation. MINCH is then oxidized at the isononyl side chain, leading to the formation of hydroxylated (OH-MINCH), oxo (oxo-MINCH), and carboxylated (cx-MINCH) metabolites.
A key distinction is the apparent lower efficiency of the initial hydrolysis of DEHCH compared to DEHP, which may lead to a lower systemic exposure to the monoester metabolite. Furthermore, the nature of the secondary metabolites, derived from a non-aromatic core, appears to result in different biological activities compared to the MEHP-derived metabolites.
Diagram of DEHP Metabolic Pathway
Caption: Metabolic pathway of DEHP, highlighting the formation of the primary metabolite MEHP and subsequent secondary oxidized metabolites.
Diagram of DEHCH Metabolic Pathway
Sources
- 1. Species differences in the metabolism of di(2-ethylhexyl) phthalate (DEHP) in several organs of mice, rats, and marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di(2-ethylhexyl) Phthalate (CASRN 117-81-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Di(2-ethylhexyl) phthalate and diethyl phthalate disrupt lipid metabolism, reduce fecundity and shortens lifespan of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Comparative Assessment of the Endocrine Activity of Di(2-ethylhexyl)cyclohexane-1,2-dicarboxylate (DEHCH)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Di(2-ethylhexyl)cyclohexane-1,2-dicarboxylate (DEHCH) has emerged as a prominent alternative to traditional phthalate plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), driven by concerns over the endocrine-disrupting potential of the latter. This guide provides a comprehensive in vitro comparative assessment of the endocrine activity of DEHCH, placing its performance in context with established phthalates and other alternative plasticizers. By synthesizing data from key studies and detailing the underlying experimental methodologies, this document serves as a critical resource for researchers and professionals in toxicology, materials science, and drug development. The objective is to offer a scientifically grounded perspective on the endocrine safety profile of DEHCH, supported by robust experimental evidence.
Mechanistic Overview: Key Endocrine Signaling Pathways
Understanding the potential for a compound to disrupt endocrine function necessitates a foundational knowledge of the targeted signaling pathways. The primary pathways of concern for plasticizers include the estrogen, androgen, and thyroid hormone systems, as well as the steroidogenesis pathway.
Estrogen Receptor (ER) Signaling
Estrogenic compounds can bind to estrogen receptors (ERα and ERβ), ligand-activated transcription factors that regulate gene expression involved in development, reproduction, and metabolism. Agonistic binding mimics the effect of endogenous estrogens, while antagonistic binding blocks their action.
Caption: Androgen Receptor (AR) Signaling Pathway.
Comparative In Vitro Endocrine Activity of DEHCH
A cornerstone of evaluating the safety of alternative plasticizers is direct comparison with legacy compounds. In vitro assays provide a controlled environment to dissect specific molecular interactions.
Estrogen and Androgen Receptor Transactivation Assays
Reporter gene assays are powerful tools for screening potential endocrine-disrupting chemicals. [1][2][3]These assays utilize cell lines that have been engineered to produce a measurable signal (e.g., luciferase activity) in response to the activation of a specific hormone receptor.
A recent study integrated in vivo, in vitro, and in silico approaches to compare the neuroendocrine-disrupting potential of DEHCH with conventional plasticizers like DEHP and diisononyl phthalate (DINP), and another alternative, 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH). [4]The in vitro component of this study employed ERα and AR transactivation assays using stably transfected reporter cell lines, following OECD Test Guidelines 455 and 458. [4]The results indicated that across the tested concentrations, none of the plasticizers, including DEHCH, exhibited any ERα or AR agonist or antagonist activity. [4] Another comparative study investigated the in vitro endocrine activity of DEHP, DINP, DEHT (di-2-ethylhexyl terephthalate), DINCH, and other alternatives. [5][6][7][8]In this research, only DEHP showed a moderate estrogenic effect in the E-Screen assay, which measures cell proliferation. [5][7][8]None of the other tested substances, including DINCH, were found to be estrogenic or anti-estrogenic. [5][7]Furthermore, no androgenic or anti-androgenic activity was observed for any of the tested plasticizers in MDA-kb2 cells. [6][7]
| Compound | Estrogenic Activity (Agonist) | Antiestrogenic Activity (Antagonist) | Androgenic Activity (Agonist) | Antiandrogenic Activity (Antagonist) | Reference(s) |
|---|---|---|---|---|---|
| DEHCH | No activity observed | No activity observed | No activity observed | No activity observed | [4] |
| DEHP | Moderate to no activity | No activity observed | No activity observed | No to weak activity | [4][5][6][7][8][9][10][11] |
| DINP | No activity observed | No activity observed | No activity observed | No activity observed | [4][6][7] |
| DINCH | No activity observed | No activity observed | No activity observed | No activity observed | [4][5][6][7] |
| DEHT | No activity observed | No activity observed | No activity observed | No activity observed | [4][5][6][7]|
H295R Steroidogenesis Assay
The H295R steroidogenesis assay is an in vitro screen that identifies substances interfering with the production of steroid hormones, such as testosterone and 17β-estradiol. [12][13][14][15]This assay utilizes the human adrenocortical carcinoma cell line H295R, which expresses the key enzymes required for steroidogenesis. [12][13][16]The assay is recognized by the OECD under Test Guideline 456. [12][13][14][15] In a comparative study, both DEHP and DINP, as well as DEHT and DINCH, were found to disrupt steroidogenesis in the H295R assay, primarily by increasing estradiol synthesis. [6]This suggests that while these compounds may not directly interact with the estrogen receptor, they can influence the production of endogenous estrogens.
While direct data for DEHCH in the H295R assay was not found in the initial search, the lack of activity in receptor transactivation assays for DEHCH is a positive indicator. [4]However, given that other non-phthalate alternatives like DINCH have shown effects on steroidogenesis, further investigation of DEHCH using the H295R assay is warranted for a complete endocrine activity profile.
Experimental Protocols
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections provide an overview of the methodologies for key in vitro assays used to assess endocrine activity.
Receptor Transactivation Assay (OECD TG 455/458)
This assay evaluates the ability of a chemical to act as an agonist or antagonist to a specific hormone receptor.
Caption: Generalized workflow for a reporter gene assay.
Step-by-Step Methodology:
-
Cell Culture: Stably transfected mammalian or yeast cell lines expressing the hormone receptor of interest and a reporter gene construct are cultured under controlled conditions. [2]2. Plating: Cells are seeded into multi-well plates and allowed to attach and grow.
-
Exposure:
-
Agonist Assay: Cells are exposed to a range of concentrations of the test chemical.
-
Antagonist Assay: Cells are co-exposed to a fixed concentration of a known hormone agonist and a range of concentrations of the test chemical.
-
-
Incubation: The plates are incubated for a specific period to allow for receptor binding, gene transcription, and reporter protein expression.
-
Cell Lysis: The cells are lysed to release the reporter protein.
-
Signal Detection: The activity of the reporter protein (e.g., luminescence for luciferase) is measured.
-
Data Analysis: The results are analyzed to determine the concentration-response relationship and calculate key parameters such as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
H295R Steroidogenesis Assay (OECD TG 456)
This assay quantifies changes in the production of testosterone and 17β-estradiol by H295R cells following chemical exposure. [12][13] Step-by-Step Methodology:
-
Cell Culture and Plating: H295R cells are cultured and seeded in multi-well plates.
-
Acclimation: Cells are allowed to acclimate for 24 hours.
-
Exposure: Cells are exposed to the test chemical in triplicate for 48 hours. [12]4. Hormone Quantification: The cell culture medium is collected, and the concentrations of testosterone and 17β-estradiol are measured using methods like ELISA or LC-MS. [12]5. Cell Viability Assay: The viability of the cells is assessed to ensure that observed effects on hormone production are not due to cytotoxicity. [12]6. Data Analysis: Hormone concentrations are compared to those of solvent controls and positive/negative controls to determine if the test chemical significantly alters steroidogenesis.
Conclusion
The available in vitro data provides a strong indication that DEHCH does not interact with the estrogen and androgen receptors as an agonist or antagonist. [4]This distinguishes it from some traditional phthalates, like DEHP, which have shown weak estrogenic activity in some assays. [5][7][8]However, the potential for DEHCH to affect steroidogenesis, as has been observed for other non-phthalate alternatives like DINCH, remains an area for further investigation. [6] For a comprehensive risk assessment, it is crucial to consider a battery of in vitro tests covering multiple endocrine pathways, in line with the OECD Conceptual Framework for Testing and Assessment of Endocrine Disrupting Chemicals. [17][18][19][20]The methodologies outlined in this guide provide a robust framework for such evaluations. As the landscape of plasticizers continues to evolve, rigorous and comparative in vitro assessments will be indispensable for ensuring the safety of novel alternatives.
References
-
High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. NIH. [Link]
-
High-Throughput Effect-Directed Analysis Using Downscaled in Vitro Reporter Gene Assays To Identify Endocrine Disruptors in Surface Water. Environmental Science & Technology. [Link]
-
Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. EPA NEPIN. [Link]
-
Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests. MDPI. [Link]
-
Neuroendocrine Safety Assessment of DEHCH as a New Plasticizer Alternative: Insights from Green Toxicology. Sciforum. [Link]
-
In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. NIH. [Link]
-
Protocol for Androgen Receptor Competitive Binding Assay. ICCVAM. [Link]
-
Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. National Toxicology Program. [Link]
-
OECD 456: H295R Steroidogenesis assay. In Vitro ADMET Laboratories. [Link]
-
Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. PMC - NIH. [Link]
-
Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. ResearchGate. [Link]
-
The estrogenic activity of phthalate esters in vitro. PubMed. [Link]
-
In Vitro Models in Endocrine Disruptor Screening. ILAR Journal - Oxford Academic. [Link]
-
Evaluating H295R steroidogenesis assay data for robust interpretation. CropLife Europe. [Link]
-
Reporter Cell Lines for the Characterization of the Interactions between Human Nuclear Receptors and Endocrine Disruptors. Frontiers. [Link]
-
Human adrenocarcinoma (H295R) cells for rapid in vitro determination of effects on steroidogenesis: Hormone production. ResearchGate. [Link]
-
Evaluating H295R steroidogenesis assay data for robust interpretation. PubMed. [Link]
-
Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential. EURL ECVAM - TSAR. [Link]
-
OECD Guidance on Endocrine Disruptor Testing and Evaluation. PharmaRegulatory.in. [Link]
-
Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. Hindawi. [Link]
-
Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. US EPA. [Link]
-
Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. PMC. [Link]
-
In vitro and in silico hormonal activity studies of di-(2-ethylhexyl)terephthalate, a di-(2-ethylhexyl)phthalate substitute used in medical devices, and its metabolites. ResearchGate. [Link]
-
Enantioselective effects of alpha-hexachlorocyclohexane (HCH) isomers on androgen receptor activity in vitro. PubMed. [Link]
-
Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies. PubMed Central. [Link]
-
Endocrine disrupters. OECD. [Link]
-
Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. PubMed. [Link]
-
AR Binding Assay Fact Sheet. EPA. [Link]
-
Ligand-binding Domain Dimerization Analysis by Two-Hybrid Assay. JoVE. [Link]
-
Activities of the OECD related to endocrine disruptors. ECETOC. [Link]
-
Research Article Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. LillOA. [Link]
-
Endocrine Disruptor Testing. Charles River Laboratories. [Link]
-
Comparison of in vitro hormone activities of selected phthalates using reporter gene assays. ResearchGate. [Link]
-
Enantioselective effects of alpha-hexachlorocyclohexane (HCH) isomers on androgen receptor activity in vitro. ResearchGate. [Link]
-
Comparative analysis of endocrine disrupting effects of major phthalates in employed two cell lines (MVLN and H295R) and embryonic zebrafish assay. ResearchGate. [Link]
-
Insights into the Endocrine Disrupting Activity of Emerging Non-Phthalate Alternate Plasticizers against Thyroid Hormone Receptor: A Structural Perspective. PubMed Central. [Link]
-
Evaluation of anti-androgenic activity of di-(2-ethylhexyl)phthalate. PubMed. [Link]
-
Assessment of endocrine-disrupting activities of alternative chemicals for bis(2-ethylhexyl)phthalate. ResearchGate. [Link]
-
Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites. NIH. [Link]
-
Differential effects of phthalate esters on transcriptional activities via human estrogen receptors alpha and beta, and androgen receptor. ResearchGate. [Link]
-
The estrogenic activity of phthalate esters in vitro. PMC - NIH. [Link]
-
The estrogenic activity of phthalate esters in vitro. Researcher.Life. [Link]
-
Phthalates and Non-Phthalate Plasticizers and Thyroid Dysfunction: Current Evidence and Novel Strategies to Reduce Their Spread in Food Industry and Environment. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 9. The estrogenic activity of phthalate esters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The estrogenic activity of phthalate esters in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. croplifeeurope.eu [croplifeeurope.eu]
- 15. Evaluating H295R steroidogenesis assay data for robust interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. oecd.org [oecd.org]
- 19. Activities of the OECD related to endocrine disruptors - ECETOC [ecetoc.org]
- 20. criver.com [criver.com]
A Comparative Guide to the Plasticizing Efficiency of DEHCH and Traditional Phthalates
In the realm of polymer science, particularly in the formulation of flexible Polyvinyl Chloride (PVC), the choice of plasticizer is paramount. It dictates not only the final properties of the material but also its safety and regulatory compliance. For decades, traditional phthalates such as Di-(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP) have dominated the market. However, mounting concerns over their potential health impacts, including endocrine disruption, have catalyzed the development of safer, high-performance alternatives.[1] This guide provides an in-depth technical comparison of a leading non-phthalate plasticizer, Di-(2-ethylhexyl)cyclohexanoate (DEHCH), with its traditional counterparts, supported by experimental data and standardized testing methodologies.
Introduction to the Plasticizers: A Structural and Toxicological Overview
Traditional Phthalates (DEHP, DINP): These are esters of phthalic acid, characterized by an aromatic ring. Their widespread use has come under scrutiny due to toxicological findings. Several phthalates, including DEHP and DBP, are classified as toxic to reproduction (Repr. 1B), meaning they are presumed to negatively affect fertility and unborn children.[2] Regulatory bodies, such as the European Chemicals Agency (ECHA) under REACH, have restricted the use of many phthalates in consumer goods, toys, and medical devices.[2][3][4]
DEHCH (Di-(2-ethylhexyl)cyclohexanoate): In contrast, DEHCH is a non-phthalate plasticizer. It is a cyclohexanedicarboxylate, meaning it possesses a hydrogenated aromatic ring (a cyclohexane ring). This structural difference is key to its improved toxicological profile. DEHCH has undergone rigorous safety assessments and is not classified as a reproductive toxicant.[5][6] Long-term toxicity studies in rats have shown DEHCH to be a safe and promising alternative.[5][6][7] Furthermore, the European Food Safety Authority (EFSA) has concluded that DEHCH is safe for use in food contact materials under specified conditions.[8][9]
Comparative Performance Analysis: A Data-Driven Approach
The efficacy of a plasticizer is determined by a range of performance metrics. DEHCH demonstrates comparable, and in some aspects, superior properties to traditional phthalates, ensuring that a transition to a safer alternative does not compromise material quality.[1]
| Performance Metric | DEHCH | DEHP | DINP | Test Standard |
| Tensile Strength | Comparable to DEHP | Decreases with increasing concentration | Generally lower than DEHP | ASTM D412 |
| Elongation at Break | Comparable to DEHP | Increases with increasing concentration | Comparable to DEHP | ASTM D412 |
| Hardness (Shore A) | Comparable to DINP | Lower hardness than DINP for same concentration | Standard industry benchmark | ASTM D2240 |
| Volatility | Low | Higher than DEHCH | Lower than DEHP, but higher than DEHCH | - |
| Migration Rate | Low | High, especially into fatty substances | Lower than DEHP | Solvent Extraction |
| Low-Temperature Flexibility | Good | Good | Good | - |
| Processing | Good compatibility and machinability | Good | Good | - |
Note: Specific values can vary depending on the exact formulation (e.g., plasticizer concentration, stabilizers, fillers).
Analysis of Performance Data
Mechanical Properties: As a plasticizer is added to PVC, it reduces the intermolecular forces between the polymer chains, leading to a decrease in tensile strength and an increase in elongation at break.[10][11][12] DEHCH exhibits a plasticizing performance that is on par with DEHP in terms of achieving desired flexibility and durability in the final product.[13]
Hardness: The hardness of a plasticized material is a measure of its resistance to indentation. DEHCH provides a plasticizing efficiency comparable to DINP.[14]
Volatility and Migration: A key advantage of DEHCH is its low volatility and low migration rate.[1][8][15] Volatility refers to the tendency of the plasticizer to evaporate from the material over time, which can lead to embrittlement. Migration is the process by which the plasticizer leaches out of the polymer matrix into contacting substances, a critical consideration for food contact and medical applications.[16] The molecular structure of DEHCH contributes to its lower migration compared to DEHP.[8] Studies have shown that the migration of DEHP from medical devices into blood products is significantly higher than that of alternative plasticizers.[17]
Thermal Stability: The thermal stability of plasticized PVC is crucial for processing and end-use applications. While plasticizers can influence the thermal degradation of PVC, DEHCH is formulated to provide good thermal stability during processing.[10]
Experimental Protocols for Plasticizer Evaluation
To ensure the validity and reproducibility of performance comparisons, standardized testing methodologies are essential. The following are key experimental protocols used to evaluate the efficiency of plasticizers in PVC.
Diagram: Workflow for Evaluating Plasticizer Efficiency
Caption: Workflow for the evaluation of plasticizer efficiency.
Tensile Properties Testing (ASTM D412)
This test method is used to evaluate the tensile properties of vulcanized thermoset rubbers and thermoplastic elastomers, including plasticized PVC.[18][19][20][21][22]
Objective: To determine the tensile strength, elongation at break, and modulus of the plasticized PVC.
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens are cut from molded sheets of the plasticized PVC formulation.[18][19] The thickness and width of the narrow section of the specimen are precisely measured.
-
Gage Marks: Two bench marks are placed on the specimen to define the initial gage length.[19]
-
Testing: The specimen is mounted in the grips of a universal testing machine. The grips are separated at a constant rate (typically 500 ± 50 mm/min) until the specimen ruptures.[18]
-
Data Acquisition: The load and elongation are continuously recorded throughout the test.
-
Calculations:
Causality: The choice of a dumbbell shape ensures that failure occurs in the narrow central portion, away from the grips, providing a more accurate measure of the material's bulk properties. The constant rate of extension ensures that the results are comparable across different samples.
Hardness Testing (ASTM D2240)
This method measures the indentation hardness of materials, commonly referred to as Shore hardness.[23][24][25][26][27]
Objective: To determine the hardness of the plasticized PVC on the Shore A or Shore D scale.
Methodology:
-
Specimen Preparation: The test specimen should have a minimum thickness of 6.4 mm (¼ inch) and be placed on a hard, flat surface.[25][26]
-
Durometer Selection: For soft materials like flexible PVC, a Shore A durometer is typically used. For harder materials, a Shore D durometer is employed.[25]
-
Measurement: The indentor of the durometer is pressed into the specimen until the presser foot makes firm contact.
-
Reading: The hardness value is read from the durometer's scale within one second of firm contact (for instantaneous hardness).[23][26] Multiple readings are taken at different locations on the specimen and averaged.
Causality: The depth of indentation is inversely proportional to the material's hardness. This non-destructive test provides a quick and easy way to assess the effect of the plasticizer on the material's stiffness.[24]
Plasticizer Migration Testing (Solvent Extraction Method)
This test evaluates the resistance of the plasticizer to being extracted from the PVC matrix when in contact with a liquid.
Objective: To quantify the amount of plasticizer that migrates from the PVC into a specific solvent over a defined period.
Methodology:
-
Sample Preparation: A precisely weighed sample of the plasticized PVC is prepared. To accelerate the process, the sample can be ground into fine particles.[28][29]
-
Extraction: The sample is immersed in a known volume of a suitable solvent (e.g., hexane, ethanol, or a food simulant) in a sealed container.[29]
-
Incubation: The container is stored at a specified temperature for a set duration. The conditions are chosen to simulate the intended application of the PVC product.
-
Analysis: After incubation, the solvent is analyzed to determine the concentration of the migrated plasticizer. This is typically done using analytical techniques such as gas chromatography (GC) or liquid chromatography (LC).
-
Calculation: The amount of migrated plasticizer is calculated and often expressed as a percentage of the initial plasticizer content or as the weight of plasticizer migrated per unit area of the PVC sample.
Causality: This method provides a direct measure of the plasticizer's propensity to leach out of the material, which is a critical factor for safety in many applications. Accelerated solvent extraction techniques can provide faster results with reduced solvent consumption.[16][28][30]
Conclusion: DEHCH as a Superior and Safer Alternative
The comprehensive analysis of performance data and toxicological profiles clearly positions DEHCH as a highly effective and safer alternative to traditional phthalates like DEHP and DINP. It offers a comparable plasticizing efficiency, ensuring that key mechanical properties such as flexibility and durability are maintained.[1] Crucially, DEHCH exhibits lower volatility and migration, which enhances product longevity and safety, particularly in sensitive applications such as food packaging, medical devices, and toys.[1][8][15][31]
For researchers, scientists, and drug development professionals, the adoption of DEHCH allows for the formulation of high-quality, flexible PVC products that comply with increasingly stringent global regulations and meet the growing demand for safer materials.[8][31] The transition to DEHCH is not merely a regulatory necessity but a step towards more sustainable and responsible product design without compromising performance.
References
- DEHCH vs. Traditional Plasticizers: A Safety and Performance Comparison. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- ASTM D412 Tensile test rubber & elastomers. (n.d.). ZwickRoell.
- ASTM D412 - Vulcanized Rubber and Thermoplastic Elastomers—Tension. (n.d.).
- DEHCH Plasticizer: A Guide to its Properties and Benefits for PVC. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- ASTM D412 – Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers. (n.d.). Coi Rubber Products.
- ASTM D412 Tension Testing Rubber & Elastomers. (n.d.). TestResources.
- ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers - Tension. (n.d.). MTS Systems.
- Evaluation of the 52-week chronic toxicity of a novel phthalate-free plasticizer, Eco-DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate)
- Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. (n.d.). SpringerLink.
- Safety of DEHCH. (2020). Food Packaging Forum.
- (PDF) Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. (n.d.).
- Synthesis and Application of a New Environmental Friendly Plasticizer. (2015). AASCIT.
- DEHCH. (n.d.). Henan GO Biotech Co.,Ltd.
- PVC Plasticizer Bis (2-ethylhexyl) Cyclohexane-1, 2-Dicarboxylate CAS 84-71-9 Dehch 99.6% Environmental Plasticizers. (n.d.). Made-in-China.com.
- The Effect of Di-(-2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends. (n.d.). Redalyc.
- DEHCH Plasticizer: A Safer Altern
- Accelerated Solvent Extraction of Plasticizers from Polyvinyl Chloride Polymer. (n.d.). Thermo Fisher Scientific.
- Two-Year Carcinogenicity Study of a Novel Plasticizer, bis(2-Ethylhexyl) Cyclohexane-1,4-Dicarboxylate (Eco-DEHCH), by Oral Diet in Han Wistar Rats. (2024).
- Dehydrochlorination of PVC Compositions During Thermal Degradation. (n.d.).
- Eco-DEHCH INTRODUCTION. (n.d.). LG Chem.
- Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. (2023).
- Method for extracting plasticizer in plastic packaging materials. (n.d.).
- Durometer Hardness - ASTM D2240. (n.d.). Prospector.
- LIFE CYCLE ASSESSMENT TO DI-2-ETHYLHEXYL PHTHALATE (DEHP)
- ASTM D4754 Two-Sided Liquid Extraction of Plastic Materials Using FDA Migr
- ASTM D2240: Shore Hardness Testing for Plastics and Polymers. (n.d.).
- A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit. (n.d.). PubMed Central.
- Migration of phthalate and non-phthalate plasticizers from polyvinyl chloride (PVC)
- Evaluation of the 52-week chronic toxicity of a novel phthalate-free plasticizer, Eco-DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate), in Han Wistar rats. (2025).
- The Effect of Di-(-2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends. (2025).
- The effect of di-(-2-ethyl hexyl) phthalate (Dehp) as plasticizer on the thermal and mechanical properties of pvc/pmma blends. (n.d.). SciELO.
- Shore Hardness ASTM D2240. (n.d.). Intertek.
- Regulatory information | Phthal
- Migration of di(2-ethylhexyl) phthalate, diisononylcyclohexane-1,2-dicarboxylate and di(2-ethylhexyl)
- ASTM D2240 Testing Services. (n.d.).
- Phthal
- Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. (n.d.). ZwickRoell.
- Phthalates in Medical Devices: Context and European Regul
- Release behavior of diethylhexyl phthalate from the polyvinyl-chloride tubing used for intravenous administration and the plasticized PVC membrane. (n.d.). PubMed.
- Regulatory framework of phthalates and two common alternatives: A review of the European Union legisl
- Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine. (2016). PubMed.
- (PDF) Influence of Di(2-ethylhexyl)phthalate on migration rate and differentiation of human hematopoietic stem and progenitor Cells (CD34+). (2025).
- DINP vs DEHP Plasticizer Comparison. (2025). BASTONE.
- PHTHALATES IN MEDICAL DEVICES: REGULATIONS AND ALTERN
- Reducing the migration of di-2-ethylhexyl phthalate from polyvinyl chloride medical devices. (n.d.). J-STAGE.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Phthalates - ECHA [echa.europa.eu]
- 3. Regulatory information | Phthalates substitution [substitution-phtalates.ineris.fr]
- 4. lne-gmed.com [lne-gmed.com]
- 5. Evaluation of the 52-week chronic toxicity of a novel phthalate-free plasticizer, Eco-DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate), in Han Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Safety of DEHCH | Food Packaging Forum [foodpackagingforum.org]
- 10. redalyc.org [redalyc.org]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. article.aascit.org [article.aascit.org]
- 14. 5.imimg.com [5.imimg.com]
- 15. DEHCH -Henan GO Biotech Co.,Ltd [go-plasticizer.com]
- 16. d-nb.info [d-nb.info]
- 17. Migration of di(2-ethylhexyl) phthalate, diisononylcyclohexane-1,2-dicarboxylate and di(2-ethylhexyl) terephthalate from transfusion medical devices in labile blood products: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. zwickroell.com [zwickroell.com]
- 19. ASTM D412 - Vulcanized Rubber and Thermoplastic Elastomers - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 20. coirubber.com [coirubber.com]
- 21. testresources.net [testresources.net]
- 22. ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers - Tension [mts.com]
- 23. plastics.ulprospector.com [plastics.ulprospector.com]
- 24. micomlab.com [micomlab.com]
- 25. Shore Hardness ASTM D2240 [intertek.com]
- 26. ASTM D2240 Testing Services | VTEC Laboratories [vteclabs.com]
- 27. zwickroell.com [zwickroell.com]
- 28. tools.thermofisher.com [tools.thermofisher.com]
- 29. CN102706995A - Method for extracting plasticizer in plastic packaging materials - Google Patents [patents.google.com]
- 30. researchgate.net [researchgate.net]
- 31. DEHCH Plasticizer: A Safer Alternative to DINP [sinzpo.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH)
As researchers and scientists, our primary commitment is to innovation and discovery. However, this pursuit must be anchored in an unwavering dedication to safety. This guide provides essential, field-proven safety and logistical information for handling Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (CAS No. 84731-70-4), a common plasticizer also known as DEHCH. The protocols outlined here are designed to create a self-validating system of safety, ensuring that your work can proceed with confidence and protection.
Hazard Assessment: Understanding DEHCH
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is widely used as a substitute for certain phthalate plasticizers.[1][2] While many safety data sheets (SDS) state that this substance does not meet the criteria for a hazardous classification under GHS (Globally Harmonized System), a comprehensive safety protocol is non-negotiable.[3][4] Some data suggests a potential for mild skin and eye irritation with prolonged contact.[5][6] Therefore, our approach is one of proactive prevention, treating the substance with the respect due to any chemical agent in a professional laboratory setting.
The primary routes of potential exposure are through skin contact, eye contact, and inhalation of aerosols or mists, particularly if the substance is heated or agitated.[7] Adherence to the following PPE guidelines is critical to mitigate these risks.
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is not a passive checklist; it is an active risk mitigation strategy. The causality behind each choice is grounded in the physical and chemical properties of DEHCH and the potential for exposure during laboratory operations.
Hand Protection: The First Line of Defense
Direct skin contact is the most probable route of exposure. While DEHCH is not classified as a severe skin irritant, repeated exposure can lead to defatting of the skin.
-
Required: Wear suitable chemical protection gloves tested according to EN 374 or equivalent standards.[3]
-
Material: Nitrile or butyl rubber gloves are generally recommended for esters. However, it is crucial to consult the glove manufacturer's specific chemical resistance guide for "Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate" or a similar ester to verify compatibility and breakthrough times.
-
Protocol: Always check the leak-tightness and impermeability of gloves prior to use.[3] After handling the substance, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water.[3][4] Contaminated gloves should be disposed of as chemical waste.[6]
Eye and Face Protection: Shielding Against Splashes
-
Required: At a minimum, wear safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166 .[8]
-
Causality: This is essential to prevent accidental splashes from entering the eyes during pouring, mixing, or transferring the liquid.
-
Enhanced Protection: When handling larger quantities (typically >500 mL) or when there is a significant risk of splashing or aerosol generation, a full-face shield should be worn in addition to safety goggles.[4][9]
Skin and Body Protection: A Barrier Against Contamination
-
Required: A standard, clean laboratory coat must be worn and kept fully fastened.
-
Material: For routine handling, a cotton or polyester-cotton blend is sufficient. If there is a risk of significant splashing, consider impervious clothing or a chemically resistant apron.[6]
-
Protocol: Remove protective clothing before entering eating or office areas.[3] Any clothing that becomes contaminated should be removed immediately and decontaminated or disposed of according to institutional guidelines.
Respiratory Protection: When Ventilation is Insufficient
Under normal laboratory conditions with adequate general and local exhaust ventilation, respiratory protection is typically not required.[3][4] However, it becomes necessary under specific circumstances:
-
Required if:
-
You are working in an area with inadequate ventilation.
-
The substance is heated, creating vapors.
-
Aerosols or mists are generated (e.g., via sonication or spraying).[4]
-
You are cleaning up a large spill.
-
-
Type: If required, use a NIOSH-approved respirator with an organic vapor cartridge. For nuisance exposures to dust (if handling a solid form), a P95 or P100 particulate filter may be appropriate.[6] All respirator use requires prior medical evaluation and fit-testing as part of a comprehensive respiratory protection program.
Operational Plan: Safe Handling Workflow
A systematic workflow minimizes the risk of exposure at every stage of handling. This process ensures that safety checks are integrated into the experimental procedure itself.
Caption: Workflow for the safe handling of DEHCH.
Data Presentation: PPE Summary by Task
For quick reference, the following table summarizes the minimum required PPE for common laboratory tasks involving DEHCH.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Low Volume) | Chemical-resistant gloves (e.g., Nitrile) | Safety glasses with side shields | Lab coat | Not required with local exhaust ventilation (fume hood) |
| Solution Preparation/Mixing | Chemical-resistant gloves (e.g., Nitrile) | Safety glasses with side shields | Lab coat | Not required with local exhaust ventilation (fume hood) |
| Heating or Sonicating | Chemical-resistant gloves (e.g., Nitrile) | Safety goggles and face shield | Lab coat | Required if not in a fully enclosed system or fume hood |
| Large Spill Cleanup (>100mL) | Heavy-duty chemical-resistant gloves | Safety goggles and face shield | Chemical-resistant apron or suit | Required (Air-purifying respirator with organic vapor cartridge) |
Contingency Planning: Emergency Procedures
Even with the best precautions, accidents can happen. Immediate and correct action is vital.
-
Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area with plenty of soap and water.[3] Seek medical advice if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of fresh water for at least 15 minutes, holding the eyelids apart.[3][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them warm and at rest.[3][10] If breathing is irregular or stops, provide artificial respiration and seek immediate medical assistance.[3]
-
Ingestion: Rinse the mouth with water.[3] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.
-
Spill Response: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[4][10] Ensure the area is well-ventilated. For large spills, evacuate the area and follow your institution's emergency spill response protocol.
Logistics: Storage and Disposal
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[4][10] Keep away from incompatible materials such as strong oxidizing agents.[4][8]
-
Disposal: All waste, including empty containers, contaminated gloves, and absorbent materials, must be disposed of in accordance with federal, state, and local environmental regulations.[11] Do not empty into drains.[3] Package waste in approved, clearly labeled containers.[3]
By integrating these expert-driven protocols into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Safety Data Sheet: Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate. Chemos GmbH & Co.KG. [Link]
-
1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | C24H44O4. PubChem, National Center for Biotechnology Information. [Link]
-
Derivation of an oral reference dose (RfD) for di 2-ethylhexyl cyclohexan-1,4-dicarboxylate (DEHCH), an alternative to phthalate plasticizers. PubMed, National Library of Medicine. [Link]
-
1,2-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Human health tier II assessment. Australian Government Department of Health. [Link]
-
ECOVIO M2351. Hanwha Solutions. [Link]
-
Essential PPE for Protection Against Liquid Chemicals. SafetyCulture. [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
Sources
- 1. Derivation of an oral reference dose (RfD) for di 2-ethylhexyl cyclohexan-1,4-dicarboxylate (DEHCH), an alternative to phthalate plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | 84-71-9 [smolecule.com]
- 3. chemos.de [chemos.de]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | C24H44O4 | CID 6784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. gerpac.eu [gerpac.eu]
- 8. fishersci.com [fishersci.com]
- 9. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

